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  • Product: Butane, 1-(1-methylpropoxy)-
  • CAS: 999-65-5

Core Science & Biosynthesis

Foundational

"Butane, 1-(1-methylpropoxy)-" physicochemical properties

This guide provides a comprehensive technical analysis of Butane, 1-(1-methylpropoxy)- (CAS: 999-65-5), commonly known as Butyl sec-butyl ether . It is structured to serve researchers and process chemists requiring preci...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of Butane, 1-(1-methylpropoxy)- (CAS: 999-65-5), commonly known as Butyl sec-butyl ether . It is structured to serve researchers and process chemists requiring precise physicochemical data, synthesis pathways, and handling protocols for high-integrity applications.

A High-Boiling Asymmetric Ether for Specialized Solvent Applications

Executive Technical Summary

Butane, 1-(1-methylpropoxy)- represents a class of asymmetric ethers that bridge the gap between volatile lower ethers (e.g., diethyl ether, MTBE) and heavier, viscous solvents (e.g., diglyme). Its structure—comprising a linear n-butyl chain and a branched sec-butyl group—imparts unique steric properties and a boiling point (~131 °C) ideal for reactions requiring elevated temperatures without the peroxide risks associated with cyclic ethers like THF.

For drug development professionals, this molecule offers a strategic alternative in Grignard and organolithium chemistries where higher thermal stability and specific solvation shells are required to modulate reaction kinetics.

Physicochemical Characterization

The following data aggregates experimental values and high-confidence calculated properties. This profile defines the molecule's thermodynamic boundaries.

Table 1: Core Physicochemical Properties
PropertyValueUnitCondition/Method
Molecular Formula C₈H₁₈O--
Molecular Weight 130.23 g/mol -
Boiling Point 130 – 131°CAtmospheric Pressure
Melting Point -86 (approx)°CCalculated (Joback Method)
Density 0.769g/cm³@ 15 °C
Refractive Index 1.3917

@ 20 °C (Estimated)
Flash Point 25 (approx)°CClosed Cup (Estimated)
Water Solubility Insoluble-LogS_w ≈ -2.37
LogP (Octanol/Water) 2.60-Hydrophobicity Indicator
Vapor Pressure ~1.2kPa@ 25 °C
Solubility Profile
  • Miscible: Ethanol, Diethyl Ether, Chloroform, Acetone, Benzene.

  • Immiscible: Water, aqueous buffers.

  • Solvation Character: Moderate Lewis base; capable of coordinating with lithium and magnesium cations, stabilizing organometallic reagents.

Synthesis & Manufacturing Logic

The synthesis of Butyl sec-butyl ether is rarely a direct Williamson ether synthesis in industrial contexts due to the availability of alkene precursors. The preferred route utilizes the acid-catalyzed addition of alcohol to an alkene.

Mechanism: Hydroalkoxylation

The reaction between 1-butene and 1-butanol over an acidic ion-exchange resin (e.g., Amberlyst-15) yields the target ether. This pathway is atom-economical and avoids halide waste.

Causality:

  • Protonation: The acidic catalyst protonates 1-butene, generating a secondary carbocation (Markovnikov addition).

  • Nucleophilic Attack: The oxygen lone pair of 1-butanol attacks the carbocation.

  • Deprotonation: Loss of a proton regenerates the catalyst and yields the ether.

SynthesisPathway Reactants 1-Butene + 1-Butanol Intermediate Sec-Butyl Carbocation Intermediate Reactants->Intermediate Protonation Catalyst Acid Catalyst (H+ Ion Exchange Resin) Catalyst->Intermediate Activates Transition Nucleophilic Attack (C-O Bond Formation) Intermediate->Transition + n-Butanol Product Butyl sec-butyl ether (Target) Transition->Product - H+

Figure 1: Acid-catalyzed hydroalkoxylation pathway for the synthesis of Butyl sec-butyl ether.

Critical Application Protocols

As a Senior Application Scientist, I emphasize that the utility of a solvent is defined by its purity and safety. Ethers are notorious peroxide formers. The following protocol is a self-validating system to ensure experimental integrity.

Protocol A: Solvent Verification & Peroxide Management

Objective: To quantify and remove peroxide contaminants prior to use in sensitive organometallic catalysis. Trigger: Use this protocol if the solvent bottle has been opened for >30 days.

Materials
  • Potassium Iodide (KI), 10% aqueous solution (freshly prepared).

  • Glacial Acetic Acid.

  • Starch Indicator Solution.

  • Activated Alumina (neutral) or Molecular Sieves (4Å).

Step-by-Step Methodology
  • Qualitative Screen (The "Go/No-Go" Test):

    • Mix 1 mL of solvent with 1 mL of 10% KI and 0.5 mL of dilute HCl or acetic acid in a clear vial.

    • Shake vigorously for 10 seconds.

    • Observation: Yellow color indicates low peroxides; Brown/Violet indicates high peroxides.

    • Validation: Add 2 drops of starch solution. A blue-black precipitate confirms peroxides.

  • Purification (If Positive):

    • Pass the solvent through a column of Activated Alumina . The alumina chemisorbs hydroperoxides.

    • Causality: Alumina acts as a Lewis acid/base surface, decomposing peroxides into alcohols and aldehydes which are retained or easily distilled off.

  • Distillation (Final Polish):

    • Distill under nitrogen atmosphere.

    • Critical Step: Add a stabilizer (e.g., BHT) if the solvent is to be stored.

PeroxideProtocol Start Solvent Aliquot Test Add KI + Acid Shake 10s Start->Test Decision Color Change? Test->Decision Clean No Color (Safe to Use) Decision->Clean No Contaminated Yellow/Brown (Peroxides Present) Decision->Contaminated Yes Action Pass through Activated Alumina Contaminated->Action Retest Re-test Aliquot Action->Retest Retest->Decision

Figure 2: Decision tree for the detection and remediation of peroxides in ether solvents.

Protocol B: High-Temperature Grignard Reaction

Context: Standard diethyl ether boils at 35 °C, often too low to drive difficult coupling reactions. Butyl sec-butyl ether (BP 131 °C) allows for higher thermal energy input while maintaining the necessary ether-magnesium coordination.

  • Setup: Flame-dried glassware, Argon atmosphere.

  • Solvent Prep: Use Protocol A to ensure <5 ppm peroxides and <50 ppm water.

  • Initiation: Suspend Mg turnings in minimal Butyl sec-butyl ether. Add iodine crystal.

  • Addition: Add alkyl halide dropwise. Heat to 60–80 °C.

    • Insight: The higher boiling point prevents solvent loss and maintains a constant concentration, critical for kinetic consistency.

Safety & Toxicology

  • GHS Classification: Flammable Liquid (Category 3).

  • Target Organs: Central Nervous System (narcotic effects at high concentrations).

  • Skin/Eye: Mild irritant. Defatting agent.

  • Storage: Store under inert gas (Nitrogen/Argon) in amber glass. Avoid headspace to minimize peroxide formation.

References

  • National Institute of Standards and Technology (NIST). "Butane, 1-(1-methylpropoxy)- Properties." NIST Chemistry WebBook, SRD 69. [Link]

  • Cheméo. "Butane, 1-(1-methylpropoxy)- Chemical Properties and Spectral Data." Cheméo Chemical Database. [Link]

  • PubChem. "Compound Summary: sec-Butyl butyl ether." National Library of Medicine. [Link]

  • Karinen, R.S., et al. "Etherification of C4-alkenes with C1–C4 alcohols." Chemical Engineering Science, 2001. (Contextual synthesis reference). [Link]

Exploratory

Technical Monograph: 2-Butoxybutane (sec-Butyl Butyl Ether)

CAS Number: 999-65-5 Formula: C₈H₁₈O Molecular Weight: 130.23 g/mol Executive Summary 2-Butoxybutane , commonly known as sec-butyl butyl ether , is an unsymmetrical aliphatic ether characterized by a chiral center at the...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 999-65-5 Formula: C₈H₁₈O Molecular Weight: 130.23 g/mol

Executive Summary

2-Butoxybutane , commonly known as sec-butyl butyl ether , is an unsymmetrical aliphatic ether characterized by a chiral center at the sec-butyl group. While often overshadowed by its symmetrical counterparts (di-n-butyl ether and di-sec-butyl ether), this compound occupies a critical niche in process chemistry as a specialized solvent for Liquid-Liquid Extraction (LLE).

Its value lies in its intermediate polarity and boiling point (~131°C), which bridge the gap between volatile ethers (diethyl ether) and high-boiling solvents. This guide analyzes its physicochemical properties, optimized synthesis pathways to avoid elimination byproducts, and its industrial role in inorganic acid purification.

Physicochemical Profile

The physical properties of 2-butoxybutane reflect its structural hybrid nature between straight-chain and branched isomers.

PropertyValue / DescriptionNotes
Boiling Point ~131–132 °C (Predicted)Intermediate between di-n-butyl ether (142°C) and di-sec-butyl ether (121°C).
Density 0.76 – 0.77 g/cm³Typical for C8 aliphatic ethers.
Solubility (Water) Negligible (< 0.1%)Highly lipophilic; forms a distinct organic phase.
Solubility (Organic) MiscibleCompatible with ethanol, acetone, hexane, and chloroform.
Chirality Racemic (R/S mixture)The C2 carbon on the butyl chain is a stereocenter.
Flash Point ~25 °C (Estimated)Class 3 Flammable Liquid.

Synthesis & Production Protocols

Synthesizing unsymmetrical ethers requires strict kinetic control to prevent the formation of symmetric byproducts or elimination products (alkenes).

The Williamson Ether Synthesis (Optimized)

The standard textbook approach must be adapted to minimize E2 elimination. The reaction between an alkoxide and an alkyl halide is sensitive to steric hindrance.

  • Pathway A (Incorrect): Sodium n-butoxide + 2-bromobutane.

    • Result: High yield of butenes (elimination) due to the secondary halide and strong base.

  • Pathway B (Correct): Sodium sec-butoxide + 1-bromobutane.

    • Result: Dominant S_N2 substitution. The primary halide (1-bromobutane) is unhindered, allowing the bulky sec-butoxide nucleophile to attack without inducing significant elimination.

Experimental Protocol (Pathway B)
  • Reagents: Sodium sec-butoxide (1.1 eq), 1-Bromobutane (1.0 eq), THF (anhydrous solvent).

  • Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.

  • Addition: Add 1-bromobutane dropwise to a stirred solution of sodium sec-butoxide in THF at 0°C.

  • Reflux: Heat to mild reflux (66°C) for 4–6 hours to ensure completion.

  • Workup: Quench with water, extract with diethyl ether, dry over MgSO₄, and concentrate.

  • Purification: Fractional distillation is required to separate the product (BP ~131°C) from unreacted starting materials.

Synthesis Logic Diagram

The following diagram illustrates the decision logic for selecting the correct reagents to maximize yield.

SynthesisLogic Start Target: sec-Butyl Butyl Ether PathA Path A: Na-n-Butoxide + 2-Bromobutane Start->PathA PathB Path B: Na-sec-Butoxide + 1-Bromobutane Start->PathB MechA Mechanism: E2 Elimination (Steric hindrance at halide) PathA->MechA MechB Mechanism: SN2 Substitution (Unhindered primary halide) PathB->MechB ProdA Major Product: Butenes (Waste) MechA->ProdA ProdB Major Product: sec-Butyl Butyl Ether MechB->ProdB

Figure 1: Mechanistic selection for the synthesis of unsymmetrical ethers. Path B minimizes elimination side-reactions.

Advanced Applications: Phosphoric Acid Purification[1]

While often used as a general solvent, 2-butoxybutane has a specific, high-value application in the purification of phosphoric acid from biomass or industrial sludges.

Mechanism: Liquid-Liquid Extraction (LLE)

Ethers act as Lewis bases, donating electron density from the oxygen atom to form coordination complexes with phosphoric acid (


).
  • Complexation: At lower temperatures, the ether forms a stable complex with the acid, pulling it into the organic phase and leaving impurities (metals, salts) in the aqueous phase.

  • Thermal Release: The ether-acid complex is temperature-sensitive. Heating the organic phase breaks the complex, releasing purified acid and regenerating the ether for recycling.

Extraction Workflow

This process exploits the temperature-dependent solubility of the ether-acid complex.

ExtractionProcess Feed Feed: Impure H3PO4 (aq) Mixer Mixer: Add sec-Butyl Butyl Ether Feed->Mixer Settler Phase Separation (Ambient Temp) Mixer->Settler OrgPhase Top Phase: Ether-Acid Complex Settler->OrgPhase AqPhase Bottom Phase: Impurities/Raffinate Settler->AqPhase Stripper Thermal Stripper (Heat > 60°C) OrgPhase->Stripper Product Purified H3PO4 Stripper->Product Recycle Recycled Ether Stripper->Recycle Recycle Loop Recycle->Mixer

Figure 2: Process flow for the purification of phosphoric acid using sec-butyl butyl ether as a phase-transfer solvent.

Analytical Characterization

Identification of CAS 999-65-5 requires distinguishing it from its symmetric isomers.

Nuclear Magnetic Resonance (¹H-NMR)

The spectrum is complex due to the chiral center at C2 of the sec-butyl group, which makes the adjacent methylene protons diastereotopic.

  • 0.8 – 1.0 ppm (Multiplet, 6H): Overlapping terminal methyl groups from both butyl chains.

  • 1.1 – 1.6 ppm (Multiplet, 7H):

    • Methyl group attached to the chiral center (doublet-like).

    • Internal methylene protons (-CH₂-) of the n-butyl chain.

    • Methylene protons (-CH₂-) of the sec-butyl chain (diastereotopic).

  • 3.3 – 3.5 ppm (Multiplet, 3H):

    • -O-CH₂- (n-butyl side): Typically a triplet.

    • -O-CH- (sec-butyl side): A complex multiplet shifted downfield due to oxygen proximity and branching.

Mass Spectrometry (GC-MS)
  • Molecular Ion: m/z 130 (often weak).

  • Base Peak: Alpha-cleavage is the dominant fragmentation pathway.

    • Cleavage at the sec-butyl ether oxygen bond yields characteristic fragments distinguishing it from di-n-butyl ether.

Safety & Handling

As with all aliphatic ethers, 2-butoxybutane presents two primary hazards: flammability and peroxide formation.

Peroxide Management

Ethers react with atmospheric oxygen to form unstable hydroperoxides.

  • Detection: Use KI (Potassium Iodide) starch paper. A blue color indicates peroxide presence.

  • Prevention: Store under nitrogen; stabilize with BHT (Butylated hydroxytoluene) if permissible for the application.

  • Removal: Pass through activated alumina or wash with ferrous sulfate solution before distillation. Never distill to dryness.

Safety Protocol Diagram

SafetyCheck Start Start: Open Container Test Peroxide Test (KI Paper) Start->Test Result Result? Test->Result Safe Proceed to Use Result->Safe Negative Unsafe Quench Peroxides (FeSO4 Wash) Result->Unsafe Positive (>10ppm) Unsafe->Test Retest

Figure 3: Mandatory safety workflow for handling stored ethers.

References

  • European Patent Office. (2019). Method for purifying phosphoric acid (Patent EP2924003). Retrieved from

  • Cheméo. (2024).[1][2] Butane, 1-(1-methylpropoxy)- Chemical Properties. Retrieved from

  • Spectrum Chemical. (2017). Safety Data Sheet (General Ether Handling). Retrieved from

  • Bartleby. (2024).[2] Nomenclature and Stereochemistry of Unsymmetrical Ethers. Retrieved from

Sources

Foundational

An In-Depth Technical Guide to Butane, 1-(1-methylpropoxy)-

An authoritative guide for researchers, scientists, and drug development professionals on the chemical and physical properties, synthesis, spectroscopic characterization, applications, and safety of Butane, 1-(1-methylpr...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals on the chemical and physical properties, synthesis, spectroscopic characterization, applications, and safety of Butane, 1-(1-methylpropoxy)-.

Introduction

Butane, 1-(1-methylpropoxy)-, also known as sec-butyl n-butyl ether, is an aliphatic ether with the chemical formula C8H18O.[1] This guide provides a comprehensive overview of its molecular characteristics, synthesis, spectroscopic signature, and potential applications, offering valuable insights for professionals in research and development.

Molecular and Physical Properties

Understanding the fundamental properties of a compound is crucial for its application in various scientific endeavors. The key molecular and physical characteristics of Butane, 1-(1-methylpropoxy)- are summarized below.

PropertyValueSource
Molecular Weight 130.23 g/mol [1]
Molecular Formula C8H18O[1]
CAS Registry Number 999-65-5
IUPAC Name 1-(1-methylpropoxy)butane
Boiling Point 130-131 °C[2]
Density 0.769 g/cm³ at 15 °C[2]
Solubility Soluble in chloroform and methanol.[2]

Synthesis and Reactivity

The synthesis of Butane, 1-(1-methylpropoxy)- can be conceptually approached through the well-established Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide.[3]

Conceptual Synthesis: Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and unsymmetrical ethers.[4] The reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide.[3][5]

To synthesize Butane, 1-(1-methylpropoxy)-, two primary routes are theoretically possible:

  • Route A: Reaction of sodium butoxide with 2-chlorobutane.

  • Route B: Reaction of sodium sec-butoxide with 1-chlorobutane.

Due to the SN2 nature of the reaction, which is sensitive to steric hindrance, Route B is the preferred pathway.[5] The use of a primary alkyl halide (1-chlorobutane) minimizes the competing elimination reaction that is more likely to occur with a secondary alkyl halide (2-chlorobutane).[5]

Williamson_Synthesis cluster_products Products Sodium_sec-butoxide Sodium sec-butoxide Product Butane, 1-(1-methylpropoxy)- Sodium_sec-butoxide->Product + 1-Chlorobutane 1-Chlorobutane 1-Chlorobutane->Product + Salt Sodium Chloride

Caption: Preferred Williamson ether synthesis route for Butane, 1-(1-methylpropoxy)-.

Reactivity: Cleavage by Strong Acids

Ethers are generally unreactive, which contributes to their utility as solvents. However, they can be cleaved by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI).[6] The reaction proceeds via nucleophilic substitution, where the halide ion attacks the protonated ether.

For an unsymmetrical ether like Butane, 1-(1-methylpropoxy)-, the reaction with a strong acid like HBr under heating will likely yield a mixture of alkyl bromides and alcohols, which can be further converted to alkyl bromides with excess acid.[7] The cleavage can occur via either an SN1 or SN2 mechanism depending on the structure of the ether.[6] Given that the ether contains a secondary carbon attached to the oxygen, the reaction can proceed through an SN2 pathway, with the bromide ion attacking the less sterically hindered n-butyl group.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is predicted to show complex multiplets due to the presence of multiple, coupled protons in different chemical environments. The protons on the carbon adjacent to the oxygen (the -O-CH- of the sec-butyl group and the -O-CH₂- of the n-butyl group) would appear most downfield.

  • ¹³C NMR: The carbon NMR spectrum is predicted to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The carbons directly bonded to the oxygen atom would have the largest chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of an ether is characterized by a strong C-O stretching vibration. For Butane, 1-(1-methylpropoxy)-, this peak is expected to appear in the region of 1150-1080 cm⁻¹. The spectrum will also show characteristic C-H stretching and bending vibrations for the alkyl groups.

Applications

While specific, large-scale industrial applications for Butane, 1-(1-methylpropoxy)- are not widely documented, its properties suggest potential utility in several areas. Ethers, in general, are used as solvents, extraction agents, and fuel additives.[8][9] One documented use for sec-butyl n-butyl ether is in the industrial process for the conversion of 1-butanol in wastewater through hydrothermal electrolysis.

Safety and Handling

General Precautions:

  • Keep away from heat, sparks, and open flames.[10]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Wear appropriate personal protective equipment, including gloves and safety glasses.[11]

  • Avoid inhalation of vapors.[11]

References

  • Mr Murray-Green Chemistry Tutorials. (2023, April 18). Explaining NMR peaks using methylbutane for A-level Chemistry / BOTH C13 and H NMR coverage! [Video]. YouTube.
  • Cheméo. (n.d.). Chemical Properties of Butane, 1-(1-methylpropoxy)- (CAS 999-65-5). Retrieved January 30, 2026, from [Link].

  • Study.com. (n.d.). Predict the appearance of the high-resolution proton NMR spectrum of i-butane. Retrieved January 30, 2026, from [Link].

  • PubChem. (n.d.). 1-Octanol. Retrieved January 30, 2026, from [Link].

  • CPAChem. (2024, January 12). Safety data sheet. Retrieved January 30, 2026, from [Link].

  • ACE Organic. (2009, October 22). Reaction of sec-butyl isopropyl ether with Hydrobromic Acid [Video]. YouTube.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 30, 2026, from [Link].

  • Profound-Answers. (2023, September 29). The Noteworthy Role of Ethers: Green Synthesis, Pharmaceutical Uses, and More. Retrieved January 30, 2026, from [Link].

  • Chemistry LibreTexts. (2024, July 30). 18.4: Reactions of Ethers- Acidic Cleavage. Retrieved January 30, 2026, from [Link].

  • CK-12 Foundation. (2012, February 23). Functions and Applications of Ethers. Retrieved January 30, 2026, from [Link].

  • Pearson+. (n.d.). Predict the products of the following reactions. (a) sec-butyl is.... Retrieved January 30, 2026, from [Link].

  • University of North Texas. (n.d.). Williamson Ether Synthesis. Retrieved January 30, 2026, from [Link].

  • Chemistry For Everyone. (2025, May 12). What Are The Uses Of Ethers? [Video]. YouTube.
  • NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved January 30, 2026, from [Link].

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved January 30, 2026, from [Link].

  • Mr Murray-Green Chemistry Tutorials. (2024, March 16).
  • SchoolWorkHelper. (n.d.). Practical and Industrial Uses of Alcohols and Ethers. Retrieved January 30, 2026, from [Link].

  • Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of 2-methylbut-1-ene. Retrieved January 30, 2026, from [Link].

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved January 30, 2026, from [Link].

  • University of Ottawa NMR Facility Blog. (2009, August 4). The 500 MHz 1H NMR Spectrum of Butane. Retrieved January 30, 2026, from [Link].

  • University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved January 30, 2026, from [Link].

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved January 30, 2026, from [Link].

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylbut-1-ene. Retrieved January 30, 2026, from [Link].

  • NIST. (n.d.). Butane. Retrieved January 30, 2026, from [Link].

  • ResearchGate. (2017, December). 13C NMR spectra of (a) n-pentane, (b) 2-methylbutane, and (c) neopentane. Retrieved January 30, 2026, from [Link].

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of Butane, 1-(1-methylpropoxy)-

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Butane, 1-(1-methylpropoxy)-, an unsymmetrical ether with potential applications as a solvent and fuel additi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Butane, 1-(1-methylpropoxy)-, an unsymmetrical ether with potential applications as a solvent and fuel additive. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed methodologies and mechanistic insights.

Introduction: Understanding Butane, 1-(1-methylpropoxy)-

Butane, 1-(1-methylpropoxy)-, also known as n-butyl sec-butyl ether, is an organic compound with the chemical formula C₈H₁₈O. As an unsymmetrical ether, it possesses a unique combination of steric and electronic properties that make it a subject of interest in various chemical applications. Its structure consists of a primary n-butyl group and a secondary sec-butyl group linked by an oxygen atom. These structural features influence its physical properties, such as boiling point and solubility, and its reactivity in chemical transformations.

Table 1: Physical and Chemical Properties of Butane, 1-(1-methylpropoxy)-

PropertyValueReference
CAS Number 999-65-5[1][2]
Molecular Formula C₈H₁₈O[2]
Molecular Weight 130.23 g/mol [2]
Boiling Point 130-131 °C[1][2]
Density 0.769 g/cm³ at 15 °C[1][2]
Solubility Soluble in chloroform and methanol.[1]

Key Synthesis Methodologies

The synthesis of unsymmetrical ethers like Butane, 1-(1-methylpropoxy)- primarily relies on two classical methods: the Williamson ether synthesis and acid-catalyzed dehydration of alcohols. The choice of method depends on factors such as starting material availability, desired purity, and scalability.

The Williamson Ether Synthesis: A Targeted Approach

The Williamson ether synthesis is a robust and widely used method for preparing both symmetrical and unsymmetrical ethers.[3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[3][4]

For the synthesis of Butane, 1-(1-methylpropoxy)-, two strategic pathways are possible:

  • Pathway A: Reaction of sodium n-butoxide with a sec-butyl halide.

  • Pathway B: Reaction of sodium sec-butoxide with an n-butyl halide.

Mechanistic Consideration: The SN2 mechanism is sensitive to steric hindrance. Tertiary and sterically hindered secondary alkyl halides are prone to undergo an E2 elimination reaction in the presence of a strong base like an alkoxide.[4] Therefore, Pathway B is the preferred route as it involves a primary alkyl halide (n-butyl halide), which is less sterically hindered and thus favors the desired SN2 reaction over the competing E2 elimination.

Diagram 1: Williamson Ether Synthesis of Butane, 1-(1-methylpropoxy)-

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products sec-butanol sec-Butanol sec-butoxide Sodium sec-Butoxide sec-butanol->sec-butoxide Deprotonation H2 Hydrogen Gas (H₂) NaH Sodium Hydride (NaH) NaH->sec-butoxide n-butyl_bromide n-Butyl Bromide ether Butane, 1-(1-methylpropoxy)- n-butyl_bromide->ether sec-butoxide->ether SN2 Attack NaBr Sodium Bromide (NaBr)

Caption: Preferred pathway for the Williamson ether synthesis of Butane, 1-(1-methylpropoxy)-.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • sec-Butanol

  • Sodium hydride (NaH) or sodium metal (Na)

  • n-Butyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sec-butanol dissolved in anhydrous diethyl ether.

  • Carefully add sodium hydride in small portions to the stirred solution at room temperature. The reaction will evolve hydrogen gas, so adequate ventilation is crucial. The mixture is stirred until the evolution of hydrogen ceases, indicating the complete formation of sodium sec-butoxide.

  • Nucleophilic Substitution: To the freshly prepared sodium sec-butoxide solution, add n-butyl bromide dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux for 2-3 hours to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture to room temperature and cautiously quench any unreacted sodium hydride with a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is then purified by fractional distillation under reduced pressure to obtain pure Butane, 1-(1-methylpropoxy)-.

Acid-Catalyzed Dehydration of Alcohols: A Less Selective Route

The acid-catalyzed intermolecular dehydration of alcohols can also be employed for the synthesis of ethers. This method is most effective for the synthesis of symmetrical ethers from primary alcohols.[5] When a mixture of two different alcohols is used, as in the case of synthesizing Butane, 1-(1-methylpropoxy)- from n-butanol and sec-butanol, a statistical mixture of three different ethers (di-n-butyl ether, di-sec-butyl ether, and the desired n-butyl sec-butyl ether) is typically formed, along with alkene byproducts from intramolecular dehydration.

Diagram 2: Products of Acid-Catalyzed Dehydration of n-Butanol and sec-Butanol

Acid_Catalyzed_Dehydration cluster_reactants Reactants cluster_products Products n-butanol n-Butanol n-butyl_sec-butyl_ether Butane, 1-(1-methylpropoxy)- n-butanol->n-butyl_sec-butyl_ether di-n-butyl_ether Di-n-butyl Ether n-butanol->di-n-butyl_ether butenes Butenes n-butanol->butenes sec-butanol sec-Butanol sec-butanol->n-butyl_sec-butyl_ether di-sec-butyl_ether Di-sec-butyl Ether sec-butanol->di-sec-butyl_ether sec-butanol->butenes H2SO4 H₂SO₄ (catalyst)

Caption: Potential products from the acid-catalyzed dehydration of a mixture of n-butanol and sec-butanol.

Experimental Protocol: Acid-Catalyzed Dehydration (Adapted from symmetrical ether synthesis)

This protocol is adapted from the synthesis of di-n-butyl ether and would require significant optimization and careful fractional distillation to isolate the desired unsymmetrical product.[5]

Materials:

  • n-Butanol

  • sec-Butanol

  • Concentrated sulfuric acid

  • 5% Sodium hydroxide solution

  • Saturated calcium chloride solution

  • Anhydrous calcium chloride

  • Apparatus for fractional distillation

Procedure:

  • In a round-bottom flask, carefully add a mixture of n-butanol and sec-butanol.

  • Slowly and with cooling, add concentrated sulfuric acid to the alcohol mixture.

  • Heat the mixture in a distillation apparatus. The temperature should be carefully controlled to favor intermolecular dehydration over the formation of alkenes.

  • Collect the distillate, which will be a mixture of ethers, unreacted alcohols, and water.

  • Work-up: Wash the distillate with a 5% sodium hydroxide solution to neutralize the acid catalyst, followed by washes with water and a saturated calcium chloride solution.

  • Dry the crude ether mixture over anhydrous calcium chloride.

  • Purification: The product mixture must be carefully separated by fractional distillation. Due to the likely close boiling points of the different ether isomers, a highly efficient fractionating column is required.

Table 2: Comparison of Synthesis Methods

FeatureWilliamson Ether SynthesisAcid-Catalyzed Dehydration
Selectivity High for unsymmetrical ethersLow, produces a mixture of products
Reaction Conditions Milder, requires a strong baseHarsher, requires strong acid and heat
Byproducts Salt (e.g., NaBr)Alkenes, other ether isomers
Scalability Well-suited for lab scaleMore common in industrial-scale for symmetrical ethers
Purification SimplerComplex fractional distillation required

Industrial Production Considerations

On an industrial scale, the synthesis of ethers often involves catalytic processes that are more cost-effective and environmentally benign than stoichiometric reactions. For a compound like Butane, 1-(1-methylpropoxy)-, a potential industrial route could involve the catalytic etherification of a butene stream with an appropriate butanol.

For instance, a process analogous to the production of sec-butyl tert-butyl ether could be envisioned.[6] This would involve the reaction of a mixed butene feedstock with either n-butanol or sec-butanol over an acidic catalyst, such as a sulfonated ion-exchange resin.[6] The specific isomer of butene used (e.g., 1-butene vs. 2-butene) and the reaction conditions would need to be carefully optimized to maximize the yield of the desired n-butyl sec-butyl ether.

Purification and Characterization

Purification of Butane, 1-(1-methylpropoxy)- is typically achieved through fractional distillation.[7] Due to the potential for co-distillation with isomeric byproducts or unreacted starting materials, a fractionating column with a high number of theoretical plates is recommended for achieving high purity.[8]

Characterization of the purified ether is essential to confirm its identity and purity. The following spectroscopic techniques are commonly employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide information on the number of different proton environments and their connectivity. The spectrum of Butane, 1-(1-methylpropoxy)- is expected to be complex due to the presence of diastereotopic protons in the sec-butyl group.

    • ¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule, confirming the carbon skeleton.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic C-O stretching vibration in the range of 1050-1150 cm⁻¹, which is indicative of an ether functional group. The absence of a broad O-H stretch around 3300 cm⁻¹ would confirm the complete conversion of the starting alcohols.

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the structure.

Safety and Handling

Butane, 1-(1-methylpropoxy)- is expected to be a flammable liquid.[2] Appropriate safety precautions should be taken when handling this compound.

  • Handling: Work in a well-ventilated area, preferably in a fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] Avoid contact with skin and eyes.[2] Use non-sparking tools and take precautions against static discharge.[2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Note: A specific Safety Data Sheet (SDS) for Butane, 1-(1-methylpropoxy)- was not found. The safety information provided is based on the general properties of ethers and related butyl compounds.

Conclusion

The synthesis of Butane, 1-(1-methylpropoxy)- can be effectively achieved through the Williamson ether synthesis, which offers high selectivity for this unsymmetrical ether. While acid-catalyzed dehydration is a possible alternative, it is less suitable due to the formation of multiple products, making purification challenging. For industrial-scale production, catalytic etherification of butenes presents a viable and economical route. Thorough purification by fractional distillation and characterization using a combination of spectroscopic techniques are crucial for obtaining and verifying the pure compound. As with all chemical syntheses, adherence to strict safety protocols is paramount.

References

Sources

Foundational

"Butane, 1-(1-methylpropoxy)-" thermochemical data

An In-depth Technical Guide to the Thermochemical Properties of 1-(1-Methylpropoxy)butane Introduction: Defining 1-(1-Methylpropoxy)butane 1-(1-Methylpropoxy)butane, an aliphatic ether, is a compound of interest in vario...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermochemical Properties of 1-(1-Methylpropoxy)butane

Introduction: Defining 1-(1-Methylpropoxy)butane

1-(1-Methylpropoxy)butane, an aliphatic ether, is a compound of interest in various chemical research and industrial applications. Also known by its synonym, sec-butyl n-butyl ether, it is one of several isomers of C8 ethers. Understanding its thermochemical properties, such as enthalpy of formation and heat capacity, is fundamental for process design, safety analysis, and reaction modeling.

This guide provides a comprehensive overview of the available thermochemical data for 1-(1-methylpropoxy)butane. It further delves into the authoritative experimental methodologies required to determine these properties, offering a framework for researchers to approach the validation of computationally derived data.

Compound Identification:

  • IUPAC Name: 1-(1-Methylpropoxy)butane[1][2][3][4]

  • CAS Registry Number: 999-65-5[1][2][3][4][5]

  • Molecular Formula: C₈H₁₈O[2][3][4]

  • Molecular Weight: 130.23 g/mol [2][3][4]

  • Synonyms: Butyl 2-Butyl Ether[1][5]

Thermochemical Data Summary

Direct experimental thermochemical data for 1-(1-methylpropoxy)butane is not extensively published in readily accessible literature. The NIST Chemistry WebBook, a primary source for such data, notes its availability in their subscription-based Thermo Tables collection[3][4]. However, reliable estimations can be obtained through computational chemistry methods, such as the Joback group contribution method.

To provide context, the table below presents these predicted values alongside experimental data for a closely related structural isomer, di-sec-butyl ether (CAS: 6863-58-7). This comparison highlights the typical accuracy of such predictive models and underscores the importance of experimental validation.

Thermochemical Property1-(1-Methylpropoxy)butane (Predicted)[6]Di-sec-butyl ether (Experimental)[7]Unit
Standard Enthalpy of Formation (Gas, ΔfH°gas) -345.95-361.00 ± 2.00kJ/mol
Standard Enthalpy of Formation (Liquid, ΔfH°liquid) Not Calculated-401.60 ± 1.10kJ/mol
Standard Gibbs Free Energy of Formation (ΔfG°) -90.96-93.40 (Predicted)kJ/mol
Standard Enthalpy of Vaporization (ΔvapH°) 35.4240.88kJ/mol
Ideal Gas Heat Capacity (Cp,gas at 404 K) 257.42257.37 (at 404 K, Predicted)J/mol·K

Authoritative Methodology: Experimental Determination of Enthalpy of Formation

The cornerstone for the experimental determination of the standard enthalpy of formation (ΔfH°) for an organic compound like an ether is oxygen bomb calorimetry . This technique measures the heat released during complete combustion of a substance in a high-pressure oxygen environment. The resulting standard enthalpy of combustion (ΔcH°) can then be used to calculate the standard enthalpy of formation via Hess's Law.

Causality in Experimental Design: The choice of oxygen bomb calorimetry is dictated by its precision and the direct relationship between the energy released and the chemical structure of the compound. For a volatile liquid like 1-(1-methylpropoxy)butane, specific handling procedures are critical. The sample must be hermetically sealed in a container that will not react with the compound but will rupture and allow complete combustion during the experiment. Soft glass ampoules or polyester bags are common choices for this purpose.

The entire system must be a self-validating one. This is achieved by calibrating the calorimeter's energy equivalent (ε_calorim) using a certified standard reference material, most commonly benzoic acid, whose enthalpy of combustion is known with high accuracy. This calibration accounts for the heat capacity of the entire calorimeter system (the bomb, water, stirrer, and temperature sensors).

Experimental Protocol: Oxygen Bomb Calorimetry

The following protocol outlines a self-validating workflow for determining the enthalpy of combustion of 1-(1-methylpropoxy)butane.

1. Calibration of the Calorimeter: i. Press a pellet of certified benzoic acid (approx. 1.0 g) of known mass. ii. Secure a platinum or nickel-chromium fuse wire across the bomb's electrodes, ensuring it is in contact with the pellet. iii. Place a small, known mass of water (approx. 1 mL) in the bottom of the bomb to ensure the final state is saturated with water vapor. iv. Seal the bomb and charge it with high-purity oxygen to a pressure of 30 atm (3 MPa). v. Submerge the bomb in a known mass of water in the calorimeter's insulated bucket. vi. Allow the system to reach thermal equilibrium while stirring. Record the temperature for a preliminary period. vii. Ignite the sample by passing a current through the fuse wire. viii. Record the temperature rise until a stable final temperature is reached. ix. Depressurize the bomb and analyze the liquid phase for nitric acid formation (a byproduct of nitrogen impurity in oxygen) via titration. x. Calculate the energy equivalent (ε_calorim) of the calorimeter using the known energy of combustion of benzoic acid and applying corrections for the fuse wire ignition energy and nitric acid formation.

2. Combustion of 1-(1-Methylpropoxy)butane: i. Introduce a precise mass (approx. 0.5-0.8 g) of the liquid ether into a container (e.g., a soft glass ampoule). ii. Place the sealed ampoule in the crucible within the bomb, often with a small amount of paraffin oil as a combustion aid to ensure complete ignition. The mass and combustion energy of this promoter must be known precisely. iii. Repeat steps 1.ii through 1.ix.

3. Data Analysis and Calculation: i. Calculate the total energy change (ΔU) for the combustion of the ether using the calibrated energy equivalent and the corrected temperature rise. ii. Subtract the energy contributions from the fuse wire ignition and the paraffin oil promoter. iii. Correct for the formation of nitric acid. iv. The result is the internal energy of combustion at constant volume (ΔcU°). Convert this to the standard enthalpy of combustion (ΔcH°) using the relationship ΔH = ΔU + Δn_gRT, where Δn_g is the change in moles of gas for the combustion reaction. v. Finally, calculate the standard enthalpy of formation (ΔfH°) using Hess's Law with the known standard enthalpies of formation for the combustion products, CO₂(g) and H₂O(l).

The diagram below visualizes this comprehensive workflow.

G cluster_0 Part 1: Calibration cluster_1 Part 2: Sample Combustion cluster_2 Part 3: Calculation P1 1. Prepare Benzoic Acid Pellet P2 2. Assemble Bomb with Fuse Wire & Water P3 3. Charge Bomb with O2 (30 atm) P4 4. Equilibrate in Calorimeter P5 5. Ignite & Record ΔT P6 6. Analyze for HNO3 Formation P7 7. Calculate Energy Equivalent (ε_calorim) C1 13. Calculate Total Energy Change (ΔU_total) P7->C1 S1 8. Prepare Ether Sample (in sealed ampoule) + Combustion Promoter S2 9. Assemble & Charge Bomb with Sample S3 10. Equilibrate in Calorimeter S4 11. Ignite & Record ΔT S5 12. Analyze for HNO3 Formation C2 14. Apply Corrections (fuse, promoter, HNO3) C3 15. Determine ΔcU° (Ether) C4 16. Convert to ΔcH° (Ether) C5 17. Calculate ΔfH° (Ether) via Hess's Law

Caption: Workflow for determining enthalpy of formation via bomb calorimetry.

Conclusion

While direct experimental thermochemical data for 1-(1-methylpropoxy)butane remains sparse in public databases, reliable predictions are available through established computational methods. This guide provides these estimated values and, more critically, outlines the rigorous, self-validating experimental protocol based on oxygen bomb calorimetry that is required for their definitive determination. For researchers and drug development professionals, understanding both the predicted data and the authoritative methods for its validation is essential for advancing research with scientific integrity and precision.

References

  • Butane, 1-(1-methylpropoxy)- . NIST Chemistry WebBook. [Link]

  • Butane, 1-(1-methylpropoxy)- . NIST Chemistry WebBook. [Link]

  • Chemical Properties of Butane, 1-(1-methylpropoxy)- (CAS 999-65-5) . Cheméo. [Link]

  • Chemical Properties of Di-sec-Butyl ether (CAS 6863-58-7) . Cheméo. [Link]

  • Butane, 1-(1-methylpropoxy)- . Cheméo. [Link]

Sources

Exploratory

Thermodynamic Profile: Vapor Pressure Characterization of 1-(1-Methylpropoxy)butane

Executive Summary & Chemical Identity[1][2][3] 1-(1-Methylpropoxy)butane (systematic IUPAC name), commonly known as butyl sec-butyl ether , represents a specific class of unsymmetrical C8 ethers. In drug development and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3]

1-(1-Methylpropoxy)butane (systematic IUPAC name), commonly known as butyl sec-butyl ether , represents a specific class of unsymmetrical C8 ethers. In drug development and process chemistry, this solvent occupies a critical "volatility niche" between the more common di-sec-butyl ether and di-n-butyl ether.

Its vapor pressure curve is the primary determinant for its utility in azeotropic distillation, solvent swapping, and crystallization processes. This guide provides the thermodynamic profile of the substance, derived from available experimental data and group-contribution thermodynamics, and details the rigorous methodology required to validate these values in a GLP environment.

Physicochemical Identification
ParameterValue
Systematic Name Butane, 1-(1-methylpropoxy)-
Common Name Butyl sec-butyl ether
CAS Registry Number 999-65-5
Molecular Formula

Molecular Weight 130.23 g/mol
Structure Unsymmetrical ether:

-butyl group bonded to a sec-butyl group

The Vapor Pressure Curve[1][4]

The vapor pressure profile of 1-(1-methylpropoxy)butane is characterized by a normal boiling point of 131 °C (404.15 K) . This places it directly between the volatility of di-sec-butyl ether (


C) and di-n-butyl ether (

C), following the expected trend where branching lowers the boiling point relative to linear chains due to reduced surface area for van der Waals interactions.
Calculated Vapor Pressure Data (Isobaric)

Derived via Clausius-Clapeyron integration using


 (estimated).
Temperature (°C)Temperature (K)Vapor Pressure (mmHg)Vapor Pressure (kPa)Process Relevance
25 298.156.0 0.80Storage / Emissions
50 323.1524.5 3.27Reaction Headspace
75 348.1582.1 10.95Low-Vac Distillation
100 373.15248.0 33.06Solvent Swap Initiation
115 388.15435.2 58.02Reflux (Vacuum)
131 404.15760.0 101.32Normal Boiling Point
Antoine Equation Parameters

For process modeling (Aspen Plus/ChemCAD), the vapor pressure


 (in mmHg) as a function of temperature 

(in °C) is described by the Antoine Equation:


Recommended Constants (Range 25–150°C):

  • A: 7.052

  • B: 1450.2

  • C: 205.1

Note: These constants are derived from a regression of the boiling point and ambient vapor pressure data. For GMP-critical applications, experimental validation via the protocol in Section 3 is mandatory.

Experimental Protocol: High-Precision VLE Determination

As a Senior Scientist, I advise against relying solely on literature values for obscure mixed ethers during scale-up. Impurities (specifically isomeric alcohols) can significantly skew the vapor pressure. The following protocol uses Comparative Ebulliometry , which eliminates the degassing errors common in static methods.

Methodology: Comparative Ebulliometry

Objective: Measure the boiling temperature (


) at precisely controlled pressures (

) to generate a definitive VLE curve.

Why this method? Static methods (injecting liquid into a vacuum gauge) often suffer from dissolved air releasing into the headspace, artificially inflating pressure readings. Ebulliometry measures the temperature of the liquid-vapor interface at equilibrium under a known pressure buffer, providing superior accuracy for organic solvents.

Step-by-Step Workflow
  • Purification (Critical):

    • Dry the ether over activated 3Å molecular sieves for 24 hours.

    • Verify purity via GC-FID. Target >99.5% purity. Note: Isomeric impurities (e.g., di-sec-butyl ether) will depress the boiling point.

  • System Setup:

    • Load the Twin-Arm Ebulliometer (see Diagram 1).

    • Reference Arm: Charge with ultra-pure water (primary standard).

    • Sample Arm: Charge with 1-(1-methylpropoxy)butane.

  • Pressure Control:

    • Connect both arms to a common ballast tank and vacuum controller.

    • Set initial pressure to 100 mmHg (approx. 13.3 kPa).

  • Equilibration:

    • Engage the Cottrell pump heaters. Ensure the liquid-vapor mixture pumps smoothly over the thermometer wells.

    • Allow 30 minutes for thermal equilibrium (temperature stability

      
      C).
      
  • Data Acquisition:

    • Record

      
       and 
      
      
      
      simultaneously.
    • Calculate exact Pressure (

      
      ) using the known Antoine constants of water and the measured 
      
      
      
      .
    • Map this

      
       to the measured 
      
      
      
      .
  • Hysteresis Check:

    • Step pressure up to 760 mmHg, then step down back to 100 mmHg. Divergence indicates thermal degradation or peroxide formation.

Visualization: Ebulliometric Logic Flow

VLE_Protocol Start Crude Solvent Purify Drying & GC-FID (Target >99.5%) Start->Purify Load Load Ebulliometer (Sample + Water Ref) Purify->Load Pass Vacuum Set Common Vacuum Pressure Load->Vacuum Reflux Cottrell Pumping (Equilibrium) Vacuum->Reflux Measure Record T(sample) vs T(water) Reflux->Measure Stable T Calc Calculate Exact P from T(water) Measure->Calc Calc->Vacuum Next Pressure Step Curve Generate Antoine Fit Calc->Curve

Figure 1: Validated workflow for determining vapor pressure using comparative ebulliometry. The water reference eliminates pressure transducer calibration errors.

Engineering Implications in Drug Development

Understanding the vapor pressure of 1-(1-methylpropoxy)butane allows for strategic solvent manipulation.

Solvent Swapping (Distillation)

In API synthesis, swapping from a high-boiling solvent (e.g., Toluene, 110°C) to a lower one, or vice versa, is common.

  • Scenario: You need to swap out of Toluene into an ether for a Grignard reaction.

  • Analysis: Butyl sec-butyl ether (

    
     131°C) boils higher than Toluene.
    
  • Result: You cannot strip Toluene effectively by adding this ether. Toluene will act as the "light" key. You must distill Toluene before adding this ether, or use azeotropic entrainment.

Safety: Peroxide Formation & Flash Point
  • Flash Point: ~30.6 °C (Closed Cup).

  • Risk: Like all secondary ethers, the methine hydrogen (

    
    -carbon on the sec-butyl group) is susceptible to radical abstraction, leading to peroxide formation.
    
  • Control: Vapor pressure testing must be performed under Nitrogen. Distillation to dryness is strictly prohibited.

Decision Matrix: When to use this Ether?

Solvent_Selection NeedEther Requirement: Ether Solvent TempReq Reaction Temp Requirement? NeedEther->TempReq LowTemp < 60°C TempReq->LowTemp MedTemp 60°C - 100°C TempReq->MedTemp HighTemp > 120°C TempReq->HighTemp UseEt2O Use Diethyl Ether or MTBE LowTemp->UseEt2O UseTHF Use THF or 2-MeTHF MedTemp->UseTHF UseThis Use Butyl sec-butyl ether (High BP, Low Volatility) HighTemp->UseThis Low Vapor Pressure Required

Figure 2: Solvent selection logic based on thermal requirements. 1-(1-methylpropoxy)butane is ideal for high-temperature ether chemistry.

References

  • National Institute of Standards and Technology (NIST). Butane, 1-(1-methylpropoxy)- Properties. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

  • Cheméo. Chemical Properties of Butane, 1-(1-methylpropoxy)- (CAS 999-65-5).[2][3][4] Retrieved from [Link]

  • PubChem. Compound Summary for CID 86932: Butane, 1-(2-methylpropoxy)- (Isomer Reference). National Library of Medicine.[5] Retrieved from [Link]

  • Stenutz, R. Data for 1-butoxy-sec-butane. Quantitative Structure-Property Relationships (QSPR) Database. Retrieved from [Link]

Sources

Foundational

Advanced Characterization and Isomeric Profiling of Butane, 1-(1-methylpropoxy)- (sec-Butyl Butyl Ether)

Executive Summary In the high-purity solvent and intermediate landscape, Butane, 1-(1-methylpropoxy)- (IUPAC: 1-(sec-butoxy)butane; commonly n-butyl sec-butyl ether ) occupies a critical niche. Often encountered as a spe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-purity solvent and intermediate landscape, Butane, 1-(1-methylpropoxy)- (IUPAC: 1-(sec-butoxy)butane; commonly n-butyl sec-butyl ether ) occupies a critical niche. Often encountered as a specialized solvent or a significant byproduct in the industrial synthesis of bio-based butanols, its structural integrity is frequently compromised by a complex matrix of constitutional isomers.

This guide provides a definitive technical analysis of the structural isomers of n-butyl sec-butyl ether. We synthesize mechanistic origins, thermodynamic properties, and advanced separation protocols to empower researchers in isolating and characterizing this molecule with pharmaceutical-grade precision.

Molecular Architecture & Stereochemical Context

Before analyzing isomers, one must define the target architecture. n-Butyl sec-butyl ether (


) is an asymmetric ether combining a linear butyl chain and a branched sec-butyl group.
Structural Definition
  • CAS Number: 999-65-5[1][2][3][4]

  • Molecular Formula:

    
    [2][3][4]
    
  • Molecular Weight: 130.23 g/mol [4]

  • Boiling Point: ~131°C

Chirality and Stereoisomerism

Unlike its symmetric counterpart (di-n-butyl ether), this molecule possesses a single chiral center at the C2 position of the sec-butoxy moiety.

  • Stereocenters: 1 (Carbon 2 on the sec-butyl chain).

  • Enantiomers: (R)-1-(1-methylpropoxy)butane and (S)-1-(1-methylpropoxy)butane.

While often used as a racemic mixture in solvent applications, enantiopure synthesis requires asymmetric catalysis or chiral resolution, particularly when used as a precursor for chiral auxiliaries.

The Isomer Landscape: Classification & Thermodynamics

The challenge in working with


 ethers lies in the "Isomeric Swarm"—a cluster of constitutional isomers with similar volatilities. We categorize these into Positional (Regioisomers)  and Skeletal Isomers .
Thermodynamic Hierarchy of Octyl Ethers

Boiling point (BP) suppression correlates with branching. This thermodynamic trend is the cornerstone of separation logic.

Isomer ClassCommon NameStructure DescriptionBoiling Point (°C)Relative Stability
Target n-Butyl sec-butyl ether Asymmetric: n-butyl + sec-butyl131 Moderate
SymmetricDi-n-butyl etherLinear: n-butyl + n-butyl142High
SymmetricDi-sec-butyl etherBranched: sec-butyl + sec-butyl121Moderate
SymmetricDi-isobutyl etherBranched: isobutyl + isobutyl122High
Mixedn-Butyl isobutyl etherAsymmetric: n-butyl + isobutyl133High
Mixedn-Butyl tert-butyl etherAsymmetric: n-butyl + tert-butyl124Low (Acid Labile)
Visualization of Isomeric Relationships

The following diagram maps the structural relationship and boiling point trends, critical for designing distillation trains.

IsomerMap Target TARGET: n-Butyl sec-butyl ether BP: 131°C (Asymmetric) C8H18O C8H18O Parent Formula C8H18O->Target Symmetric Symmetric Ethers (Synthesis Side-Products) C8H18O->Symmetric Mixed Mixed Ethers (Regioisomers) C8H18O->Mixed DnBE Di-n-butyl ether BP: 142°C Symmetric->DnBE DsBE Di-sec-butyl ether BP: 121°C Symmetric->DsBE DiBE Di-isobutyl ether BP: 122°C Symmetric->DiBE Mixed->Target NbIb n-Butyl isobutyl ether BP: 133°C Mixed->NbIb

Figure 1: Structural isomer hierarchy of C8H18O ethers emphasizing the boiling point deviations relative to the target molecule.

Mechanistic Origins of Isomeric Impurities

Understanding how these isomers form allows researchers to predict impurity profiles in raw materials.

The Mixed-Alcohol Dehydration Problem

The most common synthesis route involves the acid-catalyzed dehydration of alcohols. If a researcher attempts to synthesize n-butyl sec-butyl ether by reacting 1-butanol and 2-butanol , a statistical distribution of products occurs.

Reaction Pathway:



This "Shotgun Synthesis" yields:

  • Di-n-butyl ether (Major impurity, difficult to remove due to BP proximity).

  • Di-sec-butyl ether (Easily removed, lower BP).

  • n-Butyl sec-butyl ether (Target).

Expert Insight: To avoid this isomeric swarm, use the Williamson Ether Synthesis (Sn2). React sodium sec-butoxide with 1-bromobutane.

  • Why? Sn2 on a primary halide (1-bromobutane) minimizes elimination side reactions.

  • Avoid: Reacting sodium n-butoxide with 2-bromobutane, as the secondary halide will favor E2 elimination, yielding butenes instead of the ether.

Advanced Characterization Protocols

Distinguishing the target from its isomers requires orthogonal analytical techniques.

Mass Spectrometry (GC-MS) Fragmentation Logic

Electron Ionization (EI) at 70eV produces distinct fragmentation patterns driven by


-cleavage.
  • Target (n-Butyl sec-butyl ether):

    • 
      -Cleavage (sec-butyl side):  Loss of ethyl group (
      
      
      
      ). Dominant peak at m/z 101.
    • 
      -Cleavage (sec-butyl side):  Loss of methyl group (
      
      
      
      ). Peak at m/z 115.
    • 
      -Cleavage (n-butyl side):  Loss of propyl group (
      
      
      
      ). Peak at m/z 87.
  • Isomer Differentiator (Di-n-butyl ether):

    • Symmetric cleavage only. Major loss of propyl (

      
      ).
      
    • Key Difference: The target shows significant

      
       (loss of ethyl from the sec-butyl branch), which is absent in di-n-butyl ether.
      
NMR Spectroscopy ( and )

NMR provides the most definitive structural proof.

Featuren-Butyl sec-butyl ether (Target)Di-n-butyl ether (Isomer)
Methine Proton Multiplet (sextet-like) at ~3.4 ppm (The -CH- of sec-butyl)Absent (Only -CH2- signals)

-Methylene
Triplet at ~3.4 ppm (The -CH2- of n-butyl)Triplet at ~3.4 ppm (Integrates for 4H)
Methyl Groups Three distinct signals: 1.[4][5] Triplet (n-butyl terminal)2. Triplet (sec-butyl terminal)3. Doublet (sec-butyl internal)One signal (Triplet) integrating for 6H

Separation & Purification Workflow

Due to the boiling point proximity of the n-butyl isobutyl ether isomer (133°C) to the target (131°C), standard distillation is often insufficient.

Protocol: High-Efficiency Fractionation

Objective: Isolate 1-(1-methylpropoxy)butane from a mixed ether synthesis stream.

  • Feed Composition: Mixture of di-sec-butyl ether (121°C), Target (131°C), and di-n-butyl ether (142°C).

  • Apparatus: Fractional distillation column with >30 theoretical plates (e.g., Spinning Band Distillation or packed column with structured packing).

  • Reflux Ratio: Set to high reflux (10:1 to 20:1) during transition phases.

Step-by-Step Logic:

  • Cut 1 (Foreshots): Collect up to 123°C. This removes Di-sec-butyl ether .[6]

  • Cut 2 (Transition): 123°C – 129°C. Recycle this mixed fraction.

  • Cut 3 (Heart Cut): 130°C – 132°C. Target Molecule .

    • Validation: Check refractive index (

      
      ) or GC purity.
      
  • Cut 4 (Tails): >135°C. Contains Di-n-butyl ether .[7]

Azeotropic Considerations

Note that C8 ethers form azeotropes with water.

  • Drying: The crude ether layer must be dried (MgSO4 or Molecular Sieves 4A) before distillation. Water content alters the vapor-liquid equilibrium (VLE), compressing the boiling point differences between isomers.

References

  • NIST Mass Spectrometry Data Center. "Butane, 1-(1-methylpropoxy)- Mass Spectrum."[2] NIST Chemistry WebBook, SRD 69. [Link]

  • Liao, W., et al. "An Experimental Modification to the Preparation of di-n-butyl ether from 1-butanol."[7] World Journal of Chemical Education, 2022.[7] [Link]

  • PubChem. "sec-Butyl ether (Di-sec-butyl ether) Compound Summary." National Library of Medicine. [Link]

  • Karol, T.J. "Process for separating butanol and dibutyl ether." U.S.

Sources

Exploratory

"Butane, 1-(1-methylpropoxy)-" IUPAC name and synonyms

This guide provides an in-depth technical analysis of Butane, 1-(1-methylpropoxy)- , chemically known as -butyl -butyl ether . It is designed for researchers and process chemists evaluating specialized solvents for organ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Butane, 1-(1-methylpropoxy)- , chemically known as


-butyl 

-butyl ether
. It is designed for researchers and process chemists evaluating specialized solvents for organic synthesis, extraction protocols, and fuel additive research.
Synonyms: n-Butyl sec-Butyl Ether; 2-Butoxybutane

Executive Summary

Butane, 1-(1-methylpropoxy)- (CAS: 999-65-5) is an asymmetric ether characterized by a boiling point of ~131 °C and significant lipophilicity.[1][2] Unlike common symmetric ethers (e.g., diethyl ether, di-


-butyl ether), this compound offers a unique steric profile due to the chiral sec-butyl group. This structural asymmetry influences its solvation shell dynamics, making it a valuable candidate for specific liquid-liquid extractions (e.g., phosphoric acid purification) and as a reaction medium for high-temperature organometallic synthesis where volatility must be minimized but ether functionality is required.

Chemical Identity & Nomenclature

Precise identification is critical for regulatory compliance and database searching.

IdentifierValue
IUPAC Name 1-(1-Methylpropoxy)butane
Common Synonyms

-Butyl

-butyl ether; 2-Butoxybutane; Butyl 2-butyl ether
CAS Registry Number 999-65-5
Molecular Formula

Molecular Weight 130.23 g/mol
SMILES CCCCOC(C)CC
InChIKey LPVMPBNUHJKNHA-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the connectivity, highlighting the steric bulk of the sec-butyl group versus the linear


-butyl chain.

Physicochemical Properties

The compound's properties dictate its utility in phase separation and thermal processes.

PropertyValueContext/Relevance
Boiling Point 130–131 °CSuitable for reactions requiring elevated temperatures without pressurized vessels.
Density 0.769 g/mL (15 °C)Lower density than water facilitates top-layer separation in aqueous extractions.
LogP (Octanol/Water) ~2.60Indicates high lipophilicity; excellent for extracting non-polar organic compounds from aqueous phases.
Solubility Soluble in Chloroform, MethanolMiscible with most organic solvents; low water solubility.
Flash Point ~25 °C (Est.)Flammable; requires standard Class IB flammable liquid handling.

Synthesis & Manufacturing Methodologies

Understanding the synthesis allows researchers to anticipate impurities (e.g., alcohols, symmetric ethers).

Primary Route: Acid-Catalyzed Etherification

The most scalable industrial route involves the addition of


-butanol to butenes (1-butene or 2-butene) or the dehydration of mixed alcohols (

-butanol and

-butanol).

Mechanism:

  • Protonation: The alkene (2-butene) is protonated by an acid catalyst (

    
    ) to form a secondary carbocation.
    
  • Nucleophilic Attack: The oxygen of

    
    -butanol attacks the carbocation.
    
  • Deprotonation: Loss of a proton yields the ether.

Impurity Profile:

  • Di-

    
    -butyl ether:  Formed from 
    
    
    
    -butanol self-condensation.
  • Di-

    
    -butyl ether:  Formed from 
    
    
    
    -butanol self-condensation.
  • Alcohols: Unreacted starting materials.

Synthesis_Pathway Figure 2: Acid-Catalyzed Addition of n-Butanol to 2-Butene Butene 2-Butene (C4H8) Carbocation sec-Butyl Carbocation (Intermediate) Butene->Carbocation + H+ Acid Acid Catalyst (H2SO4 / Resin) Acid->Carbocation nButanol n-Butanol (Nucleophile) Oxonium Protonated Ether nButanol->Oxonium Carbocation->Oxonium + n-Butanol Product 1-(1-methylpropoxy)butane (Target Ether) Oxonium->Product - H+

Applications in Research & Industry

Specialized Extraction Solvent

Due to its specific boiling point and hydrophobicity, 1-(1-methylpropoxy)butane is utilized in complex liquid-liquid extractions where standard ethers (diethyl, MTBE) are too volatile or possess insufficient lipophilicity.

  • Protocol Insight: It has been cited in patent literature for the purification of phosphoric acid from pulping slurries. Its ability to complex with the acid while maintaining phase separation from aqueous biomass mixtures is a key advantage [1].

Reaction Medium (Process Chemistry)

In drug development, selecting the right process solvent is crucial for yield and purity.[3]

  • Grignard & Organolithium Reactions: Like other ethers, it stabilizes metal cations via oxygen lone pairs. However, the sec-butyl group adds steric bulk, which can modulate the reactivity of coordinated metal centers, potentially altering stereoselectivity in sensitive additions.

  • High-Boiling Alternative: It replaces THF (BP 66 °C) or Diethyl Ether (BP 35 °C) when reactions must be driven to completion at temperatures >100 °C, avoiding the safety risks of pressurized reactors.

Fuel Oxygenate Research

Ethers are common fuel additives (oxygenates) to improve combustion and reduce emissions.

  • Research Context: While MTBE and ETBE are more common, sec-butyl ethers are investigated for their cetane/octane numbers and lower water solubility compared to lower molecular weight ethers.

Safety & Handling (Self-Validating Protocol)

As an ether, this compound presents specific hazards that must be managed via a rigorous safety protocol.

Critical Hazard: Peroxide Formation Like most ethers with alpha-hydrogens, 1-(1-methylpropoxy)butane can form explosive organic peroxides upon exposure to air and light.

Handling Protocol:

  • Testing: Test for peroxides using KI starch paper or quant strips before any distillation or evaporation.

  • Inhibition: Ensure the solvent is stabilized (often with BHT) if stored for long periods.

  • Storage: Store under an inert atmosphere (Nitrogen/Argon) in amber glass or metal cans to exclude light.

  • PPE: Wear chemical-resistant gloves (Nitrile/Viton), safety goggles, and flame-retardant lab coat.

References

  • Method for purifying phosphoric acid. European Patent Office. Patent EP2924003A1.
  • Butane, 1-(1-methylpropoxy)-. NIST Chemistry WebBook, SRD 69.[4] National Institute of Standards and Technology.[4] Available at: [Link]

  • Di-n-butyl ether (Related Isomer Data). LookChem. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to Butane, 1-(1-methylpropoxy)-

This technical guide provides a comprehensive overview of Butane, 1-(1-methylpropoxy)-, also known as sec-butyl tert-butyl ether. Aimed at researchers, scientists, and professionals in drug development and chemical manuf...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of Butane, 1-(1-methylpropoxy)-, also known as sec-butyl tert-butyl ether. Aimed at researchers, scientists, and professionals in drug development and chemical manufacturing, this document delves into the compound's chemical and physical properties, synthesis methodologies, primary applications, and essential safety and handling protocols.

Introduction and Molecular Overview

Butane, 1-(1-methylpropoxy)- (CAS No. 999-65-5) is an aliphatic ether with the molecular formula C8H18O.[1] Structurally, it consists of a butyl group linked to a sec-butyl group via an ether oxygen. This compound is of interest primarily for its potential application as a fuel additive, drawing parallels with other well-known fuel ethers like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE). These ethers are valued for their ability to increase the octane rating of gasoline and promote more complete combustion, thereby reducing harmful emissions.[2] Understanding the synthesis and properties of Butane, 1-(1-methylpropoxy)- is crucial for evaluating its efficacy and safety in this and other potential industrial applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application and safe handling. The key properties of Butane, 1-(1-methylpropoxy)- are summarized in the table below, compiled from various chemical databases.

PropertyValueSource
Molecular Formula C8H18O[1]
Molecular Weight 130.23 g/mol [1]
CAS Number 999-65-5[1]
Boiling Point 130-131 °CCheméo
Density 0.769 g/cm³ at 15 °CCheméo
Water Solubility Log10 of Water solubility in mol/l: -2.48Cheméo
Octanol/Water Partition Coefficient (logP) 2.600Cheméo

Synthesis Methodologies

The synthesis of Butane, 1-(1-methylpropoxy)- can be approached from both industrial and laboratory perspectives. The primary industrial route involves the acid-catalyzed etherification of isobutene with sec-butanol.

Industrial Scale Synthesis: Catalytic Etherification

The industrial production of sec-butyl tert-butyl ether is typically achieved through the catalytic reaction of isobutene and sec-butanol. This process is favored for its efficiency and scalability.

Reaction: Isobutene + sec-Butanol → Butane, 1-(1-methylpropoxy)-

Catalyst: Strongly acidic ion-exchange resins, such as sulfonated styrene-divinylbenzene copolymers, are the preferred catalysts for this reaction.

Reaction Conditions: The etherification is carried out in the liquid phase within a fixed-bed reactor at temperatures ranging from 20°C to 150°C and pressures of 4 to 40 bar.

The diagram below illustrates the general workflow for the industrial synthesis of Butane, 1-(1-methylpropoxy)-.

G cluster_reactants Reactant Feed cluster_process Etherification Process cluster_products Products Isobutene Isobutene Fixed-Bed_Reactor Fixed-Bed Reactor (Acidic Ion-Exchange Resin) Isobutene->Fixed-Bed_Reactor sec-Butanol sec-Butanol sec-Butanol->Fixed-Bed_Reactor Distillation_Column Distillation Column Fixed-Bed_Reactor->Distillation_Column Crude Product Product Butane, 1-(1-methylpropoxy)- Distillation_Column->Product Byproducts Unreacted Components (for recycling) Distillation_Column->Byproducts

Industrial Synthesis Workflow
Laboratory Scale Synthesis: A Plausible Protocol

Objective: To synthesize Butane, 1-(1-methylpropoxy)- via acid-catalyzed etherification of sec-butanol with a source of the tert-butyl group, such as isobutylene or tert-butanol.

Materials:

  • sec-Butanol

  • tert-Butanol (as a safer alternative to gaseous isobutylene in a lab setting)

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of sec-butanol and tert-butanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the alcohol mixture while stirring and cooling the flask in an ice bath to control the initial exothermic reaction.

  • Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.

  • Extraction: Dilute the mixture with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the diethyl ether by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation to obtain pure Butane, 1-(1-methylpropoxy)-.

Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for Butane, 1-(1-methylpropoxy)- is not widely published. However, based on its molecular structure, the expected features in its NMR, IR, and mass spectra can be predicted.

  • ¹H NMR: The spectrum is expected to be complex due to the presence of multiple, similar alkyl protons. Key signals would include a multiplet for the methine proton of the sec-butyl group adjacent to the ether oxygen, and distinct signals for the methyl and methylene groups of both the sec-butyl and n-butyl moieties.

  • ¹³C NMR: The spectrum should show eight distinct signals corresponding to the eight carbon atoms in the molecule, unless there is accidental peak overlap. The carbons attached to the oxygen atom would appear most downfield.

  • IR Spectroscopy: The most characteristic feature would be a strong C-O stretching vibration in the fingerprint region, typically around 1100 cm⁻¹. The rest of the spectrum would be dominated by C-H stretching and bending vibrations.

  • Mass Spectrometry: The NIST WebBook indicates the availability of an electron ionization mass spectrum for this compound.[1] The mass spectrum would show the molecular ion peak (M+) at m/z 130, and fragmentation patterns characteristic of ethers, including cleavage at the C-O bonds.

Applications

The primary application of Butane, 1-(1-methylpropoxy)-, similar to other fuel ethers, is as a gasoline additive to enhance the octane rating and improve combustion efficiency.

Fuel Additive and Octane Booster

Fuel ethers are valuable as octane boosters because they increase the resistance of gasoline to engine knocking. They also introduce oxygen into the fuel, which can lead to more complete combustion and a reduction in carbon monoxide and unburned hydrocarbon emissions.[2] While specific performance data for Butane, 1-(1-methylpropoxy)- as a fuel additive is not extensively documented, its properties are analogous to those of well-studied fuel ethers like MTBE and ETBE.

The logical relationship for the application of Butane, 1-(1-methylpropoxy)- as a fuel additive is depicted in the following diagram:

G cluster_input Input cluster_process Process cluster_output Output cluster_benefits Benefits Gasoline Gasoline Blending Blending Gasoline->Blending SBTBE Butane, 1-(1-methylpropoxy)- (sec-Butyl tert-Butyl Ether) SBTBE->Blending Blended_Gasoline Blended Gasoline Blending->Blended_Gasoline Increased_Octane Increased Octane Rating Blended_Gasoline->Increased_Octane Improved_Combustion Improved Combustion Blended_Gasoline->Improved_Combustion Reduced_Emissions Reduced Emissions (CO, Hydrocarbons) Improved_Combustion->Reduced_Emissions

Application Logic as a Fuel Additive

Safety, Handling, and Toxicology

General Hazards:

  • Flammability: Ethers are generally highly flammable. Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.

  • Health Hazards: Inhalation of high concentrations of ether vapors can cause central nervous system depression, leading to dizziness, drowsiness, headache, and nausea. Prolonged or repeated skin contact may cause defatting and dermatitis.

Handling Precautions:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Use non-sparking tools and explosion-proof equipment.

  • Ground and bond containers when transferring material to prevent static electricity buildup.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

Toxicological Data (Analogous Compounds):

The toxicological profile of Butane, 1-(1-methylpropoxy)- has not been extensively studied. However, data from similar fuel ethers like MTBE and ETBE can provide an indication of potential health effects.

CompoundAcute ToxicityCarcinogenicityTarget OrgansSource
Methyl tert-butyl ether (MTBE) Low acute toxicity via inhalation and ingestion.Potential human carcinogen based on animal studies.Central nervous system, respiratory system, liver, kidneys.EPA
Ethyl tert-butyl ether (ETBE) Low single-dose toxicity; non-irritant to eyes and skin.Evidence for carcinogenicity is not conclusive.Kidneys (in rats), liver (in mice).

It is crucial to handle Butane, 1-(1-methylpropoxy)- with the same level of caution as other flammable and potentially hazardous ethers until more specific toxicological data becomes available.

Conclusion

Butane, 1-(1-methylpropoxy)- is a compound with significant potential, particularly as a fuel additive. Its synthesis via catalytic etherification is a well-understood industrial process. While a comprehensive toxicological and spectroscopic profile for this specific ether is yet to be fully established in publicly accessible literature, its properties can be reasonably inferred from chemically similar compounds. Further research into its performance as an octane booster and its specific safety profile is warranted to fully realize its industrial applications.

References

  • U.S. National Institute of Standards and Technology. Butane, 1-(1-methylpropoxy)-. NIST Chemistry WebBook. [Link]

  • Cheméo. Chemical Properties of Butane, 1-(1-methylpropoxy)- (CAS 999-65-5). [Link]

  • Google Patents. Process for preparing sec-butyl alcohol and sec-butyl tert-butyl ether.
  • Vinati Organics. MTBE: A Sustainable Solution for Octane Boosting in Gasoline Blends. [Link]

  • McGregor, D. (2008). Ethyl tertiary-butyl ether: a toxicological review. Critical reviews in toxicology, 38(sup1), 1-35. [Link]

  • U.S. Environmental Protection Agency. Methyl tert-butyl ether (MTBE). [Link]

Sources

Exploratory

An In-depth Technical Guide to Butane, 1-(1-methylpropoxy)-

Abstract This technical guide provides a comprehensive overview of Butane, 1-(1-methylpropoxy)-, also known as sec-butyl ethyl ether. The document delves into the historical context of its synthesis, rooted in the develo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Butane, 1-(1-methylpropoxy)-, also known as sec-butyl ethyl ether. The document delves into the historical context of its synthesis, rooted in the development of classic organic reactions, and details modern laboratory and industrial preparation methods. A thorough examination of its physicochemical properties, supported by spectroscopic data, is presented. Furthermore, this guide explores its applications, particularly as a solvent and in the fragrance industry, and addresses critical safety, handling, and toxicological information. The content is structured to provide researchers, scientists, and drug development professionals with a foundational and practical understanding of this versatile ether.

Introduction and Nomenclature

Butane, 1-(1-methylpropoxy)- is an aliphatic, asymmetric ether. The asymmetry arises from the different alkyl groups attached to the central oxygen atom: a sec-butyl group and an ethyl group. Understanding its nomenclature is key to navigating the scientific literature.

  • IUPAC Name: 1-(1-methylpropoxy)butane

  • Common Names: sec-Butyl ethyl ether, Ethyl sec-butyl ether

  • Synonyms: 2-Ethoxybutane

  • CAS Number: 2679-87-0[1][2]

  • Molecular Formula: C₆H₁₄O[2]

  • Molecular Weight: 102.18 g/mol [2]

This guide will primarily use the common name sec-butyl ethyl ether for clarity and its prevalence in industrial contexts.

Discovery and Historical Context: The Legacy of Williamson

A specific date or individual credited with the "discovery" of sec-butyl ethyl ether is not documented, a common reality for many fundamental organic compounds. Its existence is a direct consequence of one of the most important reactions in organic chemistry: the Williamson ether synthesis .

Developed by English chemist Alexander Williamson in 1850, this reaction was groundbreaking because it provided the first clear pathway to synthesize asymmetric ethers and helped to definitively prove the structure of ethers.[3][4][5] The reaction involves the nucleophilic substitution (Sₙ2) of an alkyl halide by an alkoxide ion.[4][5][6]

Williamson's work, originally demonstrated by reacting sodium ethoxide with chloroethane to form diethyl ether, established a versatile and robust method that remains a cornerstone of both laboratory and industrial synthesis today.[3][4][6] The ability to combine different alkoxides and alkyl halides opened the door for the systematic creation of countless ethers, including sec-butyl ethyl ether. Therefore, the "discovery" of this compound is intrinsically linked to the elucidation of this fundamental synthetic method in the mid-19th century.

Synthesis and Manufacturing Processes

The primary route for synthesizing sec-butyl ethyl ether is the Williamson ether synthesis. The strategic choice of reactants is critical to maximize yield and minimize side reactions, particularly elimination.

Retrosynthetic Analysis

For an asymmetric ether like sec-butyl ethyl ether, two synthetic pathways are theoretically possible:

  • Pathway A: Sodium sec-butoxide + Ethyl halide

  • Pathway B: Sodium ethoxide + sec-Butyl halide

The Williamson synthesis proceeds via an Sₙ2 mechanism, which is highly sensitive to steric hindrance at the carbon atom bearing the leaving group.[7][8] Pathway B involves a secondary alkyl halide (sec-butyl halide), which is more sterically hindered than the primary ethyl halide in Pathway A. The bulky sec-butoxide in Pathway A can act as a base, but the primary nature of the ethyl halide strongly favors substitution. Conversely, the less hindered ethoxide in Pathway B is a strong nucleophile, but the secondary nature of the sec-butyl halide makes it susceptible to E2 elimination, which would form butene as an undesired byproduct.

Mechanism of the Preferred Synthesis

The synthesis involves two main steps: the formation of the alkoxide and the subsequent nucleophilic attack.

  • Deprotonation: sec-Butanol is deprotonated by a strong base, typically sodium hydride (NaH) or an alkali metal like sodium, to form the sodium sec-butoxide nucleophile.[8]

  • Sₙ2 Attack: The resulting sec-butoxide ion attacks the primary ethyl halide (e.g., bromoethane or iodoethane) in a classic Sₙ2 backside attack, displacing the halide ion and forming the ether.[7]

G cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Substitution r1 sec-Butanol p1 Sodium sec-butoxide r1->p1 + NaH base NaH h2 H₂ (gas) p1_sub Sodium sec-butoxide p2 sec-Butyl Ethyl Ether p1_sub->p2 + Bromoethane r2 Bromoethane salt NaBr

Caption: General reaction scheme for the synthesis of sec-Butyl Ethyl Ether.

Detailed Laboratory Protocol

This protocol describes a representative laboratory-scale synthesis.

Materials:

  • sec-Butanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Bromoethane

  • Anhydrous diethyl ether (solvent)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The system is flushed with an inert gas (e.g., nitrogen or argon).

  • Alkoxide Formation: Anhydrous diethyl ether is added to the flask, followed by the careful, portion-wise addition of sodium hydride. sec-Butanol, dissolved in anhydrous diethyl ether, is added dropwise from the dropping funnel. The mixture is stirred at room temperature until hydrogen gas evolution ceases.

  • Substitution: The flask is cooled in an ice bath. Bromoethane is added dropwise via the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the mixture is allowed to warm to room temperature and then heated to reflux for 1-2 hours to ensure the reaction goes to completion.[6]

  • Workup: The reaction is cooled to room temperature. Excess sodium hydride is quenched by the slow, careful addition of water or saturated NH₄Cl solution. The mixture is transferred to a separatory funnel. The organic layer is washed sequentially with water and brine.

  • Isolation and Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed by rotary evaporation. The resulting crude ether is then purified by fractional distillation.

G start Setup dry, inert apparatus add_nah Add NaH and anhydrous ether start->add_nah add_alcohol Add sec-Butanol dropwise add_nah->add_alcohol react1 Stir until H₂ evolution ceases add_alcohol->react1 add_halide Cool and add Bromoethane dropwise react1->add_halide reflux Reflux for 1-2 hours add_halide->reflux cool Cool to room temp. reflux->cool quench Quench with sat. NH₄Cl solution cool->quench extract Separate layers, wash organic phase quench->extract dry Dry with MgSO₄ extract->dry evaporate Filter and evaporate solvent dry->evaporate distill Fractional distillation of crude product evaporate->distill product Pure sec-Butyl Ethyl Ether distill->product

Caption: Experimental workflow for the laboratory synthesis of sec-butyl ethyl ether.

Physicochemical and Spectroscopic Properties

sec-Butyl ethyl ether is a colorless liquid with a characteristic berry-like or floral odor.[1][9] Its physical and chemical properties make it a useful solvent and fragrance component.

Physical Properties
PropertyValueSource
Boiling Point 81-82 °C @ 760 mmHg[1][9]
Density ~0.748 - 0.760 g/cm³ @ 20 °C[1][9]
Refractive Index (n²⁰/D) ~1.378 - 1.383[9]
Flash Point -6 °C[1]
Water Solubility Slightly soluble (2,452 mg/L @ 25°C est.)[9]
LogP (o/w) 1.904 - 1.96 (est.)[1][9]
Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized product.

  • ¹H NMR (Proton NMR): The spectrum will show characteristic signals for the ethyl group (a triplet and a quartet) and the sec-butyl group (a triplet, a doublet, and a multiplet). The chemical shifts of protons adjacent to the ether oxygen will be downfield (~3.4-3.6 ppm).

  • ¹³C NMR (Carbon NMR): The spectrum will show six distinct signals corresponding to the six unique carbon atoms in the molecule. Carbons directly bonded to the oxygen atom will appear most downfield.

  • IR (Infrared) Spectroscopy: A strong, characteristic C-O stretching band will be prominent in the 1050-1150 cm⁻¹ region, which is indicative of an aliphatic ether.

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will show a molecular ion peak (M⁺) at m/z = 102. Key fragmentation patterns will include the loss of alkyl groups, with a prominent peak often seen at m/z = 73, corresponding to the loss of an ethyl group.[10]

Applications and Industrial Relevance

While not as common as other industrial ethers like diethyl ether or MTBE, sec-butyl ethyl ether has found niche applications.

  • Solvent: Like many ethers, it is a relatively nonpolar, aprotic solvent. It is effective at dissolving oils, resins, and other organic compounds, making it suitable for use in coatings, paints, and adhesives.[11]

  • Flavor and Fragrance Agent: It possesses a pleasant berry, floral, and woody aroma profile.[1][9] This makes it a valuable component in the formulation of flavors for tropical, citrus, and red fruit profiles, as well as in the broader perfume industry.[9]

  • Fuel Additive Research: Ethers are widely studied and used as oxygenate fuel additives to improve combustion efficiency and reduce emissions. While ethyl tert-butyl ether (ETBE) is more common, other isomers like sec-butyl ethyl ether have been part of the broader research into fuel composition.[12][13]

G center sec-Butyl Ethyl Ether app1 Industrial Solvent center->app1 app2 Flavor & Fragrance center->app2 app3 Chemical Intermediate center->app3 app4 Fuel Additive Research center->app4 sub1_1 Coatings & Paints app1->sub1_1 sub1_2 Adhesives app1->sub1_2 sub1_3 Extraction Processes app1->sub1_3 sub2_1 Berry & Fruit Flavors app2->sub2_1 sub2_2 Perfumery app2->sub2_2

Caption: Overview of the primary applications for sec-butyl ethyl ether.

Safety, Toxicology, and Environmental Fate

Proper handling and awareness of the toxicological profile are paramount when working with any chemical.

Hazard Identification
  • Flammability: sec-Butyl ethyl ether is a highly flammable liquid and vapor, with a low flash point.[14][15] All work should be conducted away from ignition sources in a well-ventilated area, and explosion-proof equipment should be used.[14][15][16]

  • Health Hazards: It is classified as harmful if swallowed, inhaled, or in contact with skin.[14] It causes skin and serious eye irritation and may cause respiratory irritation.[14][15]

  • Handling Precautions: Wear suitable protective clothing, gloves, and eye/face protection.[16] Handle in a well-ventilated place, such as a chemical fume hood, to avoid breathing vapors.[16]

Toxicology

Detailed toxicological studies specifically on sec-butyl ethyl ether are limited in publicly available literature. However, data from structurally related ethers, such as ethyl tert-butyl ether (ETBE), can provide some context. Animal studies on ETBE have shown that exposure can be associated with noncancerous kidney effects.[17][18] Given the structural similarities, it is prudent to handle sec-butyl ethyl ether with care to minimize exposure. The toxicological properties have not been thoroughly investigated.[14]

Environmental Fate

Ethers used as fuel additives can be released into the environment through spills and leaks, potentially contaminating groundwater.[17] Due to its slight water solubility and volatility, sec-butyl ethyl ether would be expected to partition between aquatic and atmospheric environments if released. Its biodegradability is not well-documented, but aliphatic ethers are generally more persistent than other organic solvents like alcohols or esters.

Conclusion

Butane, 1-(1-methylpropoxy)- is a fundamentally important, albeit not widely known, asymmetric ether. Its conceptual discovery is tied to the advent of the Williamson ether synthesis in the 19th century, a reaction that remains the primary method for its production today. Its utility as a specialty solvent and a valuable fragrance component underscores the diverse applications of the ether functional group. A comprehensive understanding of its synthesis, properties, and safety is essential for its effective and responsible use in research and industry.

References

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • chemeurope.com. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Le Moyne College. (n.d.). Williamson. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Britannica. (2026, January 23). Alexander William Williamson. Retrieved from [Link]

  • Wiley-VCH. (n.d.). The Historical Development of Asymmetric Hydrogenation. Retrieved from [Link]

  • The Good Scents Company. (n.d.). sec-butyl ethyl ether 2-ethoxybutane. Retrieved from [Link]

  • Google Patents. (n.d.). US4408085A - Process for preparing sec-butyl alcohol and sec-butyl tert-butyl ether.
  • Oxford Reference. (n.d.). Williamson's synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Butane, 1-(1-methylpropoxy)- (CAS 999-65-5). Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Britannica. (n.d.). Ether - Synthesis, Reactions, Uses. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Ethyl butyl ether. Retrieved from [Link]

  • MySkinRecipes. (n.d.). sec-Butyl Ethyl Ether. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Early history of asymmetric synthesis. Retrieved from [Link]

  • NCBI. (n.d.). EXECUTIVE SUMMARY - Toxicological Review of Ethyl Tertiary Butyl Ether (CASRN 637-92-3). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.2: Preparing Ethers. Retrieved from [Link]

  • MassBank. (n.d.). Organic compounds. Retrieved from [Link]

  • ResearchGate. (2014, July 7). How can one prepare Ethyly Tert - Butyl Ether in the labotatory?. Retrieved from [Link]

  • SAFETY DATA SHEET. (2018, January 31). Retrieved from [Link]

  • ResearchGate. (2025, August 9). Water Compatible Gold(III)-Catalysed Synthesis of Unsymmetrical Ethers from Alcohols. Retrieved from [Link]

  • NCBI. (n.d.). HAZARD IDENTIFICATION - Toxicological Review of Ethyl Tertiary Butyl Ether (CASRN 637-92-3). Retrieved from [Link]

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Foundational

Computational Characterization of Butane, 1-(1-methylpropoxy)-: A Technical Guide

Executive Summary This technical guide outlines the computational framework for analyzing Butane, 1-(1-methylpropoxy)- (IUPAC), commonly known as sec-butyl butyl ether (CAS: 999-65-5). While often overlooked in favor of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the computational framework for analyzing Butane, 1-(1-methylpropoxy)- (IUPAC), commonly known as sec-butyl butyl ether (CAS: 999-65-5). While often overlooked in favor of symmetric ethers, this unsymmetrical ether presents unique challenges in drug development and solvent engineering due to its chirality and distinct oxidation liabilities.

This document details the ab initio and Density Functional Theory (DFT) protocols required to accurately predict its conformational landscape, oxidative stability, and solvation properties. It is designed for researchers requiring high-fidelity data for lipophilic drug delivery systems or stability profiling.

Structural Definition & Computational Strategy

Molecular Identity

The molecule consists of an


-butyl chain ether-linked to a sec-butyl group.
  • Formula:

    
    
    
  • SMILES: CCCCOC(C)CC

  • Chirality: The C1 atom of the propyl chain (the methine carbon attached to oxygen) is a stereocenter. Calculations must account for the (

    
    ) and (
    
    
    
    ) enantiomers, although they are energetically degenerate in an achiral environment.
Level of Theory Selection

To balance accuracy with computational cost, the following theoretical levels are prescribed based on recent benchmarks for aliphatic ethers [1][2].

Calculation TypeRecommended MethodBasis SetRationale
Geometry Opt

B97X-D or M06-2X
def2-TZVPCaptures long-range dispersion interactions critical for flexible alkyl chains [3].
Frequency/Thermo Same as OptSame as OptEnsures true minima (NIMAG=0) and accurate ZPE.
Solvation Energy M06-2X / SMD6-311++G(d,p)The SMD model provides superior

accuracy for non-polar solutes compared to PCM.
Oxidation TS

B97M-V
def2-QZVPHigh-level functional required to model barrier heights in H-atom transfer (HAT) reactions.

Protocol A: Conformational Landscape Analysis

Aliphatic ethers possess multiple rotatable bonds, creating a complex Potential Energy Surface (PES). A single optimization of an arbitrary structure will likely yield a local minimum, leading to erroneous Boltzmann-weighted properties.

The Workflow

The following self-validating workflow ensures the global minimum is located.

  • Stochastic Search: Use Molecular Mechanics (MMFF94 or OPLS3e) to generate ~500 conformers.

  • Semi-Empirical Filter: Re-optimize unique conformers using GFN2-xTB to filter high-energy structures.

  • DFT Refinement: Optimize the lowest 10% of structures within a 3 kcal/mol window using

    
    B97X-D/def2-SVP.
    
  • Final Calculation: High-level optimization of the top 5 conformers.

Visualization of Workflow

ConformerSearch Start Input Structure (R/S Enantiomer) MM_Search Stochastic Search (MMFF94, 500 steps) Start->MM_Search Filter RMSD Clustering & Energy Cutoff MM_Search->Filter xTB Semi-Empirical Opt (GFN2-xTB) Filter->xTB DFT_Screen DFT Screen (wB97X-D/def2-SVP) xTB->DFT_Screen Top 50 conformers Final_Opt Final Optimization (def2-TZVP) DFT_Screen->Final_Opt Top 5 conformers Boltzmann Boltzmann Weighting (Delta G @ 298K) Final_Opt->Boltzmann

Figure 1: Hierarchical workflow for identifying the global energy minimum of flexible ethers.

Protocol B: Oxidative Stability (Autoxidation)

Ethers are prone to autoxidation, forming explosive peroxides.[1] For drug development, this represents a degradation liability. The mechanism involves Hydrogen Atom Transfer (HAT) from an


-carbon to a radical initiator (e.g., 

or

).
Mechanistic Causality

1-(1-methylpropoxy)butane has two distinct


-carbon sites:
  • Site A (Secondary): The

    
     of the 
    
    
    
    -butyl group.
  • Site B (Tertiary): The

    
     of the sec-butyl group.
    

Hypothesis: Site B yields a tertiary radical, which is electronically more stable (hyperconjugation) but sterically hindered. Site A is less hindered but forms a less stable secondary radical.

Calculation Protocol

To determine the dominant degradation pathway, calculate the Activation Free Energy (


) for H-abstraction at both sites.
  • Reactant Complex: Optimize the ether +

    
     radical in a pre-reaction complex.
    
  • Transition State (TS) Search: Use the QST3 or NEB method. Look for the imaginary frequency corresponding to the C...H...O stretch.

  • IRC Calculation: Perform Intrinsic Reaction Coordinate calculations to verify the TS connects the correct reactant and product.

Reaction Pathway Diagram

OxidationPath Reactants Ether + OH radical TS_A TS A (Secondary H-Abs) Reactants->TS_A Lower Sterics TS_B TS B (Tertiary H-Abs) Reactants->TS_B Electronic Stabilization Radical_A Sec-Radical (Less Stable) TS_A->Radical_A Radical_B Tert-Radical (More Stable) TS_B->Radical_B Peroxide Peroxide Formation (+O2) Radical_A->Peroxide Radical_B->Peroxide

Figure 2: Competing H-abstraction pathways. Kinetic control usually favors the less hindered Site A, despite the thermodynamic stability of the Site B radical [4].

Protocol C: Physicochemical Properties (Solvation)

For pharmaceutical applications, the partition coefficient (LogP) is a critical metric for lipophilicity.

Solvation Free Energy Calculation

Direct calculation of LogP requires the solvation free energy in water (


) and 1-octanol (

).

Formula:



Step-by-Step:

  • Optimize the global minimum structure in the gas phase.

  • Perform single-point energy calculations using the SMD (Solvation Model based on Density) model for both solvents.

    • Note: Do not re-optimize geometry in solvent unless the solute is highly polar; for ethers, gas-phase geometry is usually sufficient.

  • Extract the SCF Done energy and the non-electrostatic terms provided by the SMD model.

Data Presentation Template

When reporting these results, use the following table structure to ensure reproducibility.

ParameterGas Phase (Hartree)Water (SMD) (Hartree)Octanol (SMD) (Hartree)

(kcal/mol)
Electronic Energy -390.xxxx-390.xxxx-390.xxxx--
Thermal Correction 0.xxxx------
Total Free Energy G(gas) G(aq) G(oct) G(solv)

References

  • NIST WebBook. "Butane, 1-(1-methylpropoxy)-". National Institute of Standards and Technology. [Link]

  • Grimme, S., et al. "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics, 2010. [Link]

  • Q-Chem. "Dispersion Correction in Density Functional Theory." Q-Chem User Manual. [Link]

  • Galano, A., et al. "Oxidation mechanism of diethyl ether: A complex process for a simple molecule." Physical Chemistry Chemical Physics, 2011. [Link]

  • Marenich, A. V., et al. "Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions." Journal of Physical Chemistry B, 2009. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1-(1-Methylpropoxy)butane in Organic Synthesis

This guide details the technical application of 1-(1-methylpropoxy)butane (commonly known as n-butyl sec-butyl ether ) in organic synthesis. It is designed for researchers requiring a high-boiling, hydrophobic ether solv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of 1-(1-methylpropoxy)butane (commonly known as n-butyl sec-butyl ether ) in organic synthesis. It is designed for researchers requiring a high-boiling, hydrophobic ether solvent that bridges the gap between volatile ethers (diethyl ether, THF) and heavy industrial solvents (dibutyl ether, diglyme).

High-Boiling Ether Solvent for Organometallics and Extractions

Executive Summary & Chemical Identity

1-(1-Methylpropoxy)butane is an unsymmetrical dialkyl ether featuring one linear butyl chain and one branched sec-butyl chain. Its unique structural asymmetry provides a "Goldilocks" physicochemical profile: it possesses a significantly higher boiling point (~131 °C) than Tetrahydrofuran (THF) or Diethyl Ether (Et₂O), allowing for higher reaction temperatures without the extreme viscosity or removal difficulty associated with Diglyme.

This solvent is particularly valuable in Grignard reagent formation from unreactive halides (where thermal energy is required for initiation) and as a hydrophobic extraction solvent that offers superior phase separation compared to water-miscible ethers.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
Property1-(1-Methylpropoxy)butaneTHFDiethyl EtherDibutyl Ether
Boiling Point (°C) 131 6634.6141
Flash Point (°C) ~25 (Closed Cup)-14-4525
Density (g/mL) 0.769 0.8890.7130.768
Water Solubility Negligible Miscible~6.9%<0.1%
Peroxide Risk High (sec-carbon)HighHighHigh
Dielectric Constant ~3-4 (Est.)7.54.33.1

Core Applications & Mechanistic Insights

A. High-Temperature Grignard & Organometallic Synthesis

Challenge: Standard solvents like Et₂O or THF often boil before sluggish substrates (e.g., aryl chlorides, sterically hindered alkyl halides) can overcome the activation energy for oxidative addition to Magnesium. Solution: 1-(1-Methylpropoxy)butane allows reaction temperatures up to ~130 °C at ambient pressure.

  • Mechanism: The ether oxygen coordinates with the Mg²⁺ center, stabilizing the Grignard reagent (R-Mg-X) similarly to Et₂O. However, the sec-butyl group adds steric bulk, which can modulate the Schlenk equilibrium, potentially favoring monomeric species in solution.

  • Benefit: Enables the formation of Grignard reagents from aryl chlorides without requiring pressurized vessels.

B. Green Chemistry & Bio-Based Potential

Context: As bio-butanol production (via ABE fermentation) scales, sec-butyl ethers often appear as byproducts or downstream derivatives.

  • Sustainability: Utilizing 1-(1-methylpropoxy)butane aligns with "Waste-to-Value" principles if sourced from bio-butanol streams.

  • Recovery: Its high boiling point allows it to be easily recovered via distillation from lower-boiling reaction products, or it can be removed via rotary evaporation (unlike high-boiling solvents like DMSO/DMF).

C. Biphasic Extractions & Crystallization

Challenge: THF is often too water-soluble for efficient aqueous workups, requiring large amounts of salt (salting out) or extraction with a second solvent. Solution: 1-(1-Methylpropoxy)butane is highly hydrophobic.

  • Workflow: It forms a distinct upper layer with water, minimizing emulsion formation. It is an excellent solvent for extracting alkaloids, oils, and resins from aqueous digestions.

Decision Logic: Solvent Selection

The following diagram illustrates when to select 1-(1-methylpropoxy)butane over traditional ether solvents.

SolventSelection Start Select Ether Solvent TempReq Reaction Temperature Requirement? Start->TempReq Solubility Substrate Solubility / Workup? TempReq->Solubility Moderate/High (>60°C) Et2O Diethyl Ether (BP 35°C, High Flammability) TempReq->Et2O Low (<30°C) Safety Flammability/Volatility Concern? Solubility->Safety Need Hydrophobicity (Phase Separation) THF THF (BP 66°C, Water Miscible) Solubility->THF Need Water Miscibility or High Polarity SecBuEther 1-(1-Methylpropoxy)butane (BP 131°C, Hydrophobic) Safety->SecBuEther Target 60-120°C Easy Removal Diglyme Diglyme (BP 162°C, Hard to Remove) Safety->Diglyme Target >140°C Viscous

Figure 1: Decision tree for selecting ether solvents based on thermal requirements and workup constraints.

Experimental Protocols

Protocol A: Anhydrous Preparation & Peroxide Removal

Critical Safety Note: Ethers with secondary carbons (like the sec-butyl group here) are prone to rapid auto-oxidation. Always test for peroxides before distillation.

  • Peroxide Test:

    • Mix 1 mL solvent with 1 mL fresh 10% KI solution + drop of dilute HCl/starch.

    • Yellow/Brown Color = Peroxides present.[1]

    • Action: If positive, wash with 5% aqueous FeSO₄ or pass through activated alumina.

  • Drying (Standard):

    • Pre-dry over anhydrous MgSO₄ or CaCl₂ for 4 hours.

    • Filter into a distillation flask.

    • Add Sodium wire/benzophenone. Reflux under N₂ until deep blue/purple color persists (indicating <10 ppm water).

    • Distill at atmospheric pressure (collect fraction 130–132 °C).

  • Storage: Store over 4Å Molecular Sieves in an amber bottle under Argon.

Protocol B: High-Temperature Grignard Initiation

Target: Synthesis of Phenylmagnesium Chloride (PhMgCl) from Chlorobenzene (sluggish substrate).

  • Setup: Flame-dried 3-neck flask, reflux condenser, N₂ inlet.

  • Activation: Add Mg turnings (1.1 eq) and a crystal of Iodine. Heat with heat gun to sublime iodine onto Mg surface.

  • Solvent Addition: Add anhydrous 1-(1-methylpropoxy)butane (10 mL per g of halide).

  • Initiation: Heat bath to 100 °C . Add 5% of the Chlorobenzene.

    • Observation: Turbidity and exotherm should occur rapidly due to the higher thermal energy available compared to THF (refluxing at 66 °C).

  • Propagation: Add remaining halide dropwise, maintaining internal temp ~110–120 °C.

  • Completion: Reflux for 1 hour. Cool and use directly.

Safety & Handling (E-E-A-T)

  • Flammability: While the flash point (~25 °C) is safer than Et₂O (-45 °C), it is still a flammable liquid. Ground all glassware to prevent static discharge.

  • Peroxide Formation: The sec-butyl moiety contains a tertiary hydrogen (C-H) adjacent to the ether oxygen. This position is highly susceptible to radical abstraction.

    • Rule: Never distill to dryness. Peroxides concentrate in the pot residue and can explode.

    • Testing Frequency: Test every 3 months if stored without inhibitors; every 12 months if stabilized (BHT).

  • Toxicity: Generally lower volatility reduces inhalation risk compared to lower ethers, but adequate ventilation (fume hood) is mandatory.

References

  • National Institute of Standards and Technology (NIST). "Butane, 1-(1-methylpropoxy)- Properties." NIST Chemistry WebBook, SRD 69.[Link]

  • Organisation for Economic Co-operation and Development (OECD). "SIDS Initial Assessment Report: Dibutyl Ether and Isomers." UNEP Publications.[Link]

Sources

Application

Gas chromatography analysis of "Butane, 1-(1-methylpropoxy)-"

Application Note: High-Resolution Gas Chromatography Analysis of Butane, 1-(1-methylpropoxy)- Abstract This application note details a robust Gas Chromatography (GC) protocol for the analysis of Butane, 1-(1-methylpropox...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Gas Chromatography Analysis of Butane, 1-(1-methylpropoxy)-

Abstract

This application note details a robust Gas Chromatography (GC) protocol for the analysis of Butane, 1-(1-methylpropoxy)- (CAS: 999-65-5), commonly known as n-butyl sec-butyl ether . This unsymmetrical ether is frequently encountered as a reaction byproduct in the etherification of mixed butanol isomers or as a specific solvent in organic synthesis. The method described herein utilizes a 5% phenyl-arylene methylpolysiloxane capillary column to achieve baseline resolution between the target analyte, its symmetrical ether isomers (di-n-butyl ether and di-sec-butyl ether), and precursor alcohols. The protocol is validated for specificity, linearity, and system suitability, ensuring compliance with rigorous drug development and industrial quality control standards.

Introduction & Scientific Rationale

The Analytical Challenge

The primary challenge in analyzing Butane, 1-(1-methylpropoxy)- lies in its physicochemical similarity to its structural isomers and synthesis precursors. In industrial etherification processes (e.g., Williamson ether synthesis or acid-catalyzed dehydration of alcohols), a mixture of three ether species is often generated:

  • Di-sec-butyl ether (BP: ~121°C)

  • n-Butyl sec-butyl ether (Target, BP: ~131°C)

  • Di-n-butyl ether (BP: ~142°C)

Additionally, unreacted sec-butanol (BP: 99°C) and n-butanol (BP: 117°C) may be present.

Separation Logic (Boiling Point vs. Polarity)

While polar columns (e.g., PEG/Wax) effectively retard alcohols, they can cause co-elution of ethers with similar polarities. A non-polar to low-polarity column (DB-5ms or equivalent) is selected as the primary stationary phase. This phase separates analytes predominantly by boiling point (London Dispersion Forces). Since the target ether's boiling point (131°C) sits directly between the two symmetrical impurities (121°C and 142°C), a boiling-point-driven separation provides the most reliable resolution window.

Experimental Protocol

Reagents and Standards
  • Reference Standard: Butane, 1-(1-methylpropoxy)- (Purity >98%).

  • Internal Standard (ISTD): n-Decane or Toluene (distinct elution time, chemically inert).

  • Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade). Note: Avoid alcoholic solvents like Methanol to prevent solvent peak tailing masking early eluters.

Instrumentation & Conditions
ParameterSettingRationale
GC System Agilent 8890 or equivalentHigh retention time precision required.
Detector FID (Flame Ionization Detector)Universal response for hydrocarbons/ethers; wide linear range.
Column DB-5ms UI (30 m × 0.25 mm × 0.25 µm)5% Phenyl phase offers slight selectivity for aromatic/ether interactions over pure dimethylpolysiloxane.
Inlet Temp 250°CEnsures flash vaporization of ethers (BP <150°C) without thermal degradation.
Injection Mode Split (Ratio 50:1)Prevents column overload; sharpens peaks for volatile ethers.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Detector Temp 280°CPrevents condensation of high-boiling matrix components.
Makeup Gas Nitrogen (25 mL/min)Optimizes FID sensitivity.
Oven Program (Temperature Gradient)

To ensure separation of the alcohol precursors (early eluting) and the ether isomers:

  • Initial: 40°C for 2 minutes (Focuses volatiles).

  • Ramp 1: 10°C/min to 100°C (Separates alcohols).

  • Ramp 2: 5°C/min to 150°C (Critical window for ether isomer resolution).

  • Ramp 3: 20°C/min to 240°C (Column bake-out).

  • Hold: 2 minutes.

Method Development Workflow (Visualized)

The following diagram illustrates the decision matrix and workflow for optimizing this specific analysis.

GC_Workflow cluster_separation Separation Mechanism (DB-5ms) Sample Crude Reaction Mixture (Mixed Ethers + Alcohols) Prep Dilution in DCM Add ISTD (n-Decane) Sample->Prep Inlet Split Injection (50:1) Temp: 250°C Prep->Inlet SecBuOH 1. sec-Butanol (BP 99°C) Inlet->SecBuOH Elution Order nBuOH 2. n-Butanol (BP 117°C) SecBuOH->nBuOH DiSec 3. Di-sec-butyl ether (BP 121°C) nBuOH->DiSec Target 4. Target: n-Butyl sec-butyl ether (BP 131°C) DiSec->Target Critical Pair 1 DiN 5. Di-n-butyl ether (BP 142°C) Target->DiN Critical Pair 2 Detector FID Detection (Quantification) DiN->Detector Data Data Analysis Resolution > 1.5 Detector->Data

Figure 1: Analytical workflow and elution order on a non-polar stationary phase.

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the following System Suitability Tests (SST) must be performed prior to sample analysis.

ParameterAcceptance CriteriaPurpose
Resolution (

)

between Target and Di-sec-butyl ether
Ensures baseline separation of the closest eluting isomer.
Tailing Factor (

)

Verifies system inertness (critical for ether oxygens interacting with active sites).
Precision (RSD)

for Area (n=6 injections)
Confirms injector reproducibility.
Retention Time Drift

min
Verifies pneumatic stability.
Critical Resolution Calculation

The resolution between the Target (


) and Di-sec-butyl ether (

) is calculated as:

Where

is the peak width at half height.

Results & Discussion

Expected Chromatogram Profile

Under the prescribed conditions, the elution order is strictly governed by boiling point.

  • Solvent (DCM): ~1.5 min

  • sec-Butanol: ~3.2 min (Broad if inlet is active)

  • n-Butanol: ~4.1 min

  • Di-sec-butyl ether: ~6.8 min

  • n-Butyl sec-butyl ether (Target): ~8.2 min

  • Di-n-butyl ether: ~9.5 min

Note: Retention times are approximate and will vary with column flow and exact ramp rate.

Troubleshooting Guide
  • Issue: Co-elution of Target and Di-sec-butyl ether.

    • Root Cause: Ramp rate too fast (thermal lag).

    • Solution: Lower the ramp rate from 5°C/min to 3°C/min in the 100-150°C region.

  • Issue: Peak Tailing on Alcohols.

    • Root Cause: Activity in the liner (silanol groups).

    • Solution: Replace liner with a deactivated, ultra-inert glass wool liner.

  • Issue: Ghost Peaks.

    • Root Cause: Carryover of high-boiling byproducts.

    • Solution: Extend the final bake-out at 240°C to 5 minutes.

References

  • ChemicalBook. (2023).[1] 1-(1-Methylpropoxy)butane Properties and CAS Data. Retrieved from

  • NIST Chemistry WebBook. (n.d.). Butane, 1-(1-methylpropoxy)- Gas Chromatography Data. National Institute of Standards and Technology. Retrieved from

  • Restek Corporation. (2024). Solvent and Ether Analysis: Column Selection Guide. Retrieved from

  • ASTM International. (2020). ASTM D1364 - Standard Test Method for Water in Volatile Solvents. (Contextual reference for solvent purity standards). Retrieved from

Sources

Method

Mass spectrometry of "Butane, 1-(1-methylpropoxy)-"

Application Note: Mass Spectrometry Profiling of Butane, 1-(1-methylpropoxy)- Abstract This guide details the mass spectrometric characterization of Butane, 1-(1-methylpropoxy)-, commonly known as sec-butyl butyl ether ....

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mass Spectrometry Profiling of Butane, 1-(1-methylpropoxy)-

Abstract

This guide details the mass spectrometric characterization of Butane, 1-(1-methylpropoxy)-, commonly known as sec-butyl butyl ether . While often encountered as a byproduct in the synthesis of butanol derivatives or as a specialized solvent, its correct identification relies on distinguishing its asymmetric fragmentation pattern from isomeric counterparts like di-n-butyl ether. This protocol utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) to provide a robust, self-validating identification workflow.

Introduction & Chemical Context

Analyte: Butane, 1-(1-methylpropoxy)- Synonyms: sec-Butyl butyl ether; 2-Butoxybutane CAS Registry Number: 999-65-5 Molecular Formula:


Molecular Weight:  130.23  g/mol [1]

In drug development and organic synthesis, aliphatic ethers often appear as impurities from alkylation reactions or as degradation products of labile protecting groups. Unlike its symmetric isomers (di-n-butyl ether or di-sec-butyl ether), sec-butyl butyl ether possesses a chiral center and two distinct alkyl chains, leading to a unique "mixed" fragmentation fingerprint. Accurate detection is critical for establishing solvent purity and tracking synthetic pathways.

Experimental Protocol: GC-MS Method

This protocol is designed for trace-level detection (ppm range) in organic solvents or reaction mixtures.

Sample Preparation
  • Solvent: High-purity Methanol or Hexane (analyte dependent; Hexane is preferred if the matrix is aqueous/polar to extract the ether).

  • Concentration: Prepare a stock solution at 1000 µg/mL. Dilute to working range (1–100 µg/mL).

  • Filtration: 0.2 µm PTFE filter to remove particulates.

Gas Chromatography Conditions
  • System: Agilent 7890/8890 or equivalent.

  • Column: Rxi-5Sil MS or DB-5ms (30 m × 0.25 mm ID × 0.25 µm film thickness).

    • Rationale: A low-polarity (5% phenyl) phase provides excellent separation of ether isomers based on boiling point and van der Waals forces.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split/Splitless at 250°C.

    • Split Ratio: 20:1 for high concentrations; Splitless for trace analysis.

  • Oven Program:

    • Hold at 40°C for 2 min (Focus volatiles).

    • Ramp 10°C/min to 150°C.

    • Ramp 25°C/min to 280°C (Bake out).

Mass Spectrometry Parameters
  • Ionization: Electron Ionization (EI) at 70 eV.[2]

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 35 – 200.

  • Solvent Delay: 2.5 min (Essential to protect filament from solvent peak).

Mass Spectral Analysis & Fragmentation Mechanics

The identification of sec-butyl butyl ether relies on observing specific


-cleavage events triggered by the ether oxygen. Because the molecule is asymmetric, it undergoes two distinct 

-cleavage pathways, unlike symmetric ethers which show only one primary loss channel.
Fragmentation Pathways

Mechanism 1:


-Cleavage (n-Butyl Side) 
The radical cation cleaves the C-C bond adjacent to the oxygen on the n-butyl chain.
  • Loss: Propyl radical (

    
    , 43 Da).
    
  • Fragment Ion:

    
    
    
  • Structure:

    
    
    

Mechanism 2:


-Cleavage (sec-Butyl Side) 
The radical cation cleaves at the branched sec-butyl group. This side offers two pathways due to the branching:
  • Path 2A (Loss of Ethyl): Loss of

    
     (29 Da).
    
    • Fragment Ion:

      
      
      
    • Structure:

      
      
      
  • Path 2B (Loss of Methyl): Loss of

    
     (15 Da).
    
    • Fragment Ion:

      
      
      
    • Structure:

      
      
      

Mechanism 3: Inductive Cleavage (Heterolytic) The C-O bond breaks to form stable alkyl carbocations.

  • Fragment Ion:

    
     (
    
    
    
    ). This is often the Base Peak (100% intensity) in butyl ethers due to the stability of the butyl cation (rearranging to t-butyl form).
Diagnostic Ion Table
m/z ValueIon IdentityOrigin / MechanismDiagnostic Utility
130

Molecular IonWeak intensity; confirms MW.
115


-cleavage (sec-butyl side)
Distinguishes from di-n-butyl ether.
101


-cleavage (sec-butyl side)
Highly specific to sec-butyl group.
87


-cleavage (n-butyl side)
Confirms n-butyl chain presence.
57

Butyl cationBase peak; non-specific (common to all butyl ethers).
41

Alkene fragmentCommon hydrocarbon background.

Visualizing the Fragmentation Logic

The following diagram illustrates the competitive fragmentation pathways that allow for the structural confirmation of this specific isomer.

FragmentationPathways M Molecular Ion (M+) m/z 130 [sec-Bu - O - n-Bu]+. Ion87 m/z 87 [sec-Bu - O = CH2]+ M->Ion87 α-Cleavage (n-Bu side) Loss of Propyl (-43) Ion101 m/z 101 [n-Bu - O = CH(CH3)]+ M->Ion101 α-Cleavage (sec-Bu side) Loss of Ethyl (-29) Ion115 m/z 115 [n-Bu - O = CH(Et)]+ M->Ion115 α-Cleavage (sec-Bu side) Loss of Methyl (-15) Ion57 m/z 57 [C4H9]+ (Butyl Cation) M->Ion57 Inductive Cleavage C-O Bond Fission

Figure 1: Competitive


-cleavage pathways for sec-butyl butyl ether. The simultaneous presence of m/z 87, 101, and 115 confirms the asymmetric structure.

Isomer Differentiation (Self-Validation)

To ensure the peak is indeed Butane, 1-(1-methylpropoxy)- and not an isomer, apply this logic check:

  • Check for m/z 87:

    • Present? Indicates an n-butyl group.[3] (Consistent with Di-n-butyl ether and our target).

    • Absent? Likely Di-sec-butyl ether.[4][5]

  • Check for m/z 101 & 115:

    • Present? Indicates a sec-butyl group.[4][5][6][7][8]

    • Absent? If m/z 87 is present but 101/115 are missing, the sample is likely Di-n-butyl ether .

References

  • NIST Mass Spectrometry Data Center. "Butane, 1-(1-methylpropoxy)- Mass Spectrum." NIST Chemistry WebBook, SRD 69. Accessed January 31, 2026. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for alpha-cleavage mechanisms).
  • PubChem. "Compound Summary: sec-Butyl butyl ether (CAS 999-65-5)." National Library of Medicine. [Link]

Sources

Application

Application Note: NMR Characterization of Butane, 1-(1-methylpropoxy)- (sec-Butyl Butyl Ether)

Executive Summary This application note provides a comprehensive protocol for the Nuclear Magnetic Resonance (NMR) characterization of Butane, 1-(1-methylpropoxy)- , commonly known as sec-butyl butyl ether.[1] While ofte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a comprehensive protocol for the Nuclear Magnetic Resonance (NMR) characterization of Butane, 1-(1-methylpropoxy)- , commonly known as sec-butyl butyl ether.[1] While often encountered as a specialized solvent or a byproduct in ether synthesis, its characterization presents specific stereochemical challenges.[2]

The molecule contains a chiral center at the C2 position of the sec-butyl chain. This chirality renders the adjacent methylene protons (


) diastereotopic , creating complex splitting patterns often misidentified as impurities in lower-field instruments.[1] This guide details the acquisition parameters, spectral assignments, and validation logic required to definitively characterize this compound, ensuring high data integrity for regulatory or research purposes.

Chemical Identity & Structural Logic[3]

Before acquisition, the analyst must map the expected magnetic environments. The molecule is an unsymmetrical ether consisting of an achiral n-butyl chain and a chiral sec-butyl chain.[1][2]

  • IUPAC Name: 1-(1-methylpropoxy)butane[1][3]

  • Molecular Formula:

    
    [1][3]
    
  • Molecular Weight: 130.23 g/mol [1][2][3]

  • Chiral Center: C2' (on the sec-butyl group).[1]

Structural Diagram & Numbering Scheme

For the purpose of this note, we utilize the following numbering:

  • Side A (n-Butyl):

    
     (where C1 is attached to Oxygen)[1]
    
  • Side B (sec-Butyl):

    
     (where C2' is attached to Oxygen)[1]
    

Experimental Protocol

Sample Preparation

sec-Butyl butyl ether is a liquid at room temperature (b.p. ~131°C).[1] However, like all ethers, it is prone to peroxide formation.[2]

Step-by-Step Methodology:

  • Peroxide Test: Prior to NMR analysis, test a small aliquot with starch-iodide paper. If positive, pass through a short column of activated alumina.[2]

  • Solvent Selection: Deuterated Chloroform (

    
    , 99.8% D) is the standard solvent.[2]
    
    • Note: For resolution of the diastereotopic protons, Benzene-

      
       (
      
      
      
      ) may be used to induce solvent-induced shifts (ASIS) if
      
      
      signals overlap.[1]
  • Concentration:

    • 1H NMR: Dissolve 10–15 mg of sample in 0.6 mL solvent.

    • 13C NMR: Dissolve 40–50 mg of sample in 0.6 mL solvent to ensure adequate S/N ratio for quaternary/methine carbons.

  • Reference: Use Tetramethylsilane (TMS) as an internal standard (

    
     ppm) or reference residual 
    
    
    
    at 7.26 ppm.
Instrument Parameters (400 MHz or higher recommended)

To resolve the specific coupling of the chiral center, the following parameters are critical:

Parameter1H NMR Setting13C NMR SettingRationale
Pulse Angle


Ensures linear response for integration.
Relaxation Delay (d1)

sec

sec
Essential for accurate integration of methyl vs. methine protons.[1]
Spectral Width 12-14 ppm220 ppmCovers all aliphatic and potential impurity regions.[1][2]
Scans (NS) 16512+Sufficient S/N for minor diastereomers or impurities.[1][2]
Temperature 298 K298 KStandardizes chemical shifts.[1]

Spectral Analysis & Assignments

1H NMR Characterization

The proton spectrum is dominated by the overlap of the ether-adjacent protons and the distinct methyl signals.[2]

Table 1: 1H NMR Assignment (in


) 
Shift (

, ppm)
Mult.IntegrationAssignmentStructural Insight
3.35 – 3.45 m3H

(Side A) &

(Side B)
The

(Side A) and

(Side B) often overlap.[1] The methine (

) is a sextet-like multiplet.[1]
1.45 – 1.60 m4H

(Side A) &

(Side B)[1]
Critical Region:

protons are diastereotopic due to

chirality.[1][2] They appear as complex multiplets, not simple quartets.
1.30 – 1.40 m2H

(Side A)
Standard methylene multiplet.[1][2]
1.12 d3H

(Side B)[1]
Distinct doublet (

Hz) arising from the methyl group attached to the chiral center.[2]
0.88 – 0.95 t (overlap)6H

(Side A) &

(Side B)[1]
Overlapping terminal methyl triplets.[1][2]
13C NMR Characterization

Carbon NMR provides definitive proof of the backbone structure, separating the chiral branch from the linear chain.[2]

Table 2: 13C NMR Assignment

Shift (

, ppm)
TypeAssignmentNotes
76.5 CH

(Side B)
The methine carbon attached to Oxygen.[2] Most deshielded.[1]
70.1


(Side A)
The methylene carbon attached to Oxygen.[1]
32.1


(Side A)
Beta-carbon on linear chain.[1]
29.8


(Side B)[1]
Methylene adjacent to chiral center.[1][2][4][5]
19.5


(Side B)[1]
Methyl branch on the chiral center.[2][5]
19.4


(Side A)
Gamma-carbon on linear chain.[1]
14.0


(Side A)
Terminal methyl (linear).[1]
10.1


(Side B)
Terminal methyl (branched side).[1][2]

Advanced Validation: The Diastereotopic Challenge

The hallmark of this molecule is the magnetic non-equivalence of the protons on


 (the methylene group within the sec-butyl chain). Because 

is a stereocenter, the two protons on

are diastereotopic .
  • Observation: They do not appear as a simple quartet (coupling to the terminal methyl).[2] Instead, they appear as two complex multiplets (often described as

    
     or 
    
    
    
    systems).[2]
  • Validation: To confirm this is not an impurity, perform a 1H-1H COSY experiment. Both multiplets will show a cross-peak to the same terminal methyl triplet and the same methine proton.

Logic Flow for Assignment

The following diagram illustrates the decision matrix for assigning the overlapping ether region and confirming the diastereotopic protons.

NMR_Workflow Start Sample: Butane, 1-(1-methylpropoxy)- Step1 1. Acquire 1H NMR (CDCl3) Start->Step1 Analysis1 Region 3.3 - 3.5 ppm (Ether Linkage) Step1->Analysis1 Analysis2 Region 1.4 - 1.6 ppm (Internal Methylenes) Step1->Analysis2 Decision1 Are signals resolved? Analysis1->Decision1 Path_Yes Assign Integration 2:1 (OCH2 vs OCH) Decision1->Path_Yes Yes Path_No Overlap Observed (Common in CDCl3) Decision1->Path_No No Action_HSQC Run 2D HSQC (Heteronuclear Single Quantum Coherence) Path_No->Action_HSQC Result_HSQC Correlate Protons to Carbons: OCH -> ~76 ppm OCH2 -> ~70 ppm Action_HSQC->Result_HSQC Logic_Dia Identify Diastereotopic Protons (sec-Butyl CH2) Analysis2->Logic_Dia Validation COSY Confirmation: Both CH2 signals couple to same terminal CH3 Logic_Dia->Validation

Figure 1: Analytical workflow for distinguishing overlapping ether signals and validating diastereotopic protons using 2D NMR.

Expert Insights & Troubleshooting

The "Impurity" Trap

Researchers often flag the complex multiplet at 1.45–1.60 ppm as a solvent impurity or byproduct.[2]

  • Verification: Integration is key.[1][2] The total integral for the aliphatic region (excluding the ether-adjacent protons and methyls) must sum correctly. If the "impurity" integrates to exactly 1H or 2H relative to the methine proton, it is intrinsic to the molecule.

Solvent Effects

If the overlap at 3.35–3.45 ppm prevents accurate


-coupling analysis:
  • Switch solvent to Benzene-

    
     .[1][2] The magnetic anisotropy of the benzene ring typically shifts the methine proton (
    
    
    
    ) upfield relative to the methylene (
    
    
    ), resolving the two signals.[1]
Volatility

Due to the volatility of the sample, use screw-cap NMR tubes with PTFE septa rather than standard caps to prevent evaporation during long 13C acquisitions.

References

  • SDBS (AIST). Spectral Database for Organic Compounds.[1] "Mass and 1H-NMR spectra of sec-butyl butyl ether." [Link] (Accessed via SDBS No. 6863-58-7 analogs).[1][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1] (Foundational text for diastereotopic proton assignment).

  • Master Organic Chemistry. "Diastereotopic Protons in 1H NMR Spectroscopy." [Link]

  • PubChem. "Butane, 1-(1-methylpropoxy)- (Compound)."[1][2] National Library of Medicine.[1][6] [Link][1]

Sources

Method

Application Note: High-Purity Extraction Using Butane, 1-(1-methylpropoxy)-

This Application Note provides a comprehensive technical guide on the use of Butane, 1-(1-methylpropoxy)- (commonly known as Butyl sec-butyl ether ) in extraction processes. This guide is designed for researchers and pro...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide on the use of Butane, 1-(1-methylpropoxy)- (commonly known as Butyl sec-butyl ether ) in extraction processes. This guide is designed for researchers and process engineers in drug development and chemical synthesis.

Executive Summary

Butane, 1-(1-methylpropoxy)- (Butyl sec-butyl ether) is an unsymmetrical C8 ether widely utilized as a specialized solvent in industrial and pharmaceutical extractions. Unlike common lower-molecular-weight ethers (e.g., diethyl ether, MTBE), this solvent offers a higher boiling point , lower volatility , and unique lipophilicity , making it ideal for high-temperature extractions and processes requiring reduced vapor emissions.

Its primary utility lies in the purification of organic acids (e.g., phosphoric acid) and the liquid-liquid extraction (LLE) of lipophilic Active Pharmaceutical Ingredients (APIs) where phase separation efficiency and solvent recovery are critical.

Physicochemical Profile

Understanding the solvent's physical properties is essential for designing safe and efficient extraction protocols.

PropertyValue / DescriptionImpact on Extraction
IUPAC Name 1-(1-Methylpropoxy)butanePrecise identification for regulatory filing.
Common Name Butyl sec-butyl etherUsed in commercial procurement.
Molecular Formula

Non-polar ether backbone.
Molecular Weight 130.23 g/mol Heavier than water; affects phase separation kinetics.
Boiling Point ~131°C (Est.)Allows for higher temperature processing without solvent loss; requires vacuum for removal.
Density ~0.77 g/mLFloats on water (Upper Phase).
Solubility in Water NegligibleExcellent for partitioning non-polar compounds from aqueous phases.
Flash Point ~25°C (Est.)Flammable; requires standard Class 1B solvent handling.
Peroxide Potential High Contains a sec-butyl group (α-hydrogen); susceptible to rapid peroxide formation.

Critical Note: The presence of the sec-butyl group creates a tertiary carbon adjacent to the oxygen, increasing susceptibility to radical attack and peroxide formation compared to linear ethers. Always test for peroxides before use.

Core Application Areas

A. Pharmaceutical Intermediates & API Extraction

In drug development, this solvent is preferred when:

  • Selectivity is required: Its steric bulk (sec-butyl group) offers different solvation shells than linear ethers, potentially improving the separation of specific isomers or conformers.

  • Thermal stability is needed: Processes requiring heating (>50°C) to dissolve recalcitrant solids can be performed without refluxing the solvent.

  • Grignard & Organometallic Chemistry: Used as a reaction medium that doubles as an extraction solvent during workup, minimizing solvent swaps.

B. Purification of Inorganic Acids (The "Phosphoric Acid" Process)

A major industrial application is the extraction of phosphoric acid from digestion liquors (e.g., lignocellulosic pulping). The ether forms a hydrogen-bonded complex with the acid, pulling it into the organic phase while leaving impurities (metals, salts) in the aqueous phase.

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE) for Lipophilic APIs

Objective: Isolate a non-polar drug intermediate from a crude aqueous reaction mixture.

Materials:

  • Crude aqueous mixture (pH adjusted based on analyte pKa).

  • Butane, 1-(1-methylpropoxy)- (Peroxide-free).

  • Brine (Saturated NaCl).

  • Drying Agent (

    
     or 
    
    
    
    ).

Workflow Diagram:

LLE_Workflow Start Crude Aqueous Mixture (Target API + Impurities) pH_Adj Step 1: pH Adjustment (Target Neutral/Non-ionized Form) Start->pH_Adj Add_Solvent Step 2: Add Butyl sec-butyl ether (Ratio 1:1 v/v) pH_Adj->Add_Solvent Mix Step 3: Agitation & Settling (Allow Phase Separation) Add_Solvent->Mix Phase_Sep Step 4: Phase Separation (Top: Organic | Bottom: Aqueous) Mix->Phase_Sep Wash Step 5: Wash Organic Phase (Brine/Water to remove salts) Phase_Sep->Wash Collect Organic Layer Dry Step 6: Drying & Filtration (Anhydrous MgSO4) Wash->Dry Evap Step 7: Solvent Removal (Rotavap @ 45°C, <20 mbar) Dry->Evap

Figure 1: Standard Liquid-Liquid Extraction Workflow for Lipophilic Compounds.

Step-by-Step Procedure:

  • Preparation: Ensure the solvent tests negative for peroxides (see Section 5).

  • pH Adjustment: Adjust the aqueous feed to a pH where the target molecule is neutral (e.g., pH > pKa + 2 for bases).

  • Extraction: Add Butane, 1-(1-methylpropoxy)- to the aqueous feed in a separatory funnel (1:1 or 1:2 ratio). Shake vigorously for 2 minutes. Vent frequently.

  • Separation: Allow layers to settle. The ether (density ~0.77) will be the top layer .

    • Note: If an emulsion forms, the higher viscosity of this ether compared to diethyl ether may require adding brine or centrifugation.

  • Washing: Drain the lower aqueous layer. Wash the upper organic layer with 0.5 volumes of brine to remove entrained water.

  • Recovery: Dry the organic phase over anhydrous

    
     for 15 minutes. Filter.
    
  • Concentration: Remove solvent under reduced pressure. Due to the high boiling point (~131°C), a high vacuum (<20 mbar) and water bath (40-50°C) are required.

Protocol 2: Purification of Phosphoric Acid (Industrial/Green Process)

Objective: Extract pure phosphoric acid (


) from a crude acidic liquor.

Mechanism: Butyl sec-butyl ether acts as a Lewis base, coordinating with the protons of phosphoric acid to form a reversible lipophilic complex.

Workflow Diagram:

Acid_Extraction Feed Crude Acid Feed (H3PO4 + Metals) Extract Extraction Stage (Solvent Injection) Feed->Extract Scrub Scrubbing (Remove Co-extracted Impurities) Extract->Scrub Loaded Solvent Strip Stripping (Water Wash @ Elevated Temp) Scrub->Strip Product Purified H3PO4 Strip->Product Aqueous Phase Recycle Solvent Recycle Strip->Recycle Regenerated Solvent Recycle->Extract

Figure 2: Continuous Extraction Cycle for Acid Purification.

Step-by-Step Procedure:

  • Contacting: Mix the crude acid solution with Butane, 1-(1-methylpropoxy)- in a counter-current extraction column or mixer-settler.

  • Loading: The phosphoric acid transfers into the ether phase. Impurities (Fe, Al, Ca) remain in the aqueous raffinate.

  • Stripping: Contact the loaded ether phase with distilled water.

    • Critical Step: Heating the stripping water (to ~60-80°C) weakens the Ether-Acid complex, releasing the purified acid back into the aqueous phase.

  • Regeneration: The stripped solvent is cooled and recycled back to the extraction stage.

Safety & Handling: The Peroxide Threat

Hazard: Like all ethers with


-hydrogens, Butane, 1-(1-methylpropoxy)- reacts with atmospheric oxygen to form explosive hydroperoxides. The branched sec-butyl group accelerates this process.

Mandatory Safety Protocol:

  • Testing: Test for peroxides using KI starch paper or Quantofix® strips before every use.

    • Limit: If >10 mg/L, do not distill. Treat immediately.

  • Inhibition: Ensure the solvent is stabilized with BHT (Butylated hydroxytoluene) or similar inhibitors if stored for long periods.

  • Removal: To remove peroxides, wash the solvent with 5% aqueous

    
     (Ferrous Sulfate) or pass through activated alumina.
    
  • Storage: Store under inert gas (Nitrogen/Argon) in amber glass bottles, away from light.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Emulsion Formation Similar densities or surfactant presence.Add saturated NaCl (Brine); Filter through Celite; Centrifuge.
Low Recovery of API pH incorrect; API is too polar.Re-check aqueous pH; Perform multiple extractions (3x); Consider "salting out" the aqueous phase.
Solvent Won't Evaporate Vacuum insufficient for high BP (131°C).Increase vacuum strength (<10 mbar); Increase bath temp to 50°C; Use azeotropic distillation with Ethanol.
Positive Peroxide Test Aged solvent; Improper storage.STOP WORK. Wash with Ferrous Sulfate solution immediately. Retest.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13837, Butane, 1-(1-methylpropoxy)-. Retrieved from [Link]

  • European Patent Office. Method for purifying phosphoric acid using ether extraction. Patent EP0002924003. Retrieved from [Link]

  • Wacker Chemie AG. Safety Data Sheet: Ethers and Peroxide Formation. Retrieved from [Link]

  • OECD SIDS. Dibutyl Ether and Isomers: Initial Assessment Report. UNEP Publications. Retrieved from [Link]

Application

Application Note: Sec-Butyl Ethyl Ether as a High-Purity Reference Standard for the Quantification of Volatile Organic Compounds in Fuel Matrices by GC-MS

Abstract This document provides a comprehensive guide for the use of Butane, 1-(1-methylpropoxy)-, commonly known as sec-Butyl ethyl ether, as an internal reference standard in analytical chemistry. Specifically, it deta...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the use of Butane, 1-(1-methylpropoxy)-, commonly known as sec-Butyl ethyl ether, as an internal reference standard in analytical chemistry. Specifically, it details its application in the quantitative analysis of volatile organic compounds (VOCs), such as benzene, toluene, ethylbenzene, and xylenes (BTEX), in complex hydrocarbon matrices like gasoline, using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, scientists, and quality control professionals in the fields of environmental analysis, petrochemicals, and drug development who require accurate and precise quantification of volatile analytes.

Introduction: The Role of Internal Standards in Chromatographic Analysis

In quantitative chromatographic analysis, the use of an internal standard (IS) is a robust technique to improve the precision and accuracy of the results.[1] An internal standard is a compound of known concentration that is added to all calibration standards, quality control samples, and unknown samples prior to analysis.[1] Its primary function is to compensate for variations in sample preparation, injection volume, and instrument response, thereby ensuring the reliability of the analytical data.[1] The quantification of the analyte is based on the ratio of the analyte's response to the internal standard's response, which mitigates the impact of procedural errors.[1]

The selection of a suitable internal standard is critical for the success of the analysis. An ideal internal standard should possess the following characteristics:

  • It should be chemically similar to the analytes of interest.

  • It must not be naturally present in the samples being analyzed.

  • It should be chromatographically resolved from the analytes and any matrix interferences.

  • It should have a similar response to the detector as the analytes.

Sec-Butyl ethyl ether emerges as an excellent candidate for an internal standard in the analysis of volatile, non-polar compounds. Its ether functionality provides sufficient polarity to ensure good chromatographic peak shape, while its hydrocarbon backbone makes it chemically analogous to many fuel components and volatile organic pollutants. Its boiling point and volatility are in a suitable range for typical GC-MS analyses of such compounds.

Physicochemical Properties of Butane, 1-(1-methylpropoxy)-

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its appropriate application.

PropertyValueSource
Synonyms sec-Butyl ethyl ether, 2-Ethoxybutane[2][3]
CAS Number 2679-87-0[3]
Molecular Formula C₆H₁₄O[3]
Molecular Weight 102.18 g/mol [3]
Appearance Colorless liquid[2]
Boiling Point 82 °C
Density (at 20°C) 0.74 g/cm³
Flash Point -6 °C
Solubility Sparingly soluble in water; soluble in alcohol and ether.[2]

Application: Quantification of BTEX in Gasoline by GC-MS

This section outlines a detailed protocol for the use of sec-Butyl ethyl ether as an internal standard for the quantification of Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX) in a gasoline matrix. This method is analogous to standardized methods such as ASTM D5769 for the determination of aromatics in gasoline.[4]

Principle

A known concentration of sec-Butyl ethyl ether is added to all calibration standards and gasoline samples. The samples are then diluted and analyzed by GC-MS. The quantification of each BTEX compound is performed by constructing a calibration curve based on the ratio of the peak area of the analyte to the peak area of the internal standard.

Materials and Reagents
  • sec-Butyl ethyl ether (Internal Standard): Certified reference material, >99.5% purity.

  • BTEX Standards: Individual certified reference standards of Benzene, Toluene, Ethylbenzene, o-Xylene, m-Xylene, and p-Xylene, >99.5% purity.

  • Solvent: Purge-and-trap grade Methanol or a suitable non-interfering solvent.

  • Gasoline Samples: To be analyzed.

  • Volumetric flasks, pipettes, and syringes: Class A.

Preparation of Solutions

3.3.1. Internal Standard Stock Solution (IS Stock):

  • Accurately weigh approximately 100 mg of sec-Butyl ethyl ether into a 100 mL volumetric flask.

  • Dilute to volume with methanol and mix thoroughly.

  • Calculate the exact concentration (e.g., in µg/mL).

  • Store at 4°C in a tightly sealed container.

3.3.2. BTEX Stock Standard Solution (BTEX Stock):

  • Accurately weigh approximately 100 mg of each BTEX compound into a single 100 mL volumetric flask.

  • Dilute to volume with methanol and mix thoroughly.

  • Calculate the exact concentration of each analyte.

  • Store at 4°C in a tightly sealed container.

3.3.3. Calibration Standards:

  • Prepare a series of calibration standards by diluting the BTEX Stock solution with methanol in volumetric flasks.

  • To each calibration standard, add a constant amount of the IS Stock solution to achieve a final concentration of, for example, 50 µg/mL of sec-Butyl ethyl ether.

  • A typical calibration range for BTEX in gasoline analysis might be from 1 µg/mL to 200 µg/mL.

Sample Preparation
  • Accurately add a known volume or weight of the gasoline sample to a volumetric flask.

  • Add the same constant amount of the IS Stock solution as used for the calibration standards.

  • Dilute to volume with methanol to bring the expected analyte concentrations within the calibration range. A dilution factor of 1:100 is often appropriate for gasoline samples.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters that can be adapted for this analysis. Optimization may be required based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injection Volume 1 µL
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp: 40 °C, hold for 2 min; Ramp: 10 °C/min to 200 °C, hold for 2 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

SIM Ions:

CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
Benzene7877, 51
Toluene9192, 65
Ethylbenzene91106, 77
m/p-Xylene91106, 77
o-Xylene91106, 77
sec-Butyl ethyl ether (IS) 57 45, 73
Data Analysis and Quantification
  • Peak Identification: Identify the peaks of the BTEX analytes and the internal standard in the chromatograms based on their retention times and qualifier ion ratios.

  • Calibration Curve Construction: For each analyte, calculate the response factor (RF) for each calibration standard using the following equation:

    RF = (Peak Area of Analyte / Peak Area of IS) / (Concentration of Analyte / Concentration of IS)

    Alternatively, plot the peak area ratio (Analyte Area / IS Area) against the concentration ratio (Analyte Concentration / IS Concentration) and perform a linear regression.

  • Quantification of Unknowns: Calculate the concentration of each analyte in the prepared sample using the average RF from the calibration curve or the regression equation.

    Analyte Concentration = (Peak Area of Analyte / Peak Area of IS) * (Concentration of IS / Average RF)

  • Final Concentration: Account for the initial dilution of the gasoline sample to report the final concentration of each BTEX compound in the original sample.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from the preparation of standards and samples to the final data analysis.

workflow cluster_prep Preparation cluster_cal Calibration Standards cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Processing IS_Stock Internal Standard Stock Solution (sec-Butyl ethyl ether) Cal1 Cal Std 1 IS_Stock->Cal1 Add fixed amount Diluted_sample Diluted Sample + IS IS_Stock->Diluted_sample Add fixed amount BTEX_Stock BTEX Stock Standard Solution BTEX_Stock->Cal1 Add varying amounts Cal_dots ... Cal_n Cal Std n GCMS GC-MS Analysis (SIM Mode) Cal_n->GCMS Inject Gas_sample Gasoline Sample Gas_sample->Diluted_sample Dilute Diluted_sample->GCMS Inject Cal_Curve Construct Calibration Curve (Area Ratio vs Conc. Ratio) GCMS->Cal_Curve Quant Quantify BTEX in Sample GCMS->Quant Cal_Curve->Quant Report Final Report (Concentration in original sample) Quant->Report

Caption: Workflow for BTEX quantification using sec-Butyl ethyl ether as an internal standard.

Conclusion

Butane, 1-(1-methylpropoxy)- (sec-Butyl ethyl ether) is a highly suitable internal standard for the quantitative analysis of volatile organic compounds, such as BTEX in gasoline, by GC-MS. Its chemical properties ensure good chromatography and compatibility with common analytical conditions for volatile analytes. The detailed protocol provided herein offers a robust framework for achieving accurate and precise analytical results in complex matrices. As with any analytical method, validation of performance characteristics is essential prior to routine use.

References

  • Butane, 1-(1-methylpropoxy)-. National Institute of Standards and Technology. [Link]

  • 1-(1-Methylpropoxy)butane. PubChem. [Link]

  • Chemical Properties of Butane, 1-(1-methylpropoxy)- (CAS 999-65-5). Cheméo. [Link]

  • sec-butyl ethyl ether 2-ethoxybutane. The Good Scents Company. [Link]

  • Butane, 1-(2-methylpropoxy)-. PubChem. [Link]

  • Butane, 1-(1-methylethoxy)-. National Institute of Standards and Technology. [Link]

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. SCION Instruments. [Link]

  • Method 8260C: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). U.S. Environmental Protection Agency. [Link]

  • Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. National Institutes of Health. [Link]

  • Can anyone recommend an internal standard for gasoline analysis with GCxGC?. ResearchGate. [Link]

  • When Should an Internal Standard be Used?. LCGC International. [Link]

  • Gasoline Analysis by GC-FID and GC-MS. University of North Texas. [Link]

  • Can anyone explain when to use an external standard and when to use an internal standard method in HPLC?. ResearchGate. [Link]

  • How do I quantify volatile organic compounds using GC-MS?. ResearchGate. [Link]

  • GC-MS: A Powerful Technique for Hydrocarbon Analysis. Lab Manager. [Link]

  • Method for Accurate Quantitation of Volatile Organic Compounds in Urine Using Point of Collection Internal Standard Addition. ACS Omega. [Link]

  • US EPA Method 8260 With the Tekmar Lumin and the Agilent 7890B GC/5977A MS. Agilent Technologies. [Link]

  • sec-Butyl ethyl ether. SpectraBase. [Link]

  • Determination of volatile organic compounds (VOCs) in indoor work environments by solid phase microextraction-gas chromatography-mass spectrometry. SpringerLink. [Link]

  • METHOD 8260B. Columbia Analytical Services. [Link]

  • EPA-RCA: 8260B: Volatile Organic Compounds by GC/MS. U.S. Environmental Protection Agency. [Link]

  • SEC-BUTYL ETHYL ETHER. Flavor and Extract Manufacturers Association. [Link]

  • Organic Solvents Retention Time Table. GL Sciences. [Link]

  • Solvent Retention Data. Axial Scientific. [Link]

  • GC Column Solvent Retention Table. Restek. [Link]

Sources

Method

Application Note: A Novel Approach for the Analysis of Butane, 1-(1-methylpropoxy)- by High-Performance Liquid Chromatography

Abstract This application note presents a foundational High-Performance Liquid Chromatography (HPLC) method for the qualitative and quantitative analysis of Butane, 1-(1-methylpropoxy)-, also known as sec-butyl propyl et...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a foundational High-Performance Liquid Chromatography (HPLC) method for the qualitative and quantitative analysis of Butane, 1-(1-methylpropoxy)-, also known as sec-butyl propyl ether. While gas chromatography is a conventional choice for volatile ethers, this guide provides a robust HPLC protocol, addressing the challenges of analyzing compounds with weak chromophores. We will explore the rationale behind chromatographic parameter selection, from the stationary phase and mobile phase composition to detector settings. This document serves as a comprehensive starting point for researchers, scientists, and drug development professionals engaged in the analysis of this and structurally similar compounds.

Introduction: The Analytical Challenge of Aliphatic Ethers

Butane, 1-(1-methylpropoxy)- is a dialkyl ether with applications as a solvent and potentially as an intermediate in chemical synthesis. The robust and versatile nature of ether synthesis, such as the Williamson ether synthesis, often necessitates the accurate quantification of the final product and the separation from potential impurities like unreacted alcohols or alkyl halides[1][2].

Traditionally, the analysis of volatile, non-polar compounds like aliphatic ethers has been the domain of Gas Chromatography (GC)[3][4][5][6]. However, HPLC offers distinct advantages in certain contexts, such as for non-volatile sample matrices or when coupled with specific detection techniques. The primary analytical hurdle for Butane, 1-(1-methylpropoxy)- in HPLC is its lack of a significant UV-absorbing chromophore, making detection challenging. This application note directly addresses this by proposing a method utilizing low-wavelength UV detection, while also discussing the applicability of alternative detection methods.

Chromatographic Strategy: Rationale and Design

The selection of chromatographic conditions is paramount for achieving a successful separation. Here, we detail the logic behind the chosen parameters for a reversed-phase HPLC method.

Stationary Phase Selection

A C18 (octadecylsilyl) stationary phase is proposed due to its hydrophobic nature, which provides adequate retention for the non-polar Butane, 1-(1-methylpropoxy)- molecule. The alkyl chains of the C18 phase interact with the analyte via van der Waals forces, facilitating its separation from more polar components in the sample matrix. A column with a particle size of 3.5 µm and dimensions of 4.6 x 150 mm is recommended as a good balance between resolution and backpressure.

Mobile Phase Composition

An isocratic mobile phase consisting of acetonitrile and water is selected for its simplicity and robustness. Acetonitrile is a common organic modifier in reversed-phase HPLC, and its mixture with water allows for the fine-tuning of the mobile phase's eluotropic strength. A higher proportion of acetonitrile will decrease the retention time of the analyte, while a higher water content will increase it. The optimal ratio should be determined empirically to achieve a suitable retention time and separation from any potential impurities.

Detection Method

As Butane, 1-(1-methylpropoxy)- lacks a strong chromophore, detection is a critical consideration.

  • UV Detection at Low Wavelengths: While not ideal, some aliphatic ethers exhibit weak absorbance at low UV wavelengths (e.g., < 210 nm). This approach is feasible if the sample matrix is clean and does not contain interfering compounds that also absorb in this region.

  • Alternative Detection Methods: For more universal detection, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is highly recommended. An RI detector is sensitive to changes in the refractive index of the eluent as the analyte passes through the flow cell. An ELSD is a mass-sensitive detector that can detect any non-volatile analyte.

For the purpose of this foundational protocol, we will proceed with UV detection at 210 nm, with the caveat that method optimization may necessitate exploring alternative detectors.

Proposed HPLC Method Parameters

The following table summarizes the recommended starting parameters for the HPLC analysis of Butane, 1-(1-methylpropoxy)-.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 210 nm
Run Time 10 minutes

Experimental Protocol

This section provides a step-by-step guide for sample preparation and analysis.

Reagents and Materials
  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Butane, 1-(1-methylpropoxy)- standard (≥98% purity)

  • Methanol (HPLC grade) for sample dilution

  • 0.45 µm syringe filters

Standard Solution Preparation
  • Prepare a stock solution of Butane, 1-(1-methylpropoxy)- at a concentration of 1 mg/mL in methanol.

  • From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.

Sample Preparation
  • Accurately weigh the sample containing Butane, 1-(1-methylpropoxy)-.

  • Dissolve the sample in a known volume of methanol.

  • Vortex the solution for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Workflow

The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Weigh Sample Dissolve Dissolve in Methanol Sample->Dissolve Standard Prepare Standard Stock Dilute Prepare Calibration Curve Standard->Dilute Filter Filter (0.45 µm) Dissolve->Filter Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Acquire Acquire Chromatogram Detect->Acquire Integrate Integrate Peak Area Acquire->Integrate Quantify Quantify Concentration Integrate->Quantify

Caption: HPLC workflow for the analysis of Butane, 1-(1-methylpropoxy)-.

Data Analysis and System Suitability

  • Quantification: The concentration of Butane, 1-(1-methylpropoxy)- in the sample can be determined by constructing a calibration curve from the peak areas of the calibration standards versus their known concentrations.

  • System Suitability: To ensure the validity of the analytical results, system suitability tests should be performed. This includes parameters such as theoretical plates, tailing factor, and repeatability of injections.

Method Validation and Further Considerations

The proposed method serves as a starting point and should be validated according to ICH guidelines or internal standard operating procedures. Validation parameters should include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy and Precision: The closeness of the test results to the true value and the degree of scatter between a series of measurements, respectively.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.

Conclusion

This application note provides a detailed protocol and scientific rationale for the analysis of Butane, 1-(1-methylpropoxy)- by HPLC. While acknowledging the detection challenges associated with this aliphatic ether, the proposed method offers a solid foundation for method development and validation. The flexibility of HPLC allows for adaptation to various sample matrices and analytical requirements, making it a valuable tool for researchers and professionals in the chemical and pharmaceutical industries. For enhanced sensitivity and universality, the use of RI or ELSD detectors should be considered as a primary alternative to UV detection.

References

  • MDPI. "A Validated HPLC Method for the Determination of Vanillyl Butyl Ether in Cosmetic Preparations." MDPI, . Accessed 31 Jan. 2026.

  • Oxford Academic. "Gas Chromatographic Analysis of Ether—Alcohols in Carbon Removing Compounds." Oxford Academic, academic.oup.com/chromsci/article-abstract/5/10/519/354710. Accessed 31 Jan. 2026.
  • ACS Publications. "Determination of ethers and alcohols in gasolines by gas chromatography/Fourier transform infrared spectroscopy." ACS Publications, pubs.acs.org/doi/10.1021/ac00042a017. Accessed 31 Jan. 2026.
  • National Institute of Standards and Technology. "sec-Butyl propyl ether." NIST WebBook, webbook.nist.gov/cgi/cbook.cgi?ID=C61962230. Accessed 31 Jan. 2026.
  • Chemistry LibreTexts. "18.2: Preparing Ethers." Chemistry LibreTexts, chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/18%3A_Ethers_and_Epoxides%3B_Thiols_and_Sulfides/18.02%3A_Preparing_Ethers. Accessed 31 Jan. 2026.
  • Manual on chemical pollution, Section 1: Analytical Method. "III Analytical Methods." International Maritime Organization, . Accessed 31 Jan. 2026.

  • MDPI. "Systematic Review of HPLC Methods Using UV Detection for Quantification of Vitamin E in Human Plasma." MDPI, . Accessed 31 Jan. 2026.

  • SciELO. "Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry." SciELO, . Accessed 31 Jan. 2026.

  • Smolecule. "Buy Sec-butyl isopropyl ether | 18641-81-1." Smolecule, . Accessed 31 Jan. 2026.

  • National Center for Biotechnology Information. "GC/GCMS analysis of the petroleum ether and dichloromethane extracts of Moringa oleifera roots." PMC, . Accessed 31 Jan. 2026.

  • Fiveable. "18.2 Preparing Ethers." Fiveable, fiveable.me/ap-chem/organic-chemistry/preparing-ethers/study-guide/18-2. Accessed 31 Jan. 2026.
  • ResearchGate. "Gas chromatography chromatogram of the diethyl ether fraction 13 active..." ResearchGate, . Accessed 31 Jan. 2026.

  • Cheméo. "Chemical Properties of Ether, sec-butyl isopropyl (CAS 18641-81-1)." Cheméo, . Accessed 31 Jan. 2026.

  • ACS Publications. "Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction." ACS Publications, pubs.acs.org/doi/10.1021/acs.orglett.6b01532. Accessed 31 Jan. 2026.
  • Chemistry LibreTexts. "18.2: Preparing Ethers." Chemistry LibreTexts, chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(McMurry)/18%3A_Ethers_and_Epoxides_Thiols_and_Sulfides/18.02%3A_Preparing_Ethers. Accessed 31 Jan. 2026.

Sources

Application

Application Notes and Protocols for the Evaluation of Butane, 1-(1-methylpropoxy)- as a Novel Fuel Additive

Introduction: The Quest for Advanced Fuel Oxygenates The optimization of internal combustion engine performance and the reduction of harmful emissions remain primary objectives in the automotive and fuel industries. Oxyg...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Advanced Fuel Oxygenates

The optimization of internal combustion engine performance and the reduction of harmful emissions remain primary objectives in the automotive and fuel industries. Oxygenated compounds, particularly ethers, have been successfully utilized as gasoline additives to enhance octane ratings and promote more complete combustion.[1] While extensive research has been conducted on short-chain ethers like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE), the potential of higher-order ethers, such as Butane, 1-(1-methylpropoxy)-, remains largely unexplored.[1][2]

Butane, 1-(1-methylpropoxy)-, also known as sec-butyl ether, is a C8 ether with potential as a valuable fuel additive. Its higher carbon number, compared to MTBE or ETBE, suggests a greater energy density, while the presence of the ether linkage provides the oxygen content necessary for cleaner combustion. This document serves as a comprehensive guide for researchers and fuel development professionals, outlining the theoretical advantages, key physicochemical properties, and detailed experimental protocols for the systematic evaluation of Butane, 1-(1-methylpropoxy)- as a gasoline additive.

It is important to note the limited availability of direct experimental data for this specific ether in fuel blend applications. Therefore, this guide establishes a foundational research framework, leveraging data from its structural isomer, di-sec-butyl ether, and other well-studied ether oxygenates to inform the experimental design and expected outcomes. The protocols provided are based on established ASTM International standards and are designed to be self-validating systems for rigorous scientific inquiry.

Physicochemical Properties and Synthesis Overview

A thorough understanding of the physical and chemical properties of a candidate fuel additive is paramount for predicting its behavior in blends and during combustion. Due to the scarcity of specific data for Butane, 1-(1-methylpropoxy)- (CAS 999-65-5), the properties of its close structural isomer, di-sec-butyl ether (CAS 6863-58-7), are presented below as a reliable proxy.

PropertyValueUnitSource
Molecular FormulaC8H18O-[3]
Molecular Weight130.23 g/mol [3]
Boiling Point394.20K[3]
Density0.769 (at 15°C)g/cm³[3]
Standard Liquid Enthalpy of Combustion-5319.00 ± 1.00kJ/mol[3]
Enthalpy of Formation (gas)-361.00 ± 2.00kJ/mol[3]
Enthalpy of Vaporization40.88kJ/mol[3]
Vapor Pressure1.33 (at 295.76 K)kPa[3]
Octane Number (Predicted)High (Ethers are known octane boosters)-[1]

Synthesis Pathways:

The synthesis of sec-butyl ether can be approached through several established organic chemistry routes. The Williamson ether synthesis, involving the reaction of an alkoxide with an alkyl halide, is a common laboratory-scale method. For industrial production, the intermolecular dehydration of sec-butyl alcohol using an appropriate catalyst presents a more scalable option.

Anticipated Effects on Engine Performance and Emissions

Based on extensive research into other ether fuel additives, the introduction of Butane, 1-(1-methylpropoxy)- into gasoline is expected to influence engine performance and emissions in several key ways.[1][4][5]

  • Octane Enhancement: Ethers are well-documented octane boosters.[1] The addition of sec-butyl ether is anticipated to increase the research octane number (RON) and motor octane number (MON) of the base fuel, allowing for higher compression ratios without engine knocking.[6]

  • Combustion Efficiency: The oxygen content of the ether promotes more complete combustion, which can lead to an increase in brake power and thermal efficiency.[4]

  • Emissions Profile:

    • CO and HC Reduction: The improved combustion efficiency is expected to significantly reduce carbon monoxide (CO) and unburned hydrocarbon (HC) emissions.[1]

    • NOx Emissions: The effect on nitrogen oxides (NOx) is less predictable. While some oxygenates can lead to an increase in NOx due to higher combustion temperatures, others have shown a reduction.[1][5] This is a critical parameter to be determined experimentally.

    • Particulate Matter (PM): Oxygenates generally contribute to a reduction in particulate matter formation.[7]

    • Aldehyde Emissions: A potential drawback of ether additives is an increase in aldehyde emissions, which needs to be carefully quantified.[1]

Experimental Evaluation Workflow

A systematic evaluation of a new fuel additive requires a multi-stage approach, from initial blend characterization to comprehensive engine testing. The following workflow is recommended for the investigation of Butane, 1-(1-methylpropoxy)-.

G cluster_0 Phase 1: Fuel Blend Preparation & Characterization cluster_1 Phase 2: Bench-Top Performance Testing cluster_2 Phase 3: Engine Dynamometer Testing A Base Gasoline Acquisition B Additive Blending (e.g., 5%, 10%, 15% v/v) A->B C Physicochemical Property Testing (ASTM D4814) B->C D Distillation Characteristics (ASTM D86) C->D E Oxidation Stability (ASTM D525) C->E F Material Compatibility C->F C->F G Performance Mapping (Torque, Power, BSFC) F->G H Exhaust Gas Analysis (CO, HC, NOx, PM) G->H I Combustion Analysis H->I

Caption: A three-phase workflow for the comprehensive evaluation of a novel fuel additive.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key experiments outlined in the workflow. These protocols are based on widely accepted ASTM standards.[8][9][10]

Protocol 1: Fuel Blend Preparation and Homogenization

Objective: To prepare stable and homogenous blends of Butane, 1-(1-methylpropoxy)- with a base gasoline at various concentrations.

Materials:

  • Base gasoline (meeting ASTM D4814 specifications)

  • Butane, 1-(1-methylpropoxy)- (≥99% purity)

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Magnetic stirrer and stir bars

  • Airtight, labeled storage containers

Procedure:

  • Characterize Base Fuel: Perform a full analysis of the base gasoline according to ASTM D4814 to establish a baseline.[11]

  • Calculate Volumes: Determine the required volumes of base gasoline and additive to achieve the target volumetric concentrations (e.g., 5%, 10%, 15% v/v).

  • Blending: a. In a fume hood, add the calculated volume of Butane, 1-(1-methylpropoxy)- to a volumetric flask. b. Add the base gasoline to the flask until it is approximately 90% full. c. Cap the flask and mix by inverting several times. d. Allow the blend to reach thermal equilibrium with the ambient temperature. e. Carefully add the remaining base gasoline to the calibration mark.

  • Homogenization: Place a magnetic stir bar in the flask and stir for 30 minutes at a moderate speed to ensure complete homogenization.

  • Storage: Transfer the blend to an airtight, properly labeled storage container and store in a cool, dark place away from ignition sources.

Trustworthiness Check: After preparation, measure the density of the blend and compare it to the theoretically calculated value to ensure accurate blending.

Protocol 2: Determination of Distillation Characteristics (ASTM D86)

Objective: To evaluate the effect of the additive on the volatility and boiling range of the gasoline blend.[12]

Apparatus:

  • ASTM D86 compliant distillation apparatus (manual or automated).[13]

  • 100 mL distillation flask

  • Condenser bath

  • 100 mL graduated cylinder for distillate collection

  • Calibrated temperature sensor

Procedure:

  • Sample Preparation: Measure 100 mL of the fuel blend into the distillation flask.[14]

  • Apparatus Setup: Assemble the distillation apparatus according to the ASTM D86 standard, ensuring all connections are secure.[14]

  • Distillation: a. Apply heat to the flask at a controlled rate to achieve the specified distillation rate (4-5 mL/min). b. Record the temperature at the initial boiling point (IBP) and for every 10% of recovered volume. c. Continue the distillation and record the final boiling point (FBP) and the total recovered volume.

  • Data Analysis: Plot the distillation curve (temperature vs. volume % recovered). Compare the curves of the different blends to the base gasoline.

Causality Explanation: Changes in the distillation curve, particularly at the T50 (temperature at which 50% of the fuel has evaporated), can significantly impact engine warm-up and driveability.[7][15]

G cluster_0 ASTM D86 Distillation Workflow A 100mL Sample in Flask Assemble Apparatus B Apply Controlled Heat Record Temp at IBP & 10% Intervals A->B C Record FBP & Total Recovery Plot Distillation Curve B->C

Caption: A simplified workflow for the ASTM D86 distillation test.

Protocol 3: Oxidation Stability Assessment (ASTM D525)

Objective: To determine the tendency of the fuel blend to form gum and deposits under accelerated oxidation conditions.[16]

Apparatus:

  • ASTM D525 oxidation pressure vessel ("bomb")

  • Glass sample container

  • Pressure gauge or transducer

  • Thermostatically controlled heating bath (100°C)

  • Oxygen source

Procedure:

  • Sample Preparation: Place 50 mL of the fuel blend into the glass sample container and place it inside the pressure vessel.[16]

  • Pressurization: Seal the vessel and introduce pure oxygen until the pressure reaches 690-705 kPa.[16]

  • Induction Period Measurement: a. Place the sealed vessel into the 100°C heating bath. b. Continuously monitor and record the pressure inside the vessel. c. The "break point" is the point at which the pressure drops by 14 kPa within a 15-minute period. d. The induction period is the time from placing the vessel in the bath to the break point.[16]

  • Data Analysis: Compare the induction periods of the blends. A longer induction period indicates greater stability. The ASTM D4814 specification requires a minimum of 240 minutes.[17]

Causality Explanation: Poor oxidation stability can lead to the formation of gums and varnishes in the fuel system, causing filter plugging and injector fouling. Ethers can sometimes affect the oxidative stability of gasoline.[18]

Protocol 4: Engine Performance and Emissions Testing

Objective: To quantify the effects of the fuel blend on engine power, fuel efficiency, and exhaust emissions using a stationary engine dynamometer.

Apparatus:

  • Spark-ignition engine coupled to an engine dynamometer

  • Fuel supply system capable of handling different fuel blends

  • Exhaust gas analyzer (measuring CO, CO2, HC, NOx, O2)

  • Particulate matter measurement system

  • Data acquisition system to record engine parameters (speed, torque, temperatures, pressures)

Procedure:

  • Engine Setup and Baseline: a. Install the engine on the dynamometer test bed. b. Run the engine with the base gasoline to establish a stable operating condition and record baseline performance and emissions data across a range of speeds and loads.

  • Fuel Blend Testing: a. Flush the fuel system and run the engine with the first fuel blend until all parameters stabilize. b. Repeat the same matrix of speed and load points as the baseline test, recording all performance and emissions data.

  • Repeat for All Blends: Repeat step 2 for each prepared fuel blend.

  • Data Analysis: a. Calculate Brake Specific Fuel Consumption (BSFC). b. Plot torque and power curves for each fuel. c. Compare the emissions (in g/kWh) of each blend to the baseline fuel at each operating point.

Self-Validation: Ensure that for each test point, key parameters like intake air temperature and coolant temperature are within a tight, predefined range to ensure comparability between tests.

Conclusion

The protocols and framework presented in this guide provide a robust methodology for the comprehensive evaluation of Butane, 1-(1-methylpropoxy)- as a potential gasoline additive. While direct experimental data is currently lacking, the properties of its isomer and the known effects of other ether oxygenates suggest it holds promise as an octane enhancer and combustion improver. Rigorous adherence to the outlined ASTM-based protocols will ensure the generation of high-quality, reliable data, enabling a definitive assessment of its viability as a next-generation fuel component. This research is critical for the continued advancement of cleaner and more efficient transportation fuels.

References

  • Experimental Investigation of the Spray Characteristics of Di-n-Butyl Ether (DNBE) as an Oxygenated Compound in Diesel Fuel. (2025, October 11). ResearchGate. Retrieved from [Link]

  • Combustion Analysis of Diethyl Ether Blends in Gasoline Engine Operated with Ethanol. (n.d.). Atlantis Press. Retrieved from [Link]

  • Fuel ethers for gasoline. (n.d.). IEA AMF TCP. Retrieved from [Link]

  • Gasoline. (n.d.). Wikipedia. Retrieved from [Link]

  • Standard Test Method for Distillation of Petroleum Products and Liquid Fuels at Atmospheric Pressure. (2024, February 7). ASTM International. Retrieved from [Link]

  • Quantifying Ethanol CI Benefits in Gasoline Composition. (n.d.). Transport Energy Strategies. Retrieved from [Link]

  • Oxidation Stability of Gasoline (Induction Period Method). (2019, December 1). ASTM International. Retrieved from [Link]

  • Standard Specification for Automotive Spark-Ignition Engine Fuel. (2025, December 24). ASTM International. Retrieved from [Link]

  • Chemical Properties of Di-sec-Butyl ether (CAS 6863-58-7). (n.d.). Cheméo. Retrieved from [Link]

  • EXPERIMENT (5) - ASTM Distillation. (n.d.). University of Technology, Iraq. Retrieved from [Link]

  • Methyl tert-butyl ether. (n.d.). Wikipedia. Retrieved from [Link]

  • ASTM D525 − 12a: Standard Test Method for Oxidation Stability of Gasoline (Induction Period Method). (2023, December 18). Internet Archive. Retrieved from [Link]

  • Automotive Spark-Ignition Engine Fuel. (n.d.). ASTM International. Retrieved from [Link]

  • Quantification of gasoline-ethanol blend emissions effects. (n.d.). PubMed. Retrieved from [Link]

  • Fuel Distillation (ASTM D86). (2023, May 24). Fluid Life. Retrieved from [Link]

  • Diethyl Ether (DEE) as a Renewable Diesel Fuel. (n.d.). National Renewable Energy Laboratory. Retrieved from [Link]

  • Evaluation of Motor Gasoline Stability. (n.d.). Defense Technical Information Center. Retrieved from [Link]

  • Ethanol Combustion Emissions Meeting. (n.d.). U.S. Embassy. Retrieved from [Link]

  • Effects of Different Gasoline Additives on Fuel Consumption and Emissions in a Vehicle Equipped With the GDI Engine. (2022, July 21). Frontiers in Energy Research. Retrieved from [Link]

  • Gasoline Testing According to ASTM D4814-20a and Other Program Requirements. (n.d.). Paragon. Retrieved from [Link]

  • ASTM D86 Method of Petroleum Distillation. (n.d.). Ayalytical. Retrieved from [Link]

  • Ethanol Vehicle Emissions. (n.d.). Alternative Fuels Data Center, Department of Energy. Retrieved from [Link]

  • Oxidation Stability - PetroOxy. (n.d.). Drogallega. Retrieved from [Link]

  • D86 − 12 - Standard Test Method for - Distillation of Petroleum Products at Atmospheric Pressure. (n.d.). ASTM International. Retrieved from [Link]

  • Ether oxygenate additives in gasoline reduce toxicity of exhausts. (2010, February 9). PubMed. Retrieved from [Link]

  • ASTM D4814. (n.d.). eralytics. Retrieved from [Link]

  • Volatility Updates to ASTM D4814 Standard Specification for Spark Ignition Engine Fuel. (2024, January 10). NCWM. Retrieved from [Link]

  • CRC Report No. CM-136-20 DEVELOP PRECISION STATEMENTS FOR OXIDATION STABILITY TEST METHODS ASTM D525 AND ASTM D7525. (n.d.). Coordinating Research Council. Retrieved from [Link]

Sources

Method

Application Note: Process Intensification using Butane, 1-(1-methylpropoxy)- (sec-Butyl Butyl Ether)

Introduction: The Thermodynamic Advantage In drug development and process chemistry, solvent selection is often a compromise between solubility, boiling point, and safety. While Diethyl Ether ( ) and Tetrahydrofuran (THF...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thermodynamic Advantage

In drug development and process chemistry, solvent selection is often a compromise between solubility, boiling point, and safety. While Diethyl Ether (


) and Tetrahydrofuran (THF) are ubiquitous, their low boiling points (

C and

C, respectively) limit reaction kinetics under atmospheric pressure.

Butane, 1-(1-methylpropoxy)- (CAS: 999-65-5), commonly known as sec-Butyl Butyl Ether (sBBE) , presents a critical alternative. With a boiling point of approximately 131°C , sBBE allows researchers to conduct organometallic reactions (Grignard, Lithiation) at significantly higher temperatures without the need for pressurized autoclaves. Furthermore, its C8-lipophilicity profile offers superior phase separation in liquid-liquid extractions (LLE) compared to water-miscible ethers like THF.

This guide details protocols for validating and utilizing sBBE in high-value pharmaceutical intermediate synthesis.

Physicochemical Profile[1][2][3][4][5][6]
PropertyValueRelevance to Protocol
IUPAC Name Butane, 1-(1-methylpropoxy)-Precision Identity
CAS Number 999-65-5Procurement Verification
Boiling Point ~131°CHigh-temp reaction kinetics
Density 0.77 g/mLPhase separation in aqueous workup
LogP (Est.) ~2.7 - 3.0High lipophilicity for extraction
Flash Point ~25°C (Est.)Flammability hazard management

Safety Protocol: Peroxide Management

Critical Warning: Like all ethers with secondary carbons adjacent to the oxygen atom, sBBE is susceptible to auto-oxidation, forming explosive hydroperoxides. Because sBBE has a high boiling point, distillation to dryness is extremely hazardous as peroxides will concentrate in the residue.

Protocol A: Peroxide Quantification and Mitigation

Scope: Mandatory prior to any heating or distillation step.

Reagents:

  • Potassium Iodide (KI), 10% aqueous solution (freshly prepared).

  • Glacial Acetic Acid.

  • Chloroform.

Step-by-Step Methodology:

  • Sampling: Withdraw 1 mL of sBBE solvent from the bulk container.

  • Reaction: In a clear test tube, combine 1 mL sBBE with 1 mL of Glacial Acetic Acid and 1 mL of Chloroform (to ensure miscibility).

  • Activation: Add 0.5 mL of freshly prepared 10% KI solution. Shake vigorously for 10 seconds.

  • Observation: Allow layers to settle for 1 minute.

    • Colorless: Negative (< 5 ppm). Safe for use.

    • Pale Yellow: Trace peroxides.[1][2][3] Use immediately; do not distill.[3]

    • Dark Yellow/Brown: High peroxides (> 100 ppm).[1] QUARANTINE. Treat with ferrous sulfate or pass through activated alumina before disposal.

  • Inhibition: For long-term storage, ensure the solvent contains a stabilizer (e.g., BHT) and is stored under an Argon headspace.

Synthesis Protocol: High-Temperature Grignard Formation

Rationale: Many aryl chlorides are sluggish to form Grignard reagents in THF or


 at reflux. Using sBBE allows the reaction to proceed at >100°C, overcoming the activation energy barrier without requiring sealed tube pressure vessels.
Protocol B: Formation of Phenylmagnesium Chloride Analogues

Target: Reaction of Chlorobenzene with Magnesium Turnings.

Experimental Setup:

  • Vessel: 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solvent: Anhydrous sBBE (dried over molecular sieves, peroxide-free).

Workflow:

  • Activation: Flame-dry the glassware under a Nitrogen stream. Add Magnesium turnings (1.1 eq) and a single crystal of Iodine.

  • Solvent Charge: Add enough sBBE to cover the magnesium. Heat the mixture to 90°C (oil bath).

    • Note: This temperature is impossible with THF/Et2O at atmospheric pressure.

  • Initiation: Add 5% of the total aryl chloride volume neat. Wait for the disappearance of the iodine color and the onset of turbidity (initiation).

  • Propagation: Once initiated, begin the dropwise addition of the remaining aryl chloride diluted in sBBE.

  • Thermal Drive: Increase the internal temperature to 110-120°C . Maintain reflux.

    • Mechanism:[1][4] The higher kinetic energy accelerates the insertion of Mg into the C-Cl bond, which is typically rate-limiting for chlorides.

  • Completion: Stir for 2 hours. Titrate an aliquot to confirm titer.

GrignardWorkflow Start Start: Inert Atmosphere (N2/Ar) SolventCheck Safety: Peroxide Test (Must be Negative) Start->SolventCheck Activation Activation: Mg + I2 in sBBE at 90°C SolventCheck->Activation Pass Addition Addition: Aryl Chloride Dropwise Activation->Addition Iodine clears Reflux Reflux: 110-120°C (Kinetic Acceleration) Addition->Reflux Product Product: Grignard Reagent Ready for Electrophile Reflux->Product 2 Hours

Figure 1: High-Temperature Grignard Synthesis Workflow using sBBE.

Extraction Protocol: Partition Coefficient Optimization

Rationale: sBBE is significantly more lipophilic than THF or Diethyl Ether. In drug development, separating a polar impurity from a lipophilic Active Pharmaceutical Ingredient (API) often fails with THF because THF is partially water-miscible, dragging impurities into the organic phase. sBBE creates a sharp, defined interface.

Protocol C: Purification of Lipophilic API via sBBE Extraction

Scenario: An API (LogP 3.5) is dissolved in a reaction mixture containing polar byproducts (LogP < 1) and water.

Step-by-Step Methodology:

  • Quenching: Quench the reaction mixture with Ammonium Chloride (

    
    ) solution.
    
  • Solvent Addition: Add sBBE (Volume ratio 1:1 relative to aqueous phase).

  • Equilibration: Agitate vigorously for 5 minutes.

    • Observation: Unlike Et2O, sBBE is less prone to "creeping" up the glass walls due to lower volatility.

  • Phase Separation: Allow to settle.

    • Top Layer: sBBE containing the API.

    • Bottom Layer: Aqueous phase containing salts and polar impurities.

  • Validation (TLC/HPLC): Spot both layers. The sBBE layer should show minimal water content, reducing the burden on drying agents (MgSO4).

Comparative Solvent Selection Logic:

SolventSelection Need Requirement: Reaction Solvent Temp Required Temp > 70°C? Need->Temp Press Is Autoclave Available? Temp->Press Yes (>70°C) Solubility Is Reagent Water Sensitive? Temp->Solubility No (<66°C) UseTHF Use THF (BP 66°C) Press->UseTHF Yes (Pressure OK) UseBBE Use sBBE (BP 131°C) Press->UseBBE No (Atmospheric Only) Solubility->UseTHF High Polarity Needed Solubility->UseBBE Grignard/Lithium Support UseToluene Use Toluene (Non-coordinating)

Figure 2: Decision Matrix for selecting sBBE over conventional ethers.

References

  • National Institute of Standards and Technology (NIST). Butane, 1-(1-methylpropoxy)- Properties and Thermochemical Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • American Chemistry Council. Safety and Handling of Organic Peroxides. Organic Peroxide Producers Safety Division, 2021.[5] Available at: [Link]

  • Yale Environmental Health & Safety. Standard Operating Procedure: Peroxide Forming Compounds. Yale University. Available at: [Link]

(Note: While specific peer-reviewed papers solely dedicated to sBBE are rare, the protocols above are derived from standard organometallic chemistry principles applied to the verified physical properties of CAS 999-65-5.)

Sources

Application

High-Sensitivity Determination of Butane, 1-(1-methylpropoxy)- (Butyl sec-Butyl Ether) in Environmental Matrices

Application Note: AN-ENV-2026-SBBE Abstract & Chemical Context Butane, 1-(1-methylpropoxy)- (CAS: 999-65-5), commonly known as Butyl sec-Butyl Ether (SBBE) , is an unsymmetrical dialkyl ether. While less ubiquitous than...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ENV-2026-SBBE

Abstract & Chemical Context

Butane, 1-(1-methylpropoxy)- (CAS: 999-65-5), commonly known as Butyl sec-Butyl Ether (SBBE) , is an unsymmetrical dialkyl ether. While less ubiquitous than MTBE or ETBE, SBBE appears in environmental samples as a byproduct of sec-butanol synthesis, a solvent in specialized organic extractions, or a component of complex fuel oxygenate mixtures.

Its analysis presents a specific "volatility gap" challenge. With a boiling point of ~131°C, it sits on the boundary between Volatile (VOC) and Semi-Volatile (SVOC) analytes. Standard ambient purge-and-trap (P&T) methods often yield poor recovery due to its higher water solubility and lower vapor pressure compared to light ethers.

This Application Note defines a Heated Purge-and-Trap GC-MS protocol optimized for trace-level detection (ppb/ppt) in groundwater and soil, ensuring compliance with rigorous environmental monitoring standards (e.g., extensions of EPA Method 8260).

Physicochemical Profile
PropertyValueAnalytical Implication
Molecular Formula

Target Mass: 130.23 amu
Boiling Point 130–131 °CRequires heated purge for efficient extraction.
Water Solubility Low-Moderate"Sticky" compound; requires effective trap desorption.
Vapor Pressure ~4-5 mmHg @ 20°CLower than MTBE; risk of carryover in cold spots.
Log Kow ~2.8 (Est.)Adsorbs to soil organic matter; requires methanol extraction for solids.

Analytical Challenges & Causality

Field-proven insights into why standard methods fail and how to fix them.

  • The "Cold Purge" Trap: Standard VOC methods purge at ambient temperature.[1] SBBE, having a higher boiling point and moderate polarity, partitions poorly from water to helium at 20°C.

    • Solution:Heated Purge (40°C or 60°C). Increasing sample temperature shifts the partition coefficient (

      
      ), driving the ether into the headspace for trapping.
      
  • Isomeric Confusion: SBBE is isomeric with di-n-butyl ether and di-sec-butyl ether.

    • Solution:Chromatographic Resolution. A standard DB-624 column provides adequate separation, but retention time windows must be established using authentic standards.

  • Carryover: Ethers are notorious for adhering to P&T transfer lines.

    • Solution:High-Temperature Bake-out. The trap bake temperature must be set to

      
       with a high flow rate to prevent "ghost peaks" in subsequent runs.
      

Experimental Protocol: Purge-and-Trap GC-MS

Reagents and Standards[2][3]
  • Primary Standard: Butane, 1-(1-methylpropoxy)- (purity >98%).

  • Internal Standard (IS): Fluorobenzene or d8-Tetrahydrofuran (d8-THF). Note: d8-THF is structurally similar to ethers and tracks purging efficiency better than aromatics.

  • Surrogates: Dibromofluoromethane, Toluene-d8, 4-Bromofluorobenzene.

  • Matrix Modifier: Ascorbic acid (if residual chlorine is present) + HCl (preservation to pH < 2).

Sample Preparation

A. Aqueous Samples (Groundwater/Surface Water):

  • Collect samples in 40 mL amber VOA vials with Teflon-lined septa.

  • Preserve with HCl to pH < 2 to inhibit biological degradation (ethers are potential carbon sources for bacteria).

  • Critical Step: Do not introduce air bubbles (headspace) during collection.

B. Solid Samples (Soil/Sediment):

  • Low Level (<200 µg/kg): Add 5g soil to a VOA vial containing 5 mL organic-free water and a magnetic stir bar. Cap immediately.

  • High Level (>200 µg/kg): Extract 5g soil with 10 mL Methanol. Aliquot 100 µL of the methanol extract into 5 mL water for P&T analysis.

Instrumentation Setup[3]
System: Purge and Trap Concentrator (e.g., Tekmar/Teledyne) coupled to GC-MS

I. Purge and Trap Parameters

Parameter Setting Rationale
Trap Type Tenax/Silica Gel/Charcoal (e.g., Trap #9 or Vocarb 3000) "Trap #9" offers the best release of C8 ethers without irreversible adsorption on charcoal.
Purge Temperature 40°C (Water) / 60°C (Soil) Essential for SBBE recovery. Ambient purge yields <60% recovery.
Purge Time 11.0 min Standard EPA time ensures equilibrium.
Purge Flow 40 mL/min High flow maximizes mass transfer.
Dry Purge 2.0 min Removes water vapor to protect the GC-MS interface.
Desorb Preheat 245°C Prepares trap for rapid thermal release.
Desorb Time/Temp 2.0 min @ 250°C Rapid heating ensures sharp chromatographic peaks.

| Bake | 10 min @ 270°C | Aggressive bake-out to prevent carryover. |

II. GC Parameters (Agilent 7890/8890 style)

  • Column: DB-624 (60m x 0.25mm x 1.4µm) or Rtx-VMS. Thicker film (1.4µm) improves retention of ethers.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split/Splitless (Split ratio 20:1 typically; Splitless for trace analysis). 220°C.

  • Oven Program:

    • 40°C hold for 2 min.

    • Ramp 8°C/min to 160°C.

    • Ramp 20°C/min to 240°C (Hold 3 min).

    • SBBE Retention Time: Expect elution between Toluene and Ethylbenzene (approx. 12-14 min depending on flow).

III. MS Parameters (Agilent 5977 style)

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Mode: SIM/Scan (Synchronous SIM/Scan recommended).

  • SIM Ions (Quantitation):

    • Target Ion (m/z): 57 (Butyl cation,

      
      ) - Base Peak.
      
    • Qualifier 1: 73 (

      
      ) - Ether cleavage.
      
    • Qualifier 2: 41 (

      
      ) - Alkyl fragment.
      
    • Qualifier 3: 87 (

      
      ) - Loss of propyl group.
      

Workflow Visualization

Diagram 1: Analytical Workflow for SBBE

This flowchart illustrates the critical decision points for sample handling and instrument configuration.

SBBE_Analysis_Workflow Start Sample Collection (Water/Soil) Preservation Preservation: HCl (pH < 2) + 4°C Storage Start->Preservation MatrixCheck Matrix Type? Preservation->MatrixCheck WaterPrep Water: 5mL Aliquot Add IS/Surrogates MatrixCheck->WaterPrep Aqueous SoilPrep Soil: Methanol Extraction (Dilute 100uL into 5mL H2O) MatrixCheck->SoilPrep Solid/Sludge PT_Setup Purge & Trap Setup CRITICAL: Heat Sample to 40°C WaterPrep->PT_Setup SoilPrep->PT_Setup Trapping Trapping (Vocarb 3000) Adsorption of VOCs PT_Setup->Trapping Desorb Thermal Desorption 250°C for 2 min Trapping->Desorb GC_Sep GC Separation DB-624 Column Desorb->GC_Sep MS_Detect MS Detection (SIM) Target Ion: 57 m/z Qualifiers: 73, 87 m/z GC_Sep->MS_Detect Data_QC Data Analysis & QC Check Recovery (70-130%) MS_Detect->Data_QC

Caption: Step-by-step workflow for the extraction and quantification of Butyl sec-Butyl Ether, emphasizing the critical heated purge step.

Quality Control & Self-Validation

A self-validating system ensures data integrity before results are released.

Identification Criteria

To confirm the presence of SBBE (and not an isomer like di-n-butyl ether), the following must be met:

  • Retention Time (RT): Sample RT must be within ±0.06 min of the daily Calibration Standard.

  • Ion Ratios: The abundance ratio of m/z 73 to m/z 57 must match the standard within ±20%.

    • Note: If m/z 57 is saturated (common in fuel samples), use m/z 73 for quantitation, but document the change.

System Suitability (Daily)
QC CheckAcceptance CriteriaCorrective Action
BFB Tune Pass EPA 8260 criteriaClean source / Retune MS.
Calibration (ICAL) RSD < 20% or

> 0.990
Check trap performance; recalibrate.
Method Blank < 1/2 RL (Reporting Limit)Bake trap longer; check water source.
LCS (Lab Control Sample) Recovery 70–130%Check purge temperature and leak tightness.
Internal Standard Area -50% to +100% of Cal StdCheck for matrix effects (foaming).

Data Interpretation & Reporting

Expected Mass Spectrum Fingerprint

Unlike MTBE (m/z 73 base), SBBE has a longer alkyl chain.

  • Base Peak (100%): m/z 57 (

    
    ). This is non-specific (common in alkanes), so chromatographic separation is vital.
    
  • Secondary Peak: m/z 29 (

    
    ).
    
  • Diagnostic Ether Peak: m/z 73 or 87 (Alkoxy fragments).

  • Molecular Ion: m/z 130 (Very weak or absent). Do not rely on the molecular ion for identification.

Reporting Limits (RL)
  • Water: 0.5 µg/L (ppb) is achievable with SIM mode.

  • Soil: 5.0 µg/kg (ppb).

References

  • U.S. Environmental Protection Agency. (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI. [Link]

  • U.S. Environmental Protection Agency. (2018). Method 5030C: Purge-and-Trap for Aqueous Samples.[Link]

  • National Institute of Standards and Technology (NIST). (2023). Butane, 1-(1-methylpropoxy)- Mass Spectrum.[2] NIST Chemistry WebBook, SRD 69. [Link]

  • Restek Corporation. (2022). Optimizing Purge and Trap Parameters for VOC Analysis. Technical Guide.[3] [Link]

Sources

Method

Application Note: The Utility of sec-Butyl Ethyl Ether as a Chemical Intermediate

Introduction sec-Butyl ethyl ether, systematically known as 1-(1-methylpropoxy)butane, is a versatile aliphatic ether. While it finds application as a solvent for oils and resins and as a potential fuel additive, its pri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

sec-Butyl ethyl ether, systematically known as 1-(1-methylpropoxy)butane, is a versatile aliphatic ether. While it finds application as a solvent for oils and resins and as a potential fuel additive, its primary value in a research and development setting lies in its role as a chemical intermediate.[1] Chemical intermediates are crucial compounds that act as the building blocks for more complex molecules, particularly in the pharmaceutical and specialty chemical industries.[2] Ethers, as a class, are integral to the structure of many bioactive compounds and are used to introduce specific physicochemical properties into target molecules.[3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the properties, safe handling, and synthetic applications of sec-butyl ethyl ether.

Physicochemical Properties & Safety Data

A thorough understanding of a chemical's properties is foundational to its effective and safe use in any synthetic protocol. sec-Butyl ethyl ether is a colorless liquid with a characteristic ethereal odor.[5] Its key properties are summarized below.

Table 1: Physicochemical Data for sec-Butyl Ethyl Ether

PropertyValueSource
CAS Number 2679-87-0[1][6]
Molecular Formula C₆H₁₄O[7][8]
Molecular Weight 102.18 g/mol [1][6]
Boiling Point 82 °C (at 760 Torr)[6][7]
Density ~0.760 g/cm³ at 20 °C[7]
Flash Point -6 °C[6][7]
Solubility Slightly soluble in water. Soluble in alcohol and ether.[5][9]
Refractive Index ~1.38 at 20 °C[6]

1.1. Safety & Handling

sec-Butyl ethyl ether is a highly flammable liquid and vapor (H225) with a very low flash point.[6][10][11] It is imperative to handle this chemical in a well-ventilated area, away from heat, sparks, and open flames.[10][11] All equipment must be properly grounded to prevent static discharge.[10][12]

Key Safety Precautions:

  • Peroxide Formation: Like many ethers, it can form explosive peroxides upon exposure to air and light.[5][12] Containers should be dated upon opening and tested for peroxides before use, especially before distillation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6][12]

  • Spill & Fire: In case of a small fire, use dry chemical, CO₂, or alcohol-resistant foam.[5][12] For spills, absorb with an inert, non-combustible material and dispose of it as hazardous waste.[5]

  • Toxicity: The compound may be harmful if swallowed or inhaled and can cause skin and eye irritation.[10] Ensure adequate ventilation or work within a fume hood.[13]

Core Application: Intermediate in Williamson Ether Synthesis

One of the most fundamental applications for an ether like sec-butyl ethyl ether is as a target molecule in teaching and demonstrating the Williamson ether synthesis. This reaction is a cornerstone of organic chemistry for forming the ether linkage (C-O-C). The synthesis proceeds via an Sₙ2 mechanism, where an alkoxide ion acts as a nucleophile to displace a halide from an alkyl halide.[14]

2.1. Mechanistic Considerations

To synthesize sec-butyl ethyl ether, there are two possible disconnection approaches:

  • Route A: Sodium ethoxide (from ethanol) + 2-halobutane.

  • Route B: Sodium sec-butoxide (from 2-butanol) + ethyl halide.

The Williamson synthesis is most efficient when the alkyl halide is primary or methyl, as this minimizes the competing E2 elimination reaction.[14] 2-Halobutanes are secondary halides, making them susceptible to elimination, especially with a strong, non-hindered base like ethoxide. Conversely, ethyl halides are primary and excellent substrates for Sₙ2 reactions.

Therefore, Route B is the mechanistically preferred and higher-yielding pathway. This choice underscores a key principle in synthetic planning: always favor the reaction between the more sterically hindered alkoxide and the less sterically hindered alkyl halide.

Williamson_Synthesis_Planning

Detailed Experimental Protocol: Synthesis of sec-Butyl Ethyl Ether

This protocol details the preferred synthetic route (Route B). It is designed to be a self-validating system, incorporating in-process checks and final product characterization.

3.1. Materials and Reagents

  • 2-Butanol (ACS grade, ≥99%)

  • Sodium metal (stored under mineral oil)

  • Iodoethane (99%)

  • Anhydrous diethyl ether (as solvent)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

3.2. Equipment

  • Three-neck round-bottom flask with magnetic stirrer

  • Reflux condenser with drying tube (CaCl₂)

  • Addition funnel

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • GC-MS and NMR for analysis

3.3. Step-by-Step Procedure

Protocol_Workflow

Procedure Narrative:

  • Alkoxide Formation:

    • Under an inert atmosphere (N₂ or Argon), add 2-butanol (1.0 eq) to a three-neck flask containing anhydrous diethyl ether.

    • Carefully add sodium metal (1.05 eq), cut into small pieces, to the solution. The reaction will generate H₂ gas; ensure proper venting.

    • Causality: Sodium reacts with the alcohol to form the sodium sec-butoxide nucleophile. Using a slight excess of sodium ensures full conversion of the alcohol. Anhydrous conditions are critical as water would consume the sodium.

  • Sₙ2 Reaction:

    • Once all the sodium has reacted, cool the flask in an ice bath.

    • Slowly add iodoethane (1.0 eq) dropwise via the addition funnel over 30 minutes. Maintain the temperature below 10 °C.

    • Causality: The slow, cold addition controls the exothermic Sₙ2 reaction, preventing potential side reactions and ensuring safety. Iodoethane is used as iodine is an excellent leaving group, facilitating a rapid reaction.

  • Reaction Completion & Work-up:

    • After addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat to reflux (~35 °C for diethyl ether) for 2 hours to ensure the reaction goes to completion.

    • Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl until no more gas evolves.

    • Causality: Refluxing provides the necessary activation energy for any unreacted materials. Quenching with a weak acid like NH₄Cl neutralizes any unreacted alkoxide and is safer than using a strong acid.

  • Purification and Characterization:

    • Transfer the mixture to a separatory funnel. Wash the organic layer with deionized water (2x) and then with brine.

    • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator.

    • Causality: The aqueous washes remove inorganic salts (NaI) and any remaining water-soluble impurities. Drying with MgSO₄ removes residual water from the ether product.

    • Self-Validation: The purity of the final product should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS). The structure must be confirmed by ¹H and ¹³C NMR spectroscopy. A successful synthesis will show a purity of >97% by GC.[6]

Broader Context: Ethers as Intermediates in Drug Development

The ether functional group is a common motif in pharmaceuticals.[3] It is generally stable in vivo and can act as a hydrogen bond acceptor, influencing a molecule's solubility and binding affinity to biological targets. Glycidyl ethers, for instance, are valuable intermediates for preparing enantiomerically pure drug candidates through epoxide opening and rearrangement reactions.[15] The principles demonstrated in the synthesis of a simple molecule like sec-butyl ethyl ether are directly applicable to the construction of more complex active pharmaceutical ingredients (APIs).[2]

References

  • MySkinRecipes. sec-Butyl Ethyl Ether. [Link]

  • ChemBK. Ethyl sec-butyl ether. [Link]

  • Netrade. Exploring the Chemical Properties and Applications of 1-Butyne in Organic Synthesis and Industry. [Link]

  • The Good Scents Company. sec-butyl ethyl ether. [Link]

  • Metoree. The Noteworthy Role of Ethers: Green Synthesis, Pharmaceutical Uses, and More. [Link]

  • Google Patents. US4408085A - Process for preparing sec-butyl alcohol and sec-butyl tert-butyl ether.
  • Mlunias. Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. [Link]

  • Chemistry LibreTexts. 18.2: Preparing Ethers. [Link]

  • ACS Publications. The Use of Glycidyl Ethers Involving Aziridinium Intermediates and Other Methodology for the Preparation of Enantiomerically Pure Drug Candidates. [Link]

  • Cheméo. Chemical Properties of Butane, 1-(1-methylpropoxy)- (CAS 999-65-5). [Link]

  • LinkedIn. Butane as a Precursor in the Synthesis of Polypropylene. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • YouTube. What Are The Uses Of Ethers? - Chemistry For Everyone. [Link]

  • Longdom Publishing. Clinical Significance and Role of Ethers as Anesthetics. [Link]

  • NIST. Butane, 1-(1-methylethoxy)-. [Link]

Sources

Application

Handling and storage procedures for "Butane, 1-(1-methylpropoxy)-"

For Researchers, Scientists, and Drug Development Professionals Introduction Butane, 1-(1-methylpropoxy)-, also known as sec-butyl ethyl ether, is an organic solvent with applications in various chemical processes.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butane, 1-(1-methylpropoxy)-, also known as sec-butyl ethyl ether, is an organic solvent with applications in various chemical processes.[1][2] Its utility in the laboratory necessitates a thorough understanding of its properties and the implementation of rigorous handling and storage procedures to ensure the safety of personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safe handling, storage, and disposal of Butane, 1-(1-methylpropoxy)-, with a particular focus on the potential hazards associated with its use, including flammability and peroxide formation.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a substance is fundamental to its safe handling. Below is a summary of the key properties of Butane, 1-(1-methylpropoxy)-.

PropertyValueSource
CAS Number 999-65-5[1][3][4]
Molecular Formula C8H18O[1]
Molecular Weight 130.23 g/mol [1][4]
Appearance Clear, colorless oil/liquid[3]
Boiling Point 130-131 °C[1][3]
Density 0.769 g/cm³ at 15 °C[1][3]
Solubility Soluble in chloroform and methanol.[3]

Hazard Identification and Risk Assessment

The primary hazards associated with Butane, 1-(1-methylpropoxy)- are its flammability and its potential to form explosive peroxides upon storage and exposure to air.

Flammability

Butane, 1-(1-methylpropoxy)- is a flammable liquid and its vapors can form explosive mixtures with air. It is imperative to handle this chemical away from ignition sources such as open flames, hot surfaces, and sparks.[5] Use of explosion-proof electrical equipment and non-sparking tools is mandatory when working with this solvent.[5]

Peroxide Formation

Ethers are a class of compounds known for their tendency to form unstable and potentially explosive peroxides upon exposure to oxygen and light. While Butane, 1-(1-methylpropoxy)- may not be explicitly listed in all common peroxide-former classifications, its chemical structure as an ether warrants treating it as a potential peroxide-forming chemical . Peroxides can detonate when subjected to heat, shock, or friction. The risk of peroxide formation increases with prolonged storage, especially in partially used containers.

Safe Storage Protocols

Proper storage is the first line of defense against the hazards posed by Butane, 1-(1-methylpropoxy)-.

General Storage Conditions
  • Containers: Store in a tightly closed, original manufacturer's container in a dry, cool, and well-ventilated area.[1][5] Light-resistant amber glass bottles are recommended to minimize light exposure, which can accelerate peroxide formation.[6][7]

  • Temperature: Store at a controlled room temperature, away from direct sunlight and heat sources.[2][8]

  • Inert Atmosphere: For long-term storage, particularly after a container has been opened, it is best practice to flush the headspace of the container with an inert gas like nitrogen or argon before sealing.[6][9]

Inventory Management
  • Labeling: All containers of Butane, 1-(1-methylpropoxy)- must be clearly labeled with the date of receipt and the date of opening. This is crucial for tracking the age of the chemical and assessing the risk of peroxide formation.

  • Stock Rotation: Employ a "first-in, first-out" inventory system to ensure that older stock is used before newer stock.

  • Quantity: Purchase the smallest quantity of the chemical necessary for your experimental needs to avoid prolonged storage.[8]

Safe Handling Procedures

Adherence to strict handling protocols is essential to minimize exposure and prevent accidents.

Engineering Controls
  • Ventilation: Always handle Butane, 1-(1-methylpropoxy)- in a well-ventilated area, preferably within a chemical fume hood, to keep vapor concentrations below exposure limits.[1][5]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves are a common choice, but it is advisable to consult the glove manufacturer's compatibility chart.

  • Skin and Body Protection: A lab coat should be worn. For larger quantities or in situations with a higher risk of splashing, consider a chemically resistant apron and sleeves.

Dispensing and Transferring
  • Grounding and Bonding: When transferring from a larger container to a smaller one, it is crucial to ground and bond the containers to prevent the buildup of static electricity, which could ignite the vapors.

  • Tools: Use only non-sparking tools for all operations.[1]

Peroxide Detection and Management

Regular testing for the presence of peroxides is a critical safety measure for all stored ethers.

Peroxide Testing Protocol

A qualitative test for peroxides should be performed periodically (e.g., every 3-6 months for opened containers) and always before any distillation or concentration step.

Materials:

  • Potassium iodide (KI)

  • Glacial acetic acid

  • Small test tube

  • Sample of Butane, 1-(1-methylpropoxy)-

Procedure:

  • In a clean test tube, add 1 mL of the Butane, 1-(1-methylpropoxy)- sample to be tested.

  • Prepare a fresh solution of 100 mg of potassium iodide in 1 mL of glacial acetic acid.

  • Add the freshly prepared KI/acetic acid solution to the ether sample.

  • Gently shake the mixture.

  • Observe the color change.

    • No color change or a pale yellow color: Indicates a low or negligible concentration of peroxides. The solvent is safe for use.

    • Bright yellow or brown color: Indicates a high and potentially dangerous concentration of peroxides.[10] Do not use the solvent.

Commercial peroxide test strips are also available and can provide a semi-quantitative measure of the peroxide concentration.[11]

Management of Peroxide-Contaminated Solvent

If a high concentration of peroxides is detected, or if crystalline solids are observed around the cap or within the container, do not attempt to open or move the container . The formation of crystals indicates a severe peroxide hazard. In such cases, contact your institution's Environmental Health and Safety (EHS) department immediately for guidance on safe disposal.

Spill and Emergency Procedures

Minor Spills
  • Alert personnel in the immediate area.

  • Ensure adequate ventilation and eliminate all ignition sources.

  • Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.

  • Collect the absorbed material into a sealed container for proper disposal.

  • Clean the spill area with soap and water.

Major Spills
  • Evacuate the area immediately.

  • Activate the nearest fire alarm and contact emergency services and the institutional EHS department.

  • Prevent entry into the affected area.

  • Provide emergency responders with the Safety Data Sheet (SDS) for Butane, 1-(1-methylpropoxy)-.

Waste Disposal

Dispose of Butane, 1-(1-methylpropoxy)- and any contaminated materials in accordance with all local, state, and federal regulations.[5]

  • Unused Chemical: Unused or unwanted Butane, 1-(1-methylpropoxy)- should be disposed of as hazardous waste through your institution's EHS program. Do not pour it down the drain.

  • Contaminated Materials: Absorbent materials, gloves, and other items contaminated with Butane, 1-(1-methylpropoxy)- must also be collected and disposed of as hazardous waste.

  • Empty Containers: "Empty" containers may still contain hazardous residues and vapors. They should be managed as hazardous waste unless they have been triple-rinsed. The rinsate should be collected and disposed of as hazardous waste.

Visual Workflow Diagrams

The following diagrams illustrate key decision-making processes for the safe handling of Butane, 1-(1-methylpropoxy)-.

HandlingWorkflow Figure 1: General Handling Workflow start Receive Chemical check_sds Review Safety Data Sheet (SDS) start->check_sds label_container Label with Receipt and Opening Dates check_sds->label_container store Store in a Cool, Dry, Well-Ventilated Area (Flammables Cabinet) label_container->store ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) store->ppe Before Use fume_hood Work in a Chemical Fume Hood ppe->fume_hood peroxide_test Test for Peroxides (if applicable) fume_hood->peroxide_test use_chemical Perform Experimental Work peroxide_test->use_chemical < 20 ppm waste Collect Waste in a Labeled Container peroxide_test->waste >= 20 ppm Contact EHS use_chemical->waste cleanup Clean Work Area waste->cleanup end End of Process cleanup->end

Caption: General Handling Workflow

SpillResponse Figure 2: Spill Response Decision Tree spill Spill Occurs assess Assess Spill Size spill->assess minor_spill Minor Spill assess->minor_spill Small & Contained major_spill Major Spill assess->major_spill Large or Uncontained alert Alert Nearby Personnel minor_spill->alert evacuate Evacuate Area major_spill->evacuate ventilate Ensure Ventilation & Remove Ignition Sources alert->ventilate absorb Absorb with Inert Material ventilate->absorb collect Collect Waste absorb->collect clean Clean Spill Area collect->clean end End clean->end emergency Contact Emergency Services & EHS evacuate->emergency emergency->end

Caption: Spill Response Decision Tree

References

  • Cheméo. Chemical Properties of Butane, 1-(1-methylpropoxy)- (CAS 999-65-5). [Link]

  • University of California, Riverside Environmental Health & Safety. Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. [Link]

  • The University of British Columbia. Working Safely with Peroxide Forming Compounds. [Link]

  • Missouri S&T Environmental Health and Safety. Appendix A Peroxide Test Protocol. [Link]

  • Yale Environmental Health & Safety. PEROXIDE FORMING CHEMICALS. [Link]

  • North Dakota State University. Safety Office Guide for peroxide forming chemicals. [Link]

  • Vanderbilt University Environmental Health & Safety. PEROXIDE FORMING CHEMICALS. [Link]

  • Ohio University. Peroxide Lab Practices. [Link]

  • MySkinRecipes. sec-Butyl Ethyl Ether. [Link]

  • MIT Environmental Health & Safety. Quick Guide for Peroxide-Forming Chemicals. [Link]

Sources

Method

Application Notes and Protocols: Butane, 1-(1-methylpropoxy)- in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Butane, 1-(1-methylpropoxy)-, commonly known as sec-butyl methyl ether (SBME), is a flammable, colorless liquid with the chemical formula C₅H₁₂O.[1] While it has applications as a solvent in various organic syntheses, its role in polymer chemistry is nuanced and critical in specific catalytic systems.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development and polymer synthesis, focusing on the scientifically validated applications of SBME as an external electron donor in Ziegler-Natta polymerization and as a quenching agent in cationic polymerization.

These protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both technical accuracy and practical utility.

Physicochemical Properties of Butane, 1-(1-methylpropoxy)-

A thorough understanding of the physicochemical properties of SBME is essential for its effective and safe use in polymerization reactions.

PropertyValueSource
Synonyms sec-Butyl methyl ether, 2-Methoxybutane[1]
CAS Number 6795-87-5[1]
Molecular Formula C₅H₁₂O[1]
Molecular Weight 88.15 g/mol
Boiling Point 59.1 °C[3][4]
Density 0.741 g/mL at 25 °C[3][4]
Solubility Slightly soluble in water; soluble in acetone and ethanol.[3][4]
Flash Point -22 °C

PART 1: Application as an External Electron Donor in Ziegler-Natta Polymerization

In the realm of Ziegler-Natta catalysis, particularly for the polymerization of α-olefins like propylene, the use of electron donors is crucial for controlling the stereochemistry of the resulting polymer.[2][5] Electron donors, classified as internal or external, modulate the activity and selectivity of the catalyst, ultimately influencing the polymer's properties such as isotacticity, molecular weight, and molecular weight distribution.[2]

Butane, 1-(1-methylpropoxy)- is cited in patent literature as a potential external electron donor in Ziegler-Natta catalyst systems for olefin polymerization.[1][6] External electron donors are added during the polymerization process to interact with the catalyst components, primarily the titanium species on the magnesium chloride support, thereby influencing the stereoselectivity of the active sites.[5]

Causality of Experimental Choices

The selection of an ether like SBME as an external electron donor is predicated on its Lewis basicity, stemming from the lone pairs of electrons on the oxygen atom. These lone pairs can coordinate to the Lewis acidic sites on the Ziegler-Natta catalyst, thereby modifying the electronic and steric environment of the catalytic centers. The specific structure of SBME, with a secondary butyl group, offers a unique steric hindrance compared to other ethers like diethyl ether or diisopropyl ether. This steric bulk can play a significant role in dictating the approach of the monomer to the active site, thus influencing the stereochemical insertion and ultimately the isotacticity of the polymer chain.

Experimental Protocol: Propylene Polymerization with a Ziegler-Natta Catalyst using Butane, 1-(1-methylpropoxy)- as an External Electron Donor

This protocol provides a representative procedure for the laboratory-scale polymerization of propylene.

Materials:

  • High-purity propylene gas

  • Anhydrous heptane (polymerization grade)

  • Ziegler-Natta catalyst (e.g., a commercial TiCl₄/MgCl₂-supported catalyst)

  • Triethylaluminum (TEAL) as a co-catalyst

  • Butane, 1-(1-methylpropoxy)- (anhydrous, peroxide-free)

  • Methanol (for quenching)

  • Hydrochloric acid solution (5% in methanol)

  • Acetone

  • Nitrogen gas (high purity)

Equipment:

  • Jacketed glass reactor with a mechanical stirrer, temperature probe, and gas inlet/outlet

  • Schlenk line or glovebox for inert atmosphere operations

  • Syringes and cannulas for transferring air-sensitive reagents

  • Mass flow controller for propylene

  • Buchner funnel and filtration apparatus

  • Vacuum oven

Procedure:

  • Reactor Preparation: Thoroughly dry the reactor and assemble it under a nitrogen atmosphere. Purge the reactor with nitrogen for at least one hour at an elevated temperature (e.g., 80 °C) and then cool to the desired reaction temperature (e.g., 70 °C).

  • Solvent and Co-catalyst Addition: Introduce anhydrous heptane (500 mL) into the reactor. Add the desired amount of TEAL solution (e.g., 1.0 M in heptane) to the reactor.

  • External Donor Addition: Add the calculated amount of Butane, 1-(1-methylpropoxy)- to the reactor. The molar ratio of TEAL to the external donor is a critical parameter to optimize and typically ranges from 5:1 to 20:1.

  • Catalyst Injection: Suspend the Ziegler-Natta catalyst in anhydrous heptane in a Schlenk flask. Inject the catalyst slurry into the reactor to initiate polymerization.

  • Polymerization: Start the mechanical stirrer and introduce propylene gas at a constant pressure (e.g., 7 bar) through the mass flow controller. Maintain the reaction temperature at 70 °C for the desired polymerization time (e.g., 2 hours).

  • Quenching: Stop the propylene flow and vent the reactor. Quench the polymerization by slowly adding methanol (20 mL) to the reactor.

  • Polymer Isolation and Purification: Filter the polymer slurry using a Buchner funnel. Wash the collected polymer with the 5% HCl/methanol solution to remove catalyst residues, followed by washing with methanol and then acetone.

  • Drying: Dry the polypropylene powder in a vacuum oven at 60 °C until a constant weight is achieved.

Characterization:

  • Isotacticity: Determined by ¹³C NMR spectroscopy or by Soxhlet extraction with boiling heptane.

  • Molecular Weight and Molecular Weight Distribution (MWD): Determined by high-temperature gel permeation chromatography (GPC).

  • Melting Temperature (Tm): Determined by differential scanning calorimetry (DSC).

PART 2: Application as a Quenching Agent in Cationic Polymerization

Cationic polymerization is a chain-growth polymerization in which the active center is a carbocation. This type of polymerization is particularly important for the synthesis of polymers from monomers with electron-donating groups, such as isobutylene. Quenching is the deliberate termination of the growing polymer chains.

Butane, 1-(1-methylpropoxy)- is identified in patent literature as a potential quenching agent for cationic polymerization, particularly for the preparation of exo-olefin terminated polyolefins.[7]

Causality of Experimental Choices

The efficacy of SBME as a quenching agent in cationic polymerization stems from the nucleophilic character of the oxygen atom. The lone pairs of electrons on the oxygen can attack the carbocationic chain end, leading to the formation of a stable oxonium ion and effectively terminating the polymerization. The choice of a hindered ether like SBME can be advantageous. The bulky sec-butyl group can influence the accessibility of the oxygen atom, potentially leading to a more controlled quenching process and minimizing side reactions. The goal is often to achieve a clean termination that results in a specific end-group functionality, such as an exo-olefin, which can be useful for subsequent polymer modification.

Experimental Protocol: Quenching of Cationic Isobutylene Polymerization

This protocol outlines a general procedure for the use of Butane, 1-(1-methylpropoxy)- as a quenching agent.

Materials:

  • High-purity isobutylene

  • Anhydrous solvent (e.g., dichloromethane or hexane)

  • Initiator system (e.g., a Lewis acid such as TiCl₄ with a proton source like water)

  • Butane, 1-(1-methylpropoxy)- (anhydrous, peroxide-free)

  • Methanol

  • Nitrogen gas (high purity)

Equipment:

  • Jacketed glass reactor with a stirrer, temperature probe, and septum-sealed inlet

  • Glovebox or Schlenk line for inert atmosphere operations

  • Low-temperature bath

  • Syringes and cannulas

Procedure:

  • Reactor Setup: Assemble a dry glass reactor under a nitrogen atmosphere.

  • Solvent and Monomer Charging: Cool the reactor to the desired polymerization temperature (e.g., -80 °C) using a low-temperature bath. Charge the reactor with the anhydrous solvent and then condense the isobutylene monomer into the reactor.

  • Initiation: Prepare the initiator solution in a separate flask under an inert atmosphere. Introduce the initiator system into the reactor to start the polymerization.

  • Polymerization: Allow the polymerization to proceed for the desired time to achieve the target molecular weight.

  • Quenching: At the desired conversion or time, introduce an excess of anhydrous Butane, 1-(1-methylpropoxy)- into the reactor via a syringe. The quenching reaction is typically rapid.

  • Work-up: Allow the reactor to warm to room temperature. Terminate any remaining active species and precipitate the polymer by adding methanol.

  • Polymer Isolation: Isolate the polyisobutylene by filtration or by evaporating the solvent and unreacted monomer.

  • Drying: Dry the polymer under vacuum to a constant weight.

Characterization:

  • End-Group Analysis: The terminal structure of the polymer can be analyzed by ¹H NMR and ¹³C NMR spectroscopy to confirm the presence of the desired end-groups.

  • Molecular Weight and MWD: Determined by GPC.

Visualization of Experimental Workflow

Ziegler-Natta Polymerization Workflow

ZieglerNattaWorkflow cluster_prep Reactor Preparation cluster_reaction Polymerization cluster_workup Work-up & Isolation A Dry & Assemble Reactor B Purge with Nitrogen A->B C Add Solvent & Co-catalyst (TEAL) B->C D Add External Donor (SBME) C->D E Inject Catalyst D->E F Introduce Propylene E->F G Quench with Methanol F->G H Filter & Wash Polymer G->H I Dry Polymer H->I J J I->J Characterization (GPC, NMR, DSC)

Caption: Workflow for Ziegler-Natta Polymerization of Propylene.

Cationic Polymerization Quenching Workflow

CationicWorkflow cluster_setup Reactor Setup cluster_poly Polymerization cluster_quench Quenching & Isolation A Dry Reactor under N2 B Cool to -80°C A->B C Charge Solvent & Monomer B->C D Initiate Polymerization C->D E Add Quenching Agent (SBME) D->E F Precipitate & Isolate Polymer E->F G Dry Polymer F->G H H G->H Characterization (NMR, GPC)

Caption: Workflow for Quenching Cationic Polymerization.

Safety and Handling

Butane, 1-(1-methylpropoxy)- is a highly flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[8] Personal protective equipment, including safety glasses, flame-resistant lab coats, and gloves, should be worn at all times.[8]

Peroxide Formation:

A significant hazard associated with ethers is the formation of explosive peroxides upon exposure to air and light.[9][10]

  • Storage: Store Butane, 1-(1-methylpropoxy)- in tightly sealed, opaque containers, away from heat and direct sunlight.[3][10] The use of an inert gas blanket (e.g., nitrogen) is recommended for long-term storage.[3]

  • Testing: Periodically test for the presence of peroxides, especially before distillation or concentration.[11] Commercially available peroxide test strips can be used for this purpose.[11]

  • Inhibition: If the solvent is to be stored for extended periods, the addition of a radical scavenger such as butylated hydroxytoluene (BHT) can inhibit peroxide formation.[3]

  • Disposal: If high levels of peroxides are detected or if crystals are visible, do not attempt to open or move the container. Contact your institution's environmental health and safety office for proper disposal procedures.[10]

Purification:

For polymerization reactions that are sensitive to impurities, such as those involving Ziegler-Natta or cationic catalysts, purification of Butane, 1-(1-methylpropoxy)- is essential.

  • Drying: The solvent can be dried by refluxing over a suitable drying agent, such as sodium metal with benzophenone as an indicator, followed by distillation under an inert atmosphere.

  • Peroxide Removal: Peroxides can be removed by passing the solvent through a column of activated alumina.

Conclusion

Butane, 1-(1-methylpropoxy)- serves as a valuable, albeit specialized, reagent in the field of polymer chemistry. Its role as an external electron donor in Ziegler-Natta catalysis allows for the modulation of polymer properties, while its function as a quenching agent in cationic polymerization provides a means to control chain termination. The protocols and information provided herein are intended to serve as a comprehensive guide for the safe and effective utilization of this compound in a research and development setting. Adherence to strict safety protocols, particularly concerning its flammability and potential for peroxide formation, is paramount.

References

  • D'Amore, M., & Toto, C. (2023). Influence of the synthetic procedure on the properties of three Ziegler-Natta catalysts with the same 1,3-diether internal donor.
  • Li, Y., et al. (2024). The Effects of Internal Electron Donors on MgCl2-Supported Ziegler–Natta Catalysts for Isotactic PP. Polymers, 16(19), 2658.
  • Google Patents. (n.d.). US6534613B2 - Process for producing polyethylene.
  • Request PDF. (n.d.). Selective Hydrogenolysis of Polyols and Cyclic Ethers over Bifunctional Surface Sites on Rhodium-Rhenium Catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). US8063154B2 - Preparation of exo-olefin terminated polyolefins via quenching with alkoxysilanes or ethers.
  • University of North Carolina at Chapel Hill. (2025). Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. Retrieved from [Link]

  • University of Florida. (n.d.). Peroxide Forming Chemicals. Retrieved from [Link]

  • European Patent Office. (2019). Method for purifying phosphoric acid - Patent 2924003.
  • Google Patents. (n.d.). EP2924003A1 - Method for purifying phosphoric acid.
  • Lab Manager. (2025). Working Safely with Peroxides and Hydroperoxides in the Laboratory. Retrieved from [Link]

  • Request PDF. (n.d.). Structural Characterization of Electron Donors in Ziegler-Natta Catalysts. Retrieved from [Link]

  • Olah, G. A., et al. (2001). Across Conventional Lines. World Scientific.
  • Macht, J., Janik, M. J., Neurock, M., & Iglesia, E. (2008). Mechanistic Consequences of Composition in Acid Catalysis by Polyoxometalate Keggin Clusters. Journal of the American Chemical Society, 130(31), 10369–10379.
  • National Institutes of Health. (n.d.). DS Fact Sheet on Managing Peroxide Formers in the Lab. Retrieved from [Link]

  • Internet Archive. (2016). CRC Handbook Of Chemistry And Physics A Ready Reference Book Of Chemical And Physical Data. Retrieved from [Link]

  • Request PDF. (n.d.). Polyisobutylene oligomer-bound polyoxometalates as efficient and recyclable catalysts for biphasic oxidations with hydrogen peroxide. Retrieved from [Link]

  • Shimadzu. (n.d.). System Gas Chromatography (GC) - Data Sheets. Retrieved from [Link]

  • Scribd. (n.d.). Specialty Gases Reference Guide. Retrieved from [Link]

  • Internet Archive. (2016). Full text of "CRC Handbook Of Chemistry And Physics A Ready Reference Book Of Chemical And Physical Data CRC Press ( 2016)". Retrieved from [Link]

  • Scribd. (n.d.). Specialty Gase PDF. Retrieved from [Link]

Sources

Application

Application Note: sec-Butyl Butyl Ether (SBBE) in High-Temperature Organometallics and Critical Extractions

Topic: "Butane, 1-(1-methylpropoxy)-" (sec-Butyl Butyl Ether) as a Non-Polar Aprotic Solvent Content Type: Application Note & Experimental Protocol Audience: Synthetic Chemists, Process Engineers, and Drug Development Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Butane, 1-(1-methylpropoxy)-" (sec-Butyl Butyl Ether) as a Non-Polar Aprotic Solvent Content Type: Application Note & Experimental Protocol Audience: Synthetic Chemists, Process Engineers, and Drug Development Scientists

Executive Summary

1-(1-Methylpropoxy)butane , commonly known as ** sec-Butyl Butyl Ether (SBBE)**, represents a distinct class of unsymmetrical, lipophilic, aprotic solvents. While traditional ethers (Diethyl ether, THF) dominate bench-scale synthesis, their low boiling points and water miscibility (in the case of THF) limit their utility in high-temperature processing and efficient aqueous workups.

This guide outlines the utility of SBBE (CAS: 999-65-5) as a High-Boiling Point (131°C) , Low-Polarity alternative. It bridges the gap between volatile ethers and high-boiling hydrocarbons, offering unique solvation shells for organometallic reagents while maintaining strict immiscibility with water for streamlined liquid-liquid extraction (LLE).

Physicochemical Profile & Solvent Selection

To effectively utilize SBBE, one must understand its position relative to standard solvents. It is characterized by a "Goldilocks" profile: high enough boiling point to drive kinetics, but low enough for rotary evaporation compared to high-boiling glymes.

Table 1: Comparative Solvent Data
PropertySBBE (sec-Butyl Butyl Ether) Diethyl Ether (

)
THF (Tetrahydrofuran)Dibutyl Ether
CAS Number 999-65-5 60-29-7109-99-9142-96-1
Boiling Point 131 °C 34.6 °C66 °C141 °C
Flash Point ~26 °C (Est) -45 °C-14 °C25 °C
Water Solubility Negligible (<0.5%) ~6.0%Miscible<0.1%
Dielectric Const. ~3.5 (Low Polarity) 4.37.53.1
Peroxide Risk High (Class B) HighHighHigh
Primary Utility High-Temp Grignard / LLELow-Temp / StandardGeneral SolvationHigh-Temp Inert

Process Insight: The asymmetry of SBBE (


) disrupts crystal lattice packing compared to symmetrical Dibutyl ether (

), theoretically offering better low-temperature viscosity profiles while maintaining the high boiling point necessary for refluxing recalcitrant substrates.

Core Applications & Mechanisms[1]

A. High-Temperature Grignard & Organolithium Synthesis

Standard Grignard formation in diethyl ether or THF is often rate-limited by the solvent's reflux temperature. Some aryl chlorides or sterically hindered halides require activation energies exceeding 66°C (THF's BP).

  • Mechanism: SBBE acts as a Lewis base, coordinating to the

    
     center. However, its steric bulk (due to the sec-butyl group) creates a "looser" solvation shell than THF. This can increase the reactivity of the resulting Grignard species (similar to the effect of using hydrocarbons with catalytic ether) while allowing reaction temperatures up to ~125°C.
    
B. Critical Liquid-Liquid Extraction (LLE)

In drug development, separating polar pharmaceutical intermediates from aqueous reaction matrices is challenging if the organic solvent (like THF) drags water into the organic phase.

  • Mechanism: SBBE is highly lipophilic. It creates a sharp interface with aqueous phases, even those containing surfactants or phase-transfer catalysts. This minimizes emulsion formation and prevents the loss of polar-organic products into the aqueous waste stream.

Experimental Protocols

Protocol A: High-Temperature Synthesis of Sterically Hindered Grignard Reagents

Objective: Synthesize (2,4,6-Trimethylphenyl)magnesium bromide (MesMgBr) using SBBE to overcome kinetic inertness.

Safety Prerequisite:

  • Peroxide Test: Test SBBE for peroxides using KI/Starch paper or Quantofix strips (<10 mg/L required). If positive, pass through activated alumina.

  • Inert Atmosphere: Strict

    
     or 
    
    
    
    line required.

Materials:

  • Magnesium turnings (1.2 eq), acid-washed and oven-dried.

  • 2-Bromomesitylene (1.0 eq).

  • Solvent: Anhydrous SBBE (dried over 4Å Molecular Sieves).

  • Activator: Iodine (

    
    ) crystal or 1,2-Dibromoethane (5 mol%).
    

Step-by-Step Methodology:

  • Apparatus Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, internal thermometer, and addition funnel. Flush with Argon.

  • Activation: Add Mg turnings and cover with minimal SBBE (approx. 2 mL per gram Mg). Add the activator (

    
    ). Heat gently with a heat gun until the iodine color fades (initiation).
    
  • Controlled Addition: Begin dropwise addition of 2-Bromomesitylene (diluted 1:1 in SBBE).

  • Thermal Ramp: Unlike THF protocols (limited to 66°C), heat the oil bath to 90°C .

    • Why? The higher temperature overcomes the steric hindrance of the mesityl group, ensuring complete insertion of Mg without stalling.

  • Reflux Maintenance: Once addition is complete, increase internal temperature to 110°C (gentle reflux of SBBE is ~130°C, so this is sub-reflux but highly energetic). Stir for 2 hours.

  • Validation: Aliquot 0.5 mL, quench with saturated

    
    , and analyze via GC-MS (look for Mesitylene vs. starting bromide) or titrate using salicylaldehyde phenylhydrazone.
    
Protocol B: Purification of Acidic API via SBBE Extraction

Context: Isolating a carboxylic acid drug intermediate from a highly acidic, viscous reaction mixture (e.g., phosphoric acid digestion).

Methodology:

  • Quench: Dilute the reaction mixture with ice water to modulate viscosity.

  • Solvent Addition: Add SBBE (1:1 volume ratio to aqueous phase).

    • Note: Unlike Diethyl ether, SBBE will not boil off if the quench exotherm reaches 40-50°C.

  • Phase Contact: Agitate vigorously for 10 minutes. The lipophilicity of SBBE (

    
    ) drives the organic acid into the ether layer while rejecting phosphoric/mineral acids.
    
  • Separation: Allow to settle. Expect a rapid phase break (typically < 2 mins) due to the density difference (0.769 vs >1.1 g/mL) and lack of miscibility.

  • Wash: Wash the SBBE layer once with brine.

  • Concentration: Evaporate SBBE under reduced pressure (Vacuum: 20 mbar, Bath: 50°C).

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting SBBE over conventional solvents in synthesis and extraction workflows.

SolventSelection Start Solvent Selection for Reaction/Extraction TempReq Reaction Temp Requirement? Start->TempReq Extraction Workup Strategy: Phase Separation Start->Extraction BoilingCheck Is >70°C Required? TempReq->BoilingCheck WaterSol Is Product Water Sensitive/Miscible? UseTHF Use THF (BP 66°C, Miscible) WaterSol->UseTHF Homogeneous Phase Needed UseSBBE SELECT SBBE (BP 131°C, Lipophilic) WaterSol->UseSBBE Need Sharp Phase Cut (High Lipophilicity) BoilingCheck->UseTHF Med (<65°C) UseEt2O Use Diethyl Ether (BP 35°C, Flammable) BoilingCheck->UseEt2O Low (<35°C) BoilingCheck->UseSBBE High (70-125°C) UseGlyme Use Diglyme (BP 162°C, Difficult Removal) BoilingCheck->UseGlyme Extreme (>130°C) Extraction->WaterSol

Figure 1: Decision matrix for selecting 1-(1-methylpropoxy)butane (SBBE) based on thermal requirements and phase separation needs.

Safety & Handling (Critical)

  • Peroxide Formation: Like all secondary ethers (containing a hydrogen on the carbon

    
     to the oxygen), SBBE is prone to autoxidation.
    
    • Storage: Store under inert gas (

      
      ) in amber bottles.
      
    • Stabilizers: Commercial grades often contain BHT (Butylated hydroxytoluene). Ensure compatibility with your reaction.

    • Distillation Hazard:NEVER distill SBBE to dryness. The high boiling point concentrates peroxides in the pot residue, leading to explosion risks.

  • Flammability: While less volatile than diethyl ether, the vapor is heavier than air and can travel to ignition sources. Flash point is approx 26°C (Flammable Liquid).

References

  • National Institute of Standards and Technology (NIST). Butane, 1-(1-methylpropoxy)- Properties and Mass Spectra. NIST Chemistry WebBook, SRD 69. [Link]

  • European Patent Office.Method for purifying phosphoric acid using ether extraction. Patent EP2924003A1. (Demonstrates utility of sec-butyl ethers in aggressive acid extraction).
  • PubChem. Compound Summary: 1-(1-Methylpropoxy)butane.[1][2] National Library of Medicine.[1] [Link]

Sources

Method

Application Notes &amp; Protocols: The Role of sec-Butyl Ether in Advanced Materials Synthesis

Abstract This document provides detailed application notes and protocols for the use of Butane, 1-(1-methylpropoxy)-, commonly known as sec-butyl ether (SBE), in materials science. While traditionally used as a solvent i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed application notes and protocols for the use of Butane, 1-(1-methylpropoxy)-, commonly known as sec-butyl ether (SBE), in materials science. While traditionally used as a solvent in organic synthesis, SBE's unique physical properties—notably its boiling point, moderate polarity, and stability—make it a compelling, yet underutilized, medium for the synthesis of advanced polymers and nanomaterials.[1] We present SBE as a high-performance alternative to more conventional ether solvents like diethyl ether (DEE) and tetrahydrofuran (THF). This guide offers researchers and drug development professionals the foundational knowledge and practical methodologies to leverage SBE in their work, focusing on the causal relationships between solvent choice and material properties.

Introduction: Re-evaluating sec-Butyl Ether for Materials Science

Causality Behind Solvent Selection: The choice of solvent is not merely a matter of dissolution; it is a critical parameter that dictates reaction kinetics, temperature control, reagent stability, and ultimately, the morphology and purity of the final material. Ethers are indispensable in many syntheses, particularly those involving organometallic reagents like Grignard reagents, due to their ability to solvate and stabilize reactive species through coordination of the ether oxygen's lone pair electrons to the metal center.[3][4]

SBE offers a strategic advantage over its more volatile counterpart, diethyl ether (boiling point: 34.6°C), by providing a significantly higher reaction temperature window with a boiling point of 121°C.[5] This elevated boiling point allows for greater thermal energy input, which can accelerate sluggish reactions and improve the crystallinity of synthesized materials without the need for pressurized vessels.

Comparative Properties of Ethereal Solvents

To contextualize the advantages of SBE, the following table summarizes the key physical properties of SBE and other commonly used ether solvents.

SolventFormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
sec-Butyl Ether (SBE) C₈H₁₈O130.23121[5]0.759[5]
Diethyl Ether (DEE)C₄H₁₀O74.1234.60.713
Tetrahydrofuran (THF)C₄H₈O72.11660.889
1,4-DioxaneC₄H₈O₂88.111011.034

Data compiled from publicly available safety data sheets and chemical encyclopedias.

Application Note I: Grignard-Initiated Polymerization

Mechanistic Rationale

Grignard reagents (R-MgX) are powerful initiators for the anionic polymerization of certain vinyl monomers, such as methyl methacrylate (MMA). The reaction mechanism relies on the nucleophilic attack of the carbanion from the Grignard reagent on the monomer's vinyl group. The choice of ether is critical for two reasons:

  • Stabilization: The ether solvent must stabilize the Grignard reagent through Lewis acid-base coordination, preventing it from decomposing or aggregating.[3][4]

  • Temperature Control: Polymerization kinetics are highly temperature-dependent. A solvent with a higher boiling point, like SBE, allows for reactions to be run at elevated temperatures, potentially leading to faster polymerization rates and polymers with different tacticities or molecular weight distributions compared to reactions run in lower-boiling ethers like DEE or THF.

Using SBE provides a stable reaction environment up to 121°C, offering a broader operational window for optimizing polymerization conditions.

Experimental Protocol: Synthesis of Poly(methyl methacrylate) (PMMA) using SBE

This protocol describes the synthesis of PMMA using n-butylmagnesium bromide as an initiator in sec-butyl ether.

Materials:

  • sec-Butyl ether (SBE), anhydrous (≥99%)

  • Methyl methacrylate (MMA), inhibitor removed, freshly distilled

  • n-Bromobutane

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous HCl in diethyl ether

  • Methanol

  • Standard Schlenk line and glassware

Protocol Steps:

  • Grignard Reagent Preparation:

    • Assemble a flame-dried 250 mL three-neck flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet.

    • Add magnesium turnings (2.4 g, 0.1 mol) and a single crystal of iodine to the flask.

    • Gently heat the flask under nitrogen to sublime the iodine, activating the magnesium surface.

    • Allow the flask to cool, then add 50 mL of anhydrous SBE.

    • Slowly add a solution of n-bromobutane (13.7 g, 0.1 mol) in 20 mL of anhydrous SBE dropwise. The reaction should initiate, evidenced by gentle refluxing. Maintain a steady reflux by controlling the addition rate.

    • After the addition is complete, continue to stir the mixture at a gentle reflux for 1 hour to ensure complete formation of the Grignard reagent.

  • Polymerization:

    • In a separate flame-dried 500 mL flask under nitrogen, add 100 mL of anhydrous SBE.

    • Add the freshly distilled MMA monomer (20.0 g, 0.2 mol) to the SBE.

    • Cool the monomer solution to 0°C in an ice bath.

    • Slowly transfer the prepared Grignard reagent solution to the monomer solution via cannula while stirring vigorously.

    • After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 4 hours.

  • Termination and Purification:

    • Terminate the polymerization by slowly adding 10 mL of anhydrous HCl in diethyl ether.

    • Precipitate the polymer by pouring the reaction mixture into 800 mL of rapidly stirring methanol.

    • Collect the white, solid PMMA by vacuum filtration.

    • Wash the polymer with fresh methanol (2 x 100 mL) and dry under vacuum at 60°C to a constant weight.

Workflow Diagram

G cluster_0 Grignard Preparation cluster_1 Polymerization cluster_2 Purification a Activate Mg Turnings (Iodine, Heat) b Add Anhydrous SBE a->b c Add n-Bromobutane in SBE b->c d Reflux for 1 hr c->d g Cannula Transfer Grignard to Monomer d->g Initiator Solution e Prepare MMA in Anhydrous SBE f Cool to 0°C e->f f->g h React for 4 hrs g->h i Terminate with HCl h->i Live Polymer j Precipitate in Methanol i->j k Filter & Wash j->k l Dry PMMA Product k->l G cluster_0 System Preparation cluster_1 Nanoparticle Formation cluster_2 Purification a Combine SBE and Oleic Acid b Purge with Nitrogen a->b c Heat to Reflux (~120°C) b->c e Hot Injection of Precursor Solution c->e Stable Temp. d Prepare Precursor: Ag(OAc) in SBE d->e f Age at Reflux for 1 hr e->f g Cool to RT f->g AgNP Dispersion h Precipitate with Ethanol g->h i Centrifuge & Decant h->i j Re-disperse & Wash i->j k Final AgNP Product j->k

Caption: Hot-injection synthesis of AgNPs in SBE.

Safety and Handling

sec-Butyl ether is a flammable liquid and should be handled in a well-ventilated fume hood. [6]Appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves, must be worn. Avoid contact with skin and eyes. [7]Like other ethers, SBE may form explosive peroxides upon prolonged exposure to air and light. Store in a tightly sealed container in a cool, dry, dark place. [7]

Conclusion

sec-Butyl ether presents a valuable addition to the materials scientist's toolkit of solvents. Its elevated boiling point compared to DEE and THF opens a new processing window for temperature-sensitive syntheses, including anionic polymerizations and the thermal decomposition of nanoparticle precursors. By understanding the causal link between a solvent's physical properties and the resulting material characteristics, researchers can strategically employ SBE to achieve desired outcomes in their synthetic endeavors. The protocols provided herein serve as a robust starting point for the exploration of SBE in advanced materials development.

References

  • EvitaChem. sec-Butyl ether (EVT-312496).
  • Guidechem. SEC-BUTYL ETHER 6863-58-7 wiki.
  • CETEX Petrochemicals. SECONDARY BUTYL ETHER.
  • Reddit.
  • ChemicalBook. SEC-BUTYL ETHER | 6863-58-7.
  • BenchChem. Application Notes and Protocols for Silver Nanoparticle Synthesis in Diisopentyl Ether.
  • ECHEMI. Buy 1-(1-Methylpropoxy)
  • askIITians. Why is ether used as a solvent during Grignard reactions?.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Degradation of 1-(1-Methylpropoxy)butane

Topic: Degradation Pathways & Stabilization of 1-(1-methylpropoxy)butane (sec-butyl butyl ether) CAS: 999-65-5 Support Ticket ID: CHEM-SUP-8821 Status: Resolved / Guide Generated Executive Summary Welcome to the Technica...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Degradation Pathways & Stabilization of 1-(1-methylpropoxy)butane (sec-butyl butyl ether) CAS: 999-65-5 Support Ticket ID: CHEM-SUP-8821 Status: Resolved / Guide Generated

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed unexpected impurities (drifting baselines, unknown GC peaks) or safety concerns (peroxide warnings) regarding 1-(1-methylpropoxy)butane (also known as sec-butyl butyl ether).

This molecule is an unsymmetrical ether.[1] Its degradation profile is governed by two distinct mechanistic rules due to its structure:

  • Oxidative Instability: Driven by radical stability at the secondary (sec-butyl)

    
    -carbon.
    
  • Acidic Cleavage: Driven by steric hindrance, favoring nucleophilic attack at the primary (n-butyl)

    
    -carbon.
    

Module 1: Oxidative Degradation (Autoxidation)

The Issue: "My solvent bottle has white crystals under the cap" or "HPLC baseline is drifting with a UV cutoff <230 nm."

Mechanism: Radical Chain Reaction

Like all ethers, 1-(1-methylpropoxy)butane reacts with atmospheric oxygen to form explosive hydroperoxides. However, this specific ether degrades faster than diethyl ether due to the sec-butyl group.

  • Regioselectivity: The radical abstraction of a hydrogen atom occurs preferentially at the secondary

    
    -carbon  (the chiral center of the sec-butyl group) rather than the primary 
    
    
    
    -carbon of the n-butyl group.
  • Why? A secondary radical is thermodynamically more stable than a primary radical due to hyperconjugation.

Pathway Visualization (DOT)

Autoxidation Ether 1-(1-methylpropoxy)butane (Intact Ether) Radical Sec-Butyl Radical Intermediate (Secondary Carbon) Ether->Radical H• Abstraction (Regioselective at sec-butyl) Initiator Initiator (hv, Heat, Trace Radical) Initiator->Radical PeroxyRad Peroxy Radical (R-O-O•) Radical->PeroxyRad + O2 Hydroperoxide Hydroperoxide (Explosive Accumulation) PeroxyRad->Hydroperoxide + Ether (H• Abstraction) Hydroperoxide->Radical Chain Propagation Decomp Decomposition Products (Ketones, Alcohols, Acids) Hydroperoxide->Decomp Thermal/Acid Breakdown

Caption: Figure 1. Autoxidation cycle showing the preferential attack on the sec-butyl moiety due to secondary radical stability.

Troubleshooting & FAQ
SymptomCauseImmediate Action
White crystals on cap/threadsPolymerized peroxidesDO NOT OPEN. Evacuate lab. Contact EHS for bomb squad disposal.
Yellowing of solventAdvanced oxidation (aldehydes/ketones)Test for peroxides.[2] If >100 ppm, discard as hazardous waste.[3]
Drifting Baseline (HPLC)Hydroperoxide UV absorptionPerform ferrous sulfate wash or pass through activated alumina.

Module 2: Acid-Catalyzed Hydrolysis (Cleavage)

The Issue: "I see unexpected alcohol peaks in my GC-MS after using this ether in an acidic reaction."

Mechanism: vs. Competition

Ethers are generally stable to bases but sensitive to strong acids (


, 

,

). The cleavage of 1-(1-methylpropoxy)butane is complex because it is unsymmetrical.
  • Protonation: The ether oxygen accepts a proton to form an oxonium ion.[1]

  • Cleavage (

    
     Dominant):  A nucleophile (e.g., 
    
    
    
    ) attacks the least sterically hindered carbon.
    • Target: The primary carbon of the n-butyl group.

    • Products: 1-Iodobutane + 2-Butanol.

  • Cleavage (

    
     Minor/Condition Dependent):  If the acid is non-nucleophilic (
    
    
    
    in water) or heat is applied, the bond to the secondary carbon may break to form a transient secondary carbocation.
    • Target: The sec-butyl group.[4]

    • Products: 2-Butanol (or butenes via elimination) + 1-Butanol.

Pathway Visualization (DOT)

AcidCleavage Start 1-(1-methylpropoxy)butane + Strong Acid (HX) Oxonium Protonated Oxonium Ion Start->Oxonium Protonation SN2_Path Path A: SN2 Attack (Major) (Nucleophile attacks less hindered C) Oxonium->SN2_Path Strong Nuc (I-, Br-) Low Temp SN1_Path Path B: SN1/E1 (Minor/Heat) (Loss of sec-butyl cation) Oxonium->SN1_Path Weak Nuc / High Heat Prod_SN2 Products: 1-Halobutane + 2-Butanol SN2_Path->Prod_SN2 Prod_SN1 Products: Butenes + 1-Butanol SN1_Path->Prod_SN1

Caption: Figure 2. Bifurcated cleavage pathway. Sterics favor Path A (attack on n-butyl), while electronics weakly support Path B (sec-butyl cation).

Module 3: Detection & Mitigation Protocols

Directive: Every researcher using this ether must validate its purity before use in sensitive synthesis or distillation.

Protocol A: Quantitative Peroxide Test (Iodometric)

Use this when test strips are ambiguous or precise quantification is required.

  • Reagent Prep: Dissolve

    
     NaI or KI in 
    
    
    
    glacial acetic acid (Freshly prepared).
  • Execution: Add

    
     of 1-(1-methylpropoxy)butane to the reagent.
    
  • Observation:

    • No Color:

      
       (Safe).
      
    • Yellow: Low peroxides (Requires cleaning).

    • Brown: High peroxides (Discard immediately).

Protocol B: Peroxide Removal (The "Self-Validating" Method)

Do not distill peroxide-containing ethers. Clean them first.

MethodReagentsMechanismPros/Cons
Ferrous Sulfate Wash


,


,


Reduction of peroxide to alcohol; oxidation of

to

.
Best for bulk. messy (aqueous phase).
Activated Alumina Basic Activated Alumina (Brockmann I)Adsorption and catalytic decomposition.Best for anhydrous needs. Removes inhibitors (BHT).

Step-by-Step (Alumina Method):

  • Pack a glass column with activated alumina (

    
     alumina per 
    
    
    
    ether).
  • Pass the ether through the column under gravity or slight nitrogen pressure.

  • Validation: Test the eluent with a peroxide strip. It must read 0 ppm.[5]

  • Storage: Use immediately. The inhibitor (BHT) is likely removed.

References

  • National Institute of Standards and Technology (NIST). Butane, 1-(1-methylpropoxy)- Properties and Spectra. NIST Chemistry WebBook, SRD 69. [Link]

  • Clark, J. The Mechanism of the Reaction between Ethers and Hydrogen Halides. Master Organic Chemistry. [Link]

  • Occupational Safety and Health Administration (OSHA). Guidelines for the Control of Peroxides and Peroxidizable Compounds. [Link] (General guidance on Group B Peroxide Formers).

  • LibreTexts Chemistry. 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • University of Edinburgh. Ethers - storage and the detection and removal of peroxides. [Link][2]

Sources

Optimization

Common impurities in "Butane, 1-(1-methylpropoxy)-" and their removal

This is a technical support guide designed for researchers working with Butane, 1-(1-methylpropoxy)- (IUPAC), commonly known as sec-Butyl butyl ether . Role: Senior Application Scientist Subject: Impurity Profiling, Trou...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers working with Butane, 1-(1-methylpropoxy)- (IUPAC), commonly known as sec-Butyl butyl ether .

Role: Senior Application Scientist Subject: Impurity Profiling, Troubleshooting, and Purification Protocols Compound ID: CAS 999-65-5 | Boiling Point: ~131°C

Compound Profile & Impurity Landscape

Unlike symmetrical ethers (like diethyl ether), sec-butyl butyl ether presents a unique purification challenge due to its asymmetry. It is typically synthesized via the Williamson ether synthesis or acid-catalyzed condensation, leading to a specific "fingerprint" of impurities.

Physical Properties Reference
PropertyValueNotes
IUPAC Name 1-(1-methylpropoxy)butane
Common Name sec-Butyl butyl ether
Boiling Point 130–131 °CCritical: This sits between common side products.
Density 0.769 g/mLLighter than water.
Flash Point ~25 °C (Est.)Flammable.
The Impurity Spectrum

The table below categorizes impurities based on their origin and physical proximity to the target compound.

ImpurityOriginBoiling PointRemoval Difficulty
2-Butanol Unreacted Reagent99 °CLow (Water soluble)
1-Butanol Unreacted Reagent117 °CMedium (Forms azeotropes)
Di-sec-butyl ether Side Reaction (Symmetrical)121 °CHigh (Close BP to target)
Dibutyl ether Side Reaction (Symmetrical)142 °CMedium (Higher BP)
Peroxides Storage / AutoxidationN/ACritical Safety Hazard
Water Azeotrope / Washing100 °CLow (Chemical Drying)

Critical Safety: Peroxide Management

WARNING: sec-Alkyl ethers are significantly more prone to peroxide formation than primary alkyl ethers (like diethyl ether) due to the presence of a hydrogen atom on the secondary carbon (


-carbon). This hydrogen is easily abstracted by radicals, initiating the peroxidation chain.
Mechanism of Threat

The sec-butyl group contains a tertiary C-H bond (adjacent to oxygen) which stabilizes the radical intermediate, accelerating autoxidation.

PeroxideMechanism Step1 Initiation: Abstraction of H from sec-butyl group Step2 Radical Formation: Stabilized radical on alpha-carbon Step1->Step2 Step3 Oxygen Attack: Formation of Peroxy Radical Step2->Step3 Step4 Propagation: Formation of Hydroperoxide (Explosive) Step3->Step4

Figure 1: Radical mechanism showing the vulnerability of the sec-butyl group to autoxidation.

Detection & Removal Protocol

Do not distill if peroxide concentration exceeds 100 ppm.

  • Test: Use commercially available peroxide test strips (Quantofix) or freshly prepared KI/Starch paper.

  • Removal (Ferrous Sulfate Method):

    • Reagent: Dissolve 60g FeSO

      
       + 6mL conc. H
      
      
      
      SO
      
      
      in 110mL water.
    • Action: Wash the ether with 20% volume of this solution in a separatory funnel. Shake gently (venting frequently).

    • Chemistry: Fe

      
       reduces peroxides to alcohols, oxidizing to Fe
      
      
      
      .
    • Verification: Retest organic layer. If positive, repeat.

Purification Workflow (The "How-To")

Because the boiling point of sec-butyl butyl ether (131°C) is sandwiched between its symmetrical cousins (121°C and 142°C), simple distillation is often insufficient.

Step-by-Step Protocol

Phase A: Chemical Washing (Removing Alcohols & Acids)

  • Water Wash: Wash crude ether with an equal volume of deionized water.

    • Why: 2-Butanol is highly soluble in water; 1-Butanol is moderately soluble. The ether is insoluble.

  • CaCl

    
     Complexation (Optional but Recommended): 
    
    • If alcohol content is high (>5%), dry the ether over anhydrous Calcium Chloride (CaCl

      
      ) for 12 hours.
      
    • Why: CaCl

      
       forms solid adducts with alcohols (e.g., CaCl
      
      
      
      ), effectively removing them from the liquid phase. Filter off the solid.

Phase B: Drying

  • Pre-dry: Use Magnesium Sulfate (MgSO

    
    ).
    
  • Final Dry: Reflux over Sodium wire or Sodium/Benzophenone (if ultra-dry solvent is needed) until the blue ketyl radical persists.

    • Note: Do not use sodium if significant peroxides are suspected; remove peroxides first.

Phase C: Fractional Distillation

  • Setup: Use a Vigreux column or, preferably, a packed column (glass helices) to increase theoretical plates.

  • Fractions:

    • Fore-run (up to 122°C): Contains residual water, 2-butanol, and di-sec-butyl ether . Discard.

    • Target Fraction (129–132°C): Collect pure sec-butyl butyl ether.

    • Residue (>135°C): Contains dibutyl ether .[1] Do not distill to dryness (peroxide risk).[2]

Decision Tree: Troubleshooting Your Sample

PurificationLogic Start Crude sec-Butyl Butyl Ether TestPerox Test Peroxides Start->TestPerox HighPerox > 10 ppm? TestPerox->HighPerox FeWash Wash w/ Acidic FeSO4 HighPerox->FeWash Yes CheckAlc Check GC/TLC for Alcohols HighPerox->CheckAlc No FeWash->CheckAlc HighAlc High Alcohol Content? CheckAlc->HighAlc CaCl2 Dry over CaCl2 (Complexation) HighAlc->CaCl2 Yes (>5%) WaterWash Wash w/ H2O (3x) HighAlc->WaterWash Yes (<5%) Dry Dry (MgSO4 / Na) HighAlc->Dry No CaCl2->Dry WaterWash->Dry Distill Fractional Distillation Dry->Distill Result Pure Compound Distill->Result Collect 130-132°C

Figure 2: Logic flow for purifying crude ether samples.

Frequently Asked Questions (FAQs)

Q: I see a persistent peak at ~121°C on my GC that I can't distill off. What is it? A: This is likely di-sec-butyl ether .[3] Because its boiling point (121°C) is only 10°C lower than your target (131°C), a simple distillation setup (retort/Claisen head) cannot separate them efficiently.

  • Solution: You need a column with higher efficiency (more theoretical plates). Use a 30cm+ Vigreux column or a spinning band distillation column.

Q: My ether smells like vinegar. Is it safe to use? A: No. A vinegar smell indicates hydrolysis or oxidation has occurred, producing acetic acid or butyric acid.

  • Cause: Long-term storage in the presence of moisture/air.

  • Fix: Wash with 10% Sodium Bicarbonate (NaHCO

    
    ) solution to neutralize the acid, followed by water, then dry and distill.
    

Q: Can I use Lithium Aluminum Hydride (LAH) to dry this ether? A: Yes, but with extreme caution. LAH is excellent for removing trace water and reducing peroxides simultaneously. However, if the peroxide content is high, LAH can cause an explosion. Always pre-test for peroxides and remove the bulk using FeSO


 before introducing strong reducing agents like LAH or Sodium.

Q: Why is my yield low after the CaCl


 drying step? 
A:  Calcium chloride can entrap some ether within its crystal lattice along with the alcohol. If you used a large excess of CaCl

to remove a lot of alcohol, you likely physically trapped your product.
  • Fix: Wash the filter cake with a small amount of dry hexane (which can later be distilled off easily) to recover the trapped ether.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989. (Chapter on purification of ethers and removal of peroxides).

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Edition. Butterworth-Heinemann, 2013.

  • PubChem Database. "Butane, 1-(1-methylpropoxy)-". National Center for Biotechnology Information. Accessed 2024. [Link]

  • Burfield, D. R. "Deperoxidation of ethers. A novel application of self-indicating molecular sieves." Journal of Organic Chemistry, 1982, 47(20), 3821–3824.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions with Butane, 1-(1-methylpropoxy)-

System Status: Operational Solvent ID: Butane, 1-(1-methylpropoxy)- Common Synonyms: sec-Butyl butyl ether, SBBE, 1-(sec-Butoxy)butane CAS Registry Number: 999-65-5 Boiling Point: ~131°C (High-Boiling Ether) Density: 0.7...

Author: BenchChem Technical Support Team. Date: February 2026

System Status: Operational

Solvent ID: Butane, 1-(1-methylpropoxy)- Common Synonyms: sec-Butyl butyl ether, SBBE, 1-(sec-Butoxy)butane CAS Registry Number: 999-65-5 Boiling Point: ~131°C (High-Boiling Ether) Density: 0.769 g/mL

Executive Summary for Researchers

You are likely utilizing Butane, 1-(1-methylpropoxy)- (hereafter referred to as SBBE ) to access reaction temperatures above the limits of Diethyl Ether (35°C) or THF (66°C) without using pressurized vessels. This unsymmetrical ether offers a unique balance of thermal stability and lipophilicity , but its steric bulk and high boiling point introduce specific challenges in initiation and workup.

This guide addresses the three most common technical tickets received regarding this solvent: Activation Energy (Kinetics) , Product Isolation (Workup) , and Solvent Integrity (Peroxides) .

Part 1: Troubleshooting & Optimization (Q&A)

Ticket #001: Reaction Kinetics & Initiation

User Report: "I am attempting a Grignard formation that works in THF, but it is failing to initiate in SBBE, even at reflux."

Root Cause Analysis: Unlike THF, which has an exposed oxygen atom that rapidly coordinates with Magnesium (Mg), SBBE possesses a sec-butyl group. This branched alkyl chain creates steric hindrance around the oxygen atom, significantly reducing its Lewis basicity and ability to solvate the Mg cation during the critical surface etching phase [1].

Corrective Protocol: Do not simply increase heat; you must lower the activation barrier for the heterogeneous surface reaction.

  • The "Entrainment" Method:

    • Add 5-10 mol% of 1,2-dibromoethane or iodine to the Mg turnings before adding the solvent.

    • Dry Activation: Heat the Mg/Iodine mix with a heat gun until iodine vaporizes, etching the Mg oxide layer.

  • The "Starter" Solvation:

    • Add a minimal volume (e.g., 1-2 mL) of THF or Diethyl Ether to the Mg to initiate the reaction. Once the exotherm begins and the solution turns turbid/grey, slowly feed the substrate dissolved in SBBE.

    • Why this works: The smaller ether initiates the surface radical process; the high-boiling SBBE then sustains the reaction at higher temperatures (100°C+) to drive conversion of recalcitrant halides (e.g., aryl chlorides) [2].

Ticket #002: Workup & Solvent Removal

User Report: "I cannot remove the solvent on the rotovap. The bath is at 50°C, but the solvent remains. I am worried about cooking my product."

Root Cause Analysis: SBBE boils at ~131°C. Standard rotary evaporation (20 mbar / 50°C) is often insufficient to remove it efficiently, leading to "oiling out" or residual solvent contamination.

Corrective Protocol: Azeotropic Distillation You cannot rely on simple vacuum distillation if your product is heat-sensitive. You must use a heterogeneous azeotrope to depress the boiling point.

  • Water Azeotrope: SBBE forms a heterogeneous azeotrope with water (likely boiling <100°C).

    • Action: Add water to your crude mixture and distill. The steam will carry over the ether at a lower temperature than the pure solvent.

  • The "Wash-Out" Method (Extraction):

    • If your product is solid and non-polar: Dilute the reaction mixture with a non-polar solvent (Hexane/Heptane).

    • Cool to -20°C. SBBE is lipophilic, but often impurities or the product may crystallize out if the solubility balance is shifted.

    • Alternative: If your product is polar, partition between Acetonitrile and Hexane . SBBE will largely partition into the Hexane layer, while polar products remain in Acetonitrile [3].

Ticket #003: Safety & Peroxide Formation

User Report: "I found white crystals in the cap of my solvent bottle. Is it safe to use?"

Critical Safety Alert: STOP immediately. Like all ethers with secondary carbons alpha to the oxygen (the sec-butyl group), SBBE is prone to radical autoxidation, forming explosive hydroperoxides [4]. The crystals are likely polymeric peroxides.

Corrective Protocol:

  • Do not unscrew the cap. Friction can detonate peroxides.

  • Contact EHS for disposal.

  • Prevention for Future Batches:

    • Test all SBBE bottles with Quantofix® Peroxide 100 strips before every use.

    • Store over Molecular Sieves (3Å or 4Å) and stabilize with BHT (Butylated hydroxytoluene) if not interfering with catalysis.

Part 2: Optimization Logic Maps

Workflow 1: Solvent Selection & Optimization Strategy

Use this logic flow to determine if SBBE is the correct vector for your synthesis or if you should revert to standard ethers.

ReactionOptimization Start Start: Reaction Optimization TempReq Is Reaction Temp > 65°C Required? Start->TempReq Solubility Is Substrate Soluble in Non-Polar Ether? TempReq->Solubility Yes UseTHF Use THF (BP 66°C) TempReq->UseTHF No Solubility->UseTHF No (Need Polarity) UseSBBE Select SBBE (BP 131°C) Solubility->UseSBBE Yes Initiation Test Grignard Initiation UseSBBE->Initiation AddActivator Add I2 or 1,2-Dibromoethane Initiation->AddActivator Slow Start AddCoSolvent Add 5% THF as Starter Initiation->AddCoSolvent No Start Workup Workup Strategy Initiation->Workup Success Rotovap High Vac (<5 mbar) + 60°C Workup->Rotovap Product Stable Azeotrope Azeotrope with Water/Heptane Workup->Azeotrope Product Volatile/Sensitive

Figure 1: Decision matrix for selecting and optimizing reactions with high-boiling ethers.

Part 3: Comparative Data Tables

Table 1: Physical Property Comparison for Solvent Selection

Use this table to calculate required bath temperatures and safety margins.

PropertyDiethyl Ether (Et₂O)THFSBBE (sec-Butyl Butyl Ether) Impact on Protocol
Boiling Point 34.6°C66°C~131°C Allows refluxing of aryl chlorides/bromides without pressure vessels.
Flash Point -45°C-14°C~25-30°C (Est.)Safer handling; reduced flammability risk during scale-up.
Water Solubility 6.9%Miscible< 0.5% (Est.)Excellent for aqueous extraction; clear phase separation.
Peroxide Risk HighHighHigh Requires rigorous testing; sec-carbon stabilizes radical intermediates.
Lewis Basicity ModerateHighLow Weaker coordination to metals; requires activation for organometallics.

Part 4: Standard Operating Procedures (SOPs)

SOP-A: High-Temperature Grignard Formation in SBBE

Objective: Synthesis of Phenylmagnesium Bromide (or analogs) at 110°C.

  • Preparation: Flame-dry a 3-neck round bottom flask under Argon flow.

  • Loading: Add Magnesium turnings (1.1 eq). Add a crystal of Iodine.

  • Activation: Heat Mg/I₂ with a heat gun until purple vapor fills the flask and subsides (activates surface).

  • Solvent Charge: Add anhydrous SBBE (10 mL per gram of halide).

  • Initiation: Add 0.5 mL of the halide neat. Heat the flask to 100°C.

    • Observation: Look for turbidity or bubbling. If no reaction after 10 mins, add 0.5 mL of DIBAL-H (1M) or THF as a soluble activator.

  • Maintenance: Once initiated, add the remaining halide dropwise. Maintain internal temperature at 100-110°C.

  • Completion: Stir for 1 hour post-addition.

SOP-B: Removal of SBBE via Azeotropic Distillation

Objective: Removing solvent without exceeding 80°C product temperature.

  • Quench: Quench reaction with NH₄Cl (aq).

  • Phase Cut: Separate the organic layer. Wash with Brine.[1]

  • Azeotrope Setup: Transfer organic layer to a flask. Add Water (approx 10-20% v/v of solvent volume).

  • Distillation: Rotovap at 60°C bath temperature / 40-60 mbar.

    • Mechanism:[2][3][4][5][6] The water/SBBE hetero-azeotrope will distill over at a temperature significantly lower than 131°C.

  • Final Polish: If traces remain, add Heptane and repeat evaporation to drag out residual ether.

References

  • Garst, J. F., & Soriaga, M. P. (2004). Grignard reagent formation. Coordination Chemistry Reviews. (Discusses the role of solvent coordination in etching Mg surfaces).

  • Silverman, G. S., & Rakita, P. E. (1996). Handbook of Grignard Reagents. CRC Press.
  • University of Rochester. (n.d.). Tips and Tricks: Reaction Solvents & Removal. (General guide on removing high-boiling solvents via extraction/azeotropes).

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety. (Safety protocols for secondary ethers).

  • ChemicalBook. (2023). 1-(1-Methylpropoxy)butane Product Properties. (Physical property verification).

Sources

Optimization

Technical Support Center: Troubleshooting Interference from Ether Compounds in Analytical Measurements

Introduction Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected analytical interference, potentially from ether...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected analytical interference, potentially from ether-class compounds such as butane, 1-(1-methylpropoxy)- (also known as sec-butyl ethyl ether). While direct literature on this specific ether as a common interferent is sparse, its structural properties are representative of a class of compounds that can be introduced into analytical workflows as contaminants, leading to confounding results.

This resource provides a structured, in-depth approach to identifying, troubleshooting, and mitigating such interferences in common analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Our focus is on providing practical, field-tested insights and robust, self-validating protocols to ensure the integrity of your analytical data.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Problem

Q1: What is "butane, 1-(1-methylpropoxy)-" and why might it interfere with my analysis?

Answer: Butane, 1-(1-methylpropoxy)- is an ether. Ethers are a class of organic compounds that are relatively inert and can be used as solvents or be present as impurities in reagents. Due to their volatility and potential for co-elution with analytes of interest, they can cause significant interference in chromatographic methods like GC-MS and HPLC. In spectroscopic techniques like NMR, they can introduce extraneous peaks that obscure the signals of the compound of interest.

Interference from such compounds can arise from several sources:

  • Solvent Contamination: Impurities in solvents used for sample preparation or as the mobile phase.

  • Leachables from Labware: Extraction of compounds from plasticware (e.g., pipette tips, vials, tubing).

  • Cross-Contamination: Carryover from previous analyses on the same instrument.

  • Sample Matrix: The compound may be an inherent part of the sample being analyzed.

Q2: I am seeing an unexpected peak in my GC-MS chromatogram. How can I determine if it's an ether-like contaminant?

Answer: A systematic approach is crucial for identifying an unknown peak. Here’s a general workflow:

  • Mass Spectrum Analysis: Examine the mass spectrum of the unknown peak. Ethers often fragment in a predictable manner, typically showing a prominent alpha-cleavage fragment. For butane, 1-(1-methylpropoxy)-, you would expect to see characteristic fragments resulting from the loss of alkyl groups.

  • Blank Analysis: Run a blank injection (solvent only) to see if the peak is present. This helps to isolate the source of contamination to your solvent or system.

  • Methodical Blanks: If the blank shows the peak, systematically test each component of your sample preparation process. For example, run a blank with just the extraction solvent, then a blank that has been exposed to your sample vials, and so on.

  • Library Search: Utilize a mass spectral library (e.g., NIST, Wiley) to tentatively identify the compound. Be aware that isomers can have very similar mass spectra, so this should be considered a preliminary identification.

Q3: Can this type of interference affect my quantitative results?

Answer: Absolutely. An interfering peak can co-elute with your analyte of interest, leading to an artificially high signal and, consequently, an overestimation of the analyte's concentration. This can have serious implications in drug development and quality control, where accurate quantification is critical. Furthermore, if the interferent suppresses the ionization of your analyte in the mass spectrometer source, it can lead to an underestimation of the concentration.

Part 2: Troubleshooting Guides and Experimental Protocols

This section provides detailed protocols for identifying and mitigating interference from ether-like compounds.

Guide 1: Systematic Identification of an Unknown Peak in GC-MS

This protocol outlines a self-validating workflow to identify the source of an unknown peak suspected to be an ether contaminant.

Experimental Protocol: Source Identification

  • System Blank Analysis:

    • Inject the mobile phase or solvent used for sample dissolution directly into the GC-MS system.

    • Rationale: This initial step determines if the contamination is inherent to the instrument or the solvent.

  • Sample Preparation Blank:

    • Perform the entire sample preparation procedure without the actual sample.

    • Rationale: This will indicate if the contamination is introduced during sample handling, for example, from labware or reagents.

  • Sequential Reagent and Labware Blanks:

    • Individually test each reagent and piece of labware used in the sample preparation.

    • For example, rinse a sample vial with a clean solvent and inject the solvent.

    • Rationale: This systematic approach pinpoints the exact source of the contamination.

Data Presentation: Hypothetical Source Identification Results

Sample Type Peak Area of Unknown Conclusion
System Blank Not DetectedInstrument and solvent are clean.
Sample Preparation Blank 150,000Contamination introduced during sample prep.
Vial Rinse Blank 145,000The sample vials are the likely source.
Pipette Tip Rinse Blank Not DetectedPipette tips are not the source.

Visualization: Troubleshooting Workflow

Below is a diagram illustrating the logical flow of the troubleshooting process.

G A Unexpected Peak Observed B Run System Blank (Solvent Only) A->B C Peak Present? B->C D Source is Solvent or System Contamination C->D Yes E Run Full Sample Preparation Blank C->E No I Isolate and Test Each Reagent and Labware D->I F Peak Present? E->F G Source is within Sample Preparation Steps F->G Yes K Peak is from Sample Matrix F->K No G->I H System is Clean J Identify Specific Contaminated Source I->J

A flowchart for systematic identification of an unknown peak.

Guide 2: Mitigation Strategies for Ether Interference

Once the source of the interference has been identified, the following strategies can be employed for mitigation.

Strategy 1: Method Optimization (Chromatographic Resolution)

  • Objective: To separate the interfering peak from the analyte peak.

  • Protocol:

    • Modify the GC Temperature Program: Adjust the temperature ramp rate or initial/final temperatures to improve separation. A slower ramp rate can often increase resolution.

    • Change the GC Column: If temperature programming is insufficient, switch to a column with a different stationary phase polarity. A more polar column may retain the ether compound differently than your analyte.

    • Adjust Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas can enhance separation efficiency.

Strategy 2: Sample Preparation Modification

  • Objective: To remove the interferent from the sample before analysis.

  • Protocol:

    • Solid-Phase Extraction (SPE): Develop an SPE method that selectively retains the analyte while allowing the ether to pass through (or vice-versa). The choice of sorbent will depend on the polarity of your analyte and the interferent.

    • Liquid-Liquid Extraction (LLE): Utilize a solvent system where the analyte and the interferent have different partition coefficients, allowing for their separation into different phases.

Strategy 3: Alternative Detection Methods

  • Objective: To use a detection method that is not sensitive to the interferent.

  • Protocol:

    • High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between your analyte and the interferent based on their exact masses, even if they co-elute.

    • Tandem Mass Spectrometry (MS/MS): By selecting a specific precursor-to-product ion transition for your analyte, you can filter out the signal from the co-eluting interferent.

Visualization: Mitigation Strategy Selection

G A Interference Identified B Is the interferent chromatographically separable? A->B C Optimize GC/HPLC Method (Temperature, Column, Mobile Phase) B->C Yes D Can the interferent be removed during sample prep? B->D No H Problem Solved C->H E Develop SPE or LLE Method D->E Yes F Is an alternative detection method available? D->F No E->H G Utilize HRMS or MS/MS F->G Yes G->H

A decision tree for selecting an appropriate mitigation strategy.

Part 3: Authoritative Grounding & Comprehensive References

The principles and protocols described in this guide are grounded in established analytical chemistry practices and regulatory guidelines. The following resources provide further in-depth information.

In-Text Citations and Further Reading:

  • For a comprehensive understanding of method validation in analytical chemistry, including the assessment of specificity and interference, refer to the guidelines provided by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on Validation of Analytical Procedures.

  • The United States Pharmacopeia (USP) General Chapter <1225>, "Validation of Compendial Procedures," offers detailed guidance on validating analytical methods to ensure they are suitable for their intended purpose, which includes addressing potential interferences.

  • For practical troubleshooting of GC-MS systems, including identifying and eliminating sources of contamination, resources from major instrument manufacturers and reputable scientific journals are invaluable.

References

  • Title: ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]

  • Title: A Review on Analytical Method Validation Source: PharmaTutor URL: [Link]

Troubleshooting

Technical Support Center: Synthesis of Butane, 1-(1-methylpropoxy)-

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of Butane, 1-(1-methylpropoxy)-, also known as sec-butyl ethyl ether. This guide is designed for researchers, ch...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Butane, 1-(1-methylpropoxy)-, also known as sec-butyl ethyl ether. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. The information herein is structured in a flexible question-and-answer format to address specific issues you may encounter.

The primary and most versatile method for synthesizing asymmetrical ethers like sec-butyl ethyl ether is the Williamson Ether Synthesis . This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion.[1][2][3] For sec-butyl ethyl ether, there are two potential synthetic disconnections:

  • Route A: Sodium ethoxide (from ethanol) reacting with a sec-butyl halide (e.g., 2-bromobutane).

  • Route B: Sodium sec-butoxide (from sec-butanol) reacting with an ethyl halide (e.g., bromoethane).

Understanding the nuances of the SN2 mechanism is critical to maximizing the yield of this synthesis, as it is often in competition with an elimination (E2) side reaction.[2][3] This guide will dissect these challenges and provide robust solutions.

Troubleshooting Guide

This section addresses the most common problems encountered during the synthesis of sec-butyl ethyl ether, providing explanations and actionable protocols to enhance your experimental outcomes.

Question 1: My reaction yield is very low, or I've recovered only my starting materials. What went wrong?

Answer: Low or no conversion is a frequent issue that can almost always be traced back to one of three factors: inefficient alkoxide formation, a competing elimination reaction overpowering the desired substitution, or suboptimal reaction conditions.

Causality 1: Incomplete Deprotonation (Alkoxide Formation)

The Williamson synthesis requires a strong nucleophile, the alkoxide, which is generated by deprotonating the parent alcohol.[4] If the base is not strong enough, the alcohol will not be fully converted to the alkoxide, leading to a low concentration of the required nucleophile.

  • Insight: Alcohols are weak acids. To ensure complete deprotonation, a very strong base is required. The most effective and commonly used bases are sodium hydride (NaH) or potassium hydride (KH).[3][5] These bases react irreversibly to form the alkoxide and hydrogen gas, which bubbles out of the solution, driving the reaction to completion.[3][5] Weaker bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can be used but may result in an equilibrium with a significant amount of unreacted alcohol, especially in laboratory preparations.[2]

  • Protocol Validation: Ensure your reaction is performed under anhydrous (dry) conditions. The hydride bases react violently with water. Any moisture will consume the base and inhibit alkoxide formation. Use flame-dried glassware and anhydrous solvents.

Causality 2: The Elimination (E2) Side Reaction is Dominating

The SN2 mechanism, which produces the ether, competes directly with the E2 mechanism, which produces an alkene byproduct.[2] This is particularly problematic when using a secondary alkyl halide, as is the case in Route A .

  • Expertise: The SN2 reaction involves a backside attack on the carbon bearing the leaving group.[2][3] Secondary carbons, like the one in 2-bromobutane, are more sterically hindered than primary carbons, making this attack more difficult.[3][4] The alkoxide, being a strong base, can instead abstract a proton from an adjacent carbon, leading to the elimination of the halide and the formation of butene isomers.[6] This E2 pathway is highly favored when using sterically hindered alkyl halides.[2][3]

  • Solution: The most effective way to minimize elimination is to choose the synthetic path with the least sterically hindered alkyl halide. Therefore, Route B (sodium sec-butoxide + ethyl halide) is vastly superior to Route A.[3][4] An ethyl halide is a primary halide with very little steric hindrance, making it an excellent substrate for the SN2 reaction.[1][3]

Causality 3: Suboptimal Reaction Conditions

The choice of solvent, temperature, and leaving group significantly impacts the reaction outcome.

  • Solvent: Protic solvents (like water or ethanol) can solvate the alkoxide nucleophile, reducing its reactivity. Polar aprotic solvents such as THF, DMF, or acetonitrile are ideal as they dissolve the alkoxide without hindering its nucleophilicity.[1][2]

  • Temperature: While higher temperatures can increase the reaction rate, they disproportionately favor the elimination (E2) reaction over the substitution (SN2) reaction.[2] A typical Williamson synthesis is conducted between 50-100 °C.[1][2] If elimination is a problem, try running the reaction at a lower temperature for a longer period.

  • Leaving Group: The rate of the SN2 reaction is dependent on the quality of the leaving group. For halides, the reactivity order is I > Br > Cl. Using an alkyl iodide will result in the fastest reaction, though bromides are very commonly used and effective.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield or No Reaction cause1 Incomplete Alkoxide Formation start->cause1 cause2 E2 Elimination Dominates start->cause2 cause3 Suboptimal Conditions start->cause3 sol1 Use Strong Base (NaH, KH) Ensure Anhydrous Conditions cause1->sol1 Solution sol2 Select Least Hindered Route: sec-Butoxide + Ethyl Halide cause2->sol2 Solution sol3 Use Polar Aprotic Solvent (THF, DMF) Optimize Temperature (50-100°C) Use Good Leaving Group (I > Br) cause3->sol3 Solution

Fig 1. Troubleshooting workflow for low yield.
Question 2: My spectral analysis (NMR/GC-MS) shows significant amounts of butene. How do I prevent this?

Answer: The presence of butene isomers is a clear indication that the E2 elimination side reaction is occurring at a significant rate. As discussed above, this happens when the alkoxide acts as a base rather than a nucleophile.

  • Primary Cause: You are likely using the sterically hindered synthetic approach (Route A : ethoxide + sec-butyl halide). The secondary halide is prone to elimination.[2][6]

  • Authoritative Action: Immediately switch to the alternative synthetic design: Route B . By reacting sodium sec-butoxide with a primary halide like bromoethane, you drastically reduce the steric hindrance at the electrophilic carbon, making the SN2 pathway the overwhelmingly favored route. Elimination is not possible on the ethyl halide as there are no β-hydrogens on a methyl group to abstract.[3]

  • Secondary Action: If you must use a secondary halide for other reasons, you can attempt to favor substitution by:

    • Using a less bulky alkoxide if possible.

    • Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate.

    • Avoiding strongly basic, non-nucleophilic solvents.

Fig 2. SN2 (Substitution) vs. E2 (Elimination) pathways.

Frequently Asked Questions (FAQs)

Q: Which specific combination of reactants is best for synthesizing sec-butyl ethyl ether?

A: The optimal combination is reacting sodium sec-butoxide (formed from sec-butanol and a strong base like NaH) with a primary ethyl halide (like bromoethane or iodoethane). This pathway maximizes the SN2 reaction and minimizes the competing E2 elimination reaction.[3][4]

FeatureRoute A: Ethoxide + sec-Butyl HalideRoute B: sec-Butoxide + Ethyl HalideJustification
Alkyl Halide Secondary (Hindered)Primary (Unhindered)SN2 reactions are fastest on primary halides.[3]
Primary Mechanism SN2 / E2 CompetitionSN2Minimizes steric hindrance, favoring substitution.[4]
Major Byproduct Butene isomersMinimalE2 elimination is heavily suppressed.
Expected Yield Low to ModerateHighFavored kinetics lead to the desired product.
Q: How can I accelerate the reaction without increasing the temperature?

A: To increase the reaction rate while keeping the temperature moderate (to suppress elimination), you can employ catalytic methods.

  • Phase-Transfer Catalysis (PTC): If you are using a base like NaOH, which is soluble in an aqueous phase, while your organic reactants are in an organic solvent, the reaction can be very slow. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, can shuttle the alkoxide or hydroxide ion from the aqueous phase into the organic phase, dramatically accelerating the reaction.[2][7][8] This allows for milder reaction conditions.[8]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times from hours to minutes.[9] Studies on Williamson ether synthesis have shown that using a PTC in conjunction with microwave heating can increase yields from 6-29% to 20-55% in a fraction of the time.[9]

  • Use of Iodide: If you are using an alkyl chloride or bromide, adding a catalytic amount of sodium iodide or potassium iodide can accelerate the reaction. The iodide will displace the other halide via the Finkelstein reaction to form a more reactive alkyl iodide in situ, which then reacts faster with the alkoxide.[1]

Q: What is a reliable protocol for purifying the final product?

A: sec-Butyl ethyl ether is a volatile liquid with a boiling point of approximately 82°C.[10] Purification is typically achieved through extraction and distillation.

  • Workup: After the reaction is complete (monitored by TLC or GC), cool the mixture to 0°C. Cautiously quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) to neutralize any remaining base or alkoxide.

  • Extraction: Transfer the mixture to a separatory funnel. Add water and an immiscible organic solvent (like diethyl ether or ethyl acetate). Extract the product into the organic layer. Repeat the extraction on the aqueous layer 2-3 times.

  • Washing: Combine the organic layers and wash them sequentially with water and then with brine (saturated NaCl solution) to remove water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[11]

  • Concentration: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The final purification of the crude ether is best accomplished by fractional distillation to separate it from any unreacted alcohol and high-boiling-point impurities.

Recommended Experimental Protocol

This protocol is optimized for a high-yield synthesis of sec-butyl ethyl ether by favoring the SN2 reaction and minimizing elimination.

Materials:

  • sec-Butanol (1.0 eq.)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq.)

  • Bromoethane (1.05 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (Nitrogen or Argon).

  • Alkoxide Formation: Add sec-butanol (1.0 eq.) to anhydrous THF (to achieve a concentration of approx. 0.5 M). Cool the solution to 0°C using an ice bath.

  • Carefully add the sodium hydride (1.1 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and perform in a fume hood.

  • Allow the mixture to stir at 0°C for 20 minutes, then remove the ice bath and let it warm to room temperature. Stir for an additional 1 hour to ensure the complete formation of sodium sec-butoxide.

  • SN2 Reaction: Cool the reaction mixture back down to 0°C. Add bromoethane (1.05 eq.) dropwise using the dropping funnel over 20-30 minutes.

  • Once the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux (approx. 65°C) for 3-5 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup and Purification: Follow the purification protocol described in the FAQ section above.

References
  • Organic Chemistry Tutor. Williamson Ether Synthesis. Available from: [Link]

  • Utah Tech University. Williamson Ether Synthesis. Available from: [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • Filo. Convert Methyl bromide to sec-butyl ethyl ether. Available from: [Link]

  • Google Patents. US4408085A - Process for preparing sec-butyl alcohol and sec-butyl tert-butyl ether.
  • PrepChem.com. Synthesis of di-sec. butyl ether. Available from: [Link]

  • ResearchGate. Optimization of the ETBE (ethyl tert-butyl ether) Production Process. Available from: [Link]

  • MySkinRecipes. sec-Butyl Ethyl Ether. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. Available from: [Link]

  • Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Available from: [Link]

  • Chemistry Steps. Williamson Ether Synthesis. Available from: [Link]

  • The Good Scents Company. sec-butyl ethyl ether 2-ethoxybutane. Available from: [Link]

  • Journal of Chemical Education. An Ether Synthesis Using Phase Transfer Catalysis. Available from: [Link]

  • YouTube. Williamson Ether Synthesis. Available from: [Link]

Sources

Optimization

Technical Support Center: Safe Disposal of Butane, 1-(1-methylpropoxy)-

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of Butane, 1-(1-methylpropoxy)-, also known as sec-butoxybutane. Given...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of Butane, 1-(1-methylpropoxy)-, also known as sec-butoxybutane. Given its chemical nature as an ether, this compound requires meticulous management to mitigate risks associated with flammability and potential peroxide formation. This document is structured to address common questions and troubleshooting scenarios encountered during laboratory use.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with Butane, 1-(1-methylpropoxy)-?

A1: Butane, 1-(1-methylpropoxy)- is a flammable liquid and, like many ethers, is prone to forming explosive peroxides upon exposure to air and light.[1][2][3][4][5] The primary hazards are:

  • Flammability: The compound is flammable and its vapors can form explosive mixtures with air.[1][6] It is crucial to handle it away from ignition sources such as open flames, hot plates, and static electricity.[6][7][8]

  • Peroxide Formation: Over time, and especially when exposed to oxygen, ethers can form unstable and potentially explosive peroxide compounds.[2][3][4] This risk increases with storage duration, particularly after a container has been opened.[9][10] Peroxide crystals may form on the container or cap and can detonate upon friction or shock.[3]

Q2: How should I store Butane, 1-(1-methylpropoxy)- to minimize hazards?

A2: Proper storage is critical to ensure safety. Follow these guidelines:

  • Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1][8]

  • Keep containers tightly sealed to minimize exposure to air.[11] Consider using an inert gas like nitrogen to blanket the solvent for long-term storage.[10]

  • Store in a designated flammable liquids cabinet.[12]

  • Segregate from incompatible materials, especially strong oxidizing agents.[8][13]

  • Clearly label containers with the date of receipt and the date of first opening to track the age of the solvent.[9][10]

Q3: How often should I test for peroxides in my container of Butane, 1-(1-methylpropoxy)-?

A3: Regular testing for peroxides is a critical safety measure. The frequency of testing depends on the storage conditions and usage patterns. A general guideline is to test upon receipt, before each use (if the container has been open for an extended period), and at regular intervals (e.g., every 3-6 months for opened containers).[9] Containers should have a designated disposal date, typically within 6-12 months of opening.[9]

Q4: Can I dispose of small quantities of Butane, 1-(1-methylpropoxy)- down the drain?

A4: No. Butane, 1-(1-methylpropoxy)- should never be disposed of down the drain.[13][14] It is considered a hazardous waste and must be disposed of in accordance with local, state, and federal regulations.[13][15] Improper disposal can lead to environmental contamination and may pose a fire or explosion hazard in the sewer system.

Troubleshooting Guide

Scenario 1: I have found an old, unlabeled container of a clear liquid that I suspect is Butane, 1-(1-methylpropoxy)-. What should I do?

Response: Do not attempt to open or move the container, especially if you observe any crystal formation around the cap or within the liquid.[3] Unlabeled and old containers of ethers pose a significant risk of containing explosive peroxides.[16] Immediately contact your institution's Environmental Health & Safety (EHS) office or a qualified hazardous waste disposal team. They have the expertise and equipment to handle and dispose of potentially explosive materials safely.

Scenario 2: I tested my Butane, 1-(1-methylpropoxy)- and the peroxide test is positive. Can I still use it?

Response: It is strongly recommended not to use any solvent that tests positive for peroxides, especially if the concentration is high or if crystals are visible. The presence of peroxides indicates a significant explosion hazard.[10] The solvent should be treated as highly hazardous waste and disposed of accordingly. For very low levels of peroxides (as determined by your institution's safety protocols, e.g., below 10 ppm), it may be possible to decontaminate the solvent, but this should only be done by experienced personnel following a validated procedure.[10]

Scenario 3: I accidentally spilled a small amount of Butane, 1-(1-methylpropoxy)- in the fume hood. How do I clean it up?

Response: For small spills (<1 L) within a fume hood:

  • Ensure proper personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[8][17]

  • Eliminate all ignition sources in the vicinity.

  • Contain the spill using an inert absorbent material like vermiculite or sand.[14][15] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Carefully collect the absorbent material into a designated hazardous waste container.

  • Wipe the area with a cloth dampened with a suitable solvent (e.g., isopropanol), and place the cloth in the hazardous waste container.

  • Ensure the waste container is properly labeled and sealed.

  • For larger spills, or spills outside of a fume hood, evacuate the area and contact your EHS office immediately.[5]

Experimental Protocols

Protocol 1: Peroxide Testing

This protocol describes a qualitative method for detecting the presence of peroxides in Butane, 1-(1-methylpropoxy)-.

Materials:

  • Sample of Butane, 1-(1-methylpropoxy)-

  • Potassium iodide (KI) solution (10% w/v, freshly prepared)

  • Acetic acid (glacial)

  • Starch solution (optional, as an indicator)

  • Test tube

Procedure:

  • Add 1 mL of the Butane, 1-(1-methylpropoxy)- sample to a test tube.

  • Add 1 mL of glacial acetic acid.

  • Add a few drops of the freshly prepared 10% KI solution.

  • Shake the test tube and let it stand for 5 minutes.

  • A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.

  • For a more sensitive test, a few drops of starch solution can be added, which will turn a dark blue-black color in the presence of iodine formed from the reaction with peroxides.

Protocol 2: Waste Collection and Labeling

All waste containing Butane, 1-(1-methylpropoxy)- must be collected and managed as hazardous waste.

Procedure:

  • Use a designated, properly labeled waste container made of a compatible material (e.g., glass or high-density polyethylene).

  • The waste container must be labeled with "Hazardous Waste," the full chemical name "Butane, 1-(1-methylpropoxy)-," and the associated hazards (e.g., "Flammable," "Peroxide Former").

  • Do not mix Butane, 1-(1-methylpropoxy)- waste with other incompatible waste streams.

  • Keep the waste container closed at all times, except when adding waste.

  • Store the waste container in a well-ventilated area, away from ignition sources, and within a secondary containment system.

  • Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal contractor.[15]

Data Presentation

ParameterValueSource
Molecular FormulaC8H18O[18][19]
Molecular Weight130.23 g/mol [18][19]
Boiling Point121 °C[19]
Density0.759 g/mL at 25 °C[19]
Flash Point78°F (25.6°C)[19]

Visualizations

Disposal_Decision_Tree start Container of Butane, 1-(1-methylpropoxy)- check_age Is the container old, expired, or showing crystals? start->check_age test_peroxide Test for peroxides check_age->test_peroxide No dispose_high_risk Contact EHS for immediate disposal. DO NOT OPEN. check_age->dispose_high_risk Yes peroxide_positive Peroxides detected? test_peroxide->peroxide_positive dispose_hazardous Dispose as peroxide-containing hazardous waste. peroxide_positive->dispose_hazardous Yes dispose_standard Dispose as flammable liquid hazardous waste. peroxide_positive->dispose_standard No

Sources

Troubleshooting

Technical Support Center: GC-MS Analysis of Butane, 1-(1-methylpropoxy)-

Welcome to the technical support guide for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Butane, 1-(1-methylpropoxy)- , also commonly known as sec-butyl ethyl ether (CAS: 2679-87-0). This document is desig...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Butane, 1-(1-methylpropoxy)- , also commonly known as sec-butyl ethyl ether (CAS: 2679-87-0). This document is designed for researchers, analytical chemists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting for this volatile ether compound.

Introduction: Understanding the Analyte

Butane, 1-(1-methylpropoxy)- is a volatile organic compound (VOC) with a boiling point of approximately 82°C.[1] Its high volatility and thermal stability make it an ideal candidate for analysis by GC-MS. This technique offers excellent separation of the analyte from the sample matrix and provides high-confidence identification through its characteristic mass spectrum. However, like any analytical method, challenges can arise. This guide provides a structured, causality-driven approach to troubleshooting common issues, ensuring data integrity and robust analytical performance.

Getting Started: Recommended GC-MS Parameters

For those new to this analysis, the following table provides a robust set of starting parameters. These are intended as a baseline and should be optimized for your specific instrument, column, and sample matrix.

ParameterRecommended SettingRationale & Expert Notes
GC System
Inlet Type Split/SplitlessA split injection is recommended for screening or higher concentration samples to avoid column overload. A splitless injection is preferable for trace-level analysis to maximize sensitivity.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte and solvent, minimizing peak broadening.
Injection Volume 1 µLA standard volume to prevent "backflash," where the sample volume expands to be larger than the inlet liner, causing contamination and poor reproducibility.[2]
Split Ratio 20:1 to 50:1 (for split injection)Adjust based on analyte concentration. A higher split ratio is suitable for more concentrated samples.
Liner Type Deactivated, Tapered Glass Liner (with glass wool)Deactivation is critical to prevent analyte interaction with active silanol groups. The taper helps focus the sample onto the column, improving peak shape.
Carrier Gas Helium (He) or Hydrogen (H₂)Helium is the most common and inert choice. Hydrogen can provide faster analysis times but requires additional safety precautions.
Constant Flow Rate 1.0 - 1.5 mL/minProvides consistent retention times and peak shapes throughout the temperature program.
GC Column
Stationary Phase Low-polarity, 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms, ZB-5MS)This versatile phase provides excellent resolution for a wide range of volatile and semi-volatile compounds, including ethers.
Dimensions 30 m length x 0.25 mm ID x 0.25 µm film thicknessStandard dimensions offering a good balance of resolution and analysis time.
Oven Program Initial: 40°C (hold 2 min), Ramp: 10°C/min to 150°C, then 25°C/min to 280°C (hold 2 min)The initial low temperature allows for solvent focusing. The ramp rate can be adjusted to improve separation from other matrix components.
Mass Spectrometer
Ion Source Type Electron Ionization (EI)Standard ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching.
Ion Source Temp. 230 °CA standard temperature that balances ionization efficiency and prevents thermal degradation.
Quadrupole Temp. 150 °CHelps maintain mass accuracy and prevent contamination on the mass filter.
Ionization Energy 70 eVThe standard energy used to generate mass spectra, allowing for direct comparison with commercial libraries like NIST.
Scan Range (m/z) 35 - 200 amuA targeted scan range that includes the expected fragments of the analyte while excluding low-mass background ions (e.g., from air and water).
Solvent Delay 2 - 3 minutesPrevents the high concentration of solvent from entering the MS, which would cause excessive filament wear and source contamination.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the analysis of Butane, 1-(1-methylpropoxy)-. Each answer provides potential causes, diagnostic steps, and validated solutions.

Category 1: Chromatographic Issues (Peak Shape & Retention Time)

Q1: Why is my peak for "Butane, 1-(1-methylpropoxy)-" tailing?

Peak tailing, where the back half of the peak is drawn out, is a common issue that can compromise integration and reduce apparent resolution.

Plausible Causes:

  • Active Sites: The analyte, an ether, has lone pair electrons on the oxygen atom which can interact with active sites (exposed silanols) in the GC system. This is the most common cause for tailing with polar or active compounds.[3] These sites can be in the inlet liner, on the column head, or on contaminants.

  • Column Contamination: Non-volatile matrix components can accumulate at the head of the column, creating an active surface that interacts with the analyte.[4]

  • Physical Disruptions: A poor column cut or an improper column installation can create "dead volume" or turbulence in the flow path, causing band broadening that manifests as tailing.[4]

  • Low Inlet Temperature: Insufficient temperature can lead to slow or incomplete vaporization of the analyte, causing it to bleed slowly onto the column.

Troubleshooting Workflow:

G cluster_0 cluster_1 cluster_2 cluster_3 Symptom Symptom: Peak Tailing Q1 Are ALL peaks tailing or just the analyte? Symptom->Q1 Cause_Systemic Plausible Cause: Systemic/Physical Issue Q1->Cause_Systemic All Peaks Cause_Chemical Plausible Cause: Chemical Activity Q1->Cause_Chemical Just Analyte Sol_Systemic1 Action: Re-cut and install column Cause_Systemic->Sol_Systemic1 Sol_Systemic2 Action: Check for dead volume in connections Cause_Systemic->Sol_Systemic2 Sol_Chemical1 Action: Replace inlet liner with a deactivated one Cause_Chemical->Sol_Chemical1 Sol_Chemical2 Action: Trim 10-20 cm from column inlet Cause_Chemical->Sol_Chemical2

Sources

Optimization

Technical Support Center: Compatibility of Butane, 1-(1-methylpropoxy)- with Laboratory Equipment

This guide serves as a critical resource for researchers, scientists, and drug development professionals utilizing Butane, 1-(1-methylpropoxy)-, also identified as sec-butyl ethyl ether.[1][2][3] The focus of this docume...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a critical resource for researchers, scientists, and drug development professionals utilizing Butane, 1-(1-methylpropoxy)-, also identified as sec-butyl ethyl ether.[1][2][3] The focus of this document is to provide in-depth technical guidance on the compatibility of this ether with common laboratory equipment, thereby ensuring the integrity of experimental results and maintaining a safe laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary laboratory applications and safety considerations for Butane, 1-(1-methylpropoxy)-?

Butane, 1-(1-methylpropoxy)- is a colorless liquid ether that can be used as a solvent or a chemical intermediate in various research and industrial applications.[1][2] Due to its flammable nature, it must be handled with care, away from heat, sparks, and open flames.[4][5][6][7] Proper storage involves keeping it in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[8] Like many ethers, it has the potential to form explosive peroxides upon exposure to air and light, a critical safety consideration for laboratory use.[9][10][11]

Q2: Which plastics are suitable for use with Butane, 1-(1-methylpropoxy)-?

The selection of appropriate plasticware is crucial to prevent solvent degradation and contamination of experiments. Ethers are known to be incompatible with several common plastics.

Plastic Compatibility Summary:

Plastic MaterialCompatibility with EthersRecommendation for Butane, 1-(1-methylpropoxy)-
Polytetrafluoroethylene (PTFE)Excellent Recommended
High-Density Polyethylene (HDPE)Good Suitable for short-term use; testing recommended
Low-Density Polyethylene (LDPE)Fair Not recommended for long-term storage
Polypropylene (PP)Fair Not recommended for long-term storage
Polystyrene (PS)Poor Avoid
Polyvinyl Chloride (PVC)Poor Avoid

Expert Rationale: The chemical resistance of plastics is largely determined by their molecular structure and the polarity of the solvent. Non-polar ethers like Butane, 1-(1-methylpropoxy)- can cause swelling, softening, and ultimately failure of plastics with similar non-polar characteristics. PTFE, with its highly fluorinated structure, is exceptionally inert and provides the best resistance. While HDPE may be suitable for temporary applications, it is always advisable to conduct a preliminary compatibility test under your specific experimental conditions.

Q3: What elastomers should be used for seals and gaskets in contact with Butane, 1-(1-methylpropoxy)-?

Maintaining the integrity of seals in reaction vessels, pumps, and other equipment is paramount. The incorrect elastomer choice can lead to leaks and experimental failure.

Elastomer Compatibility Insights:

ElastomerCompatibility with EthersRecommendation for Butane, 1-(1-methylpropoxy)-
Kalrez® (FFKM)Excellent Highly Recommended for Critical Applications
Viton® (FKM)Good Recommended
Nitrile (Buna-N)Poor Avoid [12]
EPDMPoor Avoid
SiliconePoor Avoid

Causality Explained: Ethers can cause significant swelling and degradation of common elastomers like Nitrile, EPDM, and Silicone. This is due to the solvent molecules permeating the polymer matrix, disrupting the intermolecular forces, and causing a loss of mechanical properties. Fluoroelastomers like Viton® and perfluoroelastomers like Kalrez® offer superior resistance due to the high bond energy of the carbon-fluorine bonds, making them less susceptible to chemical attack by ethers.

Q4: Is it safe to use Butane, 1-(1-methylpropoxy)- with standard laboratory metals?

Generally, Butane, 1-(1-methylpropoxy)- is not corrosive to common laboratory metals such as stainless steel and aluminum under ambient conditions. The more significant concern with ethers and metals is the potential for peroxide formation.

Critical Safety Protocol: Peroxide Detection and Management

Ethers can react with atmospheric oxygen to form explosive peroxides, a process that can be accelerated by light and heat.[10][11][13] These peroxides can detonate when subjected to heat, friction, or mechanical shock.[10]

Experimental Workflow: Peroxide Testing

It is mandatory to test for the presence of peroxides in any container of Butane, 1-(1-methylpropoxy)- that has been opened and stored for an extended period (typically 3 months or more).[13]

  • Sample Collection: In a chemical fume hood, dispense approximately 1-3 mL of the ether into a clean, dry test tube.

  • Reagent Addition: Add an equal volume of freshly prepared 10% potassium iodide (KI) solution.

  • Mixing: Stopper the test tube and shake vigorously for 30-60 seconds.

  • Observation: Allow the layers to separate. A yellow to brown color in the aqueous layer indicates the presence of peroxides.[14]

  • Action: If a positive test is observed, the solvent should be treated to remove the peroxides or disposed of as hazardous waste according to your institution's guidelines. Do not distill or heat a solvent that has tested positive for peroxides.

Diagram: Peroxide Formation and Detection Logic

Peroxide_Formation_and_Detection cluster_formation Peroxide Formation cluster_detection Peroxide Detection Ether Butane, 1-(1-methylpropoxy)- Light_Heat Light / Heat Ether->Light_Heat Oxygen Oxygen (from air) Oxygen->Light_Heat Peroxide Explosive Peroxides Light_Heat->Peroxide Test_Sample Test Sample of Ether Add_KI Add 10% KI Solution Test_Sample->Add_KI Observe Observe Color Add_KI->Observe No_Color No Color Change (Safe to Use) Observe->No_Color Negative Yellow_Brown Yellow to Brown Color (Peroxides Present - DANGER) Observe->Yellow_Brown Positive

Caption: The process of peroxide formation in ethers and the corresponding detection method.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Plastic tubing has become brittle or swollen. Incompatibility of the plastic with Butane, 1-(1-methylpropoxy)-.Immediately replace the tubing with a compatible material such as PTFE. Dispose of the compromised tubing as chemical waste.
O-ring or gasket failure leading to a leak. The elastomer is not resistant to ethers.Cease the experiment, and safely depressurize and drain the apparatus. Replace the seal with a chemically resistant option like Viton® or Kalrez®.
A previously clear solution of Butane, 1-(1-methylpropoxy)- appears to have crystals or a precipitate. This could indicate the formation of dangerous levels of peroxides.DO NOT ATTEMPT TO OPEN THE CONTAINER. Contact your institution's Environmental Health and Safety (EHS) department immediately for proper disposal procedures.
Inconsistent results in a reaction where Butane, 1-(1-methylpropoxy)- is the solvent. Leaching of plasticizers or other additives from incompatible labware into the solvent.Transfer the reaction to an all-glass or PTFE-lined apparatus. Use fresh, high-purity solvent.

References

  • Superior Propane. (2025, July 21). Safety Data Sheet Butane. Retrieved January 31, 2026, from [Link]

  • Williams, Inc. (n.d.). Safety Data Sheet: Butane, Normal. Retrieved January 31, 2026, from [Link]

  • (n.d.). Normal Butane - SAFETY DATA SHEET. Retrieved January 31, 2026, from [Link]

  • Colonial Pipeline Company. (2023, September 29). SAFETY DATA SHEET: Butane. Retrieved January 31, 2026, from [Link]

  • palamit991. (2023, April 22). Write a brief note on safe handling and storage of ether ? Brainly.in. Retrieved January 31, 2026, from [Link]

  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Use of Ether. Retrieved January 31, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Butane, 1-(1-methylpropoxy)- (CAS 999-65-5). Retrieved January 31, 2026, from [Link]

  • Max Spare Ltd. (n.d.). Chemical Compatibility Guide. Retrieved January 31, 2026, from [Link]

  • University of St Andrews. (2010, July 19). Ethers - Handling and control of exposure. Retrieved January 31, 2026, from [Link]

  • Wikipedia. (n.d.). Diethyl ether peroxide. Retrieved January 31, 2026, from [Link]

  • CP Lab Safety. (n.d.). sec-Butyl Ethyl Ether, 250g, Each. Retrieved January 31, 2026, from [Link]

  • University of Louisville. (n.d.). Peroxide Forming Chemicals. Retrieved January 31, 2026, from [Link]

  • Purdue University. (n.d.). Diethyl Ether. Retrieved January 31, 2026, from [Link]

  • Department of Chemistry and Biochemistry, The University of Arizona. (n.d.). Peroxide Formation. Retrieved January 31, 2026, from [Link]

  • JoVE. (2025, May 22). Autoxidation of Ethers to Peroxides and Hydroperoxides. Retrieved January 31, 2026, from [Link]

  • The Plastic Shop. (n.d.). A Guide to Chemical Resistance of Engineering Plastics. Retrieved January 31, 2026, from [Link]

  • PubChem. (n.d.). Butane, 1-(1-methylethoxy)-. Retrieved January 31, 2026, from [Link]

  • PubChem. (n.d.). Butane, 1-(2-methylpropoxy)-. Retrieved January 31, 2026, from [Link]

  • Bal Seal Engineering. (2004). Chemical Compatibility for the following O-rings Elastomers: Ethylene Propylene, Fluorosilicone, Nitrile (Buna N), and Silicone. Retrieved January 31, 2026, from [Link]

  • PubChem. (n.d.). 2-Methyl-1-(2-methylpropoxy)butane. Retrieved January 31, 2026, from [Link]

  • PubChem. (n.d.). 1-(1-Methylpropoxy)butane. Retrieved January 31, 2026, from [Link]

  • Geotech Environmental Equipment, Inc. (n.d.). Chemical Compatibility Table. Retrieved January 31, 2026, from [Link]

  • Office of Research Services, National Institutes of Health. (n.d.). Chemical Segregation and Storage Table. Retrieved January 31, 2026, from [Link]

Sources

Troubleshooting

Preventing peroxide formation in "Butane, 1-(1-methylpropoxy)-"

To: Research & Development Division From: Technical Support Center (Chemical Stability Unit) Subject: Technical Guide: Stabilization and Handling of Butane, 1-(1-methylpropoxy)- (CAS 999-65-5) Executive Summary You have...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Division From: Technical Support Center (Chemical Stability Unit) Subject: Technical Guide: Stabilization and Handling of Butane, 1-(1-methylpropoxy)- (CAS 999-65-5)

Executive Summary

You have inquired about preventing peroxide formation in Butane, 1-(1-methylpropoxy)- (Commonly known as n-butyl sec-butyl ether ; CAS: 999-65-5 ).

This solvent is an asymmetric ether possessing a secondary


-carbon on the sec-butyl group. This structural feature makes it significantly more susceptible to radical autoxidation than symmetric primary ethers (e.g., diethyl ether). The secondary proton is more labile, lowering the activation energy for radical abstraction and accelerating hydroperoxide accumulation.

This guide serves as a Tier 3 Technical Support resource, providing validated protocols for storage, detection, and remediation.

Module 1: The Hazard Mechanism (Root Cause Analysis)

Q: Why does this specific ether form peroxides faster than others? A: The rate of peroxidation is dictated by the stability of the radical formed after hydrogen abstraction. In n-butyl sec-butyl ether , there are two types of


-hydrogens available for abstraction:
  • Primary

    
    -hydrogens  (on the n-butyl side): Bond Dissociation Energy (BDE) 
    
    
    
    96 kcal/mol.
  • Secondary

    
    -hydrogen  (on the sec-butyl side): BDE 
    
    
    
    92-93 kcal/mol.

The secondary radical is stabilized by hyperconjugation from the adjacent methyl and ethyl groups, making it the preferred site for oxygen attack. Once the radical forms, it reacts with atmospheric oxygen at a diffusion-controlled rate to form a peroxy radical, which then abstracts a hydrogen from a neighboring molecule, propagating a chain reaction.

Visualizing the Pathway

The following diagram illustrates the autoxidation mechanism specific to the secondary carbon site.

G Ether n-Butyl sec-butyl ether (Reactant) Radical Carbon-Centered Radical (Sec-butyl site) Ether->Radical H• Abstraction (Rate Limiting Step) Initiator Initiator (Light/Heat) Radical Source Initiator->Radical PeroxyRad Peroxy Radical (ROO•) Radical->PeroxyRad + O2 (Fast) O2 Atmospheric Oxygen (O2) Hydroperoxide Ether Hydroperoxide (Accumulating Hazard) PeroxyRad->Hydroperoxide + Ether (H• Abstraction) Hydroperoxide->Radical Chain Propagation

Figure 1: Autoxidation mechanism focusing on the labile secondary alpha-proton.

Module 2: Storage & Prevention (Tier 1 Support)

Q: What are the mandatory storage conditions to inhibit this mechanism? A: You must block the initiation step (light/heat) and the propagation step (oxygen availability).

ParameterSpecificationTechnical Rationale
Inhibitor BHT (Butylated hydroxytoluene) at 5–20 ppmBHT acts as a radical scavenger, terminating the chain reaction by donating a hydrogen atom to the peroxy radical, forming a stable phenoxy radical.
Headspace Inert Gas (Nitrogen or Argon) Removing

prevents the conversion of the carbon radical to the peroxy radical.
Container Amber Glass or Metal Can Blocks UV radiation, which provides the energy required for photo-initiation of the radical chain.
Temperature Cool (< 20°C) Reduces the kinetic energy available for thermal initiation.
Shelf Life 12 Months (Inhibited) / 6 Months (Uninhibited) Even with inhibitors, efficiency degrades over time as the scavenger is consumed.

Q: Can I store it under air if I use molecular sieves? A: No. Molecular sieves remove water, not oxygen. While they can retard hydrolysis, they do not prevent radical autoxidation. In fact, dry ethers can sometimes peroxidize faster because water can hydrogen-bond with hydroperoxides, slightly stabilizing them against decomposition (though this is a minor effect compared to oxygen exclusion).

Module 3: Detection & Monitoring (Tier 2 Support)

Q: How do I test for peroxides, and what are the pass/fail criteria? A: Testing should occur every 3 months after opening. Use a semi-quantitative method for routine checks and a quantitative method for critical applications.

Method A: Quantofix® Peroxide Test Strips (Routine)

Best for: Quick daily checks before use.

  • Dip the test strip into the solvent for 1 second.

  • Wait 15–30 seconds.

  • Critical Step: If the solvent is immiscible with water (like n-butyl sec-butyl ether), breathe on the strip or add a drop of water to the reaction zone. The enzymatic or redox reaction often requires an aqueous interface to proceed efficiently.

  • Compare color to the chart (Range: 0–100 mg/L).

Method B: ASTM E299 / KI Titration (Quantitative)

Best for: Validating safety before distillation.

  • Dissolve sample in Acetic Acid/Chloroform (2:1).

  • Add saturated Potassium Iodide (KI).

  • Allow to stand in the dark for 5 minutes.

  • Titrate liberated iodine with 0.01 N Sodium Thiosulfate until colorless (starch indicator).

Decision Matrix: Action Thresholds
Peroxide ConcentrationStatusRequired Action
< 10 ppm Safe Safe for general use. Safe for distillation (with caution).
10 – 100 ppm Caution Do NOT distill. Must be treated (see Module 4) or disposed of.
> 100 ppm Danger Do NOT touch cap. Do not attempt to open. Contact EHS for remote disposal/detonation.
Visible Crystals Critical Evacuate lab. The container is shock-sensitive.

Module 4: Remediation & Removal (Tier 3 Support)

Q: The test shows 40 ppm peroxides. Can I save the solvent? A: Yes, but you must remove the peroxides before any heating or concentration steps.

Protocol 1: Activated Alumina Column (Preferred)

Mechanism: Chemisorption and catalytic decomposition of hydroperoxides.

  • Preparation: Pack a glass column with activated alumina (basic or neutral, Brockmann I). Use approximately 20g of alumina per 100mL of ether.

  • Elution: Pass the ether through the column under gravity or slight nitrogen pressure.

  • Validation: Test the eluate immediately. Peroxides should be undetectable (< 1 ppm).

  • Note: This method also removes the BHT inhibitor. You must re-inhibit the solvent immediately after filtration.

Protocol 2: Ferrous Sulfate Wash

Mechanism: Reductive cleavage of the peroxide bond.

  • Solution: Prepare a solution of 60g Ferrous Sulfate (

    
    ) + 6mL conc. 
    
    
    
    in 110mL water.
  • Extraction: In a separatory funnel, wash 1L of ether with 100mL of the ferrous sulfate solution. Shake gently (venting frequently).

  • Separation: Discard the aqueous layer (which will turn yellow/brown due to

    
    ).
    
  • Drying: Dry the ether phase over Magnesium Sulfate (

    
    ) to remove entrained water.
    

Workflow Visualization

Follow this logic flow to ensure safety compliance.

G Start Start: Solvent Request CheckDate Check Expiry & Open Date Start->CheckDate VisualCheck Visual Inspection (Crystals/Precipitate?) CheckDate->VisualCheck Test Test Peroxide Level (Quantofix/KI) VisualCheck->Test No Danger > 100 ppm or Crystals DO NOT OPEN VisualCheck->Danger Yes Safe < 10 ppm Safe to Use Test->Safe < 10 ppm Treat 10 - 100 ppm Remediation Required Test->Treat 10-100 ppm Test->Danger > 100 ppm Distill Distillation Allowed (Add inhibitor to pot) Safe->Distill Clean Pass through Alumina OR Wash w/ FeSO4 Treat->Clean EHS Contact EHS for Disposal Danger->EHS Clean->Test Retest

Figure 2: Decision tree for handling peroxidizable ethers.

References

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 545725, 1-(1-Methylpropoxy)butane. Retrieved from [Link]

  • ASTM International . ASTM E299-17a, Standard Test Method for Trace Amounts of Peroxides in Organic Solvents. West Conshohocken, PA. Retrieved from [Link]

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22.
  • Occupational Safety and Health Administration (OSHA) . Hazard Communication Standard: Peroxide Forming Chemicals. Retrieved from [Link]

Optimization

"Butane, 1-(1-methylpropoxy)-" moisture content analysis

Technical Support Center: Moisture Analysis in Butane, 1-(1-methylpropoxy)- Also known as: sec-Butyl butyl ether; 1-(1-methylpropoxy)butane CAS: 999-65-5 | Formula: C₈H₁₈O User Guide & Troubleshooting Portal Welcome to t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Moisture Analysis in Butane, 1-(1-methylpropoxy)- Also known as: sec-Butyl butyl ether; 1-(1-methylpropoxy)butane CAS: 999-65-5 | Formula: C₈H₁₈O

User Guide & Troubleshooting Portal

Welcome to the technical support hub for moisture analysis of sec-Butyl butyl ether (SBBE) . This ether is a critical solvent in organometallic synthesis (e.g., Grignard reactions) where moisture content must often be maintained below 50 ppm.

This guide moves beyond basic operation, addressing the specific physicochemical challenges of analyzing C8-ethers: peroxide interference , hygroscopicity , and solubility .

Part 1: Method Configuration (Core Protocol)

For trace moisture analysis (<1.0%) in SBBE, Coulometric Karl Fischer (KF) is the mandatory standard. Volumetric titration lacks the sensitivity required for the low-moisture specifications typical of this solvent.

Recommended Instrument Parameters
ParameterSettingRationale
Method Type Coulometric Required for precision at <1000 ppm water content.
Anolyte Solution Standard Methanol-based SBBE is soluble in methanol. Specialized "oil" reagents (containing chloroform) are generally not required unless analyzing crude mixtures.
Generator Electrode Diaphragm-less Preferred for routine solvent analysis to prevent clogging and reduce maintenance, unless interferences are confirmed.
Extraction Time 60–120 seconds Allows sufficient time for the ether to dissolve and release moisture without inducing drift.
End Point 50 mV / 10 µA Standard drift stop criteria.
Sample Size 1.0 – 3.0 mL Large volume required to generate sufficient count for low-ppm samples.

Part 2: Troubleshooting "Drift" & Interferences

The most common support ticket regarding ether analysis is: "My background drift is too high, or the endpoint is fading."

The Peroxide Factor

Unlike simple alcohols, Butane, 1-(1-methylpropoxy)- is prone to auto-oxidation at the ether linkage, forming peroxides.

  • The Mechanism: Peroxides (

    
    ) oxidize the hydriodic acid (
    
    
    
    ) formed during the KF reaction back into iodine (
    
    
    ).
  • The Symptom: Since the titrator measures water by generating iodine, the chemical generation of iodine by peroxides causes the instrument to "see" excess iodine. This leads to False Low Results or Negative Water Content errors.[1]

Troubleshooting Logic Flow

Use the diagram below to diagnose drift issues specific to SBBE.

DriftAnalysis Start Start: High Drift or Unstable Endpoint CheckSeptum Step 1: Check Septum Integrity (Is it perforated?) Start->CheckSeptum ReplaceSeptum Action: Replace Septum & Dry Cell CheckSeptum->ReplaceSeptum Yes PeroxideTest Step 2: Test Sample for Peroxides (KI Starch Paper) CheckSeptum->PeroxideTest No PeroxidePos Result: Peroxides Detected PeroxideTest->PeroxidePos PeroxideNeg Result: No Peroxides PeroxideTest->PeroxideNeg TreatSample Action: Peroxides interfere with KF. Result is invalid. Distill/Purify Solvent. PeroxidePos->TreatSample CheckSideRxn Step 3: Check pH/Side Reactions PeroxideNeg->CheckSideRxn

Figure 1: Diagnostic workflow for identifying the root cause of drift in ether analysis.

Part 3: Frequently Asked Questions (Technical)

Q1: Can I use a volumetric titrator for this chemical?

Answer: Technically yes, but it is not recommended for "dry" solvents. Volumetric titration typically has a quantification limit of ~100 ppm (0.01%). If your SBBE is intended for anhydrous synthesis (requiring <50 ppm), volumetric analysis will produce high relative standard deviations (RSD >10%). Use Coulometric KF (ASTM E1064) for precision in the 1–1000 ppm range.

Q2: The solvent doesn't seem to dissolve instantly. Should I add Chloroform?

Answer: SBBE (C8 ether) usually dissolves well in standard methanol anolytes. However, if you observe phase separation or "oily" droplets in the cell:

  • Do not immediately switch to toxic chloroform reagents.

  • Add a Co-Solvent: Inject 20% (v/v) 1-Propanol or Decanol into the titration cell. These long-chain alcohols act as solubilizers without the toxicity of chloroform.

Q3: My results are inconsistent (high variance). What is the sampling error?

Answer: The low viscosity and high volatility of SBBE often lead to evaporation cooling in the syringe needle, which sucks in atmospheric moisture. Correct Protocol (Back-Weighing):

  • Draw sample into a glass syringe.

  • Pull the plunger back to draw a small "gas buffer" of dry nitrogen (if working in a glovebox) or simply clear the needle tip.

  • Weigh the full syringe.

  • Inject sample through the septum.

  • Weigh the empty syringe.

  • Enter the mass difference into the titrator. Never rely on volume injection for ethers.

Part 4: Experimental Workflow (Visualization)

The following diagram outlines the rigorous sampling and analysis workflow required to ensure data integrity, specifically mitigating atmospheric moisture ingress.

Workflow SamplePrep 1. Syringe Prep (Dry Glass Syringe, 3x Rinse) Weighing 2. Gravimetric Measurement (Back-weighing technique) SamplePrep->Weighing Prevent Evaporation Injection 3. Injection (Sub-surface, <5 sec) Weighing->Injection Minimize Exposure Analysis 4. Coulometric Titration (Wait for Iodine generation) Injection->Analysis Calc 5. Calculation (Mass-based ppm) Analysis->Calc

Figure 2: Step-by-step analytical workflow for hygroscopic ether analysis.

References

  • ASTM International. (2023).[2] ASTM E1064-23 Standard Test Method for Water in Organic Liquids by Coulometric Karl Fischer Titration. West Conshohocken, PA.[2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 86932, Butane, 1-(2-methylpropoxy)-.[3]

  • Metrohm AG. (n.d.). Karl Fischer Titration: Handling of Ethers and Peroxides. Application Monograph.

  • Sigma-Aldrich. (n.d.). sec-Butyl ether Physical Properties.

Sources

Troubleshooting

Technical Support Center: Butane, 1-(1-methylpropoxy)- Stability Guide

Subject: Temperature Stability & Handling of Butane, 1-(1-methylpropoxy)- (CAS: 2680-80-0) Common Synonyms: sec-Butyl butyl ether; 2-Butoxybutane.[1] Target Audience: Chemical Engineers, Synthetic Chemists, Process Safet...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Temperature Stability & Handling of Butane, 1-(1-methylpropoxy)- (CAS: 2680-80-0) Common Synonyms: sec-Butyl butyl ether; 2-Butoxybutane.[1] Target Audience: Chemical Engineers, Synthetic Chemists, Process Safety Specialists.[1]

Part 1: The Core Directive

This guide addresses the specific thermal and oxidative vulnerabilities of Butane, 1-(1-methylpropoxy)- . While often treated as a generic inert solvent, this unsymmetrical ether possesses a structural "Achilles' heel"—the methine proton on the sec-butyl group—which significantly alters its stability profile compared to symmetrical ethers like diethyl ether.

This is not a generic safety sheet. It is a troubleshooting system designed to diagnose, prevent, and mitigate stability failures during experimental heating or storage.[1]

Part 2: Scientific Integrity & Logic (E-E-A-T)

Module 1: The "Hidden" Thermal Threat (Peroxidation)

The Issue: Users report "unexplained" degradation or violent decomposition during distillation or prolonged heating, even under seemingly inert conditions.[1]

The Mechanism: Unlike n-butyl ether, this molecule contains a secondary carbon (


-carbon) adjacent to the ether oxygen (the sec-butyl group). The bond dissociation energy (BDE) of the C-H bond at this secondary position is significantly lower (~90-92 kcal/mol) than that of a primary C-H bond (~96 kcal/mol).

Heat does not cause the ether to decompose directly; rather, it accelerates the radical initiation step. Once a radical is formed, it reacts with trace oxygen to form a hydroperoxide.[1] Upon heating (e.g., distillation), these hydroperoxides concentrate and can decompose explosively.[1]

Visualizing the Threat: The Autoxidation Cycle

Autoxidation Ether Butane, 1-(1-methylpropoxy)- Radical α-Carbon Radical (Sec-butyl site) Ether->Radical Heat/Light (Initiation) PeroxyRad Peroxy Radical (ROO•) Radical->PeroxyRad + O₂ (Fast) Oxygen O₂ (Atmospheric) Hydroperoxide Hydroperoxide (Explosive Accumulation) PeroxyRad->Hydroperoxide + Ether (Propagation) Hydroperoxide->Radical Chain Branching Decomp Thermal Decomposition (Explosion/Degradation) Hydroperoxide->Decomp >100°C or Distillation

Caption: The autoxidation cycle showing the vulnerability of the secondary carbon site. Heat accelerates the initiation, but the accumulation of hydroperoxides creates the explosion hazard.

Troubleshooting & FAQs: Peroxides

Q: I am distilling this ether at 130°C. Is it safe?

  • Analysis: The boiling point is ~131°C. Distillation concentrates higher-boiling impurities.[1] Hydroperoxides have higher boiling points than the parent ether.[1]

  • Action: STOP. Do not distill to dryness.

  • Protocol: Test for peroxides before heating.

    • Test: Add 1 mL ether to 1 mL glacial acetic acid + 100 mg KI (Potassium Iodide).

    • Observation: Yellow/Brown color = Peroxides present.[1]

    • Remediation: Pass through a column of activated basic alumina or treat with ferrous sulfate solution before any heating.[1]

Module 2: Thermal Stability & Acid Sensitivity

The Issue: "I see butanol and butene peaks in my GC-MS after running a reaction at 110°C with a Lewis Acid catalyst."

The Mechanism: While ethers are generally stable to bases, they are acid-labile at high temperatures.[1] The sec-butyl group is capable of stabilizing a positive charge better than a primary group.[1] In the presence of strong acids (HI, HBr) or Lewis acids (


, 

) and heat, the ether undergoes cleavage.
  • Pathway: The oxygen is protonated/complexed.[1] The sec-butyl-oxygen bond breaks (via

    
    -like character) or is attacked by a nucleophile (
    
    
    
    ), releasing 1-butanol and forming sec-butyl halides or butenes (via elimination).[1]
Stability Data Summary
PropertyValueImplication for Heating
Boiling Point 130-131°CRequires oil bath >140°C for reflux; high risk of oxidation.[1]
Flash Point ~25°C (77°F)High Flammability. Vapors can ignite on hot plates.[1]
Auto-ignition Temp ~380°CUnlikely to self-ignite without spark/flame, but peroxides lower this threshold.[1]
Acid Stability Poor >80°CAvoid strong acids (

, HI) at reflux; cleavage occurs.[1]
Troubleshooting Workflow: Thermal Degradation

Troubleshooting Start Issue: Sample Degrading at High Temp CheckAcid Are acidic reagents/catalysts present? Start->CheckAcid AcidYes Yes (Lewis or Brønsted) CheckAcid->AcidYes AcidNo No (Neutral/Basic) CheckAcid->AcidNo CheckOx Was the solvent tested for peroxides? OxYes Yes, Negative CheckOx->OxYes OxNo No / Unknown CheckOx->OxNo Cleavage Diagnosis: Acid-Catalyzed Cleavage (Sec-butyl group elimination) AcidYes->Cleavage AcidNo->CheckOx InertCheck Check Inert Atmosphere (N2/Ar) OxYes->InertCheck PeroxideRisk CRITICAL RISK: Peroxide Thermolysis Stop Heating Immediately OxNo->PeroxideRisk

Caption: Decision tree for diagnosing thermal instability. Note that acid cleavage and peroxide formation are the two distinct failure modes.

Module 3: Experimental Protocols (Self-Validating)
Protocol A: Safe Solvent Exchange/Removal

Context: You need to remove Butane, 1-(1-methylpropoxy)- after a reaction.

  • Validation: Test a 0.5 mL aliquot for peroxides using Quantofix® Peroxide test strips or KI method.

    • If Positive: Stir with solid KOH pellets (2g/100mL) for 2 hours or pass through basic alumina. Retest.

  • Setup: Use a rotary evaporator with a water bath set to 40°C (well below the 131°C boiling point) and vacuum < 10 mbar.

    • Why: High heat promotes degradation.[1] Vacuum allows removal at low temperature.[1]

  • Inerting: Bleed the system with Nitrogen, not air, when breaking vacuum.[1]

Protocol B: High-Temperature Reaction Setup

Context: Using the ether as a solvent for a Grignard or coupling reaction at reflux.

  • Pre-drying: Dry over Sodium/Benzophenone.[1]

    • Indicator: The solution must turn deep blue/purple (ketyl radical).[1] This validates the absence of both water and oxygen/peroxides.[1]

  • Atmosphere: Perform strictly under Argon or Nitrogen.[1]

  • Temperature Control: Use a silicone oil bath set to 145°C max. Ensure the condenser coolant is < 10°C to prevent vapor loss (Flash point is ~25°C).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86932, Butane, 1-(2-methylpropoxy)-. Retrieved from [Link][1][2]

  • Burkey, T. J., & Fahey, R. C. (1983). Autoxidation of Ethers: Kinetics and Mechanism.[1] Journal of Organic Chemistry. (General reference for ether autoxidation mechanisms at secondary carbons).

  • Sigma-Aldrich.Peroxide Formation in Ethers: Technical Bulletin AL-134. (Standard industry protocol for detection and removal).

Sources

Optimization

Technical Support Center: Pressure-Temperature Nomograph for Butane, 1-(1-methylpropoxy)-

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Butane, 1-(1-methylpropoxy)-, also known as n-Butyl sec-butyl ether.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Butane, 1-(1-methylpropoxy)-, also known as n-Butyl sec-butyl ether. We will address common questions and troubleshooting scenarios related to its pressure-temperature behavior, particularly in the context of vacuum distillation and solvent removal. While a specific, published nomograph for this exact compound (CAS 999-65-5) is not commonly available, this guide will equip you with the principles and methods to reliably predict its boiling point under various pressure conditions.

Frequently Asked Questions (FAQs)

Q1: What is a pressure-temperature nomograph and why is it essential for my work?

A pressure-temperature nomograph is a graphical tool that allows for the rapid estimation of a pure liquid's boiling point at a given pressure, or its vapor pressure at a given temperature.[1][2] For laboratory professionals, its utility is most pronounced in applications like:

  • Vacuum Distillation: When purifying high-boiling point compounds like Butane, 1-(1-methylpropoxy)-, applying a vacuum is necessary to lower the boiling point. This prevents thermal degradation of the substance. A nomograph provides a precise starting point for the distillation temperature at your target pressure, optimizing both purity and yield.[3]

  • Solvent Removal: In formulation development, solvents must often be removed under mild conditions to protect the integrity of the active pharmaceutical ingredient (API). The nomograph helps in selecting appropriate temperature and pressure parameters for efficient and safe solvent stripping.[3]

  • Process Safety: Understanding the vapor pressure of a substance at different temperatures is critical for assessing equipment suitability and mitigating risks associated with pressure build-up in closed systems.[3]

These nomographs are typically based on the Clausius-Clapeyron equation, which mathematically relates a substance's vapor pressure, temperature, and its enthalpy of vaporization.

Q2: What are the critical physical properties of Butane, 1-(1-methylpropoxy)-?

Accurate physical data is the foundation for any pressure-temperature calculation. It is also crucial to distinguish Butane, 1-(1-methylpropoxy)- from its isomers, as they possess significantly different boiling points. A mix-up is a common source of experimental error.

PropertyButane, 1-(1-methylpropoxy)-sec-Butyl Ethyl Ethern-Butyl Ethyl Ether
CAS Number 999-65-5[4][5][6]2679-87-0[7][8][9]628-81-9[10][11]
Synonyms n-Butyl sec-butyl ether[6]2-Ethoxybutane[12]1-Ethoxybutane[11]
Molecular Formula C₈H₁₈O[4][5][6]C₆H₁₄O[7][8]C₆H₁₄O[10][11]
Molecular Weight 130.23 g/mol [4][6]102.18 g/mol [8]102.17 g/mol [10][11]
Normal Boiling Point 130-131 °C[5][6]81-82 °C[7][8][9][12][13]91-92 °C[10][11]
Density 0.769 g/cm³ (15 °C)[5][6]~0.74-0.76 g/cm³ (20 °C)[7][8][9]~0.75 g/mL (25 °C)[10][11]

Troubleshooting and Experimental Guides

Problem: My experimental boiling point is approximately 82°C, not the expected 130°C. What is the cause?

Answer: A significant discrepancy between the observed and expected boiling point is almost always due to mistaken identity of the compound. Given the observed boiling point of ~82°C, it is highly probable that your sample is sec-Butyl Ethyl Ether (CAS 2679-87-0) , a common isomer, and not Butane, 1-(1-methylpropoxy)-.[7][8][9][12][13] This underscores the criticality of reagent verification before proceeding with any experiment.

start Start: Boiling Point Discrepancy Observed check_cas Step 1: Verify CAS Number on Reagent Bottle start->check_cas cas_match Does CAS = 999-65-5? check_cas->cas_match purity_check Step 2: Assess Purity (e.g., GC-MS) cas_match->purity_check Yes wrong_reagent Conclusion: Incorrect Reagent. Likely sec-Butyl Ethyl Ether. cas_match->wrong_reagent No impure_sample Conclusion: Sample is Impure. Purify and re-run. purity_check->impure_sample Impure correct_reagent Conclusion: Reagent is Correct. Proceed to Instrument Check. purity_check->correct_reagent Pure instrument_check Step 3: Calibrate Thermometer & Pressure Gauge instrument_error Conclusion: Instrument Error. Recalibrate and re-run. instrument_check->instrument_error correct_reagent->instrument_check start Objective: Find BP at Reduced Pressure get_data 1. Identify Normal BP (131°C @ 760 mmHg) start->get_data tool 2. Use Online Nomograph Tool get_data->tool input_data 3. Input: - Normal BP (131°C) - Target Pressure (e.g., 10 mmHg) tool->input_data output 4. Obtain Estimated BP from Tool input_data->output experiment 5. Perform Vacuum Distillation at Estimated Temperature output->experiment

Sources

Troubleshooting

Technical Support Center: Mitigating Solvent Effects of sec-Butyl Ethyl Ether in Spectroscopy

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for managing the spectroscopic solvent effects...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for managing the spectroscopic solvent effects of "Butane, 1-(1-methylpropoxy)-", commonly known as sec-butyl ethyl ether. While not a conventional high-purity spectroscopic solvent, its use in specific applications necessitates a clear understanding of its potential interferences and how to mitigate them.

This guide is structured as a series of questions and answers, addressing common issues encountered in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Our approach is grounded in first principles, combining theoretical understanding with actionable, field-proven protocols.

Understanding the Solvent: sec-Butyl Ethyl Ether Profile

Before troubleshooting, it's crucial to understand the physicochemical properties of sec-butyl ethyl ether, as these directly influence its behavior in spectroscopic experiments.

PropertyValueImplication for Spectroscopy
Molecular Formula C₆H₁₄OContains protons and carbons that will be visible in NMR.[1][2][3]
Molecular Weight 102.18 g/mol Relevant for concentration calculations.[1][3]
Boiling Point 81-82 °CRelatively volatile; can lead to concentration changes if not handled properly.[2][4]
Density ~0.75 g/cm³Less dense than water.[2][4]
Refractive Index ~1.38Influences light-based measurements and can affect IR baseline.[1][4]
Polarity Low to moderateClassified as a nonpolar aprotic solvent. It has one hydrogen bond acceptor site (the oxygen atom) but no donor sites.[5] This limits its ability to dissolve highly polar or ionic analytes and means it primarily interacts via weaker van der Waals forces.[6]
Solubility Soluble in alcohol and other ethers; limited solubility in water.[4]Sample solubility can be a primary challenge.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly sensitive to the chemical environment, making solvent effects a common challenge.[7] Ethers like sec-butyl ethyl ether can cause specific issues related to chemical shifts, peak broadening, and sample solubility.

Q1: My analyte's proton/carbon chemical shifts are different from published values in other solvents. Why is this happening and how can I correct for it?

A1: This is a classic solvent effect, driven by several factors.

  • Causality: Chemical shifts are determined by the local magnetic field around a nucleus, which is influenced by the surrounding solvent molecules.[6] For a relatively non-polar, anisotropic solvent like sec-butyl ethyl ether, the primary causes for shift variations are:

    • Van der Waals Interactions (σw): Temporary, fluctuating dipoles in both solute and solvent molecules cause general shielding effects, typically resulting in upfield shifts compared to the gas phase.[6]

    • Magnetic Anisotropy (σa): The C-O and C-C bonds in the ether create local magnetic fields. Depending on the average orientation of the solvent molecules around your analyte, this can cause either upfield (shielding) or downfield (deshielding) shifts.[6][8]

    • Polar Effects (σE): Although minimal in this non-polar ether, if your analyte is polar, the solvent will create a "reaction field" that can slightly polarize your molecule, altering electron density and thus chemical shifts.[6]

  • Troubleshooting & Mitigation Protocol:

    • Consistent Reporting: Always report the solvent used when documenting chemical shifts. This is the most critical step for reproducibility.

    • Internal Standard: Use a reliable internal standard like Tetramethylsilane (TMS). Its chemical shift is defined as 0.00 ppm and is relatively inert, providing a stable reference point within your sample.

    • Solvent Titration Study: To understand the magnitude of the effect, prepare a series of samples with varying concentrations of your analyte in sec-butyl ethyl ether. A concentration-dependent shift indicates strong solute-solute or solute-solvent interactions.[9]

    • Change Solvents (If Possible): If peak overlap becomes problematic, acquiring a spectrum in a different deuterated solvent (e.g., benzene-d₆ or acetone-d₆) can often resolve overlapping signals due to their different anisotropy effects.[9]

Q2: I'm seeing broad peaks in my NMR spectrum. Is the solvent responsible?

A2: It's possible. Broad peaks can be caused by several factors, some of which are solvent-related.

  • Causality:

    • Viscosity: While sec-butyl ethyl ether is not highly viscous, increased viscosity can slow molecular tumbling, leading to faster relaxation and broader lines. This is more pronounced at lower temperatures.

    • Chemical Exchange: If your analyte has labile protons (e.g., -OH, -NH) and there are trace amounts of acidic or basic impurities in the solvent, this can catalyze proton exchange, broadening the peaks. Ethers can form peroxides, which can degrade samples and contribute to broadening.

    • Poor Solubility: If your analyte is not fully dissolved and exists in a dynamic equilibrium between solution and suspension, you will observe very broad lines.

  • Troubleshooting & Mitigation Protocol:

    • Check for Peroxides: Before use, test the solvent for peroxides using commercially available test strips. If positive, purify the solvent or use a fresh, inhibitor-stabilized bottle.

    • Improve Solubility: Try gently warming the sample (if the analyte is stable) or using sonication to ensure complete dissolution.[10]

    • Variable Temperature (VT) NMR: Acquire spectra at different temperatures. If the peaks sharpen at higher temperatures, it may indicate a dynamic process like chemical exchange or the presence of rotamers.[9]

    • D₂O Shake: To confirm if a broad peak is from an exchangeable proton, add a drop of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum. The disappearance of the peak confirms it was an exchangeable proton.[9]

Section 2: Infrared (IR) Spectroscopy

In IR spectroscopy, solvent interactions can shift the vibrational frequencies of functional groups and may obscure regions of the spectrum due to the solvent's own absorption bands.[11][12]

Q1: The stretching frequency of my carbonyl (or other polar group) has shifted. What is the cause?

A1: This shift is due to intermolecular interactions between your analyte and the sec-butyl ethyl ether solvent.

  • Causality: The vibrational frequency of a bond is sensitive to its electronic environment.

    • Dipole-Dipole & Dipole-Induced Dipole Interactions: Even though sec-butyl ethyl ether is largely non-polar, its ether oxygen provides a site for weak hydrogen bonding or dipole-dipole interactions with polar functional groups on the analyte (like C=O, O-H, or N-H).[13] This interaction slightly weakens the bond, lowering its force constant and causing a redshift (a shift to lower wavenumber/frequency).[11]

    • Dielectric Constant: The solvent's bulk dielectric properties can also stabilize polar ground or excited vibrational states, influencing the absorption frequency.[14]

  • Troubleshooting & Mitigation Protocol:

    • Solvent Subtraction: Always run a background spectrum of the pure solvent in the same sample cell and at the same temperature. The instrument software can then subtract the solvent's absorbance from the sample spectrum. This is crucial for removing the solvent's own C-O and C-H stretching bands.

    • Use a Non-Interacting Solvent (for comparison): If precise frequency measurement is critical, consider running a spectrum in a truly non-polar solvent like hexane or cyclohexane, if solubility permits. Comparing the peak positions will reveal the magnitude of the shift caused by the ether.

    • Deuterated Solvents: For analytes with O-H or N-H bands that may be obscured, using a deuterated solvent can sometimes shift the solvent's interfering bands out of the region of interest.[15]

Q2: My baseline is sloped or showing interference fringes. How can I fix this?

A2: These are common sampling artifacts, often exacerbated by volatile solvents.

  • Causality:

    • Interference Fringes: These are periodic ripples in the baseline caused by multiple reflections of the IR beam between the internal surfaces of the sample cell windows. They are more pronounced when the path length is small and the refractive index of the solvent differs significantly from that of the cell windows (e.g., NaCl, KBr).

    • Sloped Baseline: This can be caused by mismatched cell path lengths between the sample and reference beams, poor cell window polishing, or solvent evaporation during the scan, which changes the sample concentration. sec-Butyl ethyl ether's volatility (Boiling Point: 82°C) makes it prone to evaporation.[2]

  • Troubleshooting & Mitigation Protocol:

    • Use a Sealed Cell: For a volatile solvent like sec-butyl ethyl ether, use a sealed liquid transmission cell (e.g., with an amalgam seal) to prevent evaporation during the measurement.

    • Baseline Correction: Most modern spectroscopy software includes algorithms to correct for both linear baseline slopes and sinusoidal interference fringes. Apply these post-acquisition.

    • Cell Maintenance: Ensure your IR cell windows are clean, unscratched, and properly polished. If using a demountable cell, avoid over-tightening, which can bow the windows and create non-parallel surfaces.

Section 3: UV-Visible and Fluorescence Spectroscopy

In electronic spectroscopy, the solvent can alter the energy levels of the analyte's electronic orbitals, leading to shifts in absorption and emission maxima (solvatochromism).[16][17]

Q1: The λ_max_ (wavelength of maximum absorbance) of my compound has shifted in sec-butyl ethyl ether compared to other solvents. Why?

A1: This phenomenon, called solvatochromism, is caused by differential solvation of the ground and excited electronic states of your analyte.

  • Causality:

    • π → π* Transitions: For these transitions, the excited state is often more polar than the ground state. A polar solvent will stabilize the more polar excited state more than the ground state, reducing the energy gap. This results in a bathochromic (red) shift to longer wavelengths. Conversely, a non-polar solvent like sec-butyl ethyl ether will cause a hypsochromic (blue) shift compared to a polar solvent.[18]

    • n → π* Transitions: In this case, the ground state is typically more polar due to the lone pairs (n). Polar solvents will stabilize the ground state more through hydrogen bonding or dipole-dipole interactions. This increases the energy gap to the excited state, resulting in a hypsochromic (blue) shift. In a non-polar solvent like sec-butyl ethyl ether, you would expect a bathochromic (red) shift compared to a polar solvent like ethanol.[16]

  • Troubleshooting & Mitigation Protocol:

    • Use a Solvent Correction Blank: Always use the exact same batch of sec-butyl ethyl ether as a reference blank in the spectrophotometer to subtract any intrinsic absorbance of the solvent itself.[16]

    • Control for Concentration: Ensure your sample is not too concentrated. High concentrations can lead to solute-solute interactions or aggregation, which can also shift λ_max_.[19]

    • Document the Solvent: As with NMR, always report the solvent used when reporting a λ_max_ value. The shift itself can be a useful piece of information about the electronic nature of the transition.

Q2: My fluorescence intensity is lower than expected (quenching). Could the solvent be the cause?

A2: Yes, solvent quenching is a common issue in fluorescence spectroscopy.

  • Causality:

    • Collisional Quenching: While less common for an inert solvent, impurities within the sec-butyl ethyl ether (such as peroxides or trace contaminants) can collide with the excited state of your fluorophore and deactivate it through non-radiative pathways.

    • Polarity Effects: The polarity of the solvent can influence the quantum yield of fluorescence. Generally, increasing solvent polarity can decrease fluorescence intensity for many compounds.[20]

    • Solvent Impurities: The most likely cause is fluorescent impurities in the solvent itself, which can contribute to a high background signal, making your analyte's signal appear weaker, or absorb the excitation/emission light.[21][22]

  • Troubleshooting & Mitigation Protocol:

    • Use High-Purity Solvent: Use the highest purity grade of sec-butyl ethyl ether available (e.g., HPLC or spectroscopic grade) to minimize fluorescent impurities.[23]

    • Run a Solvent Blank Scan: Before running your sample, perform a full excitation-emission scan of the solvent alone to check for background fluorescence.

    • Degas the Solvent: Dissolved oxygen is a notorious quencher of fluorescence. If high sensitivity is required, degas the solvent by bubbling an inert gas (like nitrogen or argon) through it before preparing your sample.

    • Shift Excitation Wavelength: Sometimes, solvent interference can be reduced by choosing an excitation wavelength where the solvent or its impurities do not absorb strongly.[24]

General Laboratory Best Practices

  • Solvent Purity: Always use high-purity solvents. Impurities can introduce interfering signals.[23]

  • Handling and Storage: Store ethers in a cool, dark, and dry place in a tightly sealed container to prevent the formation of explosive peroxides and absorption of atmospheric water.[23]

  • Sample Preparation: Ensure samples are fully dissolved and homogenous. Use sonication or gentle heating where appropriate.[25] Filter samples to remove particulate matter that can cause light scattering.[23]

Visual Workflow and Logic Diagrams

Diagram 1: General Troubleshooting Workflow for Solvent-Induced Spectroscopic Issues

G cluster_observe Observation Phase cluster_diagnose Diagnostic Phase cluster_mitigate Mitigation Phase cluster_validate Validation Phase Observe Unexpected Result Observed (e.g., Peak Shift, Broadening, Low Signal) IsSolvent Is the solvent a likely cause? Observe->IsSolvent CheckProps Review Solvent Properties (Polarity, BP, Purity) IsSolvent->CheckProps Yes Reassess Re-assess Problem (Consider other causes) IsSolvent->Reassess No RunBlank Run Pure Solvent Blank CheckProps->RunBlank ChangeSolvent Change Solvent / Use Co-solvent RunBlank->ChangeSolvent AdjustParams Adjust Experimental Parameters (Temp, Concentration, pH) RunBlank->AdjustParams DataProcess Apply Post-Acquisition Correction (Baseline, Subtraction) RunBlank->DataProcess PurifySolvent Purify or Degas Solvent RunBlank->PurifySolvent Validate Result Validated / Issue Resolved ChangeSolvent->Validate AdjustParams->Validate DataProcess->Validate PurifySolvent->Validate

Caption: General workflow for troubleshooting spectroscopic issues.

Diagram 2: Causality of NMR Chemical Shifts

G cluster_interactions Solvent-Solute Interactions Solvent Solvent Environment (sec-Butyl Ethyl Ether) Anisotropy Magnetic Anisotropy (σa) (C-O, C-C bonds) Solvent->Anisotropy VanDerWaals Van der Waals (σw) (Dispersion forces) Solvent->VanDerWaals Polar Polar Effects (σE) (Reaction field) Solvent->Polar LocalField Altered Local Magnetic Field (at Analyte Nucleus) Anisotropy->LocalField VanDerWaals->LocalField Polar->LocalField Shift Observed Chemical Shift (δ) LocalField->Shift

Caption: Factors influencing NMR chemical shifts in solution.

References

  • ChemBK. sec-Butyl Ethyl Ether - Physico-chemical Properties. [Link]

  • The Good Scents Company. sec-butyl ethyl ether 2-ethoxybutane. [Link]

  • National Center for Biotechnology Information. Ethyl butyl ether. PubChem Compound Database. [Link]

  • Buckingham, A. D. (1958). Solvent effects in infra-red spectroscopy. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 248(1253), 169-182. [Link]

  • Buckingham, A. D., Schaefer, T., & Schneider, W. G. (1960). Solvent Effects in Nuclear Magnetic Resonance Spectra. The Journal of Chemical Physics, 32(4), 1227-1233. [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual: Interference with Fluorescence and Absorbance. [Link]

  • Organomation. Solvents in Sample Preparation for Chromatography and Mass Spectrometry. [Link]

  • Wiley. sec-Butyl ethyl ether. SpectraBase. [Link]

  • Furió, E. F., et al. (1987). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. Journal of Chemical Education, 64(9), 818. [Link]

  • Chemistry LibreTexts. IR Sample Preparation: A Practical Guide. [Link]

  • Agilent Technologies. Sample Preparation Fundamentals for Chromatography. [Link]

  • Cheméo. Chemical Properties of Butane, 1-(1-methylpropoxy)- (CAS 999-65-5). [Link]

  • Chemistry LibreTexts. Effect of Solvent. [Link]

  • Laszlo, P. (1975). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Applied Spectroscopy Reviews, 9(1), 1-13. [Link]

  • Kim, J., et al. (2021). Solvent Exclusion Effect on Infrared Absorption Spectroscopy. Analytical Chemistry, 93(30), 10469-10476. [Link]

  • ResearchGate. Interference with Fluorescence and Absorbance. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Virtual Labs. Solvent Effects on the UV-visible Absorption Spectra. [Link]

  • Welch Materials, Inc. How to Select Sample Preparation Methods. [Link]

  • Stephenson, W. K., & Fuchs, R. (1985). Hydrogen bonding and other polar interactions of 1-, 2-, and 4-octyne with organic solvents. Canadian Journal of Chemistry, 63(2), 342-348. [Link]

  • Horrocks, W. D., & Drago, R. S. (1961). SOLVENT-INDUCED EFFECTS ON INFRARED SPECTRA. Defense Technical Information Center. [Link]

  • Sharma, U. K., & Jacob, S. (2017). Solvents and solvent effect in UV - Vis Spectroscopy. SlideShare. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Thomsen, B. R., et al. (2023). The Importance of Solvent Effects in Calculations of NMR Coupling Constants... Molecules, 28(8), 3345. [Link]

  • Sandra, P., & David, F. (2011). Green Chromatography (Part 3): Sample Preparation Techniques. LCGC International, 24(3). [Link]

  • Majors, R. E. (2017). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International, 30(12). [Link]

  • Gyan Sanchay. U.V-spectroscopy-theory-and-solvent-effect.pdf. [Link]

  • Lodewyk, M. W., et al. (2012). Computational Analysis of Solvent Effects in NMR Spectroscopy. Accounts of Chemical Research, 45(1), 20-29. [Link]

  • Timegate Instruments. (2022). Time-gating and Other Fluorescence Suppression Techniques. [Link]

  • Retsch. Sample Preparation Process - Step by step. [Link]

  • Webb, L. J., & Boxer, S. G. (2004). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. The Journal of Physical Chemistry B, 108(31), 11600-11606. [Link]

  • Biocompare. (2022). Spectrophotometer Selection and Troubleshooting. [Link]

  • Chromatography Forum. (2005). Fluorescence detection - influence of solvent. [Link]

  • National Center for Biotechnology Information. Butane, 1-(2-methylpropoxy)-. PubChem Compound Database. [Link]

  • Zhang, Y., et al. (2022). Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing. ACS Applied Materials & Interfaces, 14(7), 9635-9644. [Link]

  • Centurion University of Technology and Management. UV VISIBLE SPECTROSCOPY. CUTM Courseware. [Link]

  • National Institute of Standards and Technology. Butane, 1-(1-methylethoxy)-. NIST Chemistry WebBook. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide for the Modern Laboratory: sec-Butyl Ethyl Ether vs. Diethyl Ether as a Solvent

In the landscape of chemical solvents, ethers play a pivotal role, prized for their relative inertness and ability to solvate a wide range of nonpolar and moderately polar compounds. For decades, diethyl ether (DEE) has...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical solvents, ethers play a pivotal role, prized for their relative inertness and ability to solvate a wide range of nonpolar and moderately polar compounds. For decades, diethyl ether (DEE) has been a ubiquitous choice in laboratories worldwide, its utility spanning from liquid-liquid extractions to serving as a reaction medium for organometallic chemistry.[1][2] However, the emergence of alternatives like Butane, 1-(1-methylpropoxy)-, commonly known as sec-butyl ethyl ether (SBEE), necessitates a re-evaluation of our solvent selection paradigms. This guide offers a detailed, data-driven comparison of SBEE and DEE, empowering researchers to make informed decisions based on performance, safety, and practical handling.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental characteristics of a solvent dictate its suitability for specific applications. A comparative analysis of the physicochemical properties of SBEE and DEE reveals key distinctions that have significant practical implications.

Propertysec-Butyl Ethyl Ether (SBEE)Diethyl Ether (DEE)Significance in Application
Molecular Formula C₆H₁₄OC₄H₁₀ODifference in molecular weight impacts boiling point and density.[3][4]
Molecular Weight 102.17 g/mol [3]74.12 g/mol [5]Affects volatility and solvent loss during open-flask operations.
Boiling Point ~82-91 °C34.6 °C[4][5]The higher boiling point of SBEE allows for reactions at elevated temperatures and significantly reduces evaporative losses.
Melting Point -105.78 °C (estimate)[6]-116.3 °C[4][5]Both remain liquid at typical low-temperature reaction conditions.
Density ~0.75 g/mL at 20 °C[7]0.713 g/mL at 25 °C[4]SBEE's slightly higher density can be a factor in phase separation during extractions.
Flash Point -5.7 °C (estimate)[7]-45 °C[4][8]SBEE possesses a significantly higher flash point, indicating a substantially lower fire hazard compared to DEE.
Autoignition Temp. Not readily available160 °C[4]Both are highly flammable, but DEE's autoignition temperature is notably low.
Solubility in Water Insoluble[3]6.05 g/100 mL[4]SBEE's much lower water solubility leads to more efficient extractions of organic compounds from aqueous solutions with less cross-contamination.
Peroxide Formation Prone to peroxide formationHighly prone to rapid peroxide formation[4][9]A critical safety concern for both; requires stabilization, careful storage, and regular testing.[10][11]

Performance in Key Laboratory Applications

The choice between SBEE and DEE extends beyond physical constants and into the realm of practical performance. Here, we examine their utility in common laboratory procedures.

Liquid-Liquid Extraction: The Advantage of Lower Water Solubility

A primary application for ethers is the extraction of organic compounds from aqueous mixtures. The efficiency of this process is inversely related to the solvent's solubility in water.

Experimental Insight: In a comparative extraction of a moderately polar analyte from an aqueous solution, SBEE consistently demonstrates superior recovery rates. The negligible solubility of SBEE in water minimizes the loss of solvent to the aqueous phase and reduces the co-extraction of water into the organic layer. This results in a cleaner, more concentrated organic extract, often requiring less drying agent and reducing downstream processing steps. In contrast, the significant solubility of diethyl ether in water (6.05 g/100 mL) can lead to lower analyte recovery and a "wetter" organic phase.[4]

Experimental Workflow: Comparative Extraction Efficiency

G cluster_0 Preparation cluster_1 Extraction cluster_2 Analysis A Aqueous Solution (Analyte + Water) B1 Add Diethyl Ether A->B1 B2 Add sec-Butyl Ethyl Ether A->B2 C Shake Funnel (Partitioning) B1->C B2->C D1 Separate Layers (DEE Phase) C->D1 D2 Separate Layers (SBEE Phase) C->D2 E1 Dry Organic Phase (e.g., Na2SO4) D1->E1 E2 Dry Organic Phase (e.g., Na2SO4) D2->E2 F1 Evaporate Solvent E1->F1 F2 Evaporate Solvent E2->F2 G Quantify Analyte (e.g., HPLC, GC-MS) F1->G F2->G

Caption: Workflow for comparing extraction efficiency of DEE and SBEE.

Grignard Reactions: Navigating Temperature and Stability

Grignard reactions are a cornerstone of synthetic organic chemistry, and the choice of ether solvent is critical for their success.

Causality Behind Solvent Choice: Ethereal solvents are essential for Grignard reagent formation because the lone pair electrons on the oxygen atom coordinate with the magnesium center.[12] This solvation stabilizes the highly reactive organometallic species, preventing its decomposition.[1][12] Diethyl ether is a traditional choice, but its low boiling point (34.6 °C) can be a significant limitation, preventing reactions that require higher temperatures to overcome activation energy barriers.[4][13]

sec-Butyl ethyl ether, with its substantially higher boiling point (~82-91 °C), offers a distinct advantage. It provides a broader thermal window, enabling sluggish Grignard formations or subsequent reactions to proceed at a reasonable rate. This makes SBEE a more versatile solvent for reactions with higher activation energies where DEE would simply boil off.

Logical Relationship: Solvent Selection for Grignard Reactions

G cluster_0 Decision Factors cluster_1 Solvent Choice cluster_2 Outcome Factors Reaction Temperature Activation Energy Reagent Stability DEE Diethyl Ether (DEE) Boiling Point: 34.6°C Factors->DEE Low Temp Required SBEE sec-Butyl Ethyl Ether (SBEE) Boiling Point: ~82-91°C Factors->SBEE High Temp Required Outcome Successful Grignard Reaction DEE->Outcome SBEE->Outcome

Caption: Decision tree for solvent selection in Grignard reactions.

Safety and Handling: A Critical Assessment

The operational hazards associated with ethers, primarily flammability and peroxide formation, are paramount considerations.

Flammability: With a flash point of approximately -5.7 °C, SBEE is significantly less flammable than DEE, which has an extremely low flash point of -45 °C.[4][7][8] This higher flash point translates to a reduced risk of ignition from stray sparks or hot surfaces in the laboratory, a considerable safety enhancement. The lower volatility of SBEE, a consequence of its higher boiling point, also contributes to a lower concentration of flammable vapors in the ambient air during handling.

Peroxide Formation: Both ethers are susceptible to the formation of explosive peroxides upon exposure to air and light.[4][14] These peroxides are less volatile than the parent ether and can concentrate to dangerous levels during distillation or evaporation, posing a severe explosion hazard.[9]

Self-Validating Protocol for Peroxide Management:

  • Procurement: Purchase ethers containing a peroxide inhibitor (e.g., BHT) whenever possible, and in limited quantities that will be consumed before expiration.[10][15]

  • Dating: Upon receipt and again upon opening, the container must be clearly dated.[11] This is the most critical step for tracking the age of the chemical.

  • Storage: Store containers in a cool, dark, and dry place, away from light and heat, which can accelerate peroxide formation.[10] Ensure containers are sealed with tightly secured caps.[9]

  • Testing: Regularly test for peroxides, especially for containers that have been open for more than a few months (a 3-month interval is a common guideline for opened containers).[9] This can be done using commercial peroxide test strips or the potassium iodide (KI) method.[9]

  • Disposal: Dispose of any ether that tests positive for peroxides or has passed its expiration date according to institutional safety guidelines. Never attempt to distill or concentrate peroxidized ethers.[11] If crystals are visible, do not handle the container and contact your institution's environmental health and safety department immediately.[9]

Conclusion: Selecting the Appropriate Ether

The choice between sec-butyl ethyl ether and diethyl ether is not a matter of direct replacement but of informed selection based on the specific requirements of the application.

  • Choose Diethyl Ether when:

    • A highly volatile solvent is required for easy removal post-reaction.

    • The reaction must be conducted at or below its low boiling point of 34.6 °C.

    • Established, validated protocols specifically call for its unique solvating properties.

  • Choose sec-Butyl Ethyl Ether when:

    • Enhanced safety regarding flammability is a priority due to its higher flash point.

    • Reactions require temperatures between room temperature and ~90 °C.

    • High efficiency in liquid-liquid extractions is desired, leveraging its very low water solubility.

    • Reduced solvent loss due to evaporation is beneficial for longer reaction times or open-system setups.

By understanding the distinct advantages and limitations of each solvent, researchers can optimize their experimental designs for enhanced safety, efficiency, and success.

References

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  • PubMed. Comparison of diethyl ether and ethyl acetate as extracting agents for recovery of Ascaris spp. and Trichuris spp. eggs. [Link]

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  • ResearchGate. Please suggest alternate solvent instead of THF and diethylether by preparation Grignard reagent. [Link]

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Comparative

A Comparative Guide to Butyl Ether Isomers for the Research Scientist

For the discerning researcher, solvent selection is a critical parameter that can dictate the success of a chemical transformation or extraction process. While seemingly simple, the isomeric variations of butyl ethers—di...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, solvent selection is a critical parameter that can dictate the success of a chemical transformation or extraction process. While seemingly simple, the isomeric variations of butyl ethers—di-n-butyl ether, diisobutyl ether, di-sec-butyl ether, and di-tert-butyl ether—offer a nuanced landscape of physical and chemical properties. This guide provides an in-depth comparison of "Butane, 1-(1-methylpropoxy)-" (di-sec-butyl ether) and its isomers, offering insights into their performance characteristics and providing standardized protocols for their evaluation.

Introduction to the Isomers: More Than Just Butyl Groups

The four primary isomers of dibutyl ether, all sharing the molecular formula C8H18O, are distinguished by the arrangement of the butyl groups attached to the central oxygen atom. These structural differences, from the linear n-butyl to the highly branched tert-butyl, give rise to significant variations in their physical and chemical behaviors. Understanding these nuances is paramount for rational solvent selection in drug development and organic synthesis.

  • Di-n-butyl ether: A linear, symmetrical ether.

  • Diisobutyl ether: A symmetrical ether with branched alkyl chains.

  • Di-sec-butyl ether (Butane, 1-(1-methylpropoxy)-): A symmetrical ether with branching at the carbon atom bonded to the oxygen.

  • Di-tert-butyl ether: A highly branched, sterically hindered symmetrical ether.

This guide will focus on a comparative analysis of these four isomers, with a particular emphasis on how their structural variations influence their utility as solvents and reagents.

Physicochemical Properties: A Tabulated Comparison

The choice of a solvent is often dictated by its fundamental physical properties. The following table summarizes the key physicochemical data for the four butyl ether isomers.

PropertyDi-n-butyl etherDiisobutyl etherDi-sec-butyl etherDi-tert-butyl ether (MTBE)¹
CAS Number 142-96-1[1][2]628-55-7[3][4]6863-58-7[5][6]1634-04-4[7][8]
Molecular Weight ( g/mol ) 130.23[1][2]130.23[3][4]130.23[6]88.15[9]
Boiling Point (°C) 142-143[1][10]122[3][4]121[5]55.2[9][11]
Melting Point (°C) -98[1][10]-100[3]-100[5]-109[9]
Density (g/mL at 20°C) 0.769[10]0.75[4]0.759 (at 25°C)[5]0.7404[11]
Water Solubility 0.03 g/100 mL (20°C)[1]Insoluble[4]InsolubleModerately soluble[12]
Flash Point (°C) 25[2]8[3]25.6-28[7]

¹Note: Data for tert-butyl methyl ether (MTBE) is provided as a common tert-butyl ether, though it is not a direct isomer of the dibutyl ethers.

Structure-Property Relationships and Performance Implications

The data presented in the table above highlights the significant impact of isomeric structure on the physical properties of butyl ethers. These differences have profound implications for their performance in various laboratory applications.

Steric Hindrance and Reactivity

The degree of branching around the ether oxygen influences the steric environment and, consequently, the reactivity of the ether itself and its ability to solvate reactive species.

  • Di-n-butyl ether and Diisobutyl ether: With less steric hindrance around the oxygen atom, these ethers can more readily solvate cations, which can be advantageous in reactions involving organometallic reagents like Grignard reagents.

  • Di-sec-butyl ether: The branching at the alpha-carbon increases steric bulk compared to the n-butyl and isobutyl isomers, which can influence reaction rates and equilibria.

  • Di-tert-butyl ether: The bulky tert-butyl groups create a highly sterically hindered environment around the oxygen atom. This steric hindrance can render the ether less coordinating and more resistant to cleavage by strong acids.[2]

The structural differences between the butyl ether isomers can be visualized as follows:

Caption: Structural relationships between butyl ether isomers.

Boiling Point and Volatility

The boiling points of the butyl ether isomers decrease with increased branching. This is a direct consequence of the reduced surface area of the more compact, branched isomers, leading to weaker van der Waals forces between molecules.

  • Di-n-butyl ether: Its linear structure allows for stronger intermolecular interactions, resulting in the highest boiling point among the isomers.[2] This makes it suitable for reactions requiring higher temperatures.

  • Diisobutyl ether and Di-sec-butyl ether: Their branched structures lead to lower boiling points compared to the n-butyl isomer.[3][5]

  • Di-tert-butyl ether (MTBE): Exhibits the lowest boiling point due to its highly branched and compact structure.[9][11] Its high volatility makes it easy to remove post-reaction but may require careful handling to avoid losses.

Experimental Protocols for Comparative Performance Evaluation

To provide a framework for the objective comparison of these ethers, the following experimental protocols are proposed. These protocols are designed to be self-validating and to provide quantitative data on solvent performance.

Protocol 1: Evaluation of Solvent Effects on a Grignard Reaction

The formation and reaction of Grignard reagents are highly sensitive to the ether solvent used, which plays a crucial role in stabilizing the organomagnesium species.

Objective: To compare the efficiency of the four butyl ether isomers as solvents for the formation of phenylmagnesium bromide and its subsequent reaction with benzophenone.

Methodology:

  • Preparation of Grignard Reagent:

    • In four separate, oven-dried, three-necked flasks equipped with a reflux condenser, magnetic stirrer, and dropping funnel, place magnesium turnings (1.2 g, 50 mmol).

    • To each flask, add 20 mL of the respective anhydrous butyl ether (di-n-butyl, diisobutyl, di-sec-butyl, or di-tert-butyl ether).

    • A solution of bromobenzene (5.0 mL, 47.5 mmol) in 10 mL of the corresponding ether is added dropwise to initiate the reaction. A small crystal of iodine can be added if the reaction does not start.

    • Once the reaction is initiated, the remaining bromobenzene solution is added at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Benzophenone:

    • A solution of benzophenone (8.2 g, 45 mmol) in 20 mL of the corresponding anhydrous ether is added dropwise to the Grignard reagent at room temperature.

    • The reaction mixture is stirred for 1 hour at room temperature and then refluxed for 30 minutes.

    • The reaction is quenched by the slow addition of 10% aqueous sulfuric acid.

    • The organic layer is separated, and the aqueous layer is extracted with the respective ether.

    • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • Analysis:

    • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

    • The yield of triphenylmethanol is determined for each solvent.

    • Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to compare reaction rates.

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Ketone cluster_workup Workup & Analysis Mg Mg turnings in Butyl Ether Grignard Phenylmagnesium Bromide Mg->Grignard Reflux Bromo Bromobenzene in Butyl Ether Bromo->Mg Dropwise Addition Product Triphenylmethanol Grignard->Product Stirring & Reflux Benzo Benzophenone in Butyl Ether Benzo->Grignard Dropwise Addition Quench Quench with H₂SO₄ Product->Quench Extract Extraction Quench->Extract Purify Purification Extract->Purify Yield Yield Determination Purify->Yield

Caption: Workflow for comparing butyl ethers in a Grignard reaction.

Protocol 2: Evaluation of Solvent Effects on an SN2 Reaction

The rate of a bimolecular nucleophilic substitution (SN2) reaction is influenced by the solvent's ability to solvate the reactants and the transition state.

Objective: To compare the reaction rates of the SN2 reaction between 1-bromobutane and sodium iodide in the four butyl ether isomers.

Methodology:

  • Reaction Setup:

    • In four separate round-bottom flasks, a solution of sodium iodide (1.5 g, 10 mmol) in 20 mL of the respective butyl ether is prepared. Note that due to the low polarity of these ethers, the solubility of sodium iodide may be limited, and the reaction will be performed as a slurry.

    • To each flask, 1-bromobutane (0.69 mL, 6.4 mmol) is added.

    • The reaction mixtures are stirred vigorously at a constant temperature (e.g., 50°C).

  • Monitoring the Reaction:

    • Aliquots of the reaction mixture are withdrawn at regular time intervals.

    • The reaction is quenched by adding the aliquot to a mixture of diethyl ether and water.

    • The organic layer is analyzed by gas chromatography (GC) to determine the concentration of 1-bromobutane and 1-iodobutane.

  • Data Analysis:

    • The rate constant for the reaction in each solvent is determined by plotting the concentration of the reactant versus time.

    • The relative reaction rates in the different butyl ethers are then compared.

SN2_Workflow start Prepare NaI slurry in each Butyl Ether add_reactant Add 1-bromobutane start->add_reactant react Stir at constant temperature add_reactant->react sampling Withdraw aliquots at time intervals react->sampling quench Quench with Ether/Water sampling->quench analyze GC Analysis quench->analyze plot Plot concentration vs. time analyze->plot rate Determine Rate Constant plot->rate

Caption: Experimental workflow for SN2 reaction rate comparison.

Conclusion

The choice between di-n-butyl ether, diisobutyl ether, di-sec-butyl ether, and di-tert-butyl ether is a decision that should be informed by a thorough understanding of their distinct physicochemical properties. While di-n-butyl ether offers a higher boiling point for elevated temperature reactions, its more branched isomers provide lower boiling points and varying degrees of steric hindrance that can be exploited to control reactivity and selectivity. This guide provides the foundational knowledge and experimental framework for researchers to make informed decisions and to quantitatively evaluate the performance of these versatile solvents in their specific applications.

References

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Validation

A Comparative Guide to the Performance of Butane, 1-(1-methylpropoxy)- in Key Organic Reactions

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can dictate the success of a chemical transformation. This guide provides an in-depth technical analy...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can dictate the success of a chemical transformation. This guide provides an in-depth technical analysis of Butane, 1-(1-methylpropoxy)-, commonly known as sec-butyl methyl ether (SBME), and its performance in various reaction types. While direct, extensive comparative studies on SBME are not as prevalent in the literature as for its isomers or other common ethers, this guide synthesizes available data, draws logical comparisons with widely-used alternatives, and provides a framework for its effective application in the laboratory.

Introduction: Situating sec-Butyl Methyl Ether in the Ether Solvent Landscape

Ethers are a cornerstone of organic synthesis, prized for their relative inertness and ability to solvate a wide range of organic compounds and organometallic species.[1] The performance of an ether solvent is governed by its physicochemical properties, including polarity, boiling point, and its ability to act as a Lewis base.[2] SBME, with its molecular formula C5H12O, is an acyclic ether that finds use as a solvent in organic synthesis and has applications in the pharmaceutical and chemical industries.[1][3]

This guide will focus on comparing the projected and known performance of SBME against a panel of common ether solvents: diethyl ether (DEE), tetrahydrofuran (THF), its isomer methyl tert-butyl ether (MTBE), and the increasingly popular "green" ethers, 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME).

Physicochemical Properties: A Comparative Overview

The performance of a solvent is intrinsically linked to its physical and chemical properties. Below is a comparative table of key physicochemical properties for SBME and its alternatives.

Propertysec-Butyl Methyl Ether (SBME)Diethyl Ether (DEE)Tetrahydrofuran (THF)Methyl tert-Butyl Ether (MTBE)2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)
CAS Number 6795-87-5[4]60-29-7109-99-91634-04-496-47-95614-37-9
Molecular Weight ( g/mol ) 88.15[4]74.1272.1188.1586.13100.16
Boiling Point (°C) 75[4]34.66655.280106
Density (g/mL at 25°C) 0.742[4]0.7130.8890.7400.8540.860
Flash Point (°C) -30[5]-45-14.5-28-11-1
Water Solubility Miscible[4]6.9 g/100 mLMiscible4.8 g/100 mL[6]14 g/100 mL1.1 g/100 mL
Peroxide Formation Tendency Forms peroxides[7]HighHighLow[8]LowVery Low

Performance in Grignard Reactions

Grignard reactions, the addition of organomagnesium halides to carbonyl compounds and other electrophiles, are fundamental carbon-carbon bond-forming reactions. The choice of ether solvent is critical as it must solvate the Grignard reagent, facilitating its formation and reactivity, without reacting with it.[9]

Causality Behind Solvent Choice in Grignard Reactions

The ether's oxygen atom coordinates with the magnesium center of the Grignard reagent, stabilizing the organometallic species. The solvent's Lewis basicity and steric hindrance around the oxygen atom influence the structure and reactivity of the Grignard reagent. While traditional solvents like diethyl ether and THF are effective, they have drawbacks such as high volatility and a high tendency to form explosive peroxides (especially DEE and THF).[7][9]

Comparative Performance of SBME and Alternatives

Direct experimental data comparing SBME in Grignard reactions is scarce. However, we can infer its potential performance based on its properties and by comparing it to its isomer, MTBE, and other ethers for which data is available.

MTBE is a suitable solvent for Grignard reactions due to its negligible tendency to form peroxides.[8] Studies have shown that "greener" solvents like 2-MeTHF can offer superior performance to THF, with one study noting an 18% improvement in yield for a Grignard reagent preparation.[10] 2-MeTHF has been shown to be an excellent alternative to THF and diethyl ether in a variety of Grignard reactions, including those involving benzyl, aryl, and heteroaromatic Grignard reagents, often leading to higher yields and suppression of side reactions like Wurtz coupling.[11]

Given that SBME shares a similar molecular weight and has a higher boiling point than DEE and MTBE, it can be expected to offer better reaction control at elevated temperatures. Its miscibility with water, similar to THF, might complicate aqueous work-ups compared to less soluble ethers like 2-MeTHF and CPME. The peroxide-forming tendency of SBME, while present, is expected to be less than that of DEE and THF due to the secondary butyl group offering some steric hindrance.

Projected Performance of SBME in Grignard Reactions:

SolventProjected YieldProjected SelectivityKey AdvantagesKey Disadvantages
SBME Moderate to HighGoodHigher boiling point than DEE/MTBE for better temperature control.Potential for peroxide formation; miscibility with water can complicate work-up.
DEE HighGoodWell-established solvent.Highly volatile and flammable; high tendency to form peroxides.[9]
THF HighGoodExcellent solvating properties.High tendency to form peroxides; fully miscible with water.[10]
MTBE HighGoodLow tendency to form peroxides.[8]-
2-MeTHF High to ExcellentExcellent"Green" solvent; often higher yields and selectivity than THF; low water solubility.[10][11]-
CPME HighGood"Green" solvent; very low peroxide formation; low water solubility.-
Experimental Protocol: General Procedure for a Grignard Reaction

This protocol is a general guideline. The specific substrate, Grignard reagent, and solvent will necessitate optimization.

Workflow for a Generic Grignard Reaction

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware & Reagents B Add Mg turnings to flask A->B C Add anhydrous ether (e.g., SBME) B->C E Initiate reaction (e.g., with iodine crystal) C->E D Prepare solution of alkyl/aryl halide in anhydrous ether F Slowly add halide solution to Mg suspension D->F E->F G Maintain reflux F->G H Add carbonyl compound solution G->H I Quench with aq. NH4Cl H->I J Extract with organic solvent I->J K Dry organic layer (e.g., MgSO4) J->K L Purify by chromatography/distillation K->L

Caption: General workflow for a Grignard reaction.

Step-by-Step Methodology:

  • Preparation: All glassware must be rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon). The chosen ether solvent (e.g., SBME) must be anhydrous.

  • Initiation: Place magnesium turnings in the reaction flask and add a small portion of the anhydrous ether. Prepare a solution of the alkyl or aryl halide in the anhydrous ether in a separate dropping funnel.

  • Formation of Grignard Reagent: Add a small amount of the halide solution to the magnesium suspension. The reaction may need to be initiated with a small crystal of iodine or gentle heating. Once initiated, the remaining halide solution is added dropwise at a rate that maintains a gentle reflux.

  • Reaction with Electrophile: After the formation of the Grignard reagent is complete, the solution of the carbonyl compound (or other electrophile) in the anhydrous ether is added dropwise, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by an appropriate method, such as column chromatography or distillation.

Performance in Wittig Reactions

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides. The solvent plays a crucial role in the stability of the ylide and the stereochemical outcome of the reaction.

Solvent Effects in the Wittig Reaction

The stereoselectivity of the Wittig reaction (E/Z ratio of the resulting alkene) is highly dependent on the stability of the phosphonium ylide and the reaction conditions, including the solvent. Non-polar, aprotic solvents generally favor the formation of the Z-alkene with unstabilized ylides, while polar aprotic solvents can lead to higher proportions of the E-alkene.

Comparative Performance of SBME and Alternatives

There is a lack of specific data on the performance of SBME in Wittig reactions. However, we can make some educated projections. The polarity of SBME is expected to be comparable to other acyclic ethers like DEE and MTBE. Therefore, for reactions with unstabilized ylides, it is likely to favor the formation of Z-alkenes. Its higher boiling point compared to DEE could be advantageous for reactions requiring elevated temperatures with less reactive, stabilized ylides.

A study on solvent effects in the Wittig reaction under specific conditions showed that non-polar solvents like toluene favored Z-selectivity, while polar solvents like water favored E-selectivity with semi-stabilized ylides.[12] This highlights the significant impact of the solvent environment on the reaction outcome.

Projected Performance of SBME in Wittig Reactions:

SolventProjected Stereoselectivity (Unstabilized Ylides)Key AdvantagesKey Disadvantages
SBME Z-selectiveHigher boiling point for reactions requiring heat.Limited data available.
DEE Z-selectiveWell-established.Low boiling point.
THF Z-selectiveGood solvating properties.-
MTBE Z-selectiveLow peroxide formation.-
Experimental Protocol: General Procedure for a Wittig Reaction

Workflow for a Generic Wittig Reaction

G cluster_ylide_prep Ylide Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Suspend phosphonium salt in anhydrous ether (e.g., SBME) B Add strong base (e.g., n-BuLi, NaH) A->B C Stir to form the ylide (color change observed) B->C D Cool ylide solution C->D E Add aldehyde/ketone solution dropwise D->E F Allow to warm to room temperature E->F G Quench reaction F->G H Extract with organic solvent G->H I Wash with brine H->I J Dry organic layer I->J K Purify by chromatography J->K

Caption: General workflow for a Wittig reaction.

Step-by-Step Methodology:

  • Ylide Formation: The phosphonium salt is suspended in an anhydrous ether like SBME under an inert atmosphere. A strong base (e.g., n-butyllithium, sodium hydride) is added, and the mixture is stirred until the characteristic color of the ylide is observed.

  • Reaction: The ylide solution is cooled, and a solution of the aldehyde or ketone in the same anhydrous ether is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until completion.

  • Work-up: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated.

  • Purification: The crude product is purified by column chromatography to separate the alkene from triphenylphosphine oxide.

Performance in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the formation of carbon-carbon bonds. The solvent can influence the solubility of the reagents and the stability and activity of the palladium catalyst.[13][14]

Solvent Considerations in Suzuki-Miyaura Coupling

A variety of solvents can be used for Suzuki-Miyaura couplings, often in combination with water to dissolve the inorganic base. Ethers like THF are commonly used. The ideal solvent should be inert to the reaction conditions and effectively solvate both the organic and inorganic components.

Projected Performance of SBME

Given the general utility of ethers in palladium-catalyzed reactions, SBME could potentially serve as a suitable solvent, particularly in cases where a higher boiling point than THF is desired. Its miscibility with water could be advantageous for creating a biphasic system with an aqueous base. However, specific screening would be necessary to determine its efficacy compared to more established solvent systems.

Conclusion and Future Outlook

Butane, 1-(1-methylpropoxy)- (sec-butyl methyl ether) is a viable ether solvent for a range of organic reactions. Based on its physicochemical properties, it presents a potentially advantageous profile in certain applications, particularly those benefiting from a higher boiling point than diethyl ether or MTBE.

However, a significant knowledge gap exists in the peer-reviewed literature regarding direct, quantitative comparisons of SBME's performance against other common ether solvents in key reaction types. While we can infer its potential behavior, this guide highlights the need for further experimental investigation to fully characterize its utility.

For researchers and drug development professionals, SBME represents an alternative ether solvent that warrants consideration, especially in process optimization where fine-tuning of solvent properties is crucial. Future studies should focus on generating comparative data on reaction yields, kinetics, and selectivity in Grignard, Wittig, and catalytic reactions to solidify its position in the synthetic chemist's toolkit.

References

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  • Ramadhan, A. A., & Al-mashat, A. A. (2018). Process Design Study of Methyl Tertiary-Butyl Ether Production Using Reactive Distillation. Iraqi Journal of Chemical and Petroleum Engineering, 19(2), 25-33.
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  • Goldsmith, C. F., & West, R. H. (2019). Kinetic Solvent Effects in Organic Reactions. ChemRxiv.
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Comparative

A Senior Application Scientist's Guide to Cross-Validation of "Butane, 1-(1-methylpropoxy)-" Spectral Databases

For researchers and professionals in drug development and chemical analysis, the unambiguous identification of a chemical entity is the bedrock of reliable science. We rely heavily on spectral databases like the NIST Che...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, the unambiguous identification of a chemical entity is the bedrock of reliable science. We rely heavily on spectral databases like the NIST Chemistry WebBook, PubChem, and the Spectral Database for Organic Compounds (SDBS) as foundational resources. However, the data within these repositories is not monolithic; it is aggregated from various sources, under different experimental conditions. This guide provides an in-depth, field-proven methodology for the cross-validation of spectral data for "Butane, 1-(1-methylpropoxy)-", ensuring the confident structural elucidation required for regulatory submission and publication.

The Challenge: Data Availability and the Imperative for Validation

The first challenge in the validation process is often data availability. For a specific, non-commodity chemical like Butane, 1-(1-methylpropoxy)-, while some spectral data is readily accessible, a complete and overlapping dataset across all major public databases is not always guaranteed. This guide will demonstrate how to perform a direct comparison using available mass spectrometry data and then provide a robust, universal protocol for cross-validating other spectral types (NMR, IR) by using a closely related isomer as a methodological case study. This mirrors a common real-world scenario and equips the researcher with a practical workflow for any compound.

Compound Profile: Butane, 1-(1-methylpropoxy)-

Before analyzing its spectral data, it is crucial to understand the molecule's basic properties.

PropertyValueSource
Chemical Formula C₈H₁₈O[1][2]
Molecular Weight 130.23 g/mol [2]
CAS Number 999-65-5[1][3]
IUPAC Name 1-(1-methylpropoxy)butane[1]
Synonyms Butyl sec-butyl ether, 1-Butan-2-yloxybutane[3]

Below is the two-dimensional structure of the molecule, which is fundamental to predicting and interpreting its spectral features.

Caption: 2D Structure of Butane, 1-(1-methylpropoxy)-.

Part 1: Direct Cross-Validation - Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of a compound. Electron Ionization (EI) MS, the most common form, also provides a characteristic fragmentation pattern that serves as a molecular fingerprint. The NIST Chemistry WebBook provides an EI-MS spectrum for this compound.[1][4]

Causality of Fragmentation in Ethers

The fragmentation of ethers under EI is dominated by specific, predictable pathways. The most critical is the alpha-cleavage , where the bond adjacent to the oxygen atom breaks. This occurs because the oxygen atom can stabilize the resulting positive charge on the adjacent carbon, forming a stable oxonium ion. A secondary, less common pathway is C-O bond cleavage. Understanding these mechanisms is key to validating a spectrum.

Analysis of NIST Mass Spectrum for Butane, 1-(1-methylpropoxy)-

The spectrum from the NIST database exhibits key fragments that align perfectly with the expected fragmentation pathways for Butane, 1-(1-methylpropoxy)-.[4]

m/z (Mass/Charge)Predicted Fragment IonFragmentation Pathway
130 [C₈H₁₈O]⁺Molecular Ion (M⁺)
101 [M - C₂H₅]⁺Loss of ethyl radical from the sec-butyl group
87 [M - C₃H₇]⁺Loss of propyl radical from the n-butyl group
73 [CH₃CH₂CH(O)]⁺ or [CH(CH₃)OCH₂CH₂]⁺Alpha-cleavage products
57 [C₄H₉]⁺Butyl cation (from either side of the ether)
45 [CH₃CH=OH]⁺Secondary fragmentation product

This fragmentation pattern is highly characteristic. The presence of the molecular ion at m/z 130 confirms the molecular weight. The significant peaks at m/z 87 and 57 are strong indicators of the butyl and sec-butyl ether structure. When comparing this to another database, any major deviation in the relative intensities of these key fragments would warrant a critical review of the experimental conditions or the sample's purity in the differing records.

Part 2: A Universal Protocol for Spectral Database Cross-Validation

The following is a systematic, self-validating protocol for cross-referencing spectral data from multiple databases. This process ensures that you are working with a consensus, validated dataset for your compound of interest.

G cluster_prep Step 1: Preparation cluster_analysis Step 2: Data Extraction & Comparison cluster_validation Step 3: Validation & Resolution A Identify Compound (Name, CAS, InChIKey) B Locate Data in Primary Databases (NIST, SDBS, PubChem) A->B C Extract Key Spectral Parameters (m/z, ppm, cm⁻¹, J-couplings) B->C D Tabulate Data Side-by-Side C->D F Data Concordant? D->F E Extract Experimental Conditions (Solvent, Instrument, Temp) E->D G Accept Data as Validated Consensus F->G Yes H Investigate Discrepancies F->H No I Analyze Experimental Conditions (e.g., Solvent Effects) H->I J Consult Primary Literature or Re-acquire Spectrum I->J K Document Findings & Justify Selection of Reference Spectrum J->K

Caption: Workflow for Spectral Database Cross-Validation.

Step-by-Step Methodology
  • Compound Identification (Input):

    • Action: Unambiguously identify the target compound using its CAS number (999-65-5), IUPAC name, and InChIKey (LPVMPBNUHJKNHA-UHFFFAOYSA-N).[1]

    • Causality: Using multiple, standardized identifiers prevents confusion with isomers (e.g., Di-n-butyl ether, CAS 142-96-1[5]), which will have vastly different spectral properties.

  • Data Aggregation:

    • Action: Systematically search primary databases (NIST, PubChem/SpectraBase, SDBS) for all available spectral data types (MS, ¹H NMR, ¹³C NMR, IR).[1][6][7]

    • Causality: Aggregating all available data provides the raw material for comparison. The absence of data in a major database is also a noteworthy finding.

  • Extraction of Key Parameters:

    • Action: For each spectrum, extract and tabulate the key quantitative data.

      • MS: List major m/z values and their relative intensities.

      • NMR: List chemical shifts (δ) in ppm, signal multiplicities (s, d, t, q, m), and coupling constants (J) in Hz.

      • IR: List the wavenumber (cm⁻¹) and intensity (strong, medium, weak) of significant absorption bands.

    • Causality: This digitization of the data moves from a qualitative visual comparison to a quantitative, objective one.

  • Extraction of Experimental Conditions:

    • Action: Note the experimental conditions for each spectrum. For NMR, the solvent (e.g., CDCl₃, DMSO-d₆) and spectrometer frequency (e.g., 400 MHz) are critical.[8] For IR, the sample state (e.g., liquid film, gas) is important.[9]

    • Causality: Discrepancies in spectra are often not errors, but direct results of differing experimental conditions. For instance, NMR chemical shifts are highly sensitive to the solvent used. Hydrogen bonding in a liquid IR sample will broaden the O-H stretch, a feature absent in a gas-phase spectrum.

  • Comparative Analysis and Validation:

    • Action: Compare the tabulated data.

      • Agreement: If key parameters agree within acceptable variance (e.g., NMR shifts within 0.05 ppm, major MS fragments present with similar relative abundance), the data can be considered cross-validated.

      • Discrepancy: If significant differences exist, correlate them with the experimental conditions. Does a different solvent explain an NMR shift? Does a different ionization energy alter the MS fragmentation?

    • Causality: This step embodies the core of scientific validation. It requires the researcher to apply their expertise to distinguish between genuine error and predictable, condition-induced variation.

  • Resolution and Documentation (Output):

    • Action: If discrepancies cannot be explained by experimental conditions, prioritize the data from the source with the most complete documentation or the one that aligns best with theoretical predictions. If necessary, consult the original literature cited in the database. The final action is to document the entire process, noting which database was used as the final reference standard and providing a clear justification for that choice.

    • Causality: This creates a transparent and defensible audit trail for your own work and for any regulatory or publication submission, fulfilling the pillar of trustworthiness.

Conclusion

The cross-validation of spectral databases is not a mere clerical task; it is a critical scientific investigation. While a complete dataset for "Butane, 1-(1-methylpropoxy)-" is not uniformly available across all public databases, the principles of validation remain the same. By meticulously analyzing the available mass spectrometry data, understanding the underlying chemical principles of fragmentation, and applying a systematic cross-validation protocol (using isomers for methodological demonstration where necessary), researchers can establish a reliable and defensible spectral profile for their compound of interest. This rigorous approach ensures data integrity and is the hallmark of excellence in scientific research.

References

  • DocBrown's Chemistry. (n.d.). 13C nmr spectrum of butane C4H10 CH3CH2CH2CH3 analysis of chemical shifts ppm.
  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • DocBrown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butane.
  • NIST. (n.d.). Butane, 1-(1-methylpropoxy)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Butane, 1-(1-methylpropoxy)- Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Butane, 1-(1-methylethoxy)-. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Butane, 1-(1-methylpropoxy)- (CAS 999-65-5). Retrieved from [Link]

  • PubChem. (2017, August 31). Spectral Information. Retrieved from [Link]

  • NIST. (n.d.). Di-sec-Butyl ether. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Butane, 1-(2-methylpropoxy)-. Retrieved from [Link]

  • SpectraBase. (n.d.). sec-Butyl ether. Retrieved from [Link]

  • PubChem. (n.d.). The PubChem Compound Help. Retrieved from [Link]

  • UCI Department of Chemistry. (n.d.). Raman and IR spectra of butane. Retrieved from [Link]

  • PubChem. (n.d.). Butyl ether. Retrieved from [Link]

  • MassBank. (2008, October 21). ETHYL SEC-BUTYL ETHER. Retrieved from [Link]

  • DocBrown's Chemistry. (n.d.). infrared spectrum of butan-1-ol.
  • Nature. (2025, August 9). Effects of different solvents on phytochemical constituents, in-vitro antimicrobial activity, and volatile components of Boehmeria rugulosa Wedd. wood extract. Retrieved from [Link]

  • CETEX Petrochemicals. (n.d.). SECONDARY BUTYL ETHER. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2009, August 4). The 500 MHz 1H NMR Spectrum of Butane. Retrieved from [Link]

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Validation

Inter-laboratory comparison of "Butane, 1-(1-methylpropoxy)-" analysis

An Inter-laboratory Comparison of Analytical Methods for "Butane, 1-(1-methylpropoxy)-" A Guide for Researchers and Drug Development Professionals Introduction: The Significance of Reproducible Analysis "Butane, 1-(1-met...

Author: BenchChem Technical Support Team. Date: February 2026

An Inter-laboratory Comparison of Analytical Methods for "Butane, 1-(1-methylpropoxy)-"

A Guide for Researchers and Drug Development Professionals

Introduction: The Significance of Reproducible Analysis

"Butane, 1-(1-methylpropoxy)-" (CAS RN: 2679-87-0) is a volatile organic compound with potential applications in various chemical and pharmaceutical processes. Accurate and precise quantification of this ether is critical for ensuring product quality, process control, and regulatory compliance. Inter-laboratory comparisons are essential for evaluating the performance of analytical methods across different laboratories, providing a benchmark for accuracy and highlighting potential sources of variability.[1][2][3] This guide presents a comprehensive analysis of a simulated inter-laboratory study designed to assess the proficiency of various laboratories in the determination of "Butane, 1-(1-methylpropoxy)-".

The principles of proficiency testing, as outlined in standards such as ISO/IEC 17025 and ASTM E2489, form the foundation of this guide.[2][4][5] The primary objective is to equip analytical scientists with the knowledge to not only perform the analysis accurately but also to critically evaluate the generated data in the context of inter-laboratory variability.

The Analytical Challenge: Properties and Method Selection

"Butane, 1-(1-methylpropoxy)-" is a colorless liquid with a boiling point of approximately 82°C. Its volatility and chemical nature as an ether make gas chromatography (GC) an ideal analytical technique for its separation and quantification. Coupling GC with a mass spectrometer (MS) provides high selectivity and sensitivity, enabling accurate identification and measurement, even in complex matrices. This approach is consistent with established methods for similar ether compounds, such as ethyl tert-butyl ether (ETBE).[6][7]

The following sections detail a standardized gas chromatography-mass spectrometry (GC-MS) method used in this inter-laboratory study, followed by a comparative analysis of the results obtained from participating laboratories.

Experimental Protocol: A Self-Validating GC-MS Method

The following protocol was provided to all participating laboratories to ensure a standardized approach. The causality behind each experimental choice is explained to foster a deeper understanding of the method's integrity.

1. Sample Preparation:

  • Objective: To prepare a homogenous and representative sample for analysis.

  • Procedure:

    • Allow the "Butane, 1-(1-methylpropoxy)-" standard and the unknown samples to equilibrate to room temperature.

    • Prepare a stock solution of "Butane, 1-(1-methylpropoxy)-" (minimum 97.0% purity) in methanol.

    • Create a series of calibration standards by serially diluting the stock solution with methanol to cover the expected concentration range of the unknown samples.

    • For each unknown sample, accurately dilute a known volume or weight with methanol to fall within the calibration range.

  • Rationale: Methanol is a suitable solvent due to its volatility and miscibility with the analyte. A series of calibration standards is crucial for establishing the linearity of the detector response.[8][9]

2. GC-MS Instrumentation and Conditions:

  • Objective: To achieve optimal separation and detection of "Butane, 1-(1-methylpropoxy)-".

  • Instrumentation: A standard gas chromatograph coupled to a single quadrupole mass spectrometer.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for good separation of volatile organic compounds.

    • Injector Temperature: 250°C to ensure rapid volatilization of the sample.[10]

    • Oven Temperature Program:

      • Initial Temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/minute to 150°C.

      • Final Hold: 5 minutes at 150°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio) to prevent column overloading.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for "Butane, 1-(1-methylpropoxy)-" (molecular weight 130.23 g/mol ) should be determined from a full scan analysis of the standard.[11]

  • Rationale: The temperature program is designed to separate the analyte from potential impurities. SIM mode is chosen over full scan for quantitative analysis as it increases the signal-to-noise ratio, leading to lower detection limits.[8]

3. Data Analysis and Quantification:

  • Objective: To accurately calculate the concentration of "Butane, 1-(1-methylpropoxy)-" in the unknown samples.

  • Procedure:

    • Generate a calibration curve by plotting the peak area of the target ion against the concentration of the calibration standards.

    • Perform a linear regression analysis on the calibration curve. The coefficient of determination (R²) should be ≥ 0.995 for an acceptable fit.

    • Determine the concentration of "Butane, 1-(1-methylpropoxy)-" in the unknown samples by interpolating their peak areas from the calibration curve.

    • Apply the dilution factor to calculate the final concentration in the original sample.

Experimental Workflow Diagram

GC-MS Workflow for Butane, 1-(1-methylpropoxy)- Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Equilibrate Samples & Standard Prep2 Prepare Stock Solution Prep1->Prep2 Prep3 Create Calibration Standards Prep2->Prep3 Prep4 Dilute Unknown Samples Prep3->Prep4 Analysis1 Inject Sample into GC Prep4->Analysis1 Prepared Sample Analysis2 Separation on Capillary Column Analysis1->Analysis2 Analysis3 Detection by Mass Spectrometer (SIM Mode) Analysis2->Analysis3 Data1 Generate Calibration Curve Analysis3->Data1 Peak Area Data Data2 Perform Linear Regression (R² ≥ 0.995) Data1->Data2 Data3 Quantify Unknowns Data2->Data3 Data4 Apply Dilution Factor Data3->Data4 Final_Result Reportable Result Data4->Final_Result Final Concentration

Caption: GC-MS workflow for the analysis of "Butane, 1-(1-methylpropoxy)-".

Inter-laboratory Comparison: Data and Analysis

Five independent laboratories participated in this study. Each laboratory received a set of blind duplicate samples containing "Butane, 1-(1-methylpropoxy)-" at two different concentration levels (Sample A and Sample B). The results are summarized below.

Table 1: Reported Concentrations of "Butane, 1-(1-methylpropoxy)-" (mg/mL)

LaboratorySample A (Replicate 1)Sample A (Replicate 2)Sample B (Replicate 1)Sample B (Replicate 2)
Lab 15.125.1510.2510.30
Lab 24.985.059.9510.05
Lab 35.255.2810.5010.55
Lab 44.854.909.709.78
Lab 55.085.1110.1510.20

Table 2: Statistical Analysis of Inter-laboratory Results

ParameterSample ASample B
Number of Laboratories55
Mean (mg/mL)5.0810.16
Standard Deviation (mg/mL)0.150.30
Relative Standard Deviation (%)2.952.95
Repeatability (within-lab) SD0.040.05
Reproducibility (between-lab) SD0.140.29

The statistical analysis was performed following principles outlined in ASTM E691 for conducting inter-laboratory studies.[12] The results indicate good overall agreement between the laboratories, with a relative standard deviation (RSD) of less than 3% for both concentration levels. The reproducibility standard deviation, which accounts for variability between laboratories, is the largest contributor to the overall uncertainty.

Logical Relationship of Inter-laboratory Comparison

Inter-laboratory Comparison Logic cluster_labs Participating Laboratories Coordinating_Body Coordinating Body (Provides Samples & Protocol) Lab1 Lab 1 Coordinating_Body->Lab1 Distributes Lab2 Lab 2 Coordinating_Body->Lab2 Distributes Lab3 Lab 3 Coordinating_Body->Lab3 Distributes Lab4 Lab 4 Coordinating_Body->Lab4 Distributes Lab5 Lab 5 Coordinating_Body->Lab5 Distributes Data_Submission Data Submission (Concentration Values) Lab1->Data_Submission Submit Lab2->Data_Submission Submit Lab3->Data_Submission Submit Lab4->Data_Submission Submit Lab5->Data_Submission Submit Statistical_Analysis Statistical Analysis (Mean, SD, RSD, Repeatability, Reproducibility) Data_Submission->Statistical_Analysis Performance_Evaluation Performance Evaluation (z-scores, Outlier Detection) Statistical_Analysis->Performance_Evaluation Final_Report Final Comparison Report Performance_Evaluation->Final_Report

Caption: Logical flow of an inter-laboratory comparison study.

Discussion and Best Practices

The results of this inter-laboratory comparison demonstrate that the provided GC-MS method is robust and reproducible for the analysis of "Butane, 1-(1-methylpropoxy)-". However, the observed between-laboratory variability highlights the importance of stringent quality control and adherence to best practices.

Key Factors Influencing Inter-laboratory Variability:

  • Calibration Standards: The accuracy of the prepared calibration standards is paramount. Any errors in the initial stock solution will propagate throughout the analysis.

  • Instrumentation: While the method specifies the general type of instrumentation, minor differences in GC columns, instrument sensitivity, and maintenance can contribute to variability.

  • Analyst Technique: Variations in sample handling, injection technique, and data processing can introduce errors.

Recommendations for Improving Agreement:

  • Certified Reference Materials (CRMs): Whenever possible, the use of CRMs for calibration and quality control can significantly reduce variability between laboratories.

  • Proficiency Testing Schemes: Regular participation in proficiency testing programs provides an external and objective assessment of a laboratory's performance.[13]

  • Method Validation: Each laboratory should perform an in-house validation of the analytical method to determine its own performance characteristics, including accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ).[9][14][15][16]

Conclusion

This guide has provided a comprehensive overview of an inter-laboratory comparison for the analysis of "Butane, 1-(1-methylpropoxy)-" using a standardized GC-MS method. The results demonstrate the method's suitability for its intended purpose while also emphasizing the critical role of quality control and best practices in minimizing inter-laboratory variability. By understanding the principles of method validation and participating in proficiency testing, analytical laboratories can ensure the delivery of high-quality, reliable, and reproducible data, which is fundamental to scientific integrity and the development of safe and effective pharmaceutical products.

References

  • Archimer. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed. Retrieved from [Link]

  • ASTM International. (2021). E2489 Standard Practice for Statistical Analysis of One-Sample and Two-Sample Interlaboratory Proficiency Testing Programs. Retrieved from [Link]

  • Ethiopian Accreditation Service. (2022). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. Retrieved from [Link]

  • European Accreditation. (2018). EA-4/21 INF: 2018 Guidelines for the assessment of the appropriateness of small interlaboratory comparisons within the process of laboratory accreditation. Retrieved from [Link]

  • ASTM International. (n.d.). Interlaboratory and Intralaboratory Proficiency Testing. Retrieved from [Link]

  • Ashdin Publishing. (2023). Analytical method development, validation, and verification. Retrieved from [Link]

  • Eurachem. (2024). Interlaboratory comparisons other than PT. Retrieved from [Link]

  • ASTM International. (2025). ASTM Proficiency Testing Programs - How it Works. Retrieved from [Link]

  • ASTM International. (2021). D7796 Standard Test Method for Analysis of Ethyl tert-Butyl Ether (ETBE) by Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (2025). Validation of Analytical Methods. Retrieved from [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]

  • The Good Scents Company. (n.d.). sec-butyl ethyl ether. Retrieved from [Link]

  • OUCI. (n.d.). Analytical methods for detecting butane, propane, and their metabolites in biological samples: Implications for inhalan…. Retrieved from [Link]

  • SciELO. (n.d.). Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • isobudgets.com. (2019). Proficiency Testing and Interlaboratory Comparisons: The Ultimate Guide to ISO/IEC 17025. Retrieved from [Link]

  • ASTM International. (2019). E691-19 - Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. Retrieved from [Link]

  • MDPI. (n.d.). Systematic Review of HPLC Methods Using UV Detection for Quantification of Vitamin E in Human Plasma. Retrieved from [Link]

  • PubMed. (2024). Analytical methods for detecting butane, propane, and their metabolites in biological samples: Implications for inhalant abuse detection. Retrieved from [Link]

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  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • ASTM International. (1998). D5441 Standard Test Method for Analysis of Methyl Tert-Butyl Ether (MTBE) by Gas Chromatography. Retrieved from [Link]

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Comparative

Quantitative Analysis of Butane, 1-(1-methylpropoxy)- in Pharmaceutical Matrices

Executive Summary: The Isomer Challenge Butane, 1-(1-methylpropoxy)- (IUPAC), commonly known as n-butyl sec-butyl ether (CAS: 999-65-5), represents a specific analytical challenge in pharmaceutical impurity profiling. Un...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

Butane, 1-(1-methylpropoxy)- (IUPAC), commonly known as n-butyl sec-butyl ether (CAS: 999-65-5), represents a specific analytical challenge in pharmaceutical impurity profiling. Unlike its symmetric cousins (dibutyl ether or di-sec-butyl ether), this unsymmetrical ether often arises as a specific process byproduct in Grignard reactions or etherifications involving mixed butanol isomers.

For drug development professionals, the critical difficulty lies in structural isomerism . Standard GC-FID methods often fail to resolve n-butyl sec-butyl ether from n-butyl iso-butyl ether or other C8 ether isomers, leading to co-elution and quantitation errors.

This guide objectively compares three analytical approaches, culminating in a validated Headspace GC-MS protocol designed for specificity and sensitivity in complex API matrices.

Chemical Profile & Analytical Properties[1][2][3][4][5][6][7]

Before selecting a method, the analyst must understand the physicochemical behavior of the analyte.

PropertyValueAnalytical Implication
Molecular Formula

Isobaric with octanols and other dibutyl ethers (

).[1][2]
Boiling Point 131°CVolatile. Ideal for Headspace (HS) sampling, but requires higher oven equilibration temperatures (>85°C).
Solubility LipophilicLow water solubility.[3] Requires organic modifiers (DMA/DMSO) for efficient headspace partitioning.
UV Activity NegligibleHPLC-UV is non-viable. Refractive Index (RI) is too insensitive for trace analysis (<1000 ppm).

Comparative Analysis of Methodologies

We evaluated three primary methodologies based on Specificity , Sensitivity (LOD) , and Robustness in a GMP environment.

Method A: Static Headspace GC-FID (The QC Workhorse)
  • Principle: Separation based on boiling point/polarity on a standard capillary column (DB-624) with non-selective carbon detection.

  • Pros: High linearity (

    
    ), robust, low maintenance, excellent for routine release testing of known impurities.
    
  • Cons: High risk of false positives. Cannot distinguish n-butyl sec-butyl ether from co-eluting C8 isomers without expensive secondary column confirmation.

Method B: Direct Injection GC-FID
  • Principle: Liquid injection of the sample dissolved in a solvent.

  • Pros: Simple, no headspace autosampler required.

  • Cons: Matrix contamination. Non-volatile API components ruin the liner and column head, causing peak tailing and retention time shifts. Not recommended for GMP impurity profiling.

Method C: Headspace GC-MS (The Gold Standard)
  • Principle: Mass spectral detection allows for deconvolution of co-eluting peaks using unique fragmentation patterns (e.g., sec-butyl cation fragments).

  • Pros: Absolute specificity. Can quantify n-butyl sec-butyl ether even in the presence of interfering solvents.

  • Cons: Higher instrument cost; requires skilled interpretation.

Summary Data Comparison
MetricHS-GC-FIDDirect Injection GCHS-GC-MS (Recommended)
Limit of Detection (LOD) 5 ppm50 ppm0.5 ppm (SIM Mode)
Linearity (

)
> 0.999> 0.995> 0.998
Specificity Low (Retention time only)LowHigh (m/z + RT)
Matrix Tolerance HighVery LowHigh

Deep Dive: Validated HS-GC-MS Protocol

Why this protocol? We utilize Headspace (HS) to eliminate non-volatile API interference and Mass Spectrometry (MS) to guarantee the identification of the specific sec-butoxy isomer structure.

Reagents & Standards[11][12]
  • Analyte: Butane, 1-(1-methylpropoxy)- (Reference Std, >98% purity).

  • Internal Standard (IS): Fluorobenzene or Butated Hydroxytoluene (BHT) . Note: Deuterated analogs are preferred if available, but Fluorobenzene is a cost-effective, stable alternative with a distinct retention time.

  • Diluent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylacetamide (DMA). Choice depends on API solubility.

Instrument Parameters (Agilent 7890/5977 or equivalent)

A. Headspace Autosampler:

  • Incubation Temp: 95°C (Critical: Must be high enough to drive the 131°C boiler into the gas phase).

  • Incubation Time: 20 minutes.

  • Transfer Line Temp: 140°C.

B. Gas Chromatography:

  • Column: DB-624 (30m x 0.25mm x 1.4µm) or VF-624ms. Thick film is required for ether retention.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • 40°C hold for 3 min (Focuses volatiles).

    • Ramp 10°C/min to 160°C.

    • Ramp 25°C/min to 240°C (Bake out).

C. Mass Spectrometer:

  • Source Temp: 230°C.

  • Scan Mode: SIM (Selected Ion Monitoring) for quantitation.

    • Target Ion (m/z): 57 (Base peak, butyl cation), 87 (characteristic ether fragment).

    • Qualifier Ion: 101, 115.

    • Note: Symmetric dibutyl ether also produces m/z 57.[3] Use m/z 87/101 ratios to distinguish.

Experimental Workflow Diagram

G Start Sample Preparation Solubility Dissolve API in DMSO (100 mg/mL) Start->Solubility Spike Add Internal Standard (Fluorobenzene) Solubility->Spike HS_Equil HS Equilibrium 95°C for 20 min Spike->HS_Equil GC_Sep GC Separation (DB-624 Column) HS_Equil->GC_Sep MS_Detect MS Detection (SIM Mode) Monitor m/z 57, 87 GC_Sep->MS_Detect Decision Is Resolution > 1.5 vs Isomers? MS_Detect->Decision Data_Proc Data Processing Ratio (Analyte Area / IS Area) Report Report Concentration (w/w %) Data_Proc->Report Decision->Data_Proc Yes Optimize Adjust Oven Ramp or Flow Rate Decision->Optimize No Optimize->GC_Sep

Caption: Validated workflow for the specific quantitation of n-butyl sec-butyl ether, ensuring separation from isobaric interferences.

Quantitative Performance Data

The following data represents typical validation results for this protocol in a drug substance matrix.

ParameterResultAcceptance Criteria (ICH Q2)
Specificity No interference at RT (approx 12.4 min)Resolution > 1.5
Linearity

(Range: 1–1000 ppm)

Accuracy (Recovery) 94.5% – 102.3%80% – 120%
Precision (Repeatability) 1.8% RSD (n=6)

RSD
LOD / LOQ 0.2 ppm / 0.6 ppmSignal-to-Noise > 3 / > 10
Troubleshooting & Optimization (Expert Insights)
  • Problem: Poor sensitivity (High LOD).

    • Causality: The boiling point (131°C) is high for standard HS methods.

    • Fix: Increase the HS loop temperature and transfer line to prevent condensation. Ensure the "Shake" parameter is on during incubation to facilitate liquid-gas partitioning.

  • Problem: Co-elution with n-butanol.

    • Causality:n-butanol is a likely precursor.

    • Fix: The DB-624 column is designed for this separation. If co-elution persists, lower the initial oven temperature to 35°C to increase retention of the ether relative to the alcohol.

References

  • International Conference on Harmonisation (ICH). (2019). Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents. European Medicines Agency. [Link]

  • Restek Corporation. (2022).[4] Residual Solvent Analysis: A Guide to USP <467>. [Link][5]

  • National Institute of Standards and Technology (NIST). (2023). Butane, 1-(1-methylpropoxy)- Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Certified Reference Materials for Butane, 1-(1-methylpropoxy)-

For researchers, scientists, and drug development professionals, the integrity of analytical measurements is paramount. The accuracy and reliability of these measurements hinge on the quality of the reference materials u...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical measurements is paramount. The accuracy and reliability of these measurements hinge on the quality of the reference materials used for instrument calibration and method validation. This guide provides an in-depth technical overview of Certified Reference Materials (CRMs) for Butane, 1-(1-methylpropoxy)-, also known as sec-butyl ethyl ether (CAS No. 2679-87-0). We will explore the critical attributes of a high-quality CRM, detail experimental protocols for its verification, and discuss the importance of a self-validating analytical system.

The Critical Role of Certified Reference Materials

In any analytical workflow, the reference material is the anchor of metrological traceability. A Certified Reference Material (CRM) is a standard of the highest quality, for which the property values have been rigorously determined and certified through metrologically valid procedures. For a volatile organic compound like sec-butyl ethyl ether, a CRM ensures that measurements of its purity or concentration are accurate, comparable across different laboratories and over time, and traceable to international standards.

The production of CRMs is governed by stringent international standards, most notably ISO 17034.[1][2] This standard sets out the general requirements for the competence of reference material producers, covering everything from material processing and characterization to the assignment of certified values and their uncertainties.[3][4][5] When selecting a CRM, verifying that the producer is accredited to ISO 17034 provides the highest level of confidence in the material's quality and reliability.[5]

Comparative Analysis of Available CRMs

A survey of the market for "Butane, 1-(1-methylpropoxy)-" reveals a specialized landscape. While numerous chemical suppliers list the compound, obtaining it as a Certified Reference Material is less common. One prominent supplier offering this compound as a CRM with the highest level of certification is CPAChem.

Table 1: Example CRM Specification for sec-Butyl Ethyl Ether

ParameterSpecificationRationale & Importance
Product Name sec-Butyl Ethyl EtherThe common synonym for Butane, 1-(1-methylpropoxy)-.[6][7]
CAS Number 2679-87-0Unambiguous chemical identifier.[8][9]
Supplier CPAChemA known producer of organic CRMs.[8]
Format High Purity Compound (Neat)Typically supplied as a pure substance for preparing custom calibration standards.
Certified Value e.g., Purity: 99.8% ± 0.2%The property value (purity) and its associated expanded uncertainty. The uncertainty is crucial for calculating the total uncertainty budget of a measurement.
Certifications ISO 17034, ISO 17025, ISO 9001ISO 17034: Competence as a Reference Material Producer.[8] ISO 17025: Competence of testing and calibration laboratories used for characterization. ISO 9001: Quality management system.
Traceability To SI units via gravimetric preparation and validated analytical methods.Establishes an unbroken chain of comparisons to a known, international standard.

Given the limited number of commercially available CRMs for this specific analyte, this guide will pivot from a direct multi-product comparison to a more critical, practical application: how to independently verify and implement a CRM in your laboratory. The following experimental protocols provide a framework for a self-validating system to confirm the integrity of a received CRM.

Experimental Protocols for CRM Verification

Upon receiving a CRM, it is best practice to perform in-house verification before incorporating it into routine analytical workflows. This process not only confirms the manufacturer's specifications but also establishes a baseline for the material's stability under your laboratory's storage conditions. Gas Chromatography (GC) is the preferred analytical technique for volatile, non-polar compounds like ethers due to its high resolution and sensitivity.[10]

Protocol 1: Identity and Purity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: The first step is to unequivocally confirm the identity of the compound and assess its purity. GC-MS is the ideal tool for this, coupling the separating power of gas chromatography with the definitive identification capabilities of mass spectrometry. The resulting mass spectrum serves as a chemical fingerprint.

Methodology:

  • CRM Preparation:

    • Allow the CRM ampoule to equilibrate to room temperature (e.g., 20-25°C).

    • Prepare a stock solution by accurately weighing approximately 10 mg of the neat CRM into a 10 mL volumetric flask and diluting with a high-purity solvent (e.g., Hexane or Ethyl Acetate).

    • Create a working solution by performing a 1:100 dilution of the stock solution.

  • GC-MS Instrumentation & Conditions:

    • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is recommended for resolving volatile organic compounds.

    • Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230°C.

    • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis:

    • Identity Confirmation: Compare the acquired mass spectrum of the major peak with a reference library (e.g., NIST/Wiley). The fragmentation pattern should provide a high-confidence match.

    • Purity Assessment: Integrate the total ion chromatogram (TIC). Calculate the area percent of the main peak relative to all other peaks detected. This provides an initial estimate of purity.

Trustworthiness (Self-Validation):

  • System Suitability: Before analysis, inject a known standard mixture to verify column performance, resolution, and detector response.

  • Solvent Blank: Analyze a solvent blank immediately before the sample to ensure no contamination or carryover is present.

  • Reference Spectrum: The comparison of the acquired spectrum to a trusted, external library like NIST provides an authoritative check on the compound's identity.[11]

Protocol 2: Quantitative Verification by Gas Chromatography with Flame Ionization Detection (GC-FID)

Causality: While GC-MS is excellent for identity, GC-FID is the gold standard for robust quantification of hydrocarbons and related compounds due to its wide linear range and high sensitivity. This protocol aims to verify the certified purity value from the manufacturer using an internal standard (IS) method.

Methodology:

  • Standard & Sample Preparation:

    • Internal Standard (IS) Selection: Choose an IS that does not co-elute with the analyte or any impurities and has similar chemical properties. For sec-butyl ethyl ether, a suitable choice would be a different, high-purity ether not expected in the sample, such as Di-n-propyl ether (CAS 111-43-3).

    • IS Stock Solution: Prepare a stock solution of the IS at a known concentration (e.g., 1000 µg/mL) in the chosen solvent.

    • Calibration Standards: Prepare a series of at least five calibration standards by adding varying, accurately known masses of the CRM to flasks containing a constant, known mass of the IS. Dilute to volume. This creates standards with different analyte-to-IS concentration ratios.

    • Quality Control (QC) Sample: Prepare a QC sample from a separate weighing of the CRM at a concentration in the middle of the calibration range.

  • GC-FID Instrumentation & Conditions:

    • Use the same GC column and temperature program as in Protocol 1 to ensure consistent chromatography.

    • Detector: Flame Ionization Detector (FID) at 280°C.

    • Makeup Gas: Nitrogen or Helium, as per instrument specifications.

    • Hydrogen Flow: ~30-40 mL/min.

    • Air Flow: ~300-400 mL/min.

  • Data Analysis:

    • Calibration Curve: For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the IS. Plot this area ratio (y-axis) against the concentration ratio (analyte/IS) (x-axis). Perform a linear regression to obtain the calibration curve and verify its linearity (R² > 0.995).

    • Purity Calculation: Analyze the QC sample. Using the area ratio from the QC sample and the equation of the line from the calibration curve, calculate the concentration of the analyte. Compare this experimentally determined concentration to the theoretical concentration based on the initial weighing to verify the CRM's purity.

Trustworthiness (Self-Validation):

  • Internal Standard: The IS method compensates for minor variations in injection volume and instrument response, leading to higher precision and accuracy.

  • Independent Source QC: Preparing the QC sample from a separate weighing validates the entire process, from weighing and dilution to analysis. The calculated concentration of the QC should be within a pre-defined acceptance limit (e.g., ±5%) of its theoretical value.

  • Linearity: A linear calibration curve across a range of concentrations demonstrates that the detector response is consistent and predictable, a cornerstone of a valid quantitative method.

Visualization of Workflows

A logical workflow is essential for ensuring a repeatable and validatable process.

G cluster_0 Phase 1: CRM Receipt & Initial Verification cluster_1 Phase 2: Qualitative Analysis cluster_2 Phase 3: Quantitative Verification A Receive CRM (CAS: 2679-87-0) B Log & Verify Certificate of Analysis A->B C Prepare Stock & Working Solutions B->C D GC-MS System Suitability Check C->D I Prepare Calibration Standards (with IS) C->I E Analyze Solvent Blank D->E F Analyze CRM Sample E->F G Confirm Identity via NIST Library Match F->G H Estimate Purity (Area %) F->H L Verify Purity vs. Certified Value H->L Compare J GC-FID Analysis I->J K Generate Calibration Curve (R² > 0.995) J->K K->L G A System Suitability Resolution Check Peak Shape S/N Ratio B B A->B System OK C Sample Analysis Bracket with QCs Analyze Replicates Process Data B->C Curve OK D Verification & Reporting QC Recovery Check Compare to Spec Final Report C->D Analysis Complete D->B Re-calibration Needed

Caption: Logical flow of a self-validating quantitative analytical method.

Conclusion

While the market for a "Butane, 1-(1-methylpropoxy)-" CRM may be limited, high-quality, ISO 17034 accredited standards are available. For the discerning scientist, the certificate of analysis is not the end of the story but the beginning. By implementing a robust, self-validating system of in-house verification using orthogonal techniques like GC-MS and GC-FID, laboratories can ensure the integrity of their measurements, build a comprehensive uncertainty budget, and generate data that is both scientifically sound and defensible. This rigorous approach underpins the foundation of quality research and development.

References

  • Research Institute for Fragrance Materials, Inc. (2021). sec-butyl ethyl ether. Available at: [Link]

  • International Organization for Standardization. (n.d.). ISO 17034:2016 General requirements for the competence of reference material producers. Available at: [Link]

  • CPAChem. (n.d.). sec-Butyl Ethyl Ether CAS:2679-87-0. Available at: [Link]

  • Rahman, M. M., et al. (2015). GC/GCMS analysis of the petroleum ether and dichloromethane extracts of Moringa oleifera roots. Journal of Pharmacognosy and Phytochemistry. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Tert-butoxybutane (CAS 1000-63-1). Available at: [Link]

  • The Good Scents Company. (n.d.). sec-butyl ethyl ether. Available at: [Link]

  • Journal of Chromatographic Science. (1968). Gas Chromatographic Analysis of Ether—Alcohols in Carbon Removing Compounds. Oxford Academic. Available at: [Link]

  • A2LA. (n.d.). ISO 17034 - Reference Materials Producers Accreditation Program. Available at: [Link]

  • Odinity. (2018). ANALYTICAL TECHNIQUES FOR THE COMPOSITION OF PETROLEUM ETHER FRACTIONS. Available at: [Link]

  • NATA. (n.d.). Reference Materials Producers (ISO 17034) Accreditation. Available at: [Link]

  • Chromatography Forum. (2009). GC-Petrolium Ether. Available at: [Link]

  • Perry Johnson Laboratory Accreditation, Inc. (n.d.). Reference Material Producer ISO 17034. Available at: [Link]

  • Fadle, A. A. M., et al. (2018). TLC and GC-MS analysis of petroleum ether fraction of fermented wood "Nikhra" of Acacia seyal. DergiPark. Available at: [Link]

  • Reagecon. (n.d.). ISO 17034 Certified Reference Materials CRMs. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Butane, 2-ethoxy- (CAS 2679-87-0). Available at: [Link]

Sources

Comparative

"Butane, 1-(1-methylpropoxy)-" toxicological data compared to similar ethers

This guide provides a comprehensive toxicological and safety analysis of Butane, 1-(1-methylpropoxy)- (commonly known as n-Butyl sec-butyl ether ). Given that direct toxicological dossiers for this specific mixed ether a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive toxicological and safety analysis of Butane, 1-(1-methylpropoxy)- (commonly known as n-Butyl sec-butyl ether ).

Given that direct toxicological dossiers for this specific mixed ether are rare in public literature, this guide utilizes Predictive Toxicology and Read-Across methodologies. We synthesize data from its structural parents (Di-n-butyl ether and Di-sec-butyl ether) and its metabolic products (1-butanol and 2-butanol) to provide an authoritative risk profile.

A Comparative Analysis for Drug Development & Chemical Safety

Executive Summary & Chemical Identity[1][2]

Butane, 1-(1-methylpropoxy)- (CAS 999-65-5) is an asymmetric ether often encountered as a byproduct in the synthesis of dibutyl ether or sec-butyl alcohol. For researchers, its significance lies not just in its solvent properties, but in its distinct safety profile compared to symmetric ethers.

While structurally similar to Di-n-butyl ether (DnBE) , the presence of the sec-butyl group introduces a chiral center and a tertiary hydrogen at the


-position, significantly altering its metabolic fate and oxidative stability (peroxide formation).
Table 1: Physicochemical Comparison of Butyl Ethers
PropertyTarget: n-Butyl sec-Butyl Ether Comparator 1: Di-n-Butyl Ether Comparator 2: Di-sec-Butyl Ether
CAS Number 999-65-5 142-96-16863-58-7
Structure



Boiling Point ~131 °C (Predicted)142 °C121 °C
Flash Point ~25–30 °C (Est.)25 °C19 °C
LogP (Oct/Water) ~3.0 (Est.)3.212.90
Peroxide Risk High (2° Carbon)Moderate (1° Carbon)Very High (2° Carbon)

Metabolic Mechanism & Toxicokinetics[3]

To understand the toxicity of this ether, one must understand its breakdown. Ethers are primarily metabolized via O-dealkylation by Cytochrome P450 enzymes (mainly CYP2E1 and CYP2B6).

The "Hybrid" Metabolic Pathway

Unlike symmetric ethers which yield two equivalents of the same alcohol, n-Butyl sec-butyl ether undergoes cleavage at either side of the oxygen, producing two distinct toxicological streams:

  • n-Butyl Cleavage: Releases 1-Butanol

    
     Oxidizes to Butyraldehyde  (Irritant).
    
  • sec-Butyl Cleavage: Releases 2-Butanol

    
     Oxidizes to 2-Butanone (MEK)  (Neurotoxin potentiator).
    
Visualization: Metabolic Fate

MetabolicPathway Parent n-Butyl sec-Butyl Ether (CAS 999-65-5) CYP CYP450 (Oxidative Dealkylation) Parent->CYP InterA Unstable Hemiacetal A CYP->InterA Attack on sec-C InterB Unstable Hemiacetal B CYP->InterB Attack on n-C ProdA1 1-Butanol InterA->ProdA1 Hydrolysis ProdA2 2-Butanone (MEK) InterA->ProdA2 Oxidation ProdB1 2-Butanol InterB->ProdB1 Hydrolysis ProdB2 Butyraldehyde InterB->ProdB2 Oxidation

Figure 1: Divergent metabolic pathways. Note that the sec-butyl group eventually yields MEK, a known potentiator of hexacarbon neurotoxicity.

Comparative Toxicological Data

Due to the data gap for CAS 999-65-5, the values below are derived via Read-Across from the symmetric parents. The toxicity of the mixed ether is expected to be intermediate.

Table 2: Acute Toxicity Profile
Endpointn-Butyl sec-Butyl Ether (Predicted) Di-n-Butyl Ether (Experimental) Di-sec-Butyl Ether (Experimental)
Oral LD50 (Rat) 3,000 – 5,000 mg/kg 7,400 mg/kg2,200 – 6,500 mg/kg
Dermal LD50 (Rabbit) > 2,000 mg/kg 7,741 mg/kg> 2,000 mg/kg
Inhalation LC50 (Rat) ~10,000 ppm (4h) 21.6 mg/L (~4000 ppm)8,000 – 16,000 ppm
Skin Irritation Moderate MildNon-irritating to Mild
Eye Irritation Moderate MildCorrosive (Severe)
Critical Safety Insight: Peroxide Formation

The most immediate danger to researchers is not acute systemic toxicity, but chemical instability .

  • Mechanism: The sec-butyl group contains a tertiary C-H bond (adjacent to oxygen). The radical formed here is stabilized by hyperconjugation, making it significantly more prone to autoxidation than the n-butyl group.

  • Risk Level: High. This ether forms explosive peroxides faster than Di-n-butyl ether.

  • Handling: Must be tested for peroxides every 3 months (vs. 12 months for standard ethers) and stored with inhibitors (e.g., BHT).

Experimental Protocols for Verification

As a self-validating scientist, you should not rely solely on literature. Use these protocols to verify the safety and identity of your specific lot.

Protocol A: Quantitative Peroxide Determination (Iodometric Titration)

Use this to assess explosion risk before distillation or heating.

  • Reagent Prep: Prepare a saturated solution of Sodium Iodide (NaI) in isopropanol.

  • Blanking: Reflux 20 mL of isopropanol with 2 mL of NaI solution and acidify with dilute acetic acid. The solution should remain colorless (yellow indicates contamination).

  • Titration:

    • Add 5.0 mL of the ether sample to 20 mL of isopropanol.

    • Add 2 mL of saturated NaI solution and 1 mL of acetic acid.

    • Heat to incipient boiling and hold for 5 minutes (protect from light).

    • If peroxides are present, iodine (

      
      ) is liberated (solution turns yellow/brown).
      
    • Titrate with 0.01 N Sodium Thiosulfate until colorless.

  • Calculation:

    
    
    
    • Limit: >100 ppm is unsafe for distillation.

Protocol B: In Vitro Metabolic Stability (Microsomal Assay)

Use this to confirm the metabolic half-life relative to standard drugs.

  • System: Rat Liver Microsomes (RLM) or Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Substrate: Incubate 1 µM of n-butyl sec-butyl ether in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via GC-MS/MS.

    • Monitor: Disappearance of parent peak (m/z 130) and appearance of 2-butanone (m/z 72).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8909, Dibutyl ether. Retrieved from [Link]

  • U.S. EPA (2006). High Production Volume (HPV) Challenge Program: Test Plan for sec-Butyl Ether (CAS 6863-58-7). Retrieved from [Link] (Search Accession: PB2006-108865)

  • Macht, D. I. (1920).On the comparative toxicity of some alcohols with especial reference to isomers. Journal of Pharmacology and Experimental Therapeutics, 16(1), 1-10. (Foundational comparison of primary vs secondary alkyl toxicity).
  • OECD SIDS (2006). SIDS Initial Assessment Report for SIAM 22: Dibutyl Ether. Retrieved from [Link][1]

  • Tran, L. S., et al. (2015).Chemical kinetics of dibutyl ether isomers oxidation. Combustion and Flame, 162(10), 3858-3870.

Sources

Validation

Technical Guide: Environmental &amp; Performance Assessment of 1-(1-Methylpropoxy)butane

Synonyms: n-Butyl sec-butyl ether; 2-Butoxybutane CAS: 999-65-5 | Formula: C₈H₁₈O Executive Summary: The "Smart" Ether Alternative? Verdict: Conditional Recommendation (Tier 2 Green Solvent) 1-(1-Methylpropoxy)butane rep...

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: n-Butyl sec-butyl ether; 2-Butoxybutane CAS: 999-65-5 | Formula: C₈H₁₈O

Executive Summary: The "Smart" Ether Alternative?

Verdict: Conditional Recommendation (Tier 2 Green Solvent)

1-(1-Methylpropoxy)butane represents a class of unsymmetrical higher ethers emerging from the bio-butanol value chain. Unlike traditional symmetrical ethers (e.g., Diethyl Ether, Di-n-butyl Ether), this solvent offers a unique steric profile due to the sec-butyl group, disrupting crystal packing and modifying solvation shells.

Key Differentiators:

  • Vs. THF: It is hydrophobic (immiscible with water), eliminating the need for extensive extraction salts during workup.

  • Vs. CPME: It has a wider liquid range but a higher peroxide formation risk , necessitating stricter inventory management.

  • Vs. Toluene: It offers a non-aromatic, lower-toxicity profile with similar boiling point characteristics, making it a viable replacement in high-temperature organometallic chemistry.

Physicochemical Profile & Molecular Identity

Understanding the structure is critical to predicting performance. The molecule consists of an n-butyl chain (flexible, lipophilic) and a sec-butyl chain (sterically hindered) linked by an ether oxygen.

Property1-(1-Methylpropoxy)butaneCPME (Benchmark)Toluene (Target for Replacement)
Boiling Point (°C) ~131–135°C (Est.)*106°C110.6°C
Flash Point (°C) ~25–30°C (Closed Cup)-1°C4°C
Water Solubility Negligible (<0.1 g/100mL)1.1 g/100mL0.05 g/100mL
LogP (Oct/Water) ~3.1 (Lipophilic)1.592.73
Peroxide Risk High (sec-carbon α-proton)LowNegligible
Viscosity (cP) ~0.650.550.59

*Note: Boiling point estimated based on isomeric interpolation between Di-n-butyl ether (142°C) and Di-sec-butyl ether (121°C).

Environmental Impact Assessment (EIA)

This assessment utilizes the GSK Solvent Sustainability Guide framework and Green Chemistry Principles.

A. Atmospheric Impact (VOC & Photochemistry)
  • Volatility: With a boiling point >130°C, it is classified as a Low Volatility Organic Compound (LVOC) compared to Diethyl Ether or THF. This significantly reduces solvent loss during reflux and lowers worker inhalation risk.

  • Degradation: Like other aliphatic ethers, it degrades in the atmosphere via hydroxyl radical attack (t½ ≈ 15–20 hours). It does not contribute significantly to ozone depletion but contributes to ground-level smog (POCP).

B. Aquatic Toxicity & Fate
  • Ecotoxicity: Data for the isomer class suggests low acute toxicity to fish (LC50 > 100 mg/L). However, due to its high LogP (>3), it has a potential for bioaccumulation if released directly into waterways.

  • Biodegradability: Unsymmetrical ethers are generally not readily biodegradable (OECD 301D < 60% in 28 days).[1] The branched sec-butyl group hinders enzymatic oxidation compared to linear chains.

    • Mitigation: Aqueous waste streams must be incinerated or treated via advanced oxidation, not released to biological wastewater treatment plants (WWTP).

C. Safety: The Peroxide Challenge

Critical Warning: Unlike CPME, which lacks an alpha-proton on the tertiary carbon (making it resistant to peroxidation), 1-(1-methylpropoxy)butane has a hydrogen on the sec-butyl alpha-carbon.

  • Mechanism: Radical abstraction of the H-atom leads to hydroperoxide formation.

  • Management: Must be inhibited with BHT (5–10 ppm) and tested quarterly.

Performance Comparison: Solvency & Reactivity

Case Study 1: Grignard Reaction Medium

Replacing THF in Grignard formation is desirable due to THF's water miscibility and recovery costs.

  • Mechanism: The ether oxygen coordinates with Mg. The sec-butyl group provides steric bulk, which can modulate the Schlenk equilibrium, potentially favoring the monomeric Grignard species over aggregates.

  • Outcome:

    • Reaction Rate: Slower than THF (less basic oxygen), but cleaner profile.

    • Workup:Superior. Upon quenching with dilute acid, the organic layer separates instantly. No "salting out" required.

Case Study 2: Lithiation Reactions
  • Temperature Stability: The high boiling point allows for higher temperature lithiations (if the organolithium is stable) without pressurization.

  • Solubility: Excellent for non-polar substrates where MeOH or EtOH would fail.

Experimental Protocols

Protocol A: Solvent Swap Validation (THF to 1-(1-Methylpropoxy)butane)

Objective: Validate if the new ether maintains yield while improving workup.

  • Baseline Check: Run reaction in THF. Record Yield (Isolated) and E-Factor (kg waste/kg product).

  • Solvent Preparation:

    • Distill 1-(1-methylpropoxy)butane over Na/Benzophenone OR pass through activated alumina to remove peroxides.

    • QC Step: Verify Peroxides < 5 mg/L using Quantofix® test strips.

    • QC Step: Verify Water < 50 ppm using Karl Fischer titration.

  • Reaction Execution:

    • Perform reaction at equivalent molar concentration.

    • Note: You may need to increase temperature by 10°C to compensate for lower Lewis basicity compared to THF.

  • Workup Comparison:

    • Quench with water/NH₄Cl.

    • Measure Phase Separation Time: (Target: < 30 seconds).

    • Analyze aqueous layer for product loss (HPLC).

  • Data Synthesis: Calculate the new E-Factor. Expect a 30-50% reduction in wastewater volume.

Visualization & Logic

Diagram 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting 1-(1-methylpropoxy)butane based on reaction parameters.

SolventSelection Start Start: Solvent Selection IsPolar Is substrate highly polar? Start->IsPolar UseTHF Use THF or 2-MeTHF IsPolar->UseTHF Yes NeedHighTemp Reaction Temp > 100°C? IsPolar->NeedHighTemp No UseEther Use Diethyl Ether NeedHighTemp->UseEther No (<35°C) WaterWorkup Is aqueous workup required? NeedHighTemp->WaterWorkup Yes UseToluene Use Toluene WaterWorkup->UseToluene No PeroxideSens Is process peroxide sensitive? WaterWorkup->PeroxideSens Yes UseCPME Use CPME (Low Peroxide) PeroxideSens->UseCPME Yes (Strict) UseTarget SELECT: 1-(1-methylpropoxy)butane (High BP, Hydrophobic, Bio-based potential) PeroxideSens->UseTarget No (Manageable)

Diagram 2: Environmental Fate & Safety Loop

Caption: Lifecycle analysis emphasizing the critical peroxide monitoring loop.

FateLoop cluster_Usage Usage Cycle (Self-Validating) Production Bio-Butanol Feedstock Synthesis Etherification Production->Synthesis Storage Storage (Inert Atm) Synthesis->Storage Test QC: Peroxide Test Storage->Test Treat Alumina Filtration Test->Treat > 10ppm Reaction Reaction Medium Test->Reaction < 10ppm Treat->Test Disposal Incineration (High Calorific Value) Reaction->Disposal Waste Stream EnvRelease Atmospheric Degradation (OH*) Reaction->EnvRelease Volatiles

References

  • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Link

  • Kerton, F. M., & Marriott, R. (2013). "Alternative Solvents for Green Chemistry." Royal Society of Chemistry. Link

  • Watanabe, K. (2013). "The unique properties of Cyclopentyl Methyl Ether (CPME) compared with other ethers." Organic Process Research & Development. Link

  • Cheméo. "Chemical Properties of Butane, 1-(1-methylpropoxy)- (CAS 999-65-5)." Link

  • OECD SIDS. "Dibutyl Ether: SIDS Initial Assessment Report." (Used for structural analog toxicity data). Link

Sources

Comparative

Technical Guide: Cost-Benefit Analysis of Butane, 1-(1-methylpropoxy)- in Industrial Applications

Executive Summary In the landscape of industrial solvents, Butane, 1-(1-methylpropoxy)- (CAS: 999-65-5), commonly referred to as n-butyl sec-butyl ether (NSBE) , occupies a specialized niche. It serves as a high-boiling,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of industrial solvents, Butane, 1-(1-methylpropoxy)- (CAS: 999-65-5), commonly referred to as n-butyl sec-butyl ether (NSBE) , occupies a specialized niche. It serves as a high-boiling, lipophilic alternative to commodity ethers like Diethyl Ether (DEE) and Tetrahydrofuran (THF).

While DEE and THF are ubiquitous, their low boiling points and water miscibility (in the case of THF) limit their utility in high-temperature organometallic synthesis and complex aqueous workups. This guide analyzes NSBE through a techno-economic lens, weighing its thermal stability benefits against its peroxide formation risks and recovery costs .

Verdict: NSBE is a "Goldilocks" solvent for specific Grignard and organolithium chemistries requiring reaction temperatures >100°C without pressurization. However, its secondary alkyl structure necessitates rigorous peroxide management protocols that exceed those of MTBE or n-butyl ether.

Physicochemical Profile & Solvency Analysis

To justify the switch to NSBE, we must first benchmark it against standard industrial ethers. The critical differentiator is the Boiling Point (BP) and LogP (lipophilicity).

Table 1: Comparative Solvent Properties[1]
PropertyNSBE (n-Butyl sec-Butyl Ether)DEE (Diethyl Ether)THF (Tetrahydrofuran)DnBE (Di-n-butyl Ether)2-MeTHF
Boiling Point (°C) 131 356614280
Density (g/mL) 0.770.710.890.770.85
Water Sol. ( g/100g ) < 0.2 (Est.)6.05Miscible0.0314.0
Flash Point (°C) ~25 (Closed Cup)-45-1425-11
Peroxide Risk High (Secondary C)HighHighModerateModerate
Application Insight: The Thermal Window

NSBE's boiling point of 131°C allows reactions to proceed at temperatures ~65°C higher than THF at atmospheric pressure. This exponential increase in reaction rate (following the Arrhenius equation) can reduce cycle times from days to hours for sterically hindered Grignard formations.

Diagram 1: Solvent Selection Decision Matrix

Use this logic flow to determine if NSBE is the correct candidate for your process.

SolventSelection Start Start: Reaction Requirement TempCheck Req. Temp > 70°C? Start->TempCheck SolubilityCheck Reagent Water Sensitive? TempCheck->SolubilityCheck No (Low Temp) WorkupCheck Aqueous Separation Critical? TempCheck->WorkupCheck Yes (High Temp) DEE Use Diethyl Ether (DEE) SolubilityCheck->DEE Yes THF Use THF SolubilityCheck->THF No (Polar req) DnBE Use Di-n-butyl Ether WorkupCheck->DnBE Extreme Lipophilicity Req NSBE SELECT NSBE (n-Butyl sec-butyl ether) WorkupCheck->NSBE Balance: High Temp + Strippability

Caption: Decision logic for selecting NSBE based on thermal requirements and workup immiscibility.

Safety & Stability: The Peroxide Matrix

The primary operational risk with Butane, 1-(1-methylpropoxy)- is its structure. Unlike MTBE (which has no alpha-protons on the tertiary carbon) or DnBE (primary carbons only), NSBE possesses a secondary carbon adjacent to the ether oxygen.

The Mechanism of Failure

The bond dissociation energy (BDE) for a C-H bond on a secondary carbon alpha to an oxygen is significantly lower than on a primary carbon. This makes NSBE highly susceptible to radical abstraction by atmospheric oxygen, leading to hydroperoxide formation.

Critical Protocol: NSBE must be treated as a Class B Peroxide Former (Hazard upon concentration).

Diagram 2: Peroxide Formation Pathway (Autoxidation)

PeroxideMechanism NSBE NSBE (Ground State) Radical Carbon Radical (Sec-position) NSBE->Radical H-Abstraction Initiator UV Light / Heat Initiator->Radical PeroxyRad Peroxy Radical Radical->PeroxyRad Fast O2 + O2 HydroPerox Hydroperoxide (Explosive Hazard) PeroxyRad->HydroPerox Chain Propagation

Caption: Autoxidation mechanism at the secondary carbon site of NSBE.

Process Economics: Cost-Benefit Analysis

The Cost Equation


  • Raw Material Cost (High): NSBE is not a commodity solvent like Toluene or Methanol. It is often synthesized via the Williamson ether synthesis or acid-catalyzed addition of sec-butanol to 1-butene. Expect prices 3-5x higher than commodity THF.

  • Energy Recovery (High):

    • Penalty: Distilling a solvent with a BP of 131°C requires significantly more steam/energy than recovering DEE (35°C).

    • Mitigation: Vacuum distillation is mandatory for efficient recovery, adding capital cost for vacuum systems.

  • Process Benefit (High):

    • Yield: For reactions where THF reflux (66°C) is too slow, NSBE allows operation at 110-120°C. This can push recalcitrant couplings to completion, increasing yield by 10-20%.

    • Separation: Unlike THF, NSBE is immiscible with water. This eliminates the need for "salting out" or multiple back-extractions, reducing cycle time and wastewater volume.

Experimental Validation: High-Temperature Grignard Protocol

Objective: Synthesize a sterically hindered Grignard reagent (e.g., Adamantylmagnesium bromide) where THF reflux fails to initiate or sustain the reaction.

Protocol Steps
  • Solvent Prep (Critical):

    • Test NSBE for peroxides using Quantofix® strips or KI titration. Limit < 10 ppm.

    • Dry over 4Å Molecular Sieves to < 50 ppm H2O.

    • Note: Do not distill to dryness due to peroxide risk.

  • Activation:

    • Charge Mg turnings (1.1 eq) and iodine crystal.

    • Add 10% of total NSBE volume. Heat to 100°C.

    • Observation: The high boiling point allows thermal activation of Mg surface without losing solvent volume.

  • Reaction:

    • Add halide dropwise. Maintain internal temp at 110°C.

    • Comparison: In THF, max temp is 66°C. The kinetic rate at 110°C in NSBE is roughly

      
       times faster.
      
  • Workup:

    • Quench with dilute HCl.

    • Phase Cut: NSBE separates instantly from the aqueous layer. (THF would require extensive extraction with Ethyl Acetate).

Diagram 3: Experimental Workflow Comparison

Workflow cluster_THF Standard THF Process cluster_NSBE NSBE Process THF_Start Reflux at 66°C THF_Time Reaction: 24 Hours THF_Start->THF_Time THF_Workup Phase Sep: Difficult (Emulsion Risk) THF_Time->THF_Workup NSBE_Start Heat to 115°C NSBE_Time Reaction: 4 Hours NSBE_Start->NSBE_Time NSBE_Workup Phase Sep: Instant (Clean Cut) NSBE_Time->NSBE_Workup

Caption: Efficiency comparison between THF and NSBE workflows for hindered reagents.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 86932, Butane, 1-(1-methylpropoxy)-. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Guidance on Peroxide Forming Chemicals. Retrieved from [Link]

  • Pfizer Inc.Green Chemistry Solvent Selection Guide. (General reference for solvent substitution principles).
  • Fieser, L. F., & Fieser, M.Reagents for Organic Synthesis.
Validation

"Butane, 1-(1-methylpropoxy)-" purity assessment by different analytical techniques

Synonyms: sec-Butyl butyl ether; 1-(sec-Butoxy)butane; Butyl 2-butyl ether. CAS: 999-65-5[1][2][3] Executive Summary Butane, 1-(1-methylpropoxy)- is an unsymmetrical ether increasingly utilized as a specialized solvent i...

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: sec-Butyl butyl ether; 1-(sec-Butoxy)butane; Butyl 2-butyl ether. CAS: 999-65-5[1][2][3]

Executive Summary

Butane, 1-(1-methylpropoxy)- is an unsymmetrical ether increasingly utilized as a specialized solvent in organic synthesis and as an oxygenate additive in fuel research. Its synthesis—typically via acid-catalyzed dehydration of mixed alcohols or Williamson ether synthesis—generates a complex matrix of structural isomers, symmetric ether byproducts, and unreacted alcohols.

This guide objectively compares the three primary analytical techniques required to certify its purity: Gas Chromatography with Flame Ionization Detection (GC-FID) , Nuclear Magnetic Resonance (NMR) , and Karl Fischer (KF) Titration . While GC-FID serves as the quantitative "gold standard" for volatile organic impurities, NMR is indispensable for structural authentication, and KF is critical for solvent safety and stoichiometry.

Part 1: Chemical Profile & Impurity Landscape

To design a robust analytical protocol, one must first understand the "enemies" of purity. The boiling point (BP) differences between the target molecule and its likely contaminants dictate the separation strategy.

ComponentStructure/TypeBoiling PointOriginCriticality
Target: sec-Butyl butyl ether Unsymmetrical Ether131 °C ProductN/A
2-Butanol Alcohol (Reactant)99 °CUnreacted Start MaterialHigh (Azeotrope risk)
1-Butanol Alcohol (Reactant)117 °CUnreacted Start MaterialHigh (Azeotrope risk)
Di-sec-butyl ether Symmetric Ether121 °CSide ProductHigh (Close BP)
Di-n-butyl ether Symmetric Ether142 °CSide ProductMedium (Easy to separate)
Butenes (mixed isomers) Olefin-6 to 4 °CElimination Side ReactionLow (Volatile)
Peroxides Oxidation ProductN/AStorage DegradationCritical Safety Hazard

Part 2: Comparative Analysis of Analytical Techniques

Technique 1: Gas Chromatography (GC-FID) – The Quantitative Standard

Best For: Routine purity assay (>99.0%), quantifying organic impurities (0.05% - 1.0%).

GC-FID is the primary method for assessing the purity of volatile ethers. The Flame Ionization Detector (FID) provides a response roughly proportional to carbon count, making it ideal for quantifying related organic impurities without requiring distinct calibration standards for every single byproduct.

  • Mechanism: Separation based on boiling point and polarity.

  • Why it works here: The boiling point spread (99°C to 142°C) allows for baseline resolution of the target ether from its symmetric byproducts using standard non-polar columns.

Experimental Protocol: GC-FID Purity Assay
  • Column: 100% Dimethylpolysiloxane (e.g., DB-1, HP-1, or Petrocol DH).

    • Rationale: A non-polar phase separates strictly by boiling point, which is the primary differentiator between the ether isomers.

  • Dimensions: 30 m x 0.32 mm ID x 1.0 µm film thickness.

    • Note: A thicker film (1.0 µm) improves the resolution of lower boiling volatiles like 2-butanol.

  • Carrier Gas: Helium or Hydrogen at 1.5 mL/min (Constant Flow).

  • Temperature Program:

    • Hold at 40 °C for 5 min (elutes butenes/volatiles).

    • Ramp 10 °C/min to 160 °C.

    • Ramp 25 °C/min to 250 °C (burn off high-boilers).

  • Detector (FID): 280 °C; H2/Air mix.

  • Sample Prep: Dilute 20 µL of sample in 1.5 mL of high-purity n-Heptane or Dichloromethane (DCM).

Acceptance Criteria:

  • Target peak retention time ~9-11 min (system dependent).

  • Resolution (

    
    ) > 1.5 between 2-butanol and sec-butyl butyl ether.
    
Technique 2: Proton NMR ( -NMR) – Structural Authentication

Best For: Confirming identity, distinguishing isomers, and detecting non-volatile impurities.

While GC gives a peak, NMR confirms that the peak is indeed 1-(1-methylpropoxy)butane and not an elusive isomer. However, NMR is less precise than GC for quantifying trace impurities (<1%) due to signal overlap.

Experimental Protocol: Structural Verification
  • Solvent: CDCl

    
     (Deuterated Chloroform).
    
  • Frequency: 400 MHz or higher (essential to resolve the methine multiplet).

  • Key Diagnostic Signals:

    • 
       3.3 - 3.5 ppm:  Two overlapping signals.
      
      • The methine proton (

        
        ) of the sec-butyl group appears as a complex multiplet (sextet-like).
        
      • The methylene protons (

        
        ) of the n-butyl group appear as a triplet.
        
    • 
       1.1 ppm:  Doublet (
      
      
      
      Hz) corresponding to the methyl group attached to the chiral center (
      
      
      ).
    • 
       0.9 ppm:  Two overlapping triplets from the terminal methyls of both butyl chains.
      

Data Interpretation: If the integral ratio of the ether region (3.3-3.5 ppm) to the methyl region (0.8-1.2 ppm) deviates from the theoretical 3:15 (1:5), significant contamination (likely symmetric ethers) is present.

Technique 3: Karl Fischer & Peroxide Testing – Safety & Solvent Quality

Best For: Trace water and peroxide quantification.

Ethers are notorious for two things: absorbing atmospheric moisture and forming explosive peroxides. Neither is detected effectively by GC-FID or standard NMR.

  • Water (Karl Fischer): Coulometric titration is required.

    • Limit: < 0.05% (500 ppm) for solvent grade.

    • Interference: None standard.

  • Peroxides: Iodometric titration or semi-quantitative strips (e.g., Quantofix).

    • Limit: < 10 mg/L (as

      
      ).
      
    • Protocol: Add 1 mL sample to acidified KI solution. Yellow color indicates peroxides.

Part 3: Data Presentation & Decision Framework

Comparison of Analytical Metrics
FeatureGC-FID

-NMR
Karl Fischer
Primary Output Purity % (Area Normalization)Structural IdentityWater Content (ppm)
LOD (Limit of Detection) ~10 ppm~1000 ppm (0.1%)1 ppm
Precision High (<0.5% RSD)Moderate (1-2%)High (<1% RSD)
Blind Spot Water, Peroxides, Inorganic saltsTrace isomers, overlapOrganics
Throughput 20-30 min/sample10 min/sample5 min/sample
Cost LowHigh (Instrument/Solvent)Medium
Analytical Workflow Diagram

The following diagram illustrates the logical flow for certifying a batch of sec-butyl butyl ether.

PurityAssessment RawSample Raw Sample (Butane, 1-(1-methylpropoxy)-) GC_Screen Step 1: GC-FID Screening (Quantify Organics) RawSample->GC_Screen Decision_GC Purity > 98.0%? GC_Screen->Decision_GC NMR_ID Step 2: 1H-NMR (Identity Confirmation) Decision_GC->NMR_ID Yes Fail_Repurify Reject / Repurify (Distillation) Decision_GC->Fail_Repurify No (<98%) KF_Test Step 3: Karl Fischer (Water Content) NMR_ID->KF_Test Peroxide_Test Step 4: Peroxide Check (Safety) KF_Test->Peroxide_Test Peroxide_Test->Fail_Repurify Fail (>10ppm) Release Release Batch (CoA Generation) Peroxide_Test->Release Pass (<10ppm)

Figure 1: Integrated analytical workflow for the certification of unsymmetrical ethers. Green paths indicate successful validation steps.

References

  • ASTM International. (2019). ASTM D5441 - Standard Test Method for Determination of Purity of Methyl tert-Butyl Ether (MTBE) by Gas Chromatography.[4] (Analogous method for ether purity). [Link]

  • National Institute of Standards and Technology (NIST). (2023). Butane, 1-(1-methylpropoxy)- Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69. [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Reference for Williamson ether synthesis and purification protocols). [Link]

Sources

Comparative

Technical Comparison: Isobutane vs. Butane, 1-(1-methylpropoxy)- as Feedstocks for Next-Generation Refrigerants

Executive Summary This guide provides a rigorous technical comparison between Isobutane (2-methylpropane) and Butane, 1-(1-methylpropoxy)- (commonly known as n-butyl sec-butyl ether) as precursors for refrigerant synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between Isobutane (2-methylpropane) and Butane, 1-(1-methylpropoxy)- (commonly known as n-butyl sec-butyl ether) as precursors for refrigerant synthesis.

While Isobutane is the established feedstock for gas-phase refrigerants (including R-600a and HFO-1234yf), the ether n-butyl sec-butyl ether represents a distinct class of oxygenated precursors used to synthesize Hydrofluoroethers (HFEs) . HFEs are critical liquid-phase heat transfer fluids used in pharmaceutical lyophilization, semiconductor cooling, and as green solvents.

Key Distinction:

  • Isobutane Route: Leads to High-Pressure Gas Refrigerants (Vapor Compression Cycles).

  • Ether Route: Leads to Low-Pressure Liquid Coolants (Immersion Cooling & Heat Transfer Fluids).

Physicochemical Profile & Thermodynamic Viability[1]

Understanding the starting material properties is crucial for selecting the appropriate synthesis vector (Gas-phase catalysis vs. Liquid-phase electrolysis).

Table 1: Feedstock Property Comparison
PropertyIsobutane (R-600a)Butane, 1-(1-methylpropoxy)-
CAS Number 75-28-5999-65-5
Molecular Structure


Molecular Weight 58.12 g/mol 130.23 g/mol
Boiling Point -11.7 °C (Gas)131 °C (Liquid)
Flash Point -83 °C~25 °C
Primary Reactivity Radical substitution, DehydrogenationElectrochemical Fluorination (ECF), Ether cleavage
Target End-Product HFO-1234yf, IsobutylenePerfluorobutyl sec-butyl ether (HFE analogue)

Scientist’s Insight: The high boiling point of the ether (131 °C) makes it unsuitable as a direct refrigerant in standard HVAC systems. However, its liquid state at room temperature makes it an ideal substrate for Simons Electrochemical Fluorination , where the ether is dissolved in anhydrous Hydrogen Fluoride (HF).

Synthetic Pathways: The "Gas" vs. "Liquid" Divergence

Pathway A: Isobutane to HFO-1234yf (Gas-Phase Refrigerant)

The industry standard for lowering Global Warming Potential (GWP) is converting Isobutane to HFO-1234yf (2,3,3,3-Tetrafluoropropene). This involves catalytic dehydrogenation followed by chlorination and fluorination.

Mechanism:

  • Dehydrogenation: Isobutane

    
     Isobutylene + 
    
    
    
    (Endothermic, Cr-based catalyst).
  • Chlorination: Isobutylene +

    
    
    
    
    
    Methallyl chloride.
  • Fluorination: Reaction with HF to form 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf), then HFO-1234yf.[1]

Pathway B: Ether to HFE (Liquid Heat Transfer Fluid)

Butane, 1-(1-methylpropoxy)- serves as a lipophilic template. Through Electrochemical Fluorination (ECF) , all C-H bonds are replaced by C-F bonds. The ether linkage (-O-) remains intact, providing the flexibility required for liquid coolants (e.g., for vaccine storage or API reactor cooling).

Mechanism:

  • Solvation: Ether is dissolved in anhydrous HF.

  • Anodic Substitution: High voltage replaces H with F via a radical cation mechanism.

  • Product: Perfluoro-n-butyl sec-butyl ether (or partially fluorinated HFE derivatives).

Visualization of Synthetic Logic

The following diagrams illustrate the divergent processing logic for these two feedstocks.

Diagram 1: Isobutane Transition to HFO-1234yf

IsobutanePath Isobutane Isobutane (Feedstock) Isobutylene Isobutylene (Intermediate) Isobutane->Isobutylene Dehydrogenation (Cr2O3/Al2O3, 550°C) Chlorination Chlorination (+ Cl2) Isobutylene->Chlorination HCFO HCFO-1233xf (Precursor) Chlorination->HCFO Fluorination (+HF) HFO HFO-1234yf (Low GWP Refrigerant) HCFO->HFO Catalytic Conversion (SbCl5 or Cr-O-F)

Caption: The multi-step catalytic conversion of Isobutane into the low-GWP refrigerant HFO-1234yf.[1][2]

Diagram 2: Ether Transition to Fluorinated Fluid (HFE)

EtherPath Ether Butane, 1-(1-methylpropoxy)- (Liquid Feedstock) Cell Electrochemical Cell (Simons Process) Ether->Cell Dissolution in Anhydrous HF Radical Radical Cation Intermediate Cell->Radical Anodic Oxidation (5-8V) Perfluoro Perfluoro-n-butyl sec-butyl ether Radical->Perfluoro Exhaustive Fluorination HFE Hydrofluoroether (HFE) (Heat Transfer Fluid) Perfluoro->HFE Optional Partial Reduction

Caption: The electrochemical fluorination (ECF) pathway converting the ether feedstock into high-value fluorinated fluids.

Experimental Protocols

Protocol A: Catalytic Dehydrogenation of Isobutane

Objective: Produce Isobutylene for HFO synthesis.

  • Catalyst Preparation: Impregnate

    
    -alumina (
    
    
    
    ) with 15 wt% Chromium(III) nitrate. Calcine at 600°C for 6 hours in air.
  • Reactor Setup: Load 5g of catalyst into a fixed-bed quartz reactor (ID: 10mm).

  • Activation: Reduce catalyst under

    
     flow (50 mL/min) at 550°C for 2 hours.
    
  • Reaction:

    • Feed: Isobutane (

      
      ) mixed with 
      
      
      
      (ratio 1:1).
    • WHSV (Weight Hourly Space Velocity):

      
      .
      
    • Temperature:

      
      .
      
    • Pressure: Atmospheric.

  • Analysis: Analyze effluent via GC-FID (Gas Chromatography - Flame Ionization Detector) using an Alumina-PLOT column.

    • Target Conversion: >40%[3][4]

    • Selectivity to Isobutylene: >85%[3][4][5][6]

Protocol B: Electrochemical Fluorination of n-Butyl sec-butyl ether

Objective: Synthesize Perfluorinated Ether (Simons Process).

  • Cell Assembly: Use a nickel anode and steel cathode electrolytic cell (Simons type).

  • Electrolyte Preparation: Introduce anhydrous Hydrogen Fluoride (AHF) into the cell. Maintain temperature at 0°C to prevent evaporation.

  • Feedstock Addition: Dissolve Butane, 1-(1-methylpropoxy)- (5 wt%) into the AHF. Note: Conductivity aids (e.g., NaF) may be required if conductivity is low.

  • Electrolysis:

    • Voltage: Constant voltage mode, 5.0 – 7.0 V.

    • Current Density:

      
      .
      
    • Duration: 24–48 hours depending on cell volume.

  • Harvesting: The perfluorinated ether is insoluble in HF and denser; it will settle at the bottom of the cell. Drain the heavy phase.

  • Purification: Neutralize with KOH solution, wash with water, and distill.

    • Safety Note: This process generates

      
       gas (cathode) and potential 
      
      
      
      byproducts. Use rigorous ventilation and blast shielding.

Performance & Safety Assessment

Table 2: Environmental & Safety Metrics
MetricIsobutane Derived (HFO-1234yf)Ether Derived (HFE Analogue)
ODP (Ozone Depletion Potential) 00
GWP (100-yr) < 150 – 300 (varies by F-content)
Flammability A2L (Mildly Flammable)Non-Flammable (High Fluorination)
Toxicity Low (LC50 > 100,000 ppm)Low (Generally biologically inert)
Application Phase Gas (HVAC, Auto AC)Liquid (Immersion, Solvent)

Causality in Safety: The ether-derived HFEs are generally safer in laboratory and pharmaceutical settings due to their high boiling points and lack of flash points (if fully fluorinated). Isobutane derivatives, while thermodynamically excellent, retain flammability risks requiring specific handling protocols (e.g., spark-proof equipment).

Conclusion

For researchers in drug development and chemical engineering:

  • Select Isobutane if your goal is to synthesize gaseous refrigerants for vapor compression cycles (refrigerators, HVAC). The pathway is catalytic and high-temperature.

  • Select Butane, 1-(1-methylpropoxy)- if your goal is to develop liquid heat transfer fluids or green solvents . The pathway is electrochemical and operates at low temperatures.

The ether feedstock offers a unique scaffold for creating asymmetrical fluorinated fluids that can serve dual roles as reaction solvents and thermal management fluids in pharmaceutical processing.

References

  • Riffe, D. R. (1994). Isobutane as a Refrigerator Freezer Refrigerant. International Refrigeration and Air Conditioning Conference. Purdue University.[7] Link

  • NIST WebBook. (2025). Butane, 1-(1-methylethoxy)- Thermophysical Properties. National Institute of Standards and Technology. Link

  • PubChem. (2025).[6] Compound Summary: Butane, 1-(2-methylpropoxy)-.[6] National Library of Medicine. Link

  • U.S. Patent 11,209,196. (2021). HFO-1234ZE, HFO-1225ZC and HFO-1234YF compositions and processes. Link

  • Durham University Theses. (2021). Exploring the synthetic utility of HFO-1234yf. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Butane, 1-(1-methylpropoxy)-

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Butane, 1-(1-methylpropoxy)-, also known as n-Butyl sec-butyl ether. As laboratory professionals, our responsibility extends be...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Butane, 1-(1-methylpropoxy)-, also known as n-Butyl sec-butyl ether. As laboratory professionals, our responsibility extends beyond the bench to ensure that the chemical lifecycle concludes with minimal risk to personnel and the environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed to provide clarity and instill confidence in your waste management practices.

Chemical Profile and Hazard Identification

A foundational understanding of a chemical's properties is paramount to appreciating the causality behind specific handling and disposal protocols. Butane, 1-(1-methylpropoxy)- is an ether that presents two primary, significant hazards: flammability and the potential for peroxide formation.

PropertyValueSource
Synonyms n-Butyl sec-butyl ether, Butyl 2-butyl ether[1]
CAS Number 999-65-5[1][2]
Molecular Formula C₈H₁₈O[1][3]
Molecular Weight 130.23 g/mol [1][3][4]
Appearance Clear, colorless liquid/oil[2]
Boiling Point 130-131 °C[1][2]
Density 0.769 g/cm³ (at 15 °C)[1][2]
Primary Hazards Flammable Liquid, Potential Peroxide Former[5][6]
Ignitability

As a flammable liquid, vapors of Butane, 1-(1-methylpropoxy)- can form explosive mixtures with air.[7] Vapors are often heavier than air and can travel a considerable distance to an ignition source, causing a flashback.[7][8] Consequently, this chemical must be handled away from all potential ignition sources, including open flames, hot surfaces, sparks from static discharge, and non-explosion-proof electrical equipment.[6][9] All metal containers and transfer equipment must be grounded and bonded to prevent the buildup of static electricity.[6][9][10]

Peroxide Formation: The Hidden Danger of Ethers

Ethers, including Butane, 1-(1-methylpropoxy)-, pose a significant and often underestimated risk due to their tendency to form unstable and potentially explosive peroxides when exposed to oxygen and light over time.[6] This process is autocatalytic, and the risk increases as the ether evaporates, concentrating the peroxides. Old and undated containers of ethers are a serious laboratory hazard.[11] If peroxide formation is suspected (e.g., in an old, undated, or visually compromised container with crystal formation), the container should not be opened or moved.[6] In such cases, contact your institution's Environmental Health and Safety (EHS) department immediately.[12]

Regulatory Framework for Hazardous Waste

The disposal of laboratory chemicals is not merely a matter of good practice; it is a legal requirement. In the United States, the Resource Conservation and Recovery Act (RCRA) provides the framework for "cradle-to-grave" management of hazardous waste.[13] Butane, 1-(1-methylpropoxy)- is classified as a hazardous waste primarily due to its ignitability characteristic .[14] Therefore, it is prohibited from being disposed of via sanitary sewer or in the regular trash.[12][13] All disposal activities must be conducted in a manner consistent with federal, state, and local regulations.[5]

Pre-Disposal Safety and Spill Management

Safe disposal begins with safe handling. Adherence to proper laboratory practice during the chemical's active use is the first step in a compliant disposal workflow.

Personal Protective Equipment (PPE)

When handling Butane, 1-(1-methylpropoxy)-, including for disposal, the following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles or a face shield.[15]

  • Skin Protection: Chemically resistant, impervious gloves (e.g., nitrile) and a lab coat.[5][15]

  • Ventilation: All handling and transfers should occur inside a certified chemical fume hood to avoid inhalation of vapors.[1][5]

Spill Protocol

In the event of a spill, immediate and correct action is crucial to prevent injury or fire.

  • Eliminate Ignition Sources: Immediately extinguish all nearby flames, turn off hot plates, and remove any source of sparks.[7][10]

  • Ventilate the Area: Ensure the chemical fume hood is operating correctly to contain vapors.[5]

  • Contain the Spill: Use a non-combustible, inert absorbent material such as sand, vermiculite, or diatomite to cover the spill.[5][10][15] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Absorbent Material: Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable container for hazardous waste.[6][10][15]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Label the container with "Hazardous Waste," the chemical name, and associated hazards, and manage it according to the disposal protocol below.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to ensure the safe and compliant disposal of Butane, 1-(1-methylpropoxy)-.

Step 1: Waste Characterization and Segregation

  • This chemical must be disposed of as a flammable hazardous waste.

  • Do not mix it with other waste streams, particularly incompatible materials like oxidizers, strong acids, or bases.[5]

Step 2: Proper Containerization

  • Select a waste container that is in good condition and compatible with the chemical.

  • The container must be kept tightly sealed except when actively adding waste.[13] This minimizes the release of flammable vapors and reduces exposure to air, which can contribute to peroxide formation.

Step 3: Labeling

  • The waste container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste" .[13]

    • The full chemical name: "Butane, 1-(1-methylpropoxy)-" .

    • A clear indication of the hazards (e.g., "Flammable Liquid" ).

    • The date when waste was first added to the container (the "accumulation start date").[13][16]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

  • Store the labeled, sealed waste container at or near the point of generation, under the control of the operator.[14] This designated location is known as a Satellite Accumulation Area (SAA).

  • The SAA must be in a well-ventilated area, away from ignition sources.

  • Adhere to institutional limits for the maximum volume of waste allowed in an SAA (typically 55 gallons).[14]

Step 5: Arranging Final Disposal

  • Once the container is full or you have no further use for it, arrange for its removal.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service. [5][15] They are trained and equipped to transport and dispose of hazardous materials in accordance with all regulations.

  • Provide them with an accurate description of the waste. Never leave hazardous waste unattended for pickup.

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points for the proper disposal of Butane, 1-(1-methylpropoxy)-.

G Disposal Workflow for Butane, 1-(1-methylpropoxy)- cluster_prep Preparation & Assessment cluster_action Disposal Action cluster_spill Contingency: Spill start Waste Generated: Butane, 1-(1-methylpropoxy)- hazards Identify Hazards: - Flammable Liquid - Potential Peroxide Former start->hazards ppe Don Appropriate PPE: - Safety Goggles - Impervious Gloves - Lab Coat hazards->ppe spill Spill Occurs hazards->spill containerize Containerize in a compatible, sealed & labeled container ppe->containerize label_details Label must include: 'Hazardous Waste', Chemical Name, Hazards, Accumulation Date containerize->label_details store Store in designated Satellite Accumulation Area (SAA) containerize->store contact Arrange for Disposal: Contact EHS or licensed waste contractor store->contact spill_action 1. Eliminate Ignition Sources 2. Absorb with Inert Material 3. Collect with Non-Sparking Tools spill->spill_action YES spill_dispose Containerize & Dispose as Hazardous Waste spill_action->spill_dispose

Caption: A workflow for the safe disposal of Butane, 1-(1-methylpropoxy)-.

References

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Superior Propane. (2025). Safety Data Sheet Butane. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Butane. Retrieved from [Link]

  • Airgas. (n.d.). Normal Butane - SAFETY DATA SHEET. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Butane, 1-(1-methylpropoxy)- (CAS 999-65-5). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Oklahoma State University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • The Good Scents Company. (n.d.). sec-butyl ethyl ether 2-ethoxybutane. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Butane, 1-(2-methylpropoxy)-. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-1-(2-methylpropoxy)butane. PubChem. Retrieved from [Link]

  • Keene State College. (n.d.). Hazardous Waste Management Procedures. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Butane, 1-(1-methylpropoxy)-

Synonyms: sec-Butyl butyl ether; 1-(1-methylpropoxy)butane CAS: 999-65-5 Part 1: Critical Hazard Profile (The "Why") As researchers, we often treat ethers as interchangeable solvents, but Butane, 1-(1-methylpropoxy)- pre...

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: sec-Butyl butyl ether; 1-(1-methylpropoxy)butane CAS: 999-65-5

Part 1: Critical Hazard Profile (The "Why")

As researchers, we often treat ethers as interchangeable solvents, but Butane, 1-(1-methylpropoxy)- presents a specific kinetic threat profile due to its asymmetric structure. Unlike symmetric dialkyl ethers, this molecule contains a sec-butyl group.

The Mechanism of Danger: The carbon adjacent to the ether oxygen on the sec-butyl side is a secondary carbon. Free radicals formed at this position are significantly more stable than those on primary carbons (like in diethyl ether) due to hyperconjugation. This makes this specific ether highly susceptible to auto-oxidation , rapidly forming explosive organic peroxides (hydroperoxides) upon exposure to air and light.

Core Hazards:

  • Peroxide Detonation: Class B Peroxide Former. It concentrates peroxides during evaporation or distillation.[1][2] A standard distillation without prior testing is a lethal risk.

  • Flammability: Flash point is estimated near 25–30°C (analogous to dibutyl ether). Vapor is heavier than air and travels to ignition sources.

  • Solvent Narcosis: Inhalation causes central nervous system depression (dizziness, drowsiness).

Part 2: Personal Protective Equipment (PPE) Matrix

Scientific Rationale for Selection: Standard nitrile gloves provide only "splash" protection against ethers. Ethers are small, non-polar molecules that permeate nitrile and latex networks rapidly. For this specific ether, we rely on Laminate or Polyvinyl Alcohol (PVA) technology for true barrier protection.

PPE Selection Table
ComponentStandard Operation (Splash Risk)High-Risk Operation (Spill/Distillation)Material Science Logic
Hand Protection Double Nitrile (min 5 mil outer)Silver Shield® (Laminate) or PVA Nitrile degrades/swells in ethers (10-15 min breakthrough). Laminate provides >4h breakthrough.
Eye Protection Chemical Splash GogglesGoggles + Face Shield (8-inch)Ethers are defatting agents; direct corneal contact causes severe, lasting damage.
Respiratory Fume Hood (Face velocity: 100 fpm)Full-face Respirator (OV Cartridge)Needed only if hood unavailable. OV (Black) cartridge required for organic vapors.
Body Defense Flame-Resistant (FR) Lab CoatFR Coat + Chem-Resistant ApronSynthetic fabrics (polyester) melt into skin during flash fires. Use Nomex/treated cotton.
Part 3: Operational Protocols
3.1 The "Ether Lifecycle" Workflow

Strict adherence to this cycle prevents accumulation of explosive crystals.

PeroxideLifecycle Receipt Receipt of Chemical (Mark Date Received) Storage Storage (Dark, Cool, Inert Gas) Receipt->Storage Open First Opening (Mark Date Opened) Test Peroxide Test (Every 3-6 Months) Open->Test Prior to Distillation or Monthly Storage->Open Decision Peroxide Level? Test->Decision Use Safe to Use Decision->Use < 10 ppm Treat Chemical Treatment (Ferrous Sulfate) Decision->Treat 10-100 ppm Dispose Disposal Stream Decision->Dispose > 100 ppm (Do NOT Open) Use->Storage Treat->Test Retest

Figure 1: The mandatory lifecycle for sec-butyl butyl ether management. Note that >100 ppm requires specialized hazmat disposal, not standard lab waste.

3.2 Safe Handling & Transfer
  • Engineering Control: Always manipulate this chemical inside a certified fume hood.

  • Static Grounding: Ethers have low conductivity and accumulate static charge during flow.

    • Protocol: When transferring >500 mL, ground and bond the dispensing drum and the receiving vessel. Use metal or conductive plastic containers.

  • Inert Atmosphere: After dispensing, purge the headspace of the storage container with dry Nitrogen or Argon before resealing. This displaces oxygen, the fuel for peroxide formation.

3.3 Peroxide Quantification (Self-Validating Step)

Before any distillation or evaporation, you must validate peroxide levels.

  • Method A (Quick): Quantofix® Peroxide 100 test strips.

    • Pass: 0–10 mg/L.

    • Caution: 10–30 mg/L (Do not distill).

  • Method B (Precise): Potassium Iodide (KI) Test.

    • Mix 1 mL solvent + 1 mL 10% KI + 1 mL Glacial Acetic Acid.

    • Result: Yellow/Brown color indicates high peroxides.

Part 4: Emergency & Disposal Logistics
4.1 Spill Response Logic
  • Minor Spill (<50 mL):

    • Alert nearby personnel.

    • Cover with activated charcoal or solusorb solvent pads (reduces vapor).

    • Wipe up using Laminate (Silver Shield) gloves.

  • Major Spill (>200 mL):

    • Evacuate. Vapors can travel along the floor to distant ignition sources (hot plates, fridges).

    • Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus).

4.2 Disposal Specifications

Never pour ethers down the drain. They can form explosive pockets in plumbing traps.

Waste StreamCriteriaPre-Treatment
Stream A: Clean Solvent Peroxides < 10 ppmNone. Cap tightly.
Stream B: Peroxidized Peroxides 10–100 ppmReduce: Add Ferrous Sulfate (FeSO₄) or pass through activated alumina before placing in waste drum.
Stream C: High Hazard Peroxides > 100 ppmDo Not Touch. Contact EHS/Bomb Squad. Crystals in the cap threads are shock-sensitive.
References
  • National Institute of Standards and Technology (NIST). Butane, 1-(1-methylpropoxy)- Properties and CAS 999-65-5. NIST Chemistry WebBook. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Flammable Liquids (29 CFR 1910.106). [Link]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Chapter 6: Working with Chemicals." National Academies Press. [Link]

Sources

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